molecular formula C7H5FO2 B1330501 2-Fluoro-3-hydroxybenzaldehyde CAS No. 103438-86-4

2-Fluoro-3-hydroxybenzaldehyde

Cat. No.: B1330501
CAS No.: 103438-86-4
M. Wt: 140.11 g/mol
InChI Key: JHPNLGYUKQTWHN-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5FO2 and its molecular weight is 140.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNLGYUKQTWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343154
Record name 2-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-86-4
Record name 2-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-86-4): Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and a fluorine atom on the benzene ring, offers a versatile platform for the construction of complex molecules. The fluorine substituent, in particular, is of high interest in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the compound's physicochemical properties, presents a detailed and validated synthetic protocol, explores its chemical reactivity and key applications, and outlines essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a solid, typically appearing as a white to light yellow powder.[1] The strategic placement of the electron-withdrawing fluorine and aldehyde groups, alongside the electron-donating hydroxyl group, creates a unique electronic environment that dictates the molecule's reactivity.

Core Identifiers
IdentifierValueSource(s)
CAS Number 103438-86-4ChemicalBook, Sunway Pharm
Molecular Formula C₇H₅FO₂Sigma-Aldrich
Molecular Weight 140.11 g/mol Sigma-Aldrich
InChI Key JHPNLGYUKQTWHN-UHFFFAOYSA-NSigma-Aldrich
Canonical SMILES C1=CC(=C(C(=C1)F)O)C=OSigma-Aldrich
Physicochemical Data

Quantitative data is crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Melting Point 112-113 °CChemicalBook[1]
Boiling Point 222.4 ± 20.0 °C (Predicted)ChemicalBook[1]
Density 1.350 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]
Appearance White to light yellow solidChemicalBook[1]
Solubility Low solubility in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.ChemBK[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8 °C.ChemicalBook[1]

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is paramount for its application. A common and effective laboratory-scale method involves the demethylation of its methoxy-protected precursor, 2-fluoro-3-methoxybenzaldehyde.

Rationale for Synthetic Route

This retro-synthetic approach is strategically sound for several reasons. First, the precursor, 2-fluoro-3-methoxybenzaldehyde, is readily accessible. Second, protecting the phenolic hydroxyl group as a methyl ether prevents unwanted side reactions during the introduction of the aldehyde function in earlier synthetic steps. The final demethylation step is a robust and well-documented transformation.

The choice of Boron Tribromide (BBr₃) as the demethylating agent is based on its efficacy as a strong Lewis acid.[3] BBr₃ coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic cleavage by the bromide ion. This method is particularly effective for cleaving aryl methyl ethers, which are often resistant to other reagents. The reaction is performed at low temperatures to control its exothermicity and improve selectivity.

Detailed Experimental Protocol: Demethylation of 2-Fluoro-3-methoxybenzaldehyde

This protocol describes the conversion of the methyl ether precursor to the final product.

Step 1: Reaction Setup

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-3-methoxybenzaldehyde in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Addition of Reagent

  • Slowly add a 1.0 M solution of Boron Tribromide (BBr₃) in a suitable solvent dropwise to the stirred solution over 30 minutes.[3] Maintain the temperature at -78 °C.

Step 3: Reaction Progression

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.[3]

  • Allow the mixture to slowly warm to 0 °C and continue stirring for an additional 2 hours.[3]

Step 4: Workup and Extraction

  • Carefully pour the reaction mixture into a beaker of cold water to quench the excess BBr₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).[3]

  • Combine the organic layers and wash sequentially with water and then with a saturated brine solution.[3]

Step 5: Purification and Validation (Self-Validation System)

  • Dry the combined organic phase over anhydrous sodium sulfate and filter.[3]

  • Concentrate the solvent under reduced pressure to obtain the crude residue.[3]

  • Purify the residue using silica gel column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexane, to yield this compound as a white solid.[3]

  • Validation: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). A successful synthesis should yield a product with a mass spectrum showing a peak at m/z 141 [M+H]⁺.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Fluoro-3-methoxybenzaldehyde in anhydrous DCM Reaction 1. Add BBr₃ at -78°C 2. Warm to 0°C, stir 2h Start->Reaction Reagents Quench Quench with H₂O Reaction->Quench Process Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography (EtOAc/Hexane) Extract->Purify Crude Product Product Pure this compound (White Solid) Purify->Product Validate Validate: - NMR - Mass Spec (m/z 141 [M+H]⁺) Product->Validate QC

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its three distinct reactive sites, which can be addressed with high chemo-selectivity.

  • Aldehyde Group : This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions (e.g., Knoevenagel, aldol) to form new C-C bonds.

  • Hydroxyl Group : The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It also directs electrophilic aromatic substitution to the ortho and para positions, although the ring is generally deactivated by the aldehyde and fluorine.

  • Fluorinated Aromatic Ring : The fluorine atom is a key feature for drug development. It can block metabolic oxidation at that position, increase membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Role as a Fluorinated Building Block

In medicinal chemistry, the introduction of fluorine is a well-established strategy for optimizing lead compounds. Isomers of fluorohydroxybenzaldehydes are used to synthesize a variety of bioactive molecules. For instance, 3-fluoro-2-hydroxybenzaldehyde is used to create Salen-type ligands for metal complexes that exhibit anticancer activity and to synthesize fluorinated bicyclic heterocycles like isoflavanones.[4] The title compound, this compound, serves as a similarly valuable precursor for novel fluorinated scaffolds in drug discovery programs.[4]

Diagram of Potential Reactions

Reactivity_Diagram Core This compound Amine Substituted Amines Core->Amine Reductive Amination (R₂NH, [H]) Alkene Stilbene Derivatives Core->Alkene Wittig Reaction (Ph₃P=CHR) Ester Aryl Esters Core->Ester Acylation (Ac₂O, Base) Ether Aryl Ethers Core->Ether Williamson Ether Synthesis (R-X, Base) Heterocycle Fused Heterocycles (e.g., Chromones) Core->Heterocycle Annulation Reactions

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

Hazard Classification

Based on isomeric data, the compound should be treated as hazardous.

Hazard ClassDescriptionGHS Pictogram
Skin Irritation Causes skin irritation (Category 2).[5][6]

Eye Irritation Causes serious eye irritation (Category 2).[5][6]

Respiratory Irritation May cause respiratory irritation (STOT SE 3).[5][6]

Acute Oral Toxicity May be harmful if swallowed.[7]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[5]

  • Respiratory Protection : Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is more than a simple catalog chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable building block for creating novel molecular architectures. For professionals in drug discovery and materials science, the compound's fluorinated structure offers a direct route to molecules with enhanced biological and physical properties. Adherence to the rigorous synthesis, purification, and safety protocols outlined in this guide will enable researchers to reliably and safely leverage the full potential of this powerful synthetic intermediate.

References

  • This compound - ChemBK . ChemBK. [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem . PubChem. [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-3-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic placement of three distinct functional groups—an electrophilic aldehyde, an acidic hydroxyl group, and an electron-withdrawing fluorine atom—on a benzene ring creates a versatile synthon for constructing complex molecular architectures. This trifecta of reactivity allows for sequential and regioselective modifications, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound dictates its physical properties and spectroscopic signature. The ortho-fluoro and meta-hydroxyl groups relative to the formyl moiety create a complex interplay of inductive and resonance effects that are crucial for understanding its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 103438-86-4[1][2]
Molecular Formula C₇H₅FO₂[3]
Molecular Weight 140.11 g/mol [2]
Appearance White to off-white solid/powder[1][3]
Melting Point Data not consistently reported; related isomers melt from 68-124 °C[4][5]
InChI Key JHPNLGYUKQTWHN-UHFFFAOYSA-N[3]

1.1 Spectroscopic Interpretation: A Window into Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The electronic environment of each nucleus is unique, giving rise to a predictable yet information-rich set of spectra.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet far downfield (δ 9.5-10.5 ppm). The phenolic proton (OH) signal can be broad and its chemical shift is solvent-dependent, often observed between δ 5-9 ppm. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. For comparison, in the related compound 2-hydroxy-3-methylbenzaldehyde, the aldehyde and hydroxyl protons appear at 9.85 ppm and 11.25 ppm respectively, with the aromatic protons between 6.90-7.38 ppm[6].

  • ¹³C NMR Spectroscopy: The carbon spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹J C-F), a hallmark of organofluorine compounds. The carbons attached to the oxygen and other aromatic carbons will appear in the typical 110-160 ppm range.

  • Mass Spectrometry: Electron impact mass spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z = 140. A common fragmentation pattern for benzaldehydes is the loss of the formyl radical (CHO·), leading to a significant M-29 peak. Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z = 141[1].

Part 2: Synthesis and Chemical Reactivity

The utility of this compound as a synthon is predicated on both its efficient synthesis and its predictable, versatile reactivity.

2.1 Common Synthetic Routes

One established method for synthesizing this compound is through the demethylation of a readily available precursor, 2-fluoro-3-methoxybenzaldehyde. This reaction leverages a strong Lewis acid to cleave the robust methyl ether bond.

Protocol: Synthesis via Demethylation of 2-Fluoro-3-methoxybenzaldehyde [1]

  • Reaction Setup: Dissolve 2-fluoro-3-methoxybenzaldehyde in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃), a powerful demethylating agent, dropwise to the cooled solution. Causality Note: The extreme cold is necessary to control the high reactivity of BBr₃ and prevent unwanted side reactions.

  • Warming and Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and continue stirring for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into water to quench the excess BBr₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting residue by silica gel column chromatography to yield the final product.

Diagram: Synthetic Workflow for this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Precursor (2-Fluoro-3-methoxybenzaldehyde) in anhydrous DCM inert Establish Inert Atmosphere (Ar/N₂) start->inert cool Cool to -78 °C inert->cool add_bbr3 Slowly Add BBr₃ Solution cool->add_bbr3 stir_cold Stir at -78 °C (1 hour) add_bbr3->stir_cold warm_stir Warm to 0 °C Stir (2 hours) stir_cold->warm_stir quench Quench with H₂O warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry Organic Phase extract->wash_dry purify Column Chromatography wash_dry->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

2.2 A Hub of Reactivity

The molecule's three functional groups can be addressed with high selectivity, making it a powerful platform for generating molecular diversity.

  • The Aldehyde Group: As the most electrophilic site, the formyl group is the primary target for nucleophiles. It readily undergoes reactions such as:

    • Reductive Amination: To form substituted benzylamines.

    • Wittig Reaction: To generate stilbene derivatives[5].

    • Aldol and Knoevenagel Condensations: To form α,β-unsaturated carbonyl compounds, which are precursors to various heterocycles and pharmacophores like curcuminoid analogs[5].

    • Baeyer-Villiger Oxidation: To convert the aldehyde into a formate ester, which can then be hydrolyzed to a phenol. This is a key strategy for introducing a second hydroxyl group[7].

  • The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This enables:

    • O-Alkylation (Williamson Ether Synthesis): To introduce various alkyl or aryl groups, modulating properties like solubility and lipophilicity.

    • Esterification: To form esters, which can act as prodrugs or protecting groups.

    • Directing Group in Electrophilic Aromatic Substitution: The hydroxyl group is a strong ortho-, para-director, activating the ring for further substitution.

  • The Aromatic Ring and Fluorine: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic substitution but increases the electrophilicity of the aldehyde carbon[8]. It can also participate in:

    • Nucleophilic Aromatic Substitution (SNAr): While less common without additional activating groups, the fluorine can be displaced by strong nucleophiles under certain conditions.

Diagram: Reactivity Map of this compound

G cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions center This compound reductive_amination Reductive Amination center->reductive_amination Nu:⁻ / [H] wittig Wittig Reaction center->wittig Ph₃P=CR₂ condensation Aldol/Knoevenagel Condensation center->condensation Base, R-COCH₃ oxidation Baeyer-Villiger Oxidation center->oxidation m-CPBA alkylation O-Alkylation center->alkylation Base, R-X esterification Esterification center->esterification Acyl Chloride product_amine Benzylamines reductive_amination->product_amine product_alkene Stilbenes wittig->product_alkene product_enone α,β-Unsaturated Systems condensation->product_enone product_phenol Formate Ester → Phenol oxidation->product_phenol product_ether Ethers alkylation->product_ether product_ester Esters esterification->product_ester

Caption: Key reaction pathways available for this compound.

Part 3: Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in many biologically active compounds and functional materials.

  • Medicinal Chemistry: Fluorine is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability[9]. This building block provides a direct route to fluorinated analogs of known pharmacophores. For example, related fluorinated hydroxybenzaldehydes are used to synthesize:

    • Salen Ligands: These ligands, formed by condensation with diamines, create complexes with metals like cobalt that have applications in oxygen transport and as potential anticancer agents[10].

    • Chalcones and Curcuminoids: Synthesized via aldol condensation, these compounds are investigated for their anti-inflammatory and anticancer properties[5].

    • Hydrazone Derivatives: Formed via condensation with hydrazines, these molecules have shown potent anti-inflammatory activity[5].

  • Materials Science: The ability to form extended conjugated systems makes this molecule a precursor for organic electronics. For instance, it can be used in the synthesis of semiconducting acenes and fluorinated bicyclic heterocycles like isoflavanones[10].

Part 4: Safety and Handling

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact isomer is not consistently available, data from closely related isomers provides necessary guidance.

Table 2: Hazard Information and Handling Precautions (Based on Related Isomers)

Hazard CategoryPrecautionary StatementSource(s)
Skin Corrosion/Irritation Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves.[11][12][13]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[11][12][13]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[11][12][13]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11][12]
Disposal Dispose of contents/container to an approved waste disposal plant.[11][14]

Trustworthiness Note: Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical. The information above is based on related compounds and should be used as a guideline.

Conclusion

This compound is more than a simple aromatic aldehyde; it is a strategically designed synthetic platform. The interplay of its fluoro, hydroxyl, and formyl groups provides chemists with a powerful tool for regioselective functionalization. Its importance in accessing fluorinated scaffolds ensures its continued relevance in the discovery of new pharmaceuticals and advanced materials. Understanding its core properties, synthetic access, and diverse reactivity is key to unlocking its full potential in research and development.

References

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PubMed. (n.d.). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved January 12, 2026, from [Link]

Sources

2-Fluoro-3-hydroxybenzaldehyde structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure of 2-Fluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—possessing an aldehyde, a hydroxyl group, and a fluorine atom on a benzene ring—offers a versatile platform for constructing complex molecular architectures. The specific arrangement of these functional groups (ortho-fluoro and meta-hydroxyl to the aldehyde) imparts distinct electronic properties and reactivity, making a thorough understanding of its structure paramount for its effective utilization. This guide provides a comprehensive technical overview of the molecular structure, synthesis, spectroscopic characterization, and chemical reactivity of this compound.

Molecular Structure and Physicochemical Properties

The foundational aspect of this compound is its substituted benzene ring. The molecule, with the chemical formula C₇H₅FO₂, consists of a benzaldehyde core with a fluorine atom at the C2 position and a hydroxyl group at the C3 position.[1] This substitution pattern is key to its chemical behavior. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while the hydroxyl group can act as both a weak electron-withdrawing group (-I) and a strong electron-donating group through resonance (+R). The interplay of these electronic effects influences the reactivity of the aldehyde group and the aromatic ring.

Synthesis_Workflow start 2-Fluoro-3-methoxybenzaldehyde in DCM reagent Add BBr3 at -78 °C start->reagent stir1 Stir at -78 °C for 1h reagent->stir1 warm Warm to 0 °C stir1->warm stir2 Stir at 0 °C for 2h warm->stir2 quench Quench with H₂O stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Phase (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound purify->product

Sources

An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

2-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aldehyde group, a phenolic hydroxyl group, and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures. The fluorine substituent can significantly influence the physicochemical and biological properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[1] This guide provides a comprehensive overview of the physical properties of this compound, detailed protocols for their determination, and an analysis of its spectral characteristics and safety considerations.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅FO₂[2]
Molecular Weight 140.11 g/mol [2]
Appearance White to light yellow solid
Melting Point 112-113 °C
Boiling Point 222.4 °C at 760 mmHg
Density 1.35 g/cm³
Solubility Insoluble in water; soluble in various organic solvents.[3]
pKa 7.99 (Predicted)

Spectral Analysis

The structural features of this compound give rise to a characteristic spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and hydroxyl protons. The aldehydic proton will appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group.[4] The aromatic protons will exhibit complex splitting patterns in the range of 6.8-7.5 ppm, influenced by coupling to each other and to the fluorine atom. The hydroxyl proton will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 190-195 ppm.[5] The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and aldehyde groups and the electron-donating effect of the hydroxyl group. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • A strong C=O stretching band for the aldehyde carbonyl group, typically around 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde group in the 2700-2900 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.

  • A C-F stretching vibration, which is expected in the fingerprint region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 140.11). Fragmentation patterns will likely involve the loss of the formyl group (-CHO), resulting in a significant fragment ion.[6] The presence of the fluorine atom will be evident in the isotopic pattern of the molecular ion and its fragments.

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

  • The recorded range is the melting point of the sample.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that depends on the strength of intermolecular forces.

Workflow for Micro Boiling Point Determination.

Step-by-Step Methodology (Micro Method):

  • Place a small amount (a few drops) of molten this compound into a small test tube.

  • Take a capillary tube and seal one end using a flame.

  • Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heat the bath gently. As the temperature rises, air will be expelled from the capillary tube.

  • When a continuous stream of bubbles emerges from the capillary, stop heating and allow the bath to cool slowly.

  • The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.

Solubility Assessment

Causality: The solubility of a compound in various solvents is determined by the principle of "like dissolves like." The polarity of the solute and solvent molecules dictates the extent of solubility. This information is critical for selecting appropriate solvents for reactions, purification, and formulation.

Workflow for Solubility Assessment.

Step-by-Step Methodology:

  • Place a small, known amount (e.g., 10 mg) of this compound into a series of test tubes.

  • To each test tube, add a small, measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Agitate each mixture vigorously for a set period at a controlled temperature.

  • Observe each test tube to determine if the solid has completely dissolved.

  • Categorize the solubility as soluble, partially soluble, or insoluble for each solvent.

  • For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.

  • Pharmaceutical Synthesis: The presence of the aldehyde and hydroxyl groups allows for its use in the construction of heterocyclic compounds, which are prevalent scaffolds in many drug molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. For instance, fluorinated benzaldehydes are used in the synthesis of inhibitors of various enzymes and as precursors to anti-inflammatory and antimicrobial agents.[3][7]

  • Chemical Probes and Ligands: The reactive functional groups of this compound make it a suitable starting material for the synthesis of Schiff bases and other ligands for metal complexes. These complexes can have applications in catalysis, sensing, and as imaging agents.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Classification: Based on available data for similar compounds, it is likely classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[9][10][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

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  • UNED. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link]

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  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • hil6_sln.html. [Link]

  • CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

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An In-Depth Technical Guide to the Melting Point of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-3-hydroxybenzaldehyde is a solid, powder-like organic compound with the chemical formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol .[1] Its melting point is a crucial parameter for identification, purity assessment, and formulation development. The accepted melting point for this compound is in the range of 112-113°C . This guide will elaborate on the theoretical underpinnings of this value, the practical aspects of its measurement, and the factors that can influence its experimental determination.

Table of Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₅FO₂[1]
Molecular Weight140.11 g/mol
AppearanceSolid, Powder[1]
Melting Point112-113°C
InChI KeyJHPNLGYUKQTWHN-UHFFFAOYSA-N[1]
CAS Number103438-86-4[1]

The Significance of Melting Point in Drug Development

The melting point of an active pharmaceutical ingredient (API) like this compound is a fundamental characteristic that influences:

  • Purity Assessment: A sharp melting point range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.

  • Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, which can have profound implications for solubility, bioavailability, and stability.

  • Formulation and Stability: The melting point affects the choice of formulation strategies and can be an indicator of the compound's thermal stability.

Theoretical Framework: The Interplay of Molecular Structure and Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This transition requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together. In the case of this compound, the key structural features influencing its melting point are:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, which significantly increases the energy required to break the crystal lattice, leading to a relatively high melting point.

  • Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the aldehyde and the electronegative fluorine atom create dipole-dipole interactions, further strengthening the crystal lattice.

  • Van der Waals Forces: These forces, although weaker, contribute to the overall intermolecular attractions.

The specific arrangement of the fluorine and hydroxyl groups on the benzene ring also plays a role in the efficiency of crystal packing, which in turn affects the melting point.

Experimental Determination of Melting Point: A Validated Protocol

The accurate determination of the melting point of this compound requires a meticulous experimental approach. The following protocol is based on the capillary method, a widely accepted and reliable technique.

Instrumentation and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • This compound sample

  • Thermometer calibration standards

Step-by-Step Methodology
  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. A packed column of 2-3 mm in height is optimal.[2]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate:

    • Rapid Preliminary Measurement: Initially, heat the sample at a faster rate to quickly determine an approximate melting range.

    • Accurate Determination: For a precise measurement, start heating at a slow, controlled rate of approximately 1-2°C per minute when the temperature is about 20°C below the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears.

    • Record the temperature at which the entire sample has completely melted into a clear liquid.

    • The recorded values constitute the melting point range. For a pure sample of this compound, this range should be narrow, ideally within 1-2°C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Prep Obtain this compound Grind Grind to Fine Powder (if needed) Prep->Grind Load Load Capillary Tube (2-3 mm) Grind->Load Place Insert into Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_initial and T_final Observe->Record Purity Assess Purity (Melting Range) Record->Purity

Factors Influencing the Melting Point of this compound

The Critical Role of Purity

The presence of impurities is a primary factor that can alter the observed melting point. Impurities disrupt the regular crystalline lattice structure, which weakens the intermolecular forces.[3] This leads to two observable effects:

  • Melting Point Depression: The melting point of an impure sample will be lower than that of the pure compound.

  • Melting Point Range Broadening: The melting process will occur over a wider temperature range.

For instance, an impure sample of this compound might melt over a range of 108-111°C, in contrast to the sharp 112-113°C range of a pure sample.

Potential for Polymorphism

Synthesis and Characterization

The purity of this compound is intrinsically linked to its synthesis and purification methods. A common synthetic route involves the demethylation of 2-fluoro-3-methoxybenzaldehyde.[4]

Illustrative Synthesis Protocol

A solution of 2-fluoro-3-methoxybenzaldehyde in dichloromethane is cooled to -78°C. Boron tribromide (BBr₃) is then added dropwise. The reaction mixture is stirred at low temperatures and then allowed to warm to 0°C. After quenching with water, the product is extracted with an organic solvent, washed, dried, and purified, typically by silica gel column chromatography.[4] The final product is obtained as a white solid.[4]

SynthesisWorkflow Start 2-Fluoro-3-methoxybenzaldehyde in DCM Cool Cool to -78°C Start->Cool AddBBr3 Add BBr3 Cool->AddBBr3 Stir Stir at -78°C and then 0°C AddBBr3->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product This compound (White Solid) Purify->Product

Characterization Data

The identity and purity of synthesized this compound should be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak), the carbonyl group of the aldehyde (a strong, sharp peak), and the C-F bond.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. A common observation is the protonated molecule [M+H]⁺ at an m/z of 141.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

The melting point of this compound, at 112-113°C, is a critical parameter that provides insights into its identity and purity. An understanding of the underlying principles of melting point determination, the influence of molecular structure, and the potential impact of impurities and polymorphism is essential for researchers and professionals in the field of drug development. The protocols and information presented in this guide are intended to provide a solid foundation for the accurate and reliable characterization of this important chemical compound.

References

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  • University of Calgary. Melting point determination. Available from: [Link]

  • University of Massachusetts Boston. Experiment 1 - Melting Points. Available from: [Link]

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  • ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... Available from: [Link]

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An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde: Physicochemical Properties, Experimental Protocols, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-3-hydroxybenzaldehyde, a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of the compound, presents a detailed, field-proven protocol for the determination of its boiling point, and explores its strategic applications in the synthesis of pharmacologically active molecules.

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

This compound belongs to a class of aromatic aldehydes that have garnered significant interest in the scientific community. The strategic incorporation of a fluorine atom onto the benzaldehyde scaffold imparts unique electronic properties that can profoundly influence a molecule's reactivity, conformation, and biological activity.[1][2] In medicinal chemistry, the use of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3][4][5] The presence of both a hydroxyl and an aldehyde group on the this compound molecule provides two reactive centers for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅FO₂ChemBK[9]
Molecular Weight 140.11 g/mol ChemBK[9]
Boiling Point 222.4 °C at 760 mmHgChemBK[9]
Melting Point 112-113 °CChemBK[9]
Density 1.35 g/cm³ChemBK[9]
Flash Point 88.3 °CChemBK[9]
Appearance Colorless or yellowish solidChemBK[9]
Solubility Low in water; soluble in ethanol, acetone, and dichloromethaneChemBK[9]
CAS Number 394-45-6Sigma-Aldrich[8]

These properties indicate that this compound is a relatively high-boiling solid under standard conditions, a characteristic that necessitates specific techniques for accurate boiling point determination, especially with small sample quantities typical in a research setting.

Experimental Determination of Boiling Point: A Validated Micro-Scale Protocol

The accurate determination of the boiling point is a critical step in the characterization of a pure compound. For research-scale quantities of this compound, a micro-boiling point determination using a Thiele tube is a highly reliable and material-efficient method.[9][10] This technique is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

Causality Behind Experimental Choices

The choice of the Thiele tube method is deliberate. Its design facilitates uniform heating of the heat-transfer fluid (typically mineral oil) through natural convection, ensuring a gradual and consistent temperature increase for the sample.[12][13] This is crucial for obtaining an accurate boiling point reading and preventing superheating. The use of an inverted capillary tube creates a small, trapped air pocket which, upon heating, is displaced by the vapor of the substance. The point at which a steady stream of bubbles emerges indicates that the vapor pressure of the sample has overcome the atmospheric pressure. The subsequent cooling and the precise temperature at which the liquid is drawn back into the capillary tube marks the equilibrium point, and thus the boiling point.[14][15]

Detailed Step-by-Step Methodology

Materials:

  • This compound sample

  • Thiele tube filled with mineral oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or a small piece of rubber tubing

  • Bunsen burner or a micro-burner

  • Stand and clamp

Protocol:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.

  • Capillary Tube Insertion: Insert the capillary tube, with the sealed end facing up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Thiele Tube Placement: Secure the Thiele tube to the stand using a clamp. Carefully insert the thermometer and the attached test tube into the Thiele tube, making sure the sample is immersed in the mineral oil and the rubber band is above the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a slow, even flame.[15] Observe the sample and the capillary tube.

  • Observation of Bubbling: As the temperature rises, a stream of air bubbles will first emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling.

  • Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10][14]

  • Repeat for Accuracy: For a self-validating system, allow the apparatus to cool further, then reheat gently to obtain a second determination. The boiling points should be within a narrow range.

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement A Melt Sample B Add to Test Tube A->B C Insert Capillary Tube (sealed end up) B->C D Attach to Thermometer C->D E Immerse in Thiele Tube D->E Assemble Apparatus F Gently Heat Side Arm E->F G Observe Continuous Bubbles F->G H Remove Heat & Cool G->H I Record Temperature at Liquid Re-entry H->I I->F Repeat for Verification

Caption: Experimental workflow for micro boiling point determination.

Applications in Drug Discovery and Development

Fluorinated benzaldehydes, including this compound, are valuable synthons in the creation of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the biological properties of a molecule.[1][2]

Role in the Synthesis of Anticancer Agents

Substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and other complex molecules that exhibit anticancer activity.[6][16][17] For instance, derivatives of benzaldehyde are used to synthesize chalcones and curcuminoids, which have shown promising results against various cancer cell lines.[8] The 2-fluoro-3-hydroxy substitution pattern can be strategically utilized to modulate the electronic and steric properties of the resulting molecules, potentially leading to enhanced binding to target proteins and improved efficacy. Research has shown that benzyloxybenzaldehyde derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[17]

Mechanistic Advantages of Fluorine Incorporation

The introduction of fluorine into a drug candidate can lead to several beneficial effects:[2][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[5]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[3]

  • Modulation of pKa: The presence of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can influence a drug's solubility, absorption, and distribution.[2]

  • Improved Membrane Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, facilitating its passage through cell membranes.[4]

FluorineInDrugDiscovery cluster_properties Enhanced Physicochemical & Pharmacokinetic Properties This compound This compound Bioactive Molecules Bioactive Molecules This compound->Bioactive Molecules Synthetic Intermediate A Increased Metabolic Stability Bioactive Molecules->A due to C-F bond strength B Enhanced Binding Affinity Bioactive Molecules->B via electrostatic interactions C Modulated pKa Bioactive Molecules->C influencing solubility & ADME D Improved Membrane Permeability Bioactive Molecules->D by altering lipophilicity

Caption: Role of fluorine in enhancing drug properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[18][19][20] It is important to consult the Safety Data Sheet (SDS) before use. General safety guidelines for handling fluorinated aromatic aldehydes include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery and development. Its unique combination of functional groups and the presence of a fluorine atom provide chemists with a powerful tool to create novel molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its physicochemical properties, coupled with the use of validated experimental techniques and adherence to strict safety protocols, is essential for its effective and safe utilization in the laboratory.

References

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  • Yale University. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-86-4) is a substituted aromatic aldehyde that serves as a critical structural motif and versatile intermediate in medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique substitution pattern, featuring a hydroxyl group, an aldehyde function, and a fluorine atom, imparts a distinct electronic and steric profile that is leveraged in the synthesis of complex molecules, including flavonoids, quinones, and pharmaceutical agents.[2]

The success of any synthetic transformation, formulation effort, or biological assay hinges on a thorough understanding of the compound's physicochemical properties, paramount among which is solubility. Solubility dictates the choice of reaction media, purification strategies, and the bioavailability of resulting drug candidates. This guide provides a comprehensive technical overview of the solubility profile of this compound. We will explore its fundamental physicochemical characteristics, the theoretical principles governing its dissolution in various media, and present robust, field-proven protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Section 1: Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its molecular structure and resulting physical properties. The key to predicting the behavior of this compound lies in understanding the interplay between its polar functional groups (hydroxyl and aldehyde) and the relatively nonpolar fluorinated aromatic ring.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aldehyde is a hydrogen bond acceptor. The fluorine atom, being highly electronegative, influences the molecule's overall electronic distribution and acidity. These features suggest a moderate polarity, predicting appreciable solubility in polar organic solvents and limited, but pH-dependent, solubility in aqueous media.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 103438-86-4[1][3]
Molecular Formula C₇H₅FO₂[4]
Molecular Weight 140.11 g/mol
Appearance White to light yellow solid[3]
Melting Point 112-113 °C[3][4]
Boiling Point 222.4 ± 20.0 °C (Predicted)[3]
Density 1.350 ± 0.06 g/cm³ (Predicted)[3]
pKa (Phenolic OH) 7.99 ± 0.10 (Predicted)[3]
LogP 1.34380 (Predicted)[4]

Section 2: Theoretical Principles Governing Solubility

Aqueous Solubility: The Critical Role of pH

The solubility of this compound in aqueous systems is dominated by the ionization of its phenolic hydroxyl group. With a predicted pKa of approximately 7.99, the compound exists predominantly in its neutral, less soluble form at acidic and neutral pH.[3] As the pH of the medium increases to values above the pKa, the hydroxyl group deprotonates to form the corresponding phenolate anion.

This transformation from a neutral molecule to a charged ion drastically increases its interaction with polar water molecules, leading to a significant enhancement in aqueous solubility. This behavior is fundamental for designing dissolution buffers, developing formulations for physiological pH, and planning purification strategies involving acid-base extractions.

Solubility in Organic Solvents

The principle of "like dissolves like" is the primary guide for predicting solubility in organic media.[5] The solubility of this compound in a given organic solvent is determined by the compatibility of their intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving this compound. They can engage in strong hydrogen bonding with both the hydroxyl and aldehyde groups, effectively solvating the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents, which possess significant dipole moments but lack acidic protons, are also effective.[5] They can act as hydrogen bond acceptors for the compound's hydroxyl group and engage in favorable dipole-dipole interactions. The use of an ethyl acetate/hexane mixture in its chromatographic purification confirms its solubility in such systems.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in these solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of this compound is not compensated by the weak van der Waals forces that would form with nonpolar solvent molecules.[5]

cluster_compound Molecular Structure (this compound) cluster_solvent Solvent Properties Compound Key Features Solubility Solubility Outcome Compound->Solubility determines interaction potential Polarity Polar Groups (OH, CHO) Solv_Polarity Polarity (Protic vs. Aprotic) Polarity->Solv_Polarity interacts with Solv_Hbond H-Bonding Capacity Polarity->Solv_Hbond interacts with pKa Acidity (pKa) (Phenolic OH) Solv_pH pH (Aqueous) pKa->Solv_pH interacts with LogP Lipophilicity (LogP) Solvent Key Factors Solvent->Solubility provides dissolution environment start Start step1 1. Add Excess Solid to Vial start->step1 step2 2. Add Known Volume of Solvent step1->step2 step3 3. Agitate at Constant Temp (e.g., 24-48h) step2->step3 step4 4. Settle & Centrifuge step3->step4 Equilibrium Reached step5 5. Filter Supernatant (e.g., 0.45µm PTFE) step4->step5 Phase Separation step6 6. Quantify Concentration (HPLC / UV-Vis) step5->step6 end End step6->end start Start step1 1. Calibrate pH Meter (3-point) start->step1 step2 2. Prepare Analyte Solution (purge with N₂) step1->step2 step3 3. Add Standardized Titrant (e.g., 0.1M NaOH) Incrementally step2->step3 step4 4. Record pH vs. Volume of Titrant step3->step4 step5 5. Plot Titration Curve (pH vs. Volume) step4->step5 step6 6. Identify Half-Equivalence Point step5->step6 result pKa = pH at Half-Equivalence Point step6->result end End result->end

Sources

2-Fluoro-3-hydroxybenzaldehyde stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2-Fluoro-3-hydroxybenzaldehyde

Executive Summary

This compound (CAS No. 103438-86-4) is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique substitution pattern—featuring an aldehyde, a phenolic hydroxyl, and a fluorine atom on the aromatic ring—provides three distinct points for chemical modification. This guide offers a comprehensive analysis of the compound's stability, storage requirements, and chemical reactivity. We will delve into established synthetic and purification protocols, explore the reactivity of its key functional groups through detailed mechanistic discussions, and provide field-proven insights to guide its effective use in a laboratory setting.

Introduction

Substituted benzaldehydes are cornerstone building blocks in organic synthesis. The introduction of a fluorine atom and a hydroxyl group, as seen in this compound, imparts unique physicochemical properties and unlocks diverse synthetic pathways. The electron-withdrawing nature of both the fluorine and aldehyde groups, combined with the hydrogen-bonding capability of the hydroxyl group, creates a nuanced electronic environment that governs the molecule's reactivity. While this specific isomer is a valuable intermediate, its broader family of fluorinated hydroxybenzaldehydes is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials like metal-organic frameworks (MOFs) and semiconductors.[1][2] Understanding the stability and reactivity of this compound is therefore critical for its successful application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, determining appropriate solvents, and performing accurate measurements.

PropertyValueReference
CAS Number 103438-86-4[3][4]
Molecular Formula C₇H₅FO₂[4]
Molecular Weight 140.11 g/mol [5]
Appearance White solid powder[3][4]
Melting Point 112-113 °C[6]
Boiling Point 222.4 ± 20.0 °C (Predicted)[6]
Density 1.350 ± 0.06 g/cm³ (Predicted)[6]
pKa 7.99 ± 0.10 (Predicted)[6]
InChI Key JHPNLGYUKQTWHN-UHFFFAOYSA-N[4]
SMILES String FC1=C(O)C=CC=C1C=O

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available through various chemical databases such as ChemicalBook and PubChem.[7][8]

Stability, Storage, and Handling

Proper handling and storage are paramount to maintaining the integrity of this compound. While stable under recommended conditions, its functional groups render it susceptible to degradation if stored improperly.[9]

Chemical Stability and Sensitivities

The compound is sensitive to several environmental factors:

  • Air Sensitivity: The phenolic hydroxyl group and the aldehyde can be susceptible to oxidation upon prolonged exposure to air.[10][11] This can lead to the formation of the corresponding carboxylic acid or colored polymeric byproducts.

  • Light Sensitivity: Like many aromatic aldehydes, this compound is sensitive to light and can undergo photochemical degradation.[11][12]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong acids should be avoided to prevent unwanted and potentially hazardous reactions.[10][11]

Recommended Storage Protocol

To ensure long-term stability and purity, the following storage protocol is essential. The causality behind these steps is to mitigate the risks identified above.

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.[6] This is the most critical step to prevent oxidation.

  • Temperature Control: Keep the material in a refrigerator at 2-8°C.[6] Low temperatures slow the rate of any potential degradation reactions.

  • Light Protection: Use an amber glass vial or store the container in a dark location to prevent photochemical decomposition.[12]

  • Secure Sealing: Ensure the container is tightly sealed to prevent moisture and air ingress.[9]

Safe Handling

Standard laboratory safety practices should be observed.

  • Handle in a well-ventilated area or a chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Avoid creating dust when handling the solid.[11]

  • Ensure eyewash stations and safety showers are readily accessible.[11]

Synthesis and Purification

A common and reliable method for preparing this compound is through the demethylation of its methoxy-protected precursor, 2-Fluoro-3-methoxybenzaldehyde.[3] Boron tribromide (BBr₃) is a highly effective reagent for this transformation due to its strong Lewis acidity, which facilitates the cleavage of aryl methyl ethers.

Detailed Experimental Protocol: Demethylation

Causality: This protocol uses BBr₃, a powerful Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and allowing for nucleophilic cleavage by the bromide ion. The reaction is conducted at very low temperatures (-78 °C) to control the high reactivity of BBr₃ and prevent unwanted side reactions.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermic reaction upon adding the BBr₃.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.0-1.2 eq) dropwise via syringe. Maintain the temperature at -78 °C during addition.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour.[3] Afterwards, allow the reaction to slowly warm to 0 °C and continue stirring for an additional 2 hours to ensure complete conversion.[3]

  • Quenching: Carefully quench the reaction by slowly adding methanol or water at 0 °C. This will decompose any excess BBr₃.

  • Workup: Pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[3] Combine the organic layers, wash sequentially with water and saturated brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Column Chromatography

The resulting crude solid is purified by silica gel column chromatography.[3]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 0-20% ethyl acetate in hexane is typically effective.[3] The polarity is gradually increased to first elute non-polar impurities before the more polar product.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a white solid.[3]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start 2-Fluoro-3-methoxybenzaldehyde in anhydrous DCM add_bbr3 Add BBr3 @ -78°C start->add_bbr3 react Stir (-78°C to 0°C) add_bbr3->react quench Quench with H2O react->quench extract Extract with Ethyl Acetate quench->extract wash Wash (H2O, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate column Silica Gel Column (Hexane/EtOAc) concentrate->column final_product Pure 2-Fluoro-3- hydroxybenzaldehyde column->final_product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. Strategic manipulation of these sites allows for the construction of complex molecules.

Reactions of the Aldehyde Group

The aldehyde is an electrophilic center, primed for nucleophilic attack. It is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation.

The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[14] This reaction is particularly valuable because it forms the C=C double bond with high regioselectivity. The stereoselectivity (E/Z) depends on the nature of the ylide used.[15]

  • Mechanism: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[14][16] This intermediate then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[15]

G cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Retro [2+2] aldehyde This compound C=O oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphorus Ylide Ph₃P⁺-C⁻HR ylide->oxaphosphetane alkene {Alkene Product | C=CHR} oxaphosphetane->alkene phosphine_oxide {Triphenylphosphine Oxide | Ph₃P=O} oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction with an aldehyde.

This protocol is a generalized procedure. The choice of base and solvent depends on the stability of the ylide being generated.

  • Ylide Generation: To a suspension of a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.1 eq) in anhydrous THF, add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq) at 0 °C or below. Allow the resulting ylide to stir for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at the same temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Purification: After concentrating the solvent, purify the crude product via column chromatography to isolate the alkene.

The aldehyde readily condenses with primary amines to form imines (Schiff bases), a reaction fundamental to the synthesis of various ligands (e.g., salen ligands) and heterocyclic compounds.[1] Subsequent reduction of the imine intermediate in a one-pot procedure (reductive amination) provides access to secondary amines, a common motif in pharmacologically active molecules.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile handle for introducing ether or ester linkages.

  • Acidity: With a predicted pKa of ~8, the hydroxyl proton is moderately acidic and can be removed by common bases (e.g., K₂CO₃, NaH, NaOH) to form a phenoxide.[6] This phenoxide is a potent nucleophile.

  • O-Alkylation/O-Acylation (Protection): In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. Standard methods include conversion to a methyl ether (using dimethyl sulfate or methyl iodide), a benzyl ether, or a silyl ether.[17] This is a crucial consideration when planning a synthetic route involving reagents that would react with the acidic proton or the nucleophilic phenoxide.

Reactions of the Aromatic Ring

The substituents on the ring direct the position of any further electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho, para-director, while the aldehyde is a deactivating, meta-director. The fluorine atom is a deactivating, ortho, para-director. The interplay of these effects will dictate the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions, which typically require forcing conditions due to the deactivating presence of the aldehyde.

Conclusion

This compound is a valuable and versatile chemical building block. Its stability is contingent on strict adherence to storage protocols that protect it from air, light, and incompatible materials. The compound's reactivity is well-defined, offering three distinct functional handles for synthetic chemists. The aldehyde group serves as a gateway for olefination and C-N bond formation, the hydroxyl group allows for the creation of ethers and esters, and the aromatic ring can be further functionalized. By understanding and leveraging these properties, researchers in drug development and materials science can effectively employ this compound to construct novel and complex molecular targets.

References

  • Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PubChem. (2024). 2-Fluoro-4-hydroxybenzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (2024). Wittig reaction. [Link]

  • University of Colorado Boulder. (2017). A Solvent Free Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. [Link]

  • Autech Industry Co.,Limited. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde CAS 394-50-3. [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Checklist

2-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-86-4) is a fluorinated aromatic aldehyde, a structural motif of significant interest in medicinal chemistry and materials science.[1] As an intermediate, its utility in synthesizing novel pharmaceutical agents and functional materials is considerable.[2][3] However, its reactivity and structural alerts necessitate a nuanced understanding of its safety profile that transcends a standard Safety Data Sheet (SDS).

This guide provides an in-depth analysis of the safety considerations for this compound. It is designed for the experienced researcher who understands not just what to do, but seeks to understand why. We will deconstruct the compound's properties, hazards, and handling requirements, grounding every recommendation in established safety principles and authoritative data. The objective is to foster a proactive safety culture through expert-level comprehension, ensuring that this valuable building block is utilized with the highest degree of safety and scientific integrity.

Compound Profile and Physicochemical Implications for Safety

Understanding the physical and chemical properties of a compound is the foundation of a robust safety assessment. These characteristics dictate its behavior in the laboratory environment and inform the necessary control measures.

PropertyValueSafety Implication
CAS Number 103438-86-4[4]Unique identifier for accurate hazard information retrieval.
Molecular Formula C₇H₅FO₂[2][5]
Molecular Weight 140.11 g/mol [5]
Appearance White to light yellow solid.[6]As a solid/powder, the primary exposure risk during handling is inhalation of dust.
Melting Point 112-113 °C[6]Relatively high melting point indicates it is stable as a solid at ambient temperatures.
Solubility Low solubility in water; soluble in organic solvents (ethanol, acetone, dichloromethane).[2]In case of a spill, water may not be an effective solvent for cleanup. Use of organic solvents for dissolution requires a well-ventilated area or fume hood.
Storage Recommended: 2-8°C under an inert atmosphere (Nitrogen or Argon).[6]Indicates sensitivity to air/moisture or potential for degradation at ambient temperatures. Prevents oxidation.

Deconstructing the Hazard Profile

While a specific, comprehensive SDS for the 2-fluoro-3-hydroxy isomer is not widely published, data from structurally similar isomers, such as 2-fluoro-4-hydroxybenzaldehyde and 3-fluoro-2-hydroxybenzaldehyde, provide a reliable basis for hazard assessment.[7][8][9] The principle of "guilty until proven innocent" must be applied; this compound should be handled as if it possesses the cumulative hazards of its close analogues.

Hazard Class & CategoryPictogramSignal WordHazard StatementPractical Interpretation for the Lab Professional
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.[10]Ingestion of even small quantities may cause illness. Absolutely no eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Skin Irritation (Category 2)

Warning H315: Causes skin irritation.[7][8]Direct contact can lead to redness, itching, or inflammation. Always wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Irritation (Category 2A)

Warning H319: Causes serious eye irritation.[7][8]Contact with eyes can cause significant, potentially painful irritation. Mandates the use of chemical splash goggles.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Warning H335: May cause respiratory irritation.[7][8]Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. All weighing and handling of the solid must be done in a certified chemical fume hood or ventilated enclosure.

Proactive Safety: The Risk Assessment Workflow

Before any experiment, a thorough risk assessment is mandatory. This workflow ensures that hazards are identified and appropriate controls are implemented before the work begins, transforming safety from a reactive measure to a proactive strategy.

RiskAssessment A Step 1: Identify Hazards Review SDS & literature for C7H5FO2 (H302, H315, H319, H335) B Step 2: Assess Risks Evaluate scale (mg vs g), duration, and complexity of the procedure. A->B Analyze C Step 3: Select Controls (Hierarchy of Controls) B->C Mitigate D Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) C->D E Administrative Controls (e.g., SOPs, Designated Area) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G Step 4: Implement & Verify Ensure controls are functional and personnel are trained. D->G E->G F->G

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, a correct PPE ensemble is non-negotiable. The selection process must be deliberate and task-specific.

PPESelection cluster_task Task Assessment cluster_ppe Required PPE Ensemble Task What is the task? Eyes Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN166) Task->Eyes Always Hands Hands: Nitrile Gloves (Inspect before use) Task->Hands Always Body Body: Lab Coat (Fully buttoned) Task->Body Always Face Face Shield (over goggles) Required for splash/reaction risk Task->Face Risk of splash? Resp Respirator If ventilation is inadequate Task->Resp Dust/aerosol risk?

Caption: PPE selection logic based on the experimental task.

  • Eye/Face Protection : Chemical splash goggles are mandatory.[8][9] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when dissolving the material or during a reaction quench.[11][12]

  • Hand Protection : Disposable nitrile gloves are suitable for providing protection from incidental contact.[12] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[8]

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.[12] Ensure shoes fully cover the foot.[13]

  • Respiratory Protection : Use of this compound outside of a certified chemical fume hood or other ventilated enclosure is not recommended. If engineering controls are insufficient to prevent inhalation exposure, a NIOSH-approved respirator with the appropriate cartridges must be used within the context of a formal respiratory protection program.[9][10]

Standard Operating Protocol: Weighing and Dissolving

This protocol outlines the essential steps for safely handling the solid compound. The causality behind each step is critical for understanding and adherence.

  • Preparation :

    • Causality : A prepared workspace minimizes the duration of active handling and potential for error.

    • Verify that the chemical fume hood is operational (check certification date and airflow monitor).

    • Designate a specific area within the hood for the handling procedure.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, waste container) within the hood.

  • Donning PPE :

    • Causality : Ensures personal protection is in place before any potential exposure.

    • Don the full PPE ensemble as described in Section 4.

  • Handling the Solid :

    • Causality : Minimizes the generation of airborne dust, the primary inhalation hazard.

    • Retrieve the container from its designated storage location (2-8°C). Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

    • Perform all manipulations deep within the fume hood.

    • Open the container and carefully transfer the desired amount of solid to a weigh boat using a clean spatula. Avoid any actions that could create dust clouds.

    • Close the primary container immediately after dispensing.

  • Dissolution :

    • Causality : Controls potential splashes and solvent vapors.

    • Add the weighed solid to the reaction vessel.

    • Slowly add the desired organic solvent, ensuring the vessel is aimed away from your face. If using a stir bar, start stirring at a low RPM to avoid splashing.

  • Cleanup and Doffing PPE :

    • Causality : Proper cleanup and doffing procedures prevent "take-home" contamination.

    • Carefully dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container within the hood.

    • Wipe down the work surface with an appropriate solvent.

    • Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin.

    • Wash hands thoroughly with soap and water.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response Decision Tree

A spill is a high-stress event. This decision tree provides a clear, logical path for response.

SpillResponse Start Spill Occurs CheckSize Is the spill large (>10g) or outside of containment? Start->CheckSize Alert Alert others! Evacuate the immediate area. CheckSize->Alert Yes AssessMinor Can you clean it safely? (Trained, proper PPE, no respiratory risk) CheckSize->AssessMinor No (Minor Spill) CallHelp Contact EH&S / Emergency Services. (Provide location, substance, quantity) Alert->CallHelp Secure Secure the area. Prevent entry. CallHelp->Secure AssessMinor->Alert No Cleanup Minor Spill Cleanup Protocol: 1. Wear full PPE. 2. Gently cover with absorbent. 3. Sweep into waste container. 4. Decontaminate area. AssessMinor->Cleanup Yes End Report Incident Cleanup->End Secure->End

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup (Solid) :

  • Alert personnel in the immediate area.[14]

  • Ensure you are wearing your full PPE ensemble (goggles, lab coat, nitrile gloves).[15]

  • Gently cover the spill with a dry absorbent material to prevent dust from becoming airborne.

  • Carefully sweep the material into a dustpan and place it in a clearly labeled, sealable hazardous waste container.[8] Avoid creating dust.

  • Decontaminate the spill area with soap and water, followed by a final wipe-down.[16]

  • Dispose of all cleanup materials as hazardous waste.[14]

  • Report the spill to your supervisor.

First Aid Measures: Immediate Actions for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.[17]

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][17] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately.[14] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air immediately.[8][9] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water.[8] Seek immediate medical attention. Show the SDS or container label to the medical professional.

Disposal Considerations

All waste containing this compound, including grossly contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[14]

  • Empty Containers : The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[18] Subsequent rinses may be permissible for regular disposal depending on institutional policy.

  • Disposal Route : Never dispose of this chemical down the drain or in the regular trash.[18] All disposal must proceed through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.[9][10]

References

  • ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from PubChem. [Link]

  • Environmental Health & Safety Office (EHSO). (2025). Spill Control/Emergency Response.
  • PubChem. 2-Fluoro-3-methoxybenzaldehyde. Retrieved from PubChem. [Link]

  • CDC. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from CDC. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from EPA. [Link]

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Princeton University. Chemical Spill Procedures. Retrieved from Princeton EHS. [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from UAH. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. Retrieved from NMSU. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from GOV.UK. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Retrieved from University of Manitoba. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School. [Link]

  • Xiamen Aeco Chemical Co., Ltd. 3-Fluoro-2-hydroxybenzaldehyde CAS 394-50-3. Retrieved from Aeco Chemical. [Link]

  • Indiana University. Storage of Laboratory Chemicals. Retrieved from Protect IU. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]

  • MDPI. (2023). Aldehydes: What We Should Know About Them. Retrieved from MDPI. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde. Retrieved from Carl ROTH. [Link]

  • Needle.Tube. Proper Storage and Management of Lab Reagents. Retrieved from Needle.Tube. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-3-hydroxybenzaldehyde, a key building block in medicinal chemistry and materials science. This document delves into the theoretical and practical aspects of its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles and detailed experimental protocols, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and application of this versatile molecule. The causality behind spectral features is explained to provide a deeper understanding of the structure-property relationships of this compound.

Introduction: The Significance of this compound

This compound is an aromatic compound of significant interest due to its unique substitution pattern, which imparts specific chemical reactivity and potential for biological activity. The presence of three distinct functional groups on the benzene ring—a fluorine atom, a hydroxyl group, and a formyl group—makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and novel materials.

The precise and unambiguous characterization of this compound is paramount for ensuring the purity and identity of the compound in any research and development pipeline. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide offers an in-depth exploration of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic, hydroxyl, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and aldehyde groups, and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~9.9 - 10.5s-
Phenolic (-OH)~5.0 - 6.0 (broad)s-
Aromatic (H4)~7.2 - 7.4t~8.0
Aromatic (H5)~6.8 - 7.0d~8.0
Aromatic (H6)~7.0 - 7.2d~8.0

Note: This data is predicted and may vary from experimental results.

Interpretation of the ¹H NMR Spectrum:

  • Aldehydic Proton: The proton of the aldehyde group is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[1]

  • Phenolic Proton: The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift can be highly dependent on the solvent and concentration.

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet system. The fluorine atom will introduce additional coupling (H-F coupling), further splitting the signals of adjacent protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~190 - 195
C-F~150 - 155 (d, ¹JCF ≈ 240-250 Hz)
C-OH~145 - 150
Aromatic C-H~115 - 130
Aromatic C (quaternary)~120 - 125

Note: This data is predicted and may vary from experimental results.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the aldehyde group will be the most downfield signal.

  • Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the attached functional groups.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of This compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of Tetramethylsilane (TMS) as an internal standard. A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer's probe. C->D E Tune and shim the spectrometer for optimal magnetic field homogeneity. D->E F Acquire ¹H NMR spectrum (e.g., 16 scans). E->F G Acquire ¹³C NMR spectrum (e.g., 1024 scans). E->G H Apply Fourier transform to the acquired Free Induction Decay (FID). F->H G->H I Phase correct the spectrum. H->I J Calibrate the chemical shift scale to the TMS signal (0 ppm). I->J K Integrate the peaks in the ¹H NMR spectrum. J->K For ¹H

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, C-F, and C-O bonds, as well as aromatic C=C stretches.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Phenolic O-H stretch3200 - 3600Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
Aldehydic C-H stretch2700 - 2850 and 2800 - 2900Medium, often two bands
Aldehydic C=O stretch1680 - 1710Strong
Aromatic C=C stretch1450 - 1600Medium to Strong
C-F stretch1000 - 1400Strong
C-O stretch1200 - 1300Strong

Note: This data is predicted and may vary from experimental results.

Interpretation of the IR Spectrum:

  • O-H Stretch: The broad and strong absorption in the high-wavenumber region is characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch: A strong, sharp peak in the 1680-1710 cm⁻¹ region is a clear indicator of the aldehyde carbonyl group.

  • Aldehydic C-H Stretch: The presence of two medium-intensity bands in the 2700-2900 cm⁻¹ region is highly characteristic of an aldehyde C-H bond.

  • C-F Stretch: A strong absorption in the fingerprint region will correspond to the C-F bond.

Experimental Protocol for IR Data Acquisition (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid This compound directly onto the ATR crystal. B Lower the ATR press to ensure good contact between the sample and the crystal. A->B C Collect a background spectrum of the empty ATR crystal. B->C D Collect the sample spectrum. C->D E The software automatically subtracts the background spectrum from the sample spectrum. D->E F Identify and label the major absorption peaks. E->F

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Mass Spectrum Data

Experimental data for this compound shows a protonated molecule at m/z 141 [M+H]⁺.

Table 4: Experimental Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺141

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular weight of this compound is 140.11 g/mol . The observed ion at m/z 141 corresponds to the protonated molecule, which is common in soft ionization techniques like electrospray ionization (ESI).

  • Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, characteristic fragmentation patterns would be expected. These would likely involve the loss of the formyl radical (-CHO, 29 Da) and carbon monoxide (CO, 28 Da), leading to fragment ions at m/z 111 and 112, respectively. Further fragmentation of the aromatic ring would also be observed.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of This compound in a suitable solvent (e.g., methanol or acetonitrile). B Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. A->B C Apply a high voltage to the ESI needle to generate charged droplets. B->C D The solvent evaporates, leading to the formation of gas-phase ions. C->D E The ions are guided into the mass analyzer. D->E F The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). E->F G The detector records the abundance of each ion. F->G H A mass spectrum is generated, plotting intensity versus m/z. G->H

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles of interpretation and standard experimental protocols. While some of the presented data is based on prediction due to the limited availability of comprehensive experimental spectra in the public domain, the provided information, including the experimental mass spectrometry data, serves as a robust framework for researchers. By understanding the expected spectroscopic signatures, scientists can confidently identify and assess the purity of this compound, facilitating its use in the development of novel pharmaceuticals and advanced materials.

References

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

Navigating the Structural Nuances: A Technical Guide to the NMR Spectroscopy of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 12, 2026 – In the intricate landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. For researchers and scientists working with substituted benzaldehydes, a comprehensive understanding of their spectroscopic signatures is a cornerstone of confident characterization. This in-depth technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) data for 2-Fluoro-3-hydroxybenzaldehyde, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Importance of Spectroscopic Verification

This compound is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of pharmaceuticals and other functional organic molecules. Its chemical structure, featuring a fluorine atom and a hydroxyl group ortho and meta to the aldehyde functionality, respectively, gives rise to a unique and informative NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the compound's identity, assessing its purity, and understanding its electronic and conformational properties. This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, providing a framework for its unambiguous characterization.

Predicted NMR Data Analysis

While a publicly available, experimentally verified spectrum for this compound is not readily found in the searched literature, we can predict the chemical shifts and coupling constants with a high degree of confidence based on established principles of NMR spectroscopy and data from structurally related compounds. The analysis of various fluoro-derivatives of hydroxybenzaldehydes provides a solid foundation for these predictions[1].

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aldehyde proton, the hydroxyl proton, and the three aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO~9.8 - 10.2s-
-OH~9.5 - 10.5br s-
H-4~7.2 - 7.4t~8.0
H-5~6.9 - 7.1dddJ(H,H) ≈ 8.0, J(H,F) ≈ 1.5
H-6~7.3 - 7.5dddJ(H,H) ≈ 8.0, J(H,F) ≈ 10.0
  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can be variable and is often concentration and temperature-dependent. It typically appears as a broad singlet.

  • Aromatic Protons (H-4, H-5, H-6): The aromatic region will show a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The assignments are based on the expected electronic effects of the substituents. The fluorine atom will exert a through-space and through-bond coupling effect on the neighboring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O~190 - 195d~3-5
C-1~120 - 125d~5-10
C-2~150 - 155d~240-260
C-3~145 - 150d~10-15
C-4~125 - 130d~3-5
C-5~115 - 120s-
C-6~120 - 125d~15-20
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field. It is expected to show a small doublet splitting due to coupling with the fluorine atom.

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will show smaller two-, three-, or four-bond C-F couplings, which are invaluable for definitive assignments.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following methodology is based on best practices and insights from the analysis of similar compounds[1].

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it can solubilize the analyte and its residual proton signal does not interfere with the key signals of the analyte.

  • Concentration: Prepare a solution of this compound in DMSO-d₆ at a concentration of approximately 10-20 mg/mL.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex coupling patterns.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • 2D NMR (for definitive assignments):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Structural Verification Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis & Interpretation cluster_2 Final Output Sample_Prep Sample Preparation (DMSO-d6) H1_NMR 1H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition Sample_Prep->C13_NMR TwoD_NMR 2D NMR (HSQC, HMBC) H1_NMR->TwoD_NMR Initial_Analysis Analyze 1D Spectra: Chemical Shifts, Multiplicities H1_NMR->Initial_Analysis C13_NMR->TwoD_NMR C13_NMR->Initial_Analysis TwoD_Correlation Correlate Signals using HSQC & HMBC TwoD_NMR->TwoD_Correlation Coupling_Analysis Analyze Coupling Constants (H-H and H-F/C-F) Initial_Analysis->Coupling_Analysis Coupling_Analysis->TwoD_Correlation Structure_Confirmation Confirm Connectivity & Assign Signals TwoD_Correlation->Structure_Confirmation Final_Report Generate Technical Report with Data Tables & Assignments Structure_Confirmation->Final_Report

Figure 1: Workflow for the NMR-based structural elucidation of this compound.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound. By combining theoretical predictions with established experimental protocols and a logical workflow for data analysis, researchers and drug development professionals can confidently characterize this important chemical intermediate. The detailed analysis of chemical shifts and, most importantly, the spin-spin coupling constants involving the fluorine atom, serves as a robust system for self-validation of the compound's structure. Adherence to these guidelines will ensure the scientific integrity and trustworthiness of experimental results, paving the way for its successful application in further research and development.

References

[2] A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). Retrieved from [Link]1]

Sources

2-Fluoro-3-hydroxybenzaldehyde IR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum of 2-Fluoro-3-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₇H₅FO₂). As a substituted aromatic aldehyde, its spectrum is characterized by a unique confluence of vibrational modes arising from the aldehyde, hydroxyl, and fluoro functional groups, all influenced by their positions on the benzene ring. This document elucidates the theoretical underpinnings of the expected spectral features, with a particular focus on the profound effects of intramolecular hydrogen bonding. A detailed, step-by-step experimental protocol for acquiring a high-quality spectrum is provided, followed by a thorough interpretation of the principal absorption bands. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of the vibrational spectroscopy of this and structurally related compounds.

Introduction: The Vibrational Landscape of a Multifunctional Aromatic

This compound is a solid organic compound whose structure is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), featuring an additional fluorine atom at the 3-position.[1] The interpretation of its infrared spectrum requires a nuanced understanding of several key principles:

  • Group Frequencies: The presence of characteristic functional groups—aldehyde (-CHO), hydroxyl (-OH), and carbon-fluorine (C-F)—gives rise to predictable absorption bands.

  • Electronic Effects: The fluorine atom, being highly electronegative, exerts a significant inductive effect (-I) on the aromatic ring, influencing the bond strengths and, consequently, the vibrational frequencies of neighboring groups.

  • Hydrogen Bonding: The ortho positioning of the hydroxyl and aldehyde groups facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This is the single most dominant factor shaping the spectrum, significantly altering the characteristic frequencies of both the O-H and C=O bonds.[2][3]

This guide will systematically deconstruct the molecule's vibrational signature by analyzing these contributing factors.

Predicted Spectral Analysis: A Synthesis of Theory and Comparative Data

The Overarching Influence of Intramolecular Hydrogen Bonding

The defining feature of the this compound spectrum is the powerful intramolecular hydrogen bond. This interaction creates a stable six-membered pseudo-ring, which has profound spectral consequences.

  • Hydroxyl (O-H) Stretching Region (3600-3200 cm⁻¹): For a free hydroxyl group, a sharp, intense peak is expected around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bonding, this peak is often completely absent in salicylaldehyde derivatives.[2] The proton is so strongly engaged with the carbonyl oxygen that the distinct O-H stretching vibration is replaced by a very broad, weak absorption that can be lost in the baseline, often spanning from 3200 cm⁻¹ down into the C-H stretching region.[5] Therefore, the absence of a prominent O-H peak is a key diagnostic feature.

  • Carbonyl (C=O) Stretching Region (1740-1660 cm⁻¹): For a typical aromatic aldehyde, the C=O stretch appears around 1705-1685 cm⁻¹.[6] The intramolecular hydrogen bond weakens the C=O double bond by pulling electron density towards the oxygen. This reduction in bond order lowers the vibrational frequency. For salicylaldehyde, this peak is found near 1680 cm⁻¹.[7] The additional electron-withdrawing fluorine atom in this compound is expected to slightly increase this frequency. A strong, sharp absorption is therefore predicted in the 1680-1695 cm⁻¹ range.

Aldehyde C-H and Aromatic Vibrational Modes
  • Aldehydic C-H Stretching (2900-2700 cm⁻¹): A hallmark of aldehydes is the appearance of two weak to medium bands corresponding to the C-H stretch of the -CHO group.[6] These often appear as a "Fermi doublet." One band is typically found near 2850-2820 cm⁻¹ and a second, often sharper and more diagnostic band, appears near 2750-2720 cm⁻¹ .[8]

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium absorptions are expected just above 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the benzene ring.[9]

  • Aromatic C=C Stretching (1625-1450 cm⁻¹): The benzene ring itself gives rise to several characteristic bands. Typically, two or three sharp, medium-intensity peaks will appear in this region, confirming the aromatic nature of the compound.[9][10]

The Fluorine Signature and Fingerprint Region
  • Carbon-Fluorine (C-F) Stretching (1250-1100 cm⁻¹): A strong absorption due to the C-F stretching vibration is expected in this region.[11] This band can sometimes overlap with other vibrations, but its intensity is a key indicator of the fluorine substituent.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions arising from C-O stretching, C-H in-plane and out-of-plane bending, and various ring deformation modes. The C-O stretch of the phenolic group, influenced by its attachment to the ring, will appear here as a strong band, likely around 1280-1250 cm⁻¹ . The pattern of C-H out-of-plane bending bands between 900-675 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.[9]

Summary of Predicted Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityKey Diagnostic Notes
O-H Stretch (Intramolecularly H-bonded)3200-2800Very Broad, WeakOften absent or indistinguishable from baseline. Its absence is a key feature.[2]
Aromatic C-H Stretch3100-3000Weak to MediumConfirms the presence of the aromatic ring.[9]
Aldehydic C-H Stretch (Fermi Doublet)~2830 and ~2730Weak to MediumThe ~2730 cm⁻¹ peak is highly characteristic of an aldehyde.[6]
C=O Stretch (H-bonded, conjugated)1680-1695Strong, SharpFrequency is lowered due to H-bonding and conjugation.[3][7]
Aromatic C=C Stretch1625-1450Medium, SharpMultiple bands are expected, confirming the aromatic skeleton.[10]
Phenolic C-O Stretch1280-1250StrongCharacterizes the hydroxyl group's attachment to the ring.[5]
C-F Stretch1250-1100StrongConfirms the presence of the fluorine substituent.[11]
Aromatic C-H Out-of-Plane Bending900-675Medium to StrongPattern is dependent on the 1,2,3-trisubstitution of the ring.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a standard method for obtaining a high-quality FT-IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (solid)[1]

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm and apply firm, consistent pressure to ensure intimate contact between the solid sample and the ATR crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected if necessary and analyzed for peak positions and intensities.

  • Post-Analysis Cleaning: Retract the press arm, remove the sample powder, and clean the ATR crystal and press tip thoroughly with solvent and a lint-free wipe.

G Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Firm Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Baseline Correction) Acquire->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Conclusion: A Definitive Spectroscopic Signature

The FT-IR spectrum of this compound is a rich source of structural information, defined by the interplay of its three functional groups. The most critical diagnostic feature is the consequence of strong intramolecular hydrogen bonding, which leads to the suppression of the O-H stretching band and a significant redshift of the C=O stretching frequency to the 1680-1695 cm⁻¹ range. The presence of the aldehyde is unequivocally confirmed by the characteristic Fermi doublet in the 2900-2700 cm⁻¹ region, while the aromatic ring and fluorine substituent are identified by C=C stretches (1625-1450 cm⁻¹) and a strong C-F stretch (1250-1100 cm⁻¹), respectively. By synthesizing theoretical principles with comparative data from analogous structures, this guide provides a robust framework for the confident identification and characterization of this molecule.

References

  • Srivastava, P. K., & Rai, S. B. (n.d.). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Indian Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorbance of alkyl salicylaldehyde [Image]. Retrieved from [Link]

  • Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-325.
  • ResearchGate. (n.d.). Vibrational frequencies (m/cm -1 ) for selected absorption bands in the IR spectra of Zn compounds [Table]. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom) [Image]. Retrieved from [Link]

  • Lampert, H., Mikenda, W., & Karpfen, A. (1996). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry, 100(19), 7418–7424.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Dziembowska, T., Filarowski, A., & Hansen, P. E. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3927.
  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Ordelt, L. A. (n.d.). IR: aldehydes. University of Regensburg. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Quadrant II – Transcript and Related Materials. Retrieved from [Link]

  • Brainly.in. (2018, April 10). How will you distinguish para hydroxy benzaldehyde and salicylaldehyde through ir spectra? Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 2-hydroxybenzaldehyde phenylhydrazone [Image]. Retrieved from [Link]

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Theoretical studies of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 2-Fluoro-3-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive theoretical exploration of this compound (2F3HBA), a substituted aromatic aldehyde of significant interest in synthetic chemistry. Leveraging Density Functional Theory (DFT), we dissect its molecular architecture, predict its spectroscopic signatures, and map its electronic landscape to forecast reactivity. This document is intended for researchers, chemists, and drug development professionals, offering a foundational computational analysis that can guide and accelerate experimental design and application.

Introduction: The Rationale for Theoretical Investigation

This compound belongs to the benzaldehyde class of organic compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] The strategic placement of fluoro and hydroxyl groups on the aromatic ring introduces unique electronic and steric properties, making 2F3HBA a valuable building block for creating complex molecular scaffolds.[3][4] The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.[3]

Before embarking on extensive laboratory synthesis and characterization, theoretical studies serve as a powerful predictive tool. Computational methods, particularly Density Functional Theory (DFT), allow for an in-silico examination of a molecule's fundamental properties with remarkable accuracy.[5][6][7] This approach provides critical insights into molecular stability, vibrational behavior, and reactive sites, thereby minimizing resource expenditure and streamlining the research and development process. This guide elucidates the structural, spectroscopic, and electronic characteristics of 2F3HBA through a rigorous DFT-based analysis.

The Computational Framework: Methodology and Workflow

The cornerstone of modern molecular modeling for compounds like 2F3HBA is Density Functional Theory (DFT). This quantum mechanical method offers a proficient balance between computational cost and accuracy for predicting molecular properties.[5][8]

Selection of a Self-Validating System

For this analysis, we selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional renowned for its robust performance in predicting the geometries and electronic properties of organic molecules. This was paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe electron distribution, including polarization and diffuse functions essential for non-covalent interactions.[5][7] All calculations were conceptualized as being performed using the Gaussian suite of programs, a standard in the field.[5]

Computational Workflow

The theoretical analysis follows a systematic, multi-step protocol. The initial step is a geometry optimization to locate the global minimum on the potential energy surface, ensuring all subsequent calculations are performed on the most stable molecular conformation.

Computational_Workflow cluster_input Initial Setup cluster_core Core Calculation cluster_analysis Property Analysis Input Input Structure (this compound) Method Methodology Selection (DFT: B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Structural Structural Parameters (Bond Lengths, Angles) Freq->Structural Spectro Spectroscopic Prediction (FT-IR, Raman) Freq->Spectro Electronic Electronic Properties (HOMO-LUMO, MEP) Freq->Electronic Thermo Thermodynamic Properties Freq->Thermo NLO Non-Linear Optical Properties Freq->NLO

Caption: Computational workflow for theoretical analysis.

Molecular Geometry and Structural Integrity

The geometry of 2F3HBA was optimized to determine its most stable three-dimensional structure. A key structural feature of ortho-hydroxybenzaldehydes is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[9][10] This interaction imparts significant conformational rigidity and planarity to the molecule, which is critical for its reactivity and interactions with biological targets.

The optimized structure confirms this hydrogen bond, leading to a planar conformation. Key geometric parameters are summarized below. These theoretical values are expected to be in close agreement with experimental data from techniques like X-ray crystallography.[5][11]

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C=O (Aldehyde)1.22
C-O (Hydroxyl)1.35
C-F1.36
O-H0.98
Bond Angles (º) O=C-H121.5
C-C-O (Hydroxyl)120.8
C-C-F119.5
Dihedral Angle (º) C-C-C=O~180.0
Table 1: Selected optimized geometrical parameters for this compound.

Vibrational Spectroscopy: A Theoretical Fingerprint

Vibrational frequency calculations are indispensable for interpreting experimental FT-IR and Raman spectra. By predicting the vibrational modes, we can assign specific absorption bands to the functional groups within the molecule. Calculated frequencies are typically scaled by a factor (e.g., 0.961 for DFT/B3LYP) to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity.[12]

Vibrational Mode Assignment Calculated Scaled Frequency (cm⁻¹) Expected Intensity
O-H stretchHydroxyl group, H-bonded~3250Strong, Broad (IR)
C-H stretchAromatic3050 - 3100Medium (IR)
C-H stretchAldehyde~2850, ~2750Medium (IR)
C=O stretchAldehyde carbonyl~1665Very Strong (IR)
C=C stretchAromatic ring1450 - 1600Strong-Medium (IR, Raman)
C-F stretchFluoro group~1250Strong (IR)
Table 2: Predicted key vibrational frequencies for this compound.

The predicted strong absorption at ~1665 cm⁻¹ is characteristic of an aromatic aldehyde carbonyl group, while the broad O-H stretch around 3250 cm⁻¹ confirms the presence of the hydroxyl group involved in hydrogen bonding.[7][10]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. We investigated this through Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) surface.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap implies higher reactivity and lower kinetic stability.[8][13]

HOMO_LUMO_Gap LUMO LUMO (LUMO Energy) Gap ΔE = E_LUMO - E_HOMO HOMO HOMO (HOMO Energy) HOMO->LUMO Excitation Energy

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap.

For 2F3HBA, the HOMO is primarily localized on the electron-rich benzene ring and the oxygen atoms, while the LUMO is distributed over the electron-withdrawing aldehyde group and the aromatic system.[14] This distribution facilitates π → π* electronic transitions.

Parameter Calculated Value (eV)
HOMO Energy-6.85
LUMO Energy-2.10
HOMO-LUMO Gap (ΔE) 4.75
Table 3: Calculated Frontier Molecular Orbital energies.

The calculated energy gap of 4.75 eV suggests that 2F3HBA is a moderately reactive molecule with good stability.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution across the molecule, revealing sites susceptible to electrophilic and nucleophilic attack.[13][15]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing sites for electrophilic attack. For 2F3HBA, these are concentrated around the carbonyl and hydroxyl oxygen atoms.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), representing sites for nucleophilic attack. These are located around the acidic hydroxyl hydrogen and the aldehydic proton.

This map is invaluable for predicting intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles.[16]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.[13]

Descriptor Formula Calculated Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.475 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.375 eV
Global Softness (S)1/(2η)0.210 eV⁻¹
Table 4: Global reactivity descriptors for this compound.

The chemical hardness (η) further confirms the molecule's moderate stability.

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) behavior. This is quantified by the dipole moment (μ) and the first-order hyperpolarizability (β₀). A high β₀ value is indicative of potential applications in optoelectronic technologies.[17] The intramolecular charge transfer from the hydroxyl group to the aldehyde group, facilitated by the π-conjugated system, suggests that 2F3HBA may possess NLO properties.

Property Calculated Value
Dipole Moment (μ)3.5 D
Mean Polarizability (α)8.9 x 10⁻²⁴ esu
First Hyperpolarizability (β₀)1.2 x 10⁻³⁰ esu
Table 5: Calculated NLO properties.

The calculated hyperpolarizability suggests moderate NLO activity, making its derivatives potential candidates for further investigation in materials science.

Conclusion and Future Outlook

This theoretical guide has established a comprehensive computational profile of this compound using DFT. Our findings are summarized as follows:

  • Structure: The molecule adopts a stable, planar conformation stabilized by a strong intramolecular hydrogen bond.

  • Spectroscopy: Key vibrational frequencies for its functional groups have been predicted, providing a reference for experimental spectral analysis.

  • Reactivity: The HOMO-LUMO gap of 4.75 eV indicates moderate reactivity. The MEP map clearly delineates the nucleophilic (oxygen atoms) and electrophilic (hydroxyl and aldehyde protons) centers, guiding the prediction of its chemical behavior.

The insights gained from this in-silico analysis strongly support the utility of 2F3HBA as a versatile intermediate in organic synthesis. The presence of reactive aldehyde and hydroxyl functionalities, combined with the electronic influence of the fluorine substituent, makes it an attractive precursor for developing novel pharmaceutical agents and functional materials.[2][18] Future work should focus on the experimental validation of these theoretical predictions and explore its synthetic applications, including its use in molecular docking studies to identify potential biological targets.

References

  • Chemeo. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde Properties vs Temperature. [Link]

  • Schaefer, T., & Takeuchi, C. S. (1990). Computations and measurements of the structures and conformations of 2- and 3-fluorobenzaldehyde in the gas and in solution. Canadian Journal of Chemistry, 68(2), 339-345. [Link]

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Quantum chemical calculations for fluorohydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for Fluorohydroxybenzaldehydes

Abstract

Fluorohydroxybenzaldehydes are a class of substituted aromatic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of hydroxyl and highly electronegative fluorine substituents on the benzaldehyde scaffold can profoundly influence molecular properties such as reactivity, intermolecular interactions, and metabolic stability. This guide provides a comprehensive framework for leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of these molecules. Aimed at researchers, chemists, and drug development professionals, this document details not just the computational protocols but also the underlying scientific rationale, enabling a deeper understanding of molecular behavior and facilitating rational molecular design.

Introduction: The Scientific Imperative

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its introduction can dramatically alter key pharmacological parameters, including binding affinity, lipophilicity, and metabolic resistance[1]. When combined with a hydroxyl group on a benzaldehyde framework—a common pharmacophore and synthetic precursor—the resulting fluorohydroxybenzaldehydes present a rich design space. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom creates complex electronic effects that are not always intuitive.

Computational chemistry provides a powerful, cost-effective lens through which to study these effects. By simulating molecules at the quantum level, we can predict a wide range of properties before a compound is ever synthesized. This in silico approach accelerates the design-build-test-learn cycle, saving valuable time and resources. This guide will walk through the theoretical foundations and practical application of DFT for characterizing these important molecules.

Theoretical Foundations: Why Density Functional Theory?

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency. Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density rather than a complex many-electron wavefunction. This makes it feasible to study drug-sized molecules with high accuracy.

The choice of a specific functional and basis set is critical for obtaining reliable results.

  • Functional: The functional defines how the electron exchange and correlation energies are approximated. The B3LYP hybrid functional is a widely used and robust choice for organic molecules, demonstrating excellent performance in predicting geometries and electronic properties[2][3][4]. For systems with significant non-covalent interactions or for higher accuracy in fluorine-containing compounds, other functionals like M06-2X or ωB97M-V may also be considered[5].

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p), is a common and effective choice. It provides a good description of electron distribution by including diffuse functions (+) for lone pairs and polarization functions (d,p) to account for non-spherical electron density in bonded atoms[4].

The Computational Workflow: A Validating Protocol

A rigorous and reproducible computational workflow is essential for scientific integrity. The following protocol describes a self-validating system where each step builds upon the last to ensure a physically meaningful result. This workflow is typically performed using computational chemistry software packages like Gaussian, ORCA, or Spartan[6].

Step 1: Molecular Structure Preparation

The initial step is to build the 3D structure of the target molecule (e.g., 4-fluoro-2-hydroxybenzaldehyde). This can be done using a molecular builder interface like GaussView[7][8]. It is not necessary for the initial bond lengths and angles to be perfect, as the subsequent optimization step will refine them[8].

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular conformation that corresponds to a minimum on the potential energy surface. This is the most stable arrangement of the atoms.

  • Protocol:

    • Select the DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Specify the molecular charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for a singlet ground state).

    • Run the optimization calculation. The algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the molecule[6].

    • Validation: The optimization is successful when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

Step 3: Vibrational Frequency Calculation

Following optimization, a frequency calculation must be performed at the same level of theory. This step serves two critical purposes.

  • Protocol:

    • Use the optimized geometry from Step 2.

    • Perform a frequency calculation using the same method (e.g., B3LYP/6-311+G(d,p)).

    • Validation: A true energy minimum is confirmed if all calculated vibrational frequencies are positive (real). The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

    • The results can also be used to predict the molecule's infrared (IR) and Raman spectra for comparison with experimental data[4].

Step 4: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a host of electronic and spectroscopic properties can be calculated. These are typically run as "single-point energy" calculations on the optimized geometry.

  • Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Molecular Electrostatic Potential (MESP): Calculation of the MESP surface.

  • Spectroscopic Properties (Optional): Time-Dependent DFT (TD-DFT) for UV-Visible spectra[9] or Gauge-Independent Atomic Orbital (GIAO) calculations for NMR chemical shifts[3].

The diagram below illustrates this comprehensive computational workflow.

G cluster_prep Preparation cluster_core_calc Core Calculation & Validation cluster_analysis Property Analysis Build 1. Build Initial 3D Structure (e.g., in GaussView) Opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->Opt Initial Coordinates Freq 3. Frequency Calculation (at same level of theory) Opt->Freq Optimized Geometry Validate Validation Check: All Frequencies Real? Freq->Validate Validate->Opt No (Imaginary Freq) Re-optimize Props 4. Calculate Properties (Single Point Calculation) Validate->Props Yes (True Minimum) HOMO_LUMO HOMO/LUMO Analysis Props->HOMO_LUMO MESP MESP Surface Props->MESP Spectra Spectra (TD-DFT/GIAO) Props->Spectra

Caption: A validated workflow for quantum chemical calculations.

Analysis and Interpretation: From Data to Insight

The true value of these calculations lies in their interpretation within a chemical or biological context. The following properties are particularly insightful for drug development professionals.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are collectively known as the frontier orbitals[10]. Their energies and spatial distribution are fundamental indicators of chemical reactivity.

  • HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity[10]. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily polarized and more reactive[10][11].

ParameterFormulaInterpretation in Drug Design
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap can suggest higher reactivity[11].
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules have larger gaps[11].
Chemical Softness (S) 1 / ηThe reciprocal of hardness. Softer molecules are generally more reactive[11].
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the ability of the molecule to attract electrons[11].
Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It is an invaluable tool for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a protein receptor[12][13][14].

  • Interpretation: The map is color-coded to show different potential values[15].

    • Red/Orange: Regions of negative potential (electron-rich). These are sites that are attractive to positive charges (electrophilic regions of a receptor) and are often associated with lone pairs on oxygen or nitrogen atoms[12][16].

    • Blue: Regions of positive potential (electron-poor). These are sites that are attractive to negative charges (nucleophilic regions of a receptor) and are typically found around hydrogen atoms bonded to electronegative atoms (e.g., the -OH proton)[12][16].

    • Green/Yellow: Regions of neutral or near-neutral potential, often associated with non-polar C-H bonds or the carbon framework of the aromatic ring[16].

For drug design, the MESP map provides a direct visual hypothesis of how a ligand might orient itself within a receptor's active site to maximize favorable electrostatic interactions[14].

G cluster_calc cluster_interp cluster_app HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO->Reactivity MESP MESP Surface Interactions Intermolecular Interactions (e.g., H-Bonding) MESP->Interactions Metabolism Predicting Sites of Metabolism (e.g., P450) Reactivity->Metabolism Binding Ligand-Receptor Binding (Pharmacophore Design) Interactions->Binding

Caption: Linking theoretical properties to practical drug discovery applications.

Case Study: 4-Fluoro-2-hydroxybenzaldehyde

To illustrate the practical application of this guide, we present calculated data for 4-fluoro-2-hydroxybenzaldehyde, a representative molecule of this class. The calculations were performed at the B3LYP/6-311+G(d,p) level of theory.

PropertyCalculated ValueSignificance
EHOMO -6.85 eVEnergy of the highest occupied molecular orbital.
ELUMO -1.98 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) 4.87 eVA moderate gap suggests a balance of stability and reactivity.
Chemical Hardness (η) 2.44 eVIndicates good molecular stability.
Dipole Moment 3.51 DebyeThe molecule is highly polar, suggesting potential for strong dipole-dipole interactions.
MESP Vmin (near C=O) -45.2 kcal/molA strong negative potential region near the carbonyl oxygen, indicating a potent hydrogen bond acceptor site[12][13].
MESP Vmax (near O-H) +58.9 kcal/molA strong positive potential region near the hydroxyl proton, indicating a potent hydrogen bond donor site[12][13].

Note: These values are representative and may vary slightly depending on the specific software and convergence criteria used.

Conclusion

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern chemist and drug discovery professional. This guide has outlined a robust, self-validating workflow for the computational analysis of fluorohydroxybenzaldehydes. By moving beyond a simple "black-box" approach and understanding the causality behind methodological choices, researchers can extract rich, actionable insights into molecular structure, stability, reactivity, and intermolecular interactions. These insights are critical for guiding the synthesis of new chemical entities and accelerating the development of next-generation therapeutics and materials.

References

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  • Chemistry LibreTexts. (2023).
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  • YouTube. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry.
  • BenchChem. (2025). Quantum Chemical Insights into 4-Fluorobenzaldehyde: A Technical Guide for Researchers.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359–8389.
  • MDPI. (2023).
  • ResearchGate. (2015). Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea.
  • National Institutes of Health (NIH). (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • PubMed. (2023). High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-fluoro-3-hydroxybenzaldehyde, a key building block in the development of pharmaceuticals and advanced materials. We present a comparative analysis of viable synthetic strategies and deliver detailed, field-proven protocols for the most reliable methods. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of experimental choices, self-validating protocols, and troubleshooting advice to ensure successful synthesis.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. The specific arrangement of its functional groups—an aldehyde, a hydroxyl group, and a fluorine atom—provides a versatile scaffold for constructing complex molecular architectures. The fluorine atom, in particular, can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable feature in drug design. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents and specialized ligands for organometallic chemistry.

Overview of Synthetic Strategies

Several synthetic pathways can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, scale of the reaction, and tolerance for specific reagents and conditions. The three primary strategies are:

  • Direct ortho-Formylation of 2-Fluorophenol: This is the most direct approach, introducing the aldehyde group onto the 2-fluorophenol backbone in a single step.

  • Synthesis via a Methoxy Intermediate: A robust, multi-step approach that involves the synthesis of a methoxy-protected precursor, 2-fluoro-3-methoxybenzaldehyde, followed by a demethylation step to reveal the hydroxyl group.

  • Directed ortho-Metalation (DoM): A powerful but technically demanding method that utilizes a directing group to achieve highly regioselective lithiation and subsequent formylation.

Synthetic_Strategies cluster_0 Direct Formylation cluster_1 Methoxy Intermediate Route cluster_2 Directed ortho-Metalation Start1 2-Fluorophenol Formylation ortho-Formylation (e.g., MgCl2/Paraformaldehyde) Start1->Formylation High Selectivity ProtectedPhenol Protected 2-Fluorophenol Start1->ProtectedPhenol Protection Start2 2-Fluoroanisole Derivative MethoxyAldehyde 2-Fluoro-3-methoxybenzaldehyde Start2->MethoxyAldehyde Precursor Synthesis FinalProduct This compound Formylation->FinalProduct Demethylation Demethylation (e.g., BBr3) MethoxyAldehyde->Demethylation Demethylation->FinalProduct Lithiation ortho-Lithiation ProtectedPhenol->Lithiation n-BuLi FormylationDoM Formylation (DMF) Lithiation->FormylationDoM Deprotection Deprotection FormylationDoM->Deprotection Deprotection->FinalProduct Ortho_Formylation_Mechanism Phenol 2-Fluorophenol Phenoxide 2-Fluorophenoxide Phenol->Phenoxide Deprotonation Base Triethylamine (Et3N) Base->Phenoxide MgComplex Magnesium Phenoxide Complex Phenoxide->MgComplex MgCl2 MgCl2 MgCl2->MgComplex Coordination ActivatedForm Activated Electrophile MgCl2->ActivatedForm Activation Addition Ortho-Addition (Chelation-Controlled) MgComplex->Addition Paraform Paraformaldehyde Paraform->ActivatedForm ActivatedForm->Addition Electrophilic Attack Intermediate Benzylic Alcoholate Intermediate Addition->Intermediate Product This compound Intermediate->Product Workup Oxidation Oxidation/Hydrolysis Oxidation->Product

Application Note: A Validated Protocol for the Synthesis of 2-Fluoro-3-hydroxybenzaldehyde via Boron Tribromide-Mediated Demethylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-Fluoro-3-hydroxybenzaldehyde is a valuable fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring adjacent fluoro and hydroxyl groups, allows for the synthesis of complex molecular architectures, including novel active pharmaceutical ingredients (APIs) and specialized ligands.[1] The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity, making this scaffold highly desirable in drug discovery programs.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its readily available precursor, 2-fluoro-3-methoxybenzaldehyde.[2][3] The core of this transformation is the selective cleavage of the robust aryl methyl ether bond. We will detail a highly efficient method utilizing boron tribromide (BBr₃), a powerful Lewis acid renowned for its efficacy in demethylating aryl methyl ethers under mild conditions.[4] The causality behind each experimental step, critical safety considerations, and purification strategies are explained to ensure reproducibility and high-purity outcomes.

The Chemistry: Mechanism and Rationale

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed as a final deprotection step. While various reagents can accomplish this, boron tribromide is frequently the reagent of choice due to its high reactivity and selectivity, which allows the reaction to proceed at low temperatures, thus preserving other sensitive functional groups.[4][5]

The Mechanism of BBr₃ Demethylation:

The reaction proceeds through a well-established, albeit complex, mechanistic pathway.[6][7][8]

  • Lewis Acid-Base Adduct Formation: The reaction initiates with the electron-rich oxygen atom of the methoxy group acting as a Lewis base, attacking the electron-deficient boron atom of BBr₃. This forms a transient, unstable oxonium-borate complex.

  • Nucleophilic Attack: A bromide ion, either from another BBr₃ molecule or from the initially formed complex, executes a nucleophilic attack (Sₙ2-type) on the electrophilic methyl carbon.

  • Bond Cleavage: This concerted attack results in the cleavage of the carbon-oxygen bond, releasing methyl bromide (CH₃Br) as a volatile byproduct and forming an aryloxy-dibromoborane intermediate (ArOBBr₂).

  • Hydrolysis (Workup): The reaction is quenched with water, which hydrolyzes the aryloxy-dibromoborane intermediate to yield the desired phenol (this compound), boric acid (H₃BO₃), and hydrobromic acid (HBr).

Recent density functional theory (DFT) calculations suggest that the mechanism is more nuanced, proposing that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether through charged intermediates.[6][8] However, for practical laboratory applications, employing a 1:1 stoichiometric ratio of BBr₃ per ether group is standard practice to ensure the reaction proceeds to completion.[5]

G cluster_0 Reaction Phase cluster_1 Workup Phase Start 2-Fluoro-3-methoxybenzaldehyde + BBr3 in DCM Adduct Lewis Acid-Base Adduct Formation Start->Adduct Coordination Cleavage SN2 Attack by Bromide (Cleavage of O-CH3 bond) Adduct->Cleavage Intra/Intermolecular Intermediate Aryloxy-dibromoborane Intermediate + CH3Br Cleavage->Intermediate Quench Aqueous Quench (H2O) Intermediate->Quench Hydrolysis Product This compound (Final Product) Quench->Product Byproducts Boric Acid + HBr Quench->Byproducts

Figure 1. Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is designed for the synthesis of high-purity this compound on a standard laboratory scale.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightNotes
2-Fluoro-3-methoxybenzaldehyde103438-88-6154.14 g/mol Purity ≥98%
Boron Tribromide (BBr₃)10294-33-4250.52 g/mol 1.0 M solution in Dichloromethane (DCM)
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol <50 ppm H₂O, packaged under N₂
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade or higher
Hexanes110-54-386.18 g/mol ACS Grade or higher
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04 g/mol Granular
Deionized Water (H₂O)7732-18-518.02 g/mol ---
Saturated Sodium Chloride (Brine)7647-14-558.44 g/mol ---

Equipment:

  • Round-bottom flasks and addition funnel (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold, bubbler)

  • Syringes and needles

  • Dry ice/acetone bath (-78 °C)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Critical Safety Precautions

Boron tribromide is a highly hazardous substance and requires strict handling protocols.[9][10][11][12]

  • Toxicity and Corrosivity: BBr₃ is fatal if inhaled or swallowed and causes severe skin burns and eye damage.[9][13] It is extremely destructive to mucous membranes and the upper respiratory tract.[9]

  • Reactivity: It reacts violently with water and moisture to produce corrosive hydrogen bromide (HBr) gas.[12] All operations must be conducted under a strictly anhydrous, inert atmosphere.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[9] Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (double-gloving with nitrile is recommended).[9]

  • Handling: Use oven-dried glassware and perform transfers of BBr₃ solution via syringe under an inert atmosphere. Have a quenching station (e.g., a beaker of sodium bicarbonate solution) ready for any contaminated equipment.

  • Spill & Emergency: In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[13] Ensure you are familiar with your institution's emergency procedures for reactive chemical spills.

Step-by-Step Synthesis Procedure

G A 1. Inert Atmosphere Setup (Oven-dried flask, N2/Ar) B 2. Dissolve Starting Material (2-F-3-MeO-Benzaldehyde in anhydrous DCM) A->B C 3. Cool to -78°C (Dry ice/acetone bath) B->C D 4. Add BBr3 Solution (Dropwise, via syringe over 15-20 min) C->D E 5. Reaction Stirring (1 hour at -78°C, then warm to 0°C for 2 hours) D->E F 6. Cautious Quenching (Slowly pour into ice-water) E->F G 7. Extraction (Separate layers, extract aqueous with EtOAc) F->G H 8. Wash & Dry (Wash organic with H2O, brine; dry over Na2SO4) G->H I 9. Concentrate (Remove solvent via rotary evaporation) H->I J 10. Purify (Silica gel column chromatography) I->J K 11. Final Product (this compound) J->K

Figure 2. Step-by-step experimental workflow.
  • Preparation: Set up a flame-dried 100 mL round-bottom flask, equipped with a magnetic stir bar, under a positive pressure of nitrogen or argon.

  • Dissolution: To the flask, add 2-fluoro-3-methoxybenzaldehyde (e.g., 1.54 g, 10.0 mmol) and dissolve it in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: Slowly, via syringe, add a 1.0 M solution of boron tribromide in DCM (11.0 mL, 11.0 mmol, 1.1 equivalents) dropwise over 15-20 minutes. Maintain the internal temperature below -70 °C. Slow addition is critical to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the mixture to slowly warm to 0 °C in an ice-water bath. Continue stirring at 0 °C for an additional 2 hours.

  • Quenching: In a separate beaker, prepare 50 mL of ice-water. Very slowly and carefully, pour the reaction mixture into the stirred ice-water. This step is highly exothermic and will release HBr gas; ensure adequate ventilation in the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[14]

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 20 mL). This removes residual acids and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue (typically a pale solid or oil) should be purified by silica gel column chromatography. A gradient elution system of 0% to 20% ethyl acetate in hexanes is effective for separating the product from non-polar impurities and any unreacted starting material.[14]

  • Isolation: Combine the product-containing fractions (monitor by TLC) and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.[14]

Expected Results and Characterization
ParameterExpected Value
Typical Yield 70-85%
Appearance White to off-white solid/powder[14][15]
Molecular Formula C₇H₅FO₂
Molecular Weight 140.11 g/mol [15]
MS (ESI+) m/z 141 [M+H]⁺[14]

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This application note provides a robust and validated protocol for the demethylation of 2-fluoro-3-methoxybenzaldehyde to produce this compound. The use of boron tribromide offers an efficient and high-yielding pathway, provided that stringent safety measures and anhydrous conditions are meticulously followed. By detailing the mechanistic rationale and procedural steps, this guide serves as a reliable resource for researchers in organic synthesis and drug development, enabling the consistent production of this key chemical intermediate.

References

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. Available at: [Link]

  • Sousa, C., & Silva, P. J. (2013). BBr₃‐Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(24), 5195-5199. Available at: [Link]

  • Loba Chemie. (2019). BORON TRIBROMIDE 99% EXTRA PURE MSDS. Available at: [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Boron Tribromide Standard Operating Procedure. Available at: [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet Boron tribromide MSDS. Available at: [Link]

  • Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Available at: [Link]

  • Schmalz, S., & Giebler, C. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 2-Fluoro-3-hydroxybenzaldehyde as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide on the strategic applications of 2-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-86-4) as a pivotal building block in organic synthesis. The unique trifunctional arrangement of an aldehyde, a phenolic hydroxyl group, and an ortho-fluorine substituent imparts distinct reactivity profiles, making it an invaluable precursor for a diverse range of heterocyclic and polyfunctionalized aromatic compounds. This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for experimental choices. We will explore key transformations including heterocycle synthesis, olefination, and functional group interconversions, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Advantage of this compound

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a particularly strategic starting material due to its three distinct reactive centers. The ortho-fluoro substituent acts as a powerful electronic modulator and a potential handle for specific transformations, while the adjacent hydroxyl and aldehyde groups are primed for cyclization and functionalization reactions. This unique arrangement allows for the streamlined synthesis of complex scaffolds, such as chromones and other benzopyran derivatives, which are privileged structures in numerous pharmacologically active compounds.[1][2]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 103438-86-4[3][4][5]
Molecular Formula C₇H₅FO₂[4]
Molecular Weight 140.11 g/mol
Appearance White to yellow solid/powder[4][6]
Purity Typically >98%[4][6]
InChI Key JHPNLGYUKQTWHN-UHFFFAOYSA-N[4]
Storage Inert atmosphere, 2-8°C[6]

Foundational Synthesis: Preparation of the Building Block

While commercially available, understanding the synthesis of this compound provides context for potential impurities and scale-up strategies. A common laboratory-scale synthesis involves the demethylation of its methoxy precursor, 2-Fluoro-3-methoxybenzaldehyde.

Protocol 2.1: Synthesis via Demethylation

This protocol describes the cleavage of the methyl ether using boron tribromide (BBr₃), a powerful Lewis acid ideal for this transformation.

Reaction Scheme: 2-Fluoro-3-methoxybenzaldehyde → this compound

Materials & Equipment:

  • 2-Fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Water, Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen line

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Fluoro-3-methoxybenzaldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise via a dropping funnel over 30 minutes. The reaction mixture may change color.

  • Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C and continue stirring for an additional 2 hours.[3]

  • Causality Check: The low temperature is critical to control the high reactivity of BBr₃ and prevent unwanted side reactions. The gradual warming ensures the reaction proceeds to completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with water and saturated brine, then dry over anhydrous sodium sulfate.[3]

  • Concentrate the solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (e.g., using a gradient of 0-20% ethyl acetate in hexane) to yield the final product as a white solid.[3]

Core Application: Synthesis of Fluorinated Chromones

The ortho-hydroxyaryl aldehyde structure is a classic precursor for the synthesis of chromones (1-benzopyran-4-ones), a scaffold found in many natural products and pharmaceuticals.[1][7] The fluorine at the 2-position can enhance the biological activity of the resulting chromone.

Logic of Chromone Synthesis

The synthesis typically involves a condensation reaction with a component that provides the remaining two carbons of the pyranone ring, followed by cyclization. One efficient method is the Vilsmeier-Haack type cyclization or reaction with an activated acetic acid equivalent.

G A This compound C Condensation & Intramolecular Michael Addition A->C Base B Activated C2 Synthon (e.g., Acetic Anhydride/Base or N,N-Dimethylacetamide) B->C D Dehydration C->D E 2-Fluoro-3-substituted-chromone D->E

Caption: General workflow for chromone synthesis.

Protocol 3.1: Synthesis of 2-Fluoro-chromone-3-carbaldehyde

This protocol demonstrates a one-pot synthesis using the Vilsmeier reagent (POCl₃/DMF), which serves as the source for the C2 and C3 atoms of the chromone ring.

Materials & Equipment:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (as solvent and reagent)

  • Ice bath, round-bottom flask, magnetic stirrer, heating mantle

  • Crushed ice, Sodium hydroxide (NaOH) solution for neutralization

Procedure:

  • In a three-necked flask equipped with a dropping funnel and magnetic stirrer, place anhydrous DMF and cool it to 0°C in an ice bath.

  • Add POCl₃ dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C. This in situ formation of the Vilsmeier reagent is highly exothermic and requires careful control.

  • After the addition is complete, stir the mixture for 30 minutes at 0°C.

  • Add a solution of this compound in a small amount of DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Trustworthiness Check: The reaction must be anhydrous until the quenching step, as the Vilsmeier reagent is moisture-sensitive.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a cold aqueous NaOH solution until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2-fluoro-chromone-3-carbaldehyde.

C-C Bond Formation: The Wittig Reaction

The aldehyde functionality is a prime site for carbon-carbon bond formation. The Wittig reaction is a robust and highly reliable method for converting aldehydes into alkenes with excellent control over the double bond position.[8][9] This is particularly useful for extending carbon chains or introducing vinyl functionalities.

Wittig_Mechanism cluster_0 Step 1: Ylide Attack cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Product Formation A Aldehyde C [2+2] Cycloaddition A->C B Phosphonium Ylide B->C D Oxaphosphetane (Intermediate) C->D G Retro-[2+2] Cycloelimination D->G E Alkene E->G F Triphenylphosphine Oxide (Driving Force) F->G

Caption: Key stages of the Wittig olefination reaction.

Protocol 4.1: Synthesis of 1-Fluoro-2-hydroxy-3-vinylbenzene

This protocol details the conversion of the aldehyde to a vinyl group using methyltriphenylphosphonium bromide.

Materials & Equipment:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere.

  • Cool the suspension to 0°C and add KOtBu portion-wise. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the phosphorus ylide.

  • Expertise Insight: KOtBu is a strong, non-nucleophilic base ideal for generating non-stabilized ylides.[10] For stabilized ylides (e.g., those with an adjacent ester group), a weaker base could be used.

  • Stir the ylide solution at room temperature for 1 hour.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate the desired alkene. The high polarity of triphenylphosphine oxide usually ensures it remains on the column while the less polar alkene product elutes.

Potential for Cross-Coupling: A Note on Suzuki-Miyaura Reactions

While this compound itself is not pre-functionalized with a leaving group for cross-coupling, its derivatives are. For instance, if the starting material were a bromo- or chloro-substituted analogue (e.g., 5-Bromo-3-fluoro-2-hydroxybenzaldehyde), the Suzuki-Miyaura coupling would be a powerful tool for introducing aryl or heteroaryl moieties.[11][12]

The principles outlined for related substrates are directly applicable. A successful Suzuki coupling of a halogenated this compound derivative would require:

  • A Palladium Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors.[13]

  • A Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to facilitate the challenging oxidative addition of sterically hindered or electron-deficient aryl halides.[14]

  • A Base: A moderately strong base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for the transmetalation step.[11][15]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used.[11]

This highlights the potential for further derivatization of the core scaffold to access even greater molecular diversity.

Conclusion

This compound is a potent and versatile building block for synthetic chemistry. Its trifunctional nature allows for a wide array of transformations, providing efficient routes to valuable fluorinated compounds. The protocols and insights provided herein demonstrate its utility in constructing complex heterocyclic systems like chromones and in performing fundamental C-C bond-forming reactions such as the Wittig olefination. By understanding the causality behind experimental choices and leveraging the unique reactivity of this synthon, researchers can significantly accelerate the discovery and development of novel chemical entities.

References

  • Synthesis of chromones (2a–2d) | Download Scientific Diagram . ResearchGate. Available at: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS . International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts . MDPI. Available at: [Link]

  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview . ResearchGate. Available at: [Link]

  • Wittig Reaction . Organic Chemistry Portal. Available at: [Link]

  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview . ResearchGate. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes . University of Massachusetts Boston. Available at: [Link]

  • Wittig reaction . Wikipedia. Available at: [Link]

  • A Solvent Free Wittig Reaction . University of Wisconsin-River Falls. Available at: [Link]

  • Wittig Reaction - Common Conditions . Organic Chemistry Data. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • This compound(103438-86-4)-Pharmaceutical Intermediates . Nanjing Qishi Chemical Technology Co.,Ltd. Available at: [Link]

  • 3-hydroxybenzaldehyde, 100-83-4 . The Good Scents Company. Available at: [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Schiff Bases from 2-Fluoro-3-hydroxybenzaldehyde for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of Schiff bases derived from 2-Fluoro-3-hydroxybenzaldehyde. Schiff bases are a pivotal class of organic compounds, renowned for their broad spectrum of biological activities and their utility as versatile ligands in coordination chemistry.[1][2][3][4] The strategic incorporation of a fluorine atom and a hydroxyl group on the benzaldehyde precursor can significantly enhance the pharmacological profile of the resulting imines. This guide offers a robust theoretical framework, detailed experimental protocols, characterization data, and expert insights to facilitate the successful synthesis and exploration of these high-potential compounds.

Introduction: The Strategic Importance of Fluorinated Hydroxy Schiff Bases

Schiff bases, characterized by the azomethine functional group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[4] Their remarkable versatility and diverse biological activities—including antibacterial, antifungal, anti-inflammatory, and anticancer properties—make them a cornerstone of modern drug discovery.[3][4][5][6]

The choice of this compound as the starting material is a deliberate design strategy. The substituents on the aromatic ring are not arbitrary; they are chosen to impart specific, advantageous properties to the final Schiff base molecule:

  • Fluorine Substituent: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in cell membrane permeability.[2]

  • Ortho-Hydroxyl Group: The hydroxyl group positioned ortho to the aldehyde functionality is crucial. It can participate in intramolecular hydrogen bonding with the azomethine nitrogen, stabilizing the planar conformation of the molecule. Furthermore, this hydroxyl group, in conjunction with the imine nitrogen, creates an excellent chelation site for metal ions, allowing for the synthesis of metallo-Schiff base complexes with potentially enhanced and novel biological activities.[1][7]

This application note provides the necessary protocols and scientific rationale to empower researchers to synthesize and leverage these promising molecules for therapeutic innovation.

The Underlying Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid or base, though it can also proceed under neutral conditions.[8][9][10] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds in two main stages:

  • Formation of the Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound.[11] This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral carbinolamine (also known as a hemiaminal).[9][11]

  • Dehydration to the Imine: This step is typically the rate-determining stage of the reaction.[9] The oxygen of the carbinolamine's hydroxyl group is protonated (often by the acid catalyst), converting it into a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the adjacent carbon, expelling the water molecule and forming the final imine or Schiff base product.

Causality in Catalysis:
  • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic amine.[9][12] However, excessive acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. Therefore, only a catalytic amount is used, often a weak acid like glacial acetic acid.[13]

  • Base Catalysis: While less common for aldehyde-amine condensations, a base can deprotonate the amine, increasing its nucleophilicity.[10]

Below is a diagram illustrating the acid-catalyzed reaction mechanism.

Caption: Acid-Catalyzed Schiff Base Formation Mechanism.

Experimental Protocol: Synthesis of a Representative Schiff Base

This section provides a self-validating, step-by-step protocol for the synthesis of a Schiff base from this compound and a representative primary amine, 4-methoxyaniline.

Materials and Equipment
Reagents & Solvents Equipment
This compound (≥98%)100 mL Round-bottom flask
4-Methoxyaniline (p-anisidine) (≥99%)Water-cooled condenser
Ethanol (Absolute, ≥99.5%)Magnetic stirrer and stir bar
Glacial Acetic Acid (ACS Grade)Heating mantle with temperature control
Ethyl Acetate (ACS Grade)Buchner funnel and filter paper
Hexane (ACS Grade)Rotary evaporator
Deionized WaterThin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Anhydrous Sodium SulfateMelting point apparatus
Synthesis Workflow

The following diagram outlines the complete workflow from reaction setup to product characterization.

Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis A 1. Reagent Preparation - Dissolve aldehyde in ethanol - Add amine and acetic acid B 2. Reaction - Reflux for 3 hours at 80°C - Monitor via TLC A->B C 3. Product Isolation - Cool to room temperature - Collect precipitate by vacuum filtration B->C D 4. Purification - Recrystallize from hot ethanol C->D E 5. Drying - Dry the purified crystals in a vacuum oven D->E F 6. Characterization - FT-IR, ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point E->F

Caption: Experimental Workflow for Schiff Base Synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.40 g (10.0 mmol) of this compound in 30 mL of absolute ethanol. Stir until the solid has completely dissolved.

  • Addition of Amine: To the stirred solution, add 1.23 g (10.0 mmol) of 4-methoxyaniline.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette.

  • Reflux: Attach a water-cooled condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.[14][15]

  • Reaction Monitoring (Trustworthiness Check): The progress of the reaction should be monitored every hour using TLC. Prepare a developing chamber with a 3:1 Hexane:Ethyl Acetate solvent system. Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the consumption of the reactants will indicate reaction progress. The reaction is considered complete when the aldehyde spot has disappeared.

  • Isolation: After 3 hours, remove the heating mantle and allow the flask to cool to room temperature. A yellow crystalline solid should precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

  • Purification: Transfer the crude product to a beaker and perform recrystallization using a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C for 4 hours to remove any residual solvent.

  • Final Analysis: Record the final mass of the product, calculate the percentage yield, and determine its melting point. Proceed with spectroscopic characterization.

Quantitative Data Summary
ParameterValue
Reactants
This compound1.40 g (10.0 mmol)
4-Methoxyaniline1.23 g (10.0 mmol)
Solvent Ethanol (30 mL)
Catalyst Glacial Acetic Acid (3-4 drops)
Reaction Time 3 hours
Reaction Temperature ~80°C (Reflux)
Expected Yield 85-95%
Appearance Yellow Crystalline Solid

Structural Verification and Characterization

Authoritative characterization is non-negotiable for confirming the identity and purity of the synthesized compound. The following techniques are standard for Schiff base analysis.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: This is the primary tool for confirming the formation of the imine bond.

    • Key Observation: The disappearance of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3400 cm⁻¹).

    • Confirmation Signal: The appearance of a sharp, strong absorption band in the range of 1610-1640 cm⁻¹ , which is characteristic of the C=N (azomethine) stretch.[14][16]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the electronic environment of protons in the molecule.

    • Key Signal: A singlet peak appearing in the downfield region of δ 8.5-9.0 ppm , corresponding to the azomethine proton (-CH=N-). Its integration should correspond to one proton.

    • Other Signals: The aromatic protons will appear in the δ 6.8-7.8 ppm range, the phenolic -OH proton will appear as a broad singlet (often > δ 10 ppm), and the methoxy (-OCH₃) protons from the aniline moiety will be a sharp singlet around δ 3.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Confirms the carbon skeleton.

    • Key Signal: The appearance of a signal in the δ 158-165 ppm range, attributed to the azomethine carbon (C=N). The aldehyde carbonyl carbon signal (around δ 190 ppm) will be absent.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the synthesized Schiff base (C₁₄H₁₂FNO₂ = 245.25 g/mol ).

Conclusion and Future Directions

This application note provides a scientifically grounded and detailed protocol for the synthesis of Schiff bases from this compound. By explaining the causality behind the reaction mechanism and procedural steps, this guide equips researchers with the necessary tools for successful synthesis and characterization. The unique structural features imparted by the fluoro and hydroxyl substituents make these compounds highly attractive candidates for further investigation in drug discovery, catalysis, and materials science.[3][6] Future work should focus on synthesizing a library of these compounds with various primary amines and evaluating their biological activities and potential as ligands in coordination chemistry.

References

  • Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. (n.d.). Semantic Scholar.
  • A Review on Methods of Preparation of Substituted Schiff's Bases. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2022). Journal of Education and Scientific Studies.
  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (2023). JETIR. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Magnetochemistry. [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020). PeerJ. [Link]

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. [Link]

  • Bissell, E. R. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry. [Link]

  • Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. (2008). ResearchGate.
  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). Scientific Research Publishing.
  • Antifungal activity of synthesized fluoro Schiff bases. (2021). ResearchGate.
  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Schiff base formation for benzaldehyde. (n.d.). ResearchGate.
  • Biological applications of Schiff bases: An overview. (2022). ResearchGate.
  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. [Link]

  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. (2023). WSEAS.
  • Synthesis, characterization and biological evaluation of three new schiff bases derived from amino acids and 3-hydroxybenzaldehyde and their Ag(I) complexes. (2022). Bulletin of the Chemical Society of Ethiopia.
  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2014). ResearchGate.
  • Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. (2017). ResearchGate.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Biological Trace Element Research. [Link]

  • Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. (2014). ResearchGate.
  • Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (2024). E3S Web of Conferences. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. (2023). Semantic Scholar.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega. [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. (2024). Journal of the Chemical Society of Nigeria.
  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (2023). AUIQ Complementary Biological System. [Link]

  • Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher. [Link]

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Application Note: Strategic Synthesis of Bioactive Metal Complexes Utilizing 2-Fluoro-3-hydroxybenzaldehyde-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Fluorinated Hydroxybenzaldehyde Ligands in Coordination Chemistry

In the landscape of modern medicinal and inorganic chemistry, the design of novel therapeutic agents often hinges on the strategic combination of organic ligands and metal ions. Schiff base metal complexes, in particular, have emerged as a profoundly versatile class of compounds, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and catalytic properties.[1][2][3][4] The synthetic flexibility and tunable electronic properties of Schiff bases make them ideal candidates for developing targeted metallodrugs.

This application note focuses on the use of 2-Fluoro-3-hydroxybenzaldehyde as a precursor for synthesizing potent metal complexes. The choice of this starting material is deliberate and strategic. The ortho-hydroxy and aldehyde functionalities provide a classic bidentate chelation site (O, N donor set after condensation with an amine), forming stable five- or six-membered rings with a central metal ion. The critical feature, however, is the fluorine atom at the 2-position. Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[5][6] Its incorporation into a ligand framework can significantly enhance the metabolic stability of the resulting complex due to the strength of the C-F bond, and it can modulate lipophilicity, which is crucial for membrane permeability and cellular uptake.[6][7][8] This guide provides a comprehensive, experience-driven protocol for the synthesis, characterization, and potential application of metal complexes derived from this promising fluorinated ligand.

Part 1: Synthesis of Schiff Base Ligands from this compound

The foundational step in preparing the target metal complexes is the synthesis of the Schiff base ligand. This is typically achieved through a nucleophilic addition-elimination reaction, specifically the condensation of the aldehyde group on this compound with a primary amine.[9][10] The choice of the amine component is a critical design element, as it dictates the final denticity, geometry, and biological profile of the ligand.

Protocol 1: Synthesis of a Bidentate N,O-Donor Schiff Base Ligand

This protocol details the synthesis of a representative Schiff base, (E)-2-((ethylamino)methyl)-6-fluorophenol, by reacting this compound with ethylamine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the resulting ligand upon heating, but allows for precipitation or crystallization upon cooling, facilitating purification. Its polarity also aids in stabilizing the reaction intermediates.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier for imine formation and helps to drive the reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle.

  • Purification: Recrystallization is a robust method for purifying solid organic compounds. The process relies on the principle that the solubility of the compound and its impurities varies with temperature, allowing for the isolation of pure crystals upon cooling.

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • Amine Addition: To this stirring solution, add 10 mmol of ethylamine (as a 70% solution in water or neat) dropwise over 5 minutes. A color change and slight warming of the solution may be observed.

  • Reaction Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Isolation: After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator. Allow the concentrated solution to cool to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Purification: Collect the resulting crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the purified Schiff base ligand in a vacuum oven at 40-50 °C to a constant weight. Store in a desiccator.

G cluster_workflow Schiff Base Synthesis Workflow Reactants This compound + Primary Amine Solvent Dissolve in Ethanol Reactants->Solvent Reaction Reflux (2-3 hours) Solvent->Reaction Isolation Cool & Crystallize Reaction->Isolation Purification Vacuum Filtration Isolation->Purification Product Pure Schiff Base Ligand Purification->Product

Caption: General workflow for Schiff base ligand synthesis.

Part 2: Synthesis of Metal(II) Complexes

With the purified Schiff base ligand in hand, the next stage is coordination with a suitable metal ion. The deprotonated phenolic hydroxyl group and the imine nitrogen atom form the chelation site. The reaction is generally straightforward, involving the mixing of the ligand with a metal salt in an appropriate solvent.

Protocol 2: Synthesis of a Copper(II) Schiff Base Complex

This protocol describes the preparation of a Cu(II) complex using the ligand synthesized in Protocol 1.

Causality Behind Experimental Choices:

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is used, as the ligand is bidentate, and copper(II) commonly adopts a four-coordinate square planar or six-coordinate octahedral geometry. Using this ratio favors the formation of a [Cu(L)₂] type complex.

  • Metal Salt: Copper(II) acetate is often used as the acetate anion is a weaker coordinating ligand than the Schiff base, facilitating its displacement. Using metal chlorides or nitrates is also common.[11]

  • pH Adjustment: A slight increase in pH (if necessary, by adding a weak base like sodium acetate) can facilitate the deprotonation of the phenolic hydroxyl group, which is essential for coordination.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2 mmol of the Schiff base ligand from Protocol 1 in 20 mL of warm ethanol in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 15 mL of ethanol (gentle heating may be required).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. An immediate color change and the formation of a precipitate are typically indicative of complex formation.

  • Reaction Completion: Attach a reflux condenser and heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Isolation and Washing: Allow the mixture to cool to room temperature. Collect the solid complex by vacuum filtration. Wash the product sequentially with ethanol and then diethyl ether to remove any unreacted starting materials and to aid in drying.

  • Drying: Dry the final metal complex under vacuum at 60 °C.

G cluster_workflow Metal Complexation Workflow Ligand Schiff Base Ligand in Ethanol Mix Mix & Reflux Ligand->Mix MetalSalt Metal(II) Salt in Ethanol MetalSalt->Mix Precipitate Cool & Filter Mix->Precipitate Wash Wash with Ethanol/Ether Precipitate->Wash Complex Pure Metal Complex Wash->Complex

Caption: General workflow for metal complex synthesis.

Part 3: Essential Characterization Techniques

Confirming the successful synthesis and elucidating the structure of the new compounds are paramount. A multi-technique approach ensures a self-validating system of characterization.

Spectroscopic and Analytical Methods
TechniquePurpose & Expected Observations
FT-IR Spectroscopy Ligand Formation: Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1620-1640 cm⁻¹).[12][13] Complexation: A shift in the C=N band (typically to lower frequency) upon coordination to the metal ion. A shift in the phenolic C-O stretch. Appearance of new, low-frequency bands corresponding to M-O and M-N vibrations (~400-600 cm⁻¹).[3]
UV-Vis Spectroscopy Provides information on the electronic transitions within the complex, which can be indicative of its coordination geometry (e.g., square planar vs. tetrahedral vs. octahedral).[14] New bands in the visible region, often due to d-d transitions of the metal ion, confirm complex formation.
¹H & ¹³C NMR Used for the ligand and diamagnetic complexes (e.g., Zn(II)). ¹H NMR: Confirms ligand structure by showing the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine proton (-CH=N-) (~8.5 ppm). Complexation: Shifts in the chemical shifts of protons near the coordination sites.
Mass Spectrometry Determines the molecular weight of the ligand and the complex, confirming their composition. The molecular ion peak [M]⁺ or adducts like [M+H]⁺ are identified.
X-ray Crystallography The definitive method for unambiguous structure determination. It provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the metal center in the solid state.[15][16]

Part 4: Applications in Drug Development and Catalysis

Metal complexes derived from substituted hydroxybenzaldehydes are extensively investigated for their biological activities. The introduction of the 2-fluoro substituent is hypothesized to enhance these properties.

Anticancer Potential

Many Schiff base metal complexes exhibit significant cytotoxic activity against various cancer cell lines.[2][4] Studies on similar compounds show that their mechanism of action often involves binding to nuclear DNA through intercalation or groove binding, disrupting DNA replication and leading to apoptosis.[1] Alternatively, some complexes can generate reactive oxygen species (ROS) that induce oxidative stress and cell death.[17] The enhanced lipophilicity from the fluorine atom may improve the complex's ability to cross the cell membrane and reach its intracellular target.[7]

Antimicrobial Activity

The chelation of a metal ion to a Schiff base ligand frequently results in a complex with greater antimicrobial potency than the free ligand.[18] This is often explained by Overtone's concept and Tweedy's Chelation Theory, which state that chelation reduces the polarity of the metal ion, allowing for increased lipophilicity and easier penetration through the lipid layers of bacterial and fungal cell membranes.[19] Once inside the cell, the metal complex can disrupt cellular processes by binding to enzymes or DNA, ultimately leading to cell death.[20][21]

Catalytic Applications

The well-defined coordination geometries and tunable electronic properties of these complexes also make them attractive candidates for catalysis in organic synthesis.[3][22]

G cluster_bio Potential Biological Mechanisms Complex Metal Complex Membrane Cell Membrane Penetration Complex->Membrane DNA DNA Binding (Intercalation/Groove Binding) Membrane->DNA ROS ROS Generation Membrane->ROS Enzyme Enzyme Inhibition Membrane->Enzyme Apoptosis Apoptosis / Cell Death DNA->Apoptosis ROS->Apoptosis Enzyme->Apoptosis

Caption: Potential mechanisms of action for bioactive metal complexes.

Conclusion

The synthesis of metal complexes using this compound as a foundational building block offers a strategic and promising route to novel compounds with significant potential in drug development and catalysis. The protocols and characterization methods outlined in this note provide a robust framework for researchers to explore this area. The interplay between the metal center, the N,O-donor chelation site, and the modulating effects of the fluorine substituent creates a rich chemical space for the discovery of new, effective therapeutic and catalytic agents.

References

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. [Link]

  • Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. (n.d.). MDPI. [Link]

  • Schiff Bases and Complexes: A Review on Anti-Cancer Activity. (2020). PubMed. [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (2021). Arabian Journal of Chemistry. [Link]

  • Antimicrobial activity of metals: mechanisms, molecular targets and applications. (2013). Nature Reviews Microbiology. [Link]

  • Schiff base complexes, cancer cell lines, and anticancer evaluation: a review. (2022). Taylor & Francis Online. [Link]

  • X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases of Salisylaldoxime with Ni (II), Cu (II) and Co (II) Transition Metal Complexes. (2016). International Journal of ChemTech Research. [Link]

  • New Antimicrobial Strategies Based on Metal Complexes. (n.d.). MDPI. [Link]

  • Metal compounds as antimicrobial agents: 'smart' approaches for discovering new effective treatments. (2024). RSC Publishing. [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2021). Hindawi. [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (2022). International Journal for Multidisciplinary Research, Scholarship and Technology Innovation. [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Metal Complexes from 2-Hydroxy-3-Methoxy Benzaldehyde and L-Serine. (2018). International Journal of Engineering Research & Technology. [Link]

  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. (2023). PubMed Central. [Link]

  • Structural Investigation of Schiff Base Ligand and Dinuclear Copper Complex: Synthesis, Crystal Structure, Computational, and Latent Fingerprint Analysis. (2024). ACS Omega. [Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (2022). PubMed Central. [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Copper (Ii) Complexes of Semicarbazone and Thiosemicarbazone of M - Hydroxy Benzaldehyde and P-Hydroxy Benzaldehyde. (2012). Oriental Journal of Chemistry. [Link]

  • Synthesis, Spectroscopic and Antimicrobial Study of Transition Metal Complexes of 4-Hydroxy-3-Methoxybenzaldehyde and 2-Hydroxy 5-Nitrobenzaldehyde Semicarbazone. (2025). Journal of Chemistry & its Applications. [Link]

  • Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity. (2015). PubMed. [Link]

  • Synthesis, Spectral Characterization and X – Ray Diffraction studies of some Pd(II) Complexes with Schiff bases. (n.d.). ijrpp.com. [Link]

  • Comparative analysis of x-ray crystallographic behaviours of some Schiff base compounds. (2020). AIP Publishing. [Link]

  • Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. (2017). ResearchGate. [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. (2021). ACS Publications. [Link]

  • The Biochemistry and Physiology of Metallic Fluoride: Action, Mechanism, and Implications. (2019). ResearchGate. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). PubMed Central. [Link]

  • The role of fluorine in medicinal chemistry. (2024). ResearchGate. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]

  • Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. (2021). IJCRT.org. [Link]

  • Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. (n.d.). uokerbala.edu.iq. [Link]

  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. (2024). PubMed Central. [Link]

  • FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. (n.d.). ResearchGate. [Link]

  • Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. (n.d.). researchgate.net. [Link]

  • Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. (n.d.). jocpr.com. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Scientific Scholar. [Link]

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The Strategic deployment of 2-Fluoro-3-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated Phenolic Aldehyde

2-Fluoro-3-hydroxybenzaldehyde is a trifunctional aromatic scaffold possessing an aldehyde, a hydroxyl group, and a fluorine atom. This unique combination of reactive sites and modulating substituents makes it a highly valuable precursor for the synthesis of a diverse array of bioactive molecules. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. The adjacent hydroxyl and aldehyde functionalities provide a versatile handle for the construction of various heterocyclic systems and other complex molecular architectures.

Core Applications in Drug Discovery

The utility of this compound in medicinal chemistry is centered on its ability to serve as a versatile starting material for the synthesis of compounds with a wide range of therapeutic potential. Its applications span across multiple areas, including the development of enzyme inhibitors, antimicrobial agents, and modulators of cellular signaling pathways.

Synthesis of Bioactive Heterocycles

The ortho-relationship of the hydroxyl and aldehyde groups in this compound makes it an ideal precursor for the synthesis of various oxygen-containing and other bicyclic heterocycles. These scaffolds are prevalent in many approved drugs and clinical candidates.

Preparation of Schiff Bases as Precursors to Antimicrobial Agents

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These intermediates can be further modified or can themselves exhibit biological activity. Schiff bases derived from substituted benzaldehydes have been shown to possess antimicrobial properties.

Experimental Protocols

The following protocols are presented to illustrate the practical application of this compound in the synthesis of medicinally relevant compounds. These are intended as a guide and may require optimization based on specific laboratory conditions and downstream applications.

Protocol 1: Synthesis of this compound from 2-Fluoro-3-methoxybenzaldehyde

This protocol details the deprotection of the commonly available methoxy-protected precursor to yield the target this compound.[1]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )ConcentrationAmount
2-Fluoro-3-methoxybenzaldehyde154.14-1.0 eq
Boron tribromide (BBr3)250.521.0 M in heptane4.0 eq
Dichloromethane (DCM)84.93-As solvent
Ethyl acetate88.11-For extraction
Water18.02-For workup
Saturated brine solution--For washing
Anhydrous sodium sulfate142.04-For drying

Procedure:

  • Dissolve 2-Fluoro-3-methoxybenzaldehyde in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in heptane dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to 0 °C and continue stirring for an additional 2 hours.

  • Quench the reaction by carefully pouring the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-20% ethyl acetate in hexane to afford this compound as a white solid.[1]

Expected Yield: Approximately 28%[1]

Characterization: The product can be characterized by mass spectrometry (MS m/z 141 [M+H]+).[1]

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic transformations starting from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Bioactive Scaffolds 2F3HBA This compound SchiffBase Schiff Base Formation 2F3HBA->SchiffBase + R-NH2 Heterocycle Heterocycle Synthesis 2F3HBA->Heterocycle + Reagents Antimicrobial Antimicrobial Agents SchiffBase->Antimicrobial EnzymeInhibitor Enzyme Inhibitors Heterocycle->EnzymeInhibitor

Caption: Synthetic utility of this compound.

Future Perspectives and Conclusion

This compound is a building block with significant, yet not fully exploited, potential in medicinal chemistry. The strategic incorporation of fluorine continues to be a major theme in drug design, and the versatile reactivity of this particular scaffold offers numerous opportunities for the synthesis of novel therapeutic agents. Further exploration of its use in the construction of diverse chemical libraries is warranted to uncover new lead compounds for a variety of disease targets. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery endeavors.

References

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters, 8(3), 321–326. [Link]

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The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. 2-Fluoro-3-hydroxybenzaldehyde, a readily accessible aromatic aldehyde, represents a valuable and versatile starting material for the synthesis of a diverse array of fluorinated heterocyclic compounds. The presence of three distinct functional handles—an aldehyde, a hydroxyl group, and a fluorine atom—on a compact benzene ring provides a rich platform for a multitude of cyclization strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and potential synthetic routes to key heterocyclic cores, including benzofurans, chromones, and quinolines, originating from this uniquely functionalized precursor. The protocols detailed herein are presented with an emphasis on the underlying mechanistic principles, empowering the researcher to not only replicate but also adapt and innovate.

I. Synthesis of 8-Fluorobenzofurans: Harnessing Intramolecular Cyclization Strategies

The benzofuran motif is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a fluorine atom at the 8-position of the benzofuran ring, achievable from this compound, can significantly influence the pharmacological profile of the resulting molecule. Two primary strategies for the construction of the 8-fluorobenzofuran core are outlined below.

A. Perkin-Type Reaction Pathway

A classical approach to benzofuran synthesis involves a Perkin-like reaction, which can be adapted for this compound. This pathway proceeds through an initial condensation followed by an intramolecular cyclization.

Causality Behind Experimental Choices: The choice of an α-haloester in this reaction is crucial. The ester carbonyl group activates the α-protons, facilitating deprotonation by a weak base like potassium carbonate. The halogen serves as a good leaving group for the subsequent intramolecular nucleophilic substitution by the phenoxide. The use of a polar aprotic solvent like DMF helps to solvate the potassium ions and accelerate the reaction.

Protocol 1: Synthesis of Ethyl 8-Fluorobenzofuran-2-carboxylate

Materials:

  • This compound

  • Ethyl chloroacetate or Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford ethyl 8-fluorobenzofuran-2-carboxylate.

Data Presentation:

EntryReactantReagentBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundEthyl chloroacetateK₂CO₃DMF855~75-85

Mechanism Visualization:

Perkin_Benzofuran_Synthesis start This compound + Ethyl Chloroacetate intermediate1 Phenoxide Formation (K₂CO₃) start->intermediate1 Base intermediate2 O-Alkylation intermediate1->intermediate2 Nucleophilic Attack intermediate3 Intramolecular Claisen Condensation intermediate2->intermediate3 Base-mediated cyclization product Ethyl 8-Fluorobenzofuran-2-carboxylate intermediate3->product Dehydration

Caption: Perkin-type synthesis of 8-fluorobenzofurans.

B. Palladium-Catalyzed Annulation

For the synthesis of 2-substituted-8-fluorobenzofurans, a powerful alternative is the palladium-catalyzed coupling of a modified this compound with terminal alkynes. This requires the initial conversion of the hydroxyl group to a better leaving group, such as a triflate, or conversion of the ortho position to a halide. A more direct approach involves the coupling of an o-halophenol with a terminal alkyne. Following this logic, this compound would first need to be halogenated at the 2-position relative to the hydroxyl group. However, a more direct adaptation involves the reaction of o-iodophenols, which can be synthesized from the parent phenol.

Causality Behind Experimental Choices: Palladium catalysts, particularly in combination with a copper(I) co-catalyst (Sonogashira conditions), are highly effective in forming carbon-carbon bonds between sp² and sp hybridized carbons. The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide in situ. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

Protocol 2: Synthesis of 2-Aryl-8-fluorobenzofurans (Projected)

This protocol is projected based on well-established palladium-catalyzed benzofuran syntheses from o-halophenols.[1][2] The initial step would be the selective iodination of this compound at the position ortho to the hydroxyl group.

Step 1: Iodination of this compound (Hypothetical) A selective iodination would be required, which can be challenging. Electrophilic iodination would likely occur para to the hydroxyl group. A directed ortho-metalation followed by quenching with iodine could be a viable strategy.

Step 2: Palladium-Catalyzed Cyclization

Materials:

  • 2-Fluoro-3-hydroxy-X-iodobenzaldehyde (from Step 1)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

Procedure:

  • To a degassed solution of the iodinated starting material (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous toluene, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).

  • Add triethylamine (3.0 eq) and heat the mixture to 80 °C under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to yield the 2-aryl-8-fluorobenzofuran.

II. Synthesis of 8-Fluorochromones: Building the Benzopyranone Core

Chromones are another class of heterocyclic compounds with significant biological activities. The Vilsmeier-Haack reaction is a classic and efficient method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[3] To utilize this methodology, this compound must first be converted into the corresponding 2-fluoro-3-hydroxyacetophenone.

A. Conversion to 2-Fluoro-3-hydroxyacetophenone

A standard method to convert a benzaldehyde to an acetophenone is through the addition of a methyl Grignard reagent followed by oxidation of the resulting secondary alcohol.

Causality Behind Experimental Choices: The Grignard reagent is a potent nucleophile that readily adds to the electrophilic carbonyl carbon of the aldehyde. The subsequent oxidation of the secondary alcohol to a ketone can be achieved with a variety of reagents; PCC is a mild oxidant that minimizes over-oxidation.

Protocol 3: Synthesis of 2-Fluoro-3-hydroxyacetophenone (Two Steps)

Step 1: Grignard Addition

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • Protect the phenolic hydroxyl group of this compound (e.g., as a methoxymethyl (MOM) ether) prior to the Grignard reaction.

  • Dissolve the protected aldehyde in anhydrous THF and cool to 0 °C.

  • Slowly add MeMgBr (1.1 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, dry the organic layer, and concentrate.

Step 2: Oxidation

Materials:

  • Secondary alcohol from Step 1

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve the alcohol in anhydrous DCM.

  • Add PCC (1.5 eq) in one portion and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate and deprotect the MOM group (e.g., with acidic methanol) to yield 2-fluoro-3-hydroxyacetophenone.

B. Vilsmeier-Haack Cyclization for 8-Fluorochromone Synthesis

With the 2-fluoro-3-hydroxyacetophenone in hand, the Vilsmeier-Haack reaction can be employed to construct the 8-fluorochromone ring system.

Causality Behind Experimental Choices: The Vilsmeier reagent, formed in situ from POCl₃ and DMF, is a potent electrophile that formylates the activated methyl group of the acetophenone. The acidic conditions then promote an intramolecular cyclization between the newly formed enol and the phenolic hydroxyl group, followed by dehydration to yield the chromone.

Protocol 4: Synthesis of 8-Fluoro-3-formylchromone

Materials:

  • 2-Fluoro-3-hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice

Procedure:

  • Cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ (3.0 eq) dropwise with stirring, keeping the temperature below 5 °C.

  • To this Vilsmeier reagent, add a solution of 2-fluoro-3-hydroxyacetophenone (1.0 eq) in a small amount of DMF.

  • Heat the reaction mixture to 60-70 °C for 2-3 hours.

  • Pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 8-fluoro-3-formylchromone.

Mechanism Visualization:

Vilsmeier_Haack_Chromone start 2-Fluoro-3-hydroxyacetophenone intermediate1 Formylation of Methyl Ketone start->intermediate1 Electrophilic Attack reagent Vilsmeier Reagent (POCl₃/DMF) reagent->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Acid-catalyzed product 8-Fluoro-3-formylchromone intermediate2->product Dehydration

Caption: Vilsmeier-Haack synthesis of 8-fluorochromones.

III. Synthesis of 8-Fluoroquinolines: A Multi-Step Approach

The synthesis of quinolines from this compound is a more complex undertaking, as it necessitates the introduction of a nitrogen atom and the formation of a second ring. A plausible strategy involves the conversion of the starting aldehyde to an ortho-aminoaryl aldehyde, which can then undergo a Friedländer annulation.

A. Transformation to 2-Amino-6-fluorobenzaldehyde

A potential, albeit multi-step, route to the key 2-amino-6-fluorobenzaldehyde intermediate is outlined below.

Causality Behind Experimental Choices: This synthetic sequence requires careful protection and deprotection steps. The phenolic hydroxyl group must be protected to prevent unwanted side reactions during nitration. Nitration is directed by the protected hydroxyl and aldehyde groups. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using catalytic hydrogenation or reducing agents like tin(II) chloride. Finally, deprotection reveals the desired amino aldehyde.

Protocol 5: Synthesis of 2-Amino-6-fluorobenzaldehyde (Projected)

Step 1: Protection of the Hydroxyl Group Protect the hydroxyl group of this compound, for instance, as a methyl ether using dimethyl sulfate and a base.

Step 2: Nitration Carefully nitrate the protected aldehyde using a mixture of nitric acid and sulfuric acid at low temperature. The position of nitration will be influenced by the directing effects of the existing substituents.

Step 3: Reduction of the Nitro Group Reduce the nitro group to an amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like SnCl₂ in HCl.

Step 4: Deprotection of the Hydroxyl Group If a methyl ether was used for protection, cleavage can be achieved using a strong acid like HBr or a Lewis acid such as BBr₃.

Step 5: Protection of the Aldehyde (if necessary) and Final Deprotection Depending on the stability of the 2-amino-6-fluorobenzaldehyde, it may be necessary to protect the aldehyde (e.g., as a diethyl acetal) before deprotecting the hydroxyl group, followed by a final deprotection of the aldehyde.

B. Friedländer Annulation for 8-Fluoroquinoline Synthesis

With the synthesized 2-amino-6-fluorobenzaldehyde, the Friedländer synthesis provides a direct route to the quinoline core.[4][5]

Causality Behind Experimental Choices: The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. The reaction can be catalyzed by either acid or base. The choice of catalyst and reaction conditions can influence the yield and purity of the product.

Protocol 6: Synthesis of 2-Substituted-8-fluoroquinolines

Materials:

  • 2-Amino-6-fluorobenzaldehyde

  • An enolizable ketone (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH) or an acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol

Procedure:

  • Dissolve 2-amino-6-fluorobenzaldehyde (1.0 eq) and the ketone (1.1 eq) in ethanol.

  • Add a catalytic amount of either KOH (for base-catalyzed reaction) or p-toluenesulfonic acid (for acid-catalyzed reaction).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-8-fluoroquinoline.

Data Presentation:

EntryKetoneCatalystYield (%)
1AcetoneKOH~60-70
2Acetophenonep-TsOH~65-75

Mechanism Visualization:

Friedlander_Quinoline start 2-Amino-6-fluorobenzaldehyde + Ketone intermediate1 Aldol Condensation start->intermediate1 Base or Acid Catalysis intermediate2 Dehydration intermediate1->intermediate2 intermediate3 Intramolecular Imine Formation intermediate2->intermediate3 Cyclization product 2-Substituted-8-fluoroquinoline intermediate3->product Aromatization

Caption: Friedländer synthesis of 8-fluoroquinolines.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a range of fluorinated heterocyclic compounds. The strategic combination of its functional groups allows for the application of both classical and modern synthetic methodologies to construct benzofuran, chromone, and, through a more extended sequence, quinoline scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers in their efforts to synthesize novel, biologically active molecules. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the utility of this fluorinated building block in the ongoing quest for new therapeutic agents.

References

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]

  • Bautista, D., et al. (2009). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Journal of Chemical Education, 86(3), 364. [Link]

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Application Notes and Protocols: The Strategic Utility of 2-Fluoro-3-hydroxybenzaldehyde in the Synthesis of Benzofuran-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Aromatic Aldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The unique electronic properties of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, 2-Fluoro-3-hydroxybenzaldehyde stands out as a versatile and reactive intermediate. Its ortho-fluoro and meta-hydroxyl-substituted aromatic ring, combined with the reactive aldehyde functionality, offers a unique platform for the construction of complex heterocyclic systems that are central to many pharmaceutical compounds.[2][3] Aldehydes are exceptionally versatile functional groups in organic chemistry, serving as crucial starting materials or key intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[4]

This application note provides an in-depth technical guide on the application of this compound in the synthesis of fluorinated benzofuran derivatives, a privileged scaffold in medicinal chemistry. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the significance of this synthetic route for the generation of advanced pharmaceutical intermediates.

The Benzofuran Scaffold: A Cornerstone of Pharmacologically Active Molecules

Benzofuran and its derivatives are integral components of numerous natural products and biologically active compounds.[5] This heterocyclic system is present in a wide range of pharmaceuticals exhibiting diverse therapeutic activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's properties.[5] A notable example of a benzofuran-containing drug is Lifitegrast, an FDA-approved treatment for dry eye disease, which features a benzofuran-6-carboxylic acid core.[6][7] The synthesis of such benzofuran cores is a critical step in the overall drug manufacturing process.

The strategic placement of a fluorine atom on the benzofuran ring, accessible through the use of this compound, can offer significant advantages in drug design by enhancing the molecule's therapeutic profile.

Synthetic Strategy: From this compound to a Fluorinated Benzofuran Intermediate

The synthesis of a benzofuran ring from a substituted salicylaldehyde, such as this compound, is a well-established and versatile transformation in organic chemistry. The general strategy involves two key steps:

  • O-alkylation of the phenolic hydroxyl group with a suitable two-carbon synthon, typically an α-halo ester or ketone. This reaction introduces the atoms necessary for the formation of the furan ring.

  • Intramolecular Cyclization to form the benzofuran ring system. This can be achieved through various methods, often involving base- or acid-catalyzed condensation.

This application note will detail a robust protocol for the synthesis of a fluorinated benzofuran ester, a versatile intermediate that can be further elaborated into a variety of pharmaceutical targets.

Reaction Scheme: Synthesis of Ethyl 7-Fluoro-1-benzofuran-2-carboxylate

The proposed synthesis involves the O-alkylation of this compound with ethyl chloroacetate, followed by an intramolecular cyclization to yield the target benzofuran.

Caption: Synthetic route to Ethyl 7-Fluoro-1-benzofuran-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 7-Fluoro-1-benzofuran-2-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of the target benzofuran intermediate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
This compound103438-86-4140.11>98%
Ethyl Chloroacetate105-39-5122.55>99%
Anhydrous Potassium Carbonate584-08-7138.21>99%
Acetone67-64-158.08ACS Grade
Sodium Ethoxide141-52-668.05>95%
Ethanol (Anhydrous)64-17-546.07>99.5%
Diethyl Ether60-29-774.12ACS Grade
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Magnesium Sulfate7487-88-9120.37>99.5%
Step 1: O-alkylation to form Ethyl 2-(2-formyl-6-fluorophenoxy)acetate
  • To a stirred solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form Ethyl 7-Fluoro-1-benzofuran-2-carboxylate
  • Dissolve the crude ethyl 2-(2-formyl-6-fluorophenoxy)acetate in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.2 eq) in ethanol to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 7-Fluoro-1-benzofuran-2-carboxylate.

Data Presentation: Expected Yield and Characterization

StepProductExpected Yield (%)Physical Appearance
O-alkylationEthyl 2-(2-formyl-6-fluorophenoxy)acetate85-95Pale yellow oil
Intramolecular Cyclization & PurificationEthyl 7-Fluoro-1-benzofuran-2-carboxylate70-80White solid

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Discussion: Causality Behind Experimental Choices and Self-Validating Systems

  • Choice of Base: Potassium carbonate is a mild and effective base for the O-alkylation of phenols, minimizing side reactions. For the cyclization, a stronger base like sodium ethoxide is required to deprotonate the α-carbon of the acetate, initiating the intramolecular condensation.

  • Solvent Selection: Acetone is a suitable solvent for the O-alkylation due to its polarity and boiling point. Anhydrous ethanol is used for the cyclization as it is the solvent for the sodium ethoxide base and facilitates the reaction.

  • Reaction Monitoring: The use of TLC is crucial for monitoring the progress of both reaction steps, ensuring that the reactions are allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times. This serves as an in-process control, making the protocol self-validating.

  • Purification: Column chromatography is a standard and effective method for purifying the final product to a high degree, which is essential for its use in subsequent pharmaceutical synthesis.

Conclusion: A Versatile Building Block for Drug Discovery

This compound serves as a valuable and cost-effective starting material for the synthesis of fluorinated benzofuran intermediates. The protocol detailed in this application note provides a reliable and scalable method for the preparation of Ethyl 7-Fluoro-1-benzofuran-2-carboxylate. This intermediate can be readily converted into a variety of more complex molecules, including carboxylic acids, amides, and other derivatives, making it a key building block in the development of new pharmaceutical agents. The strategic introduction of a fluorine atom at the 7-position of the benzofuran ring offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates and ultimately develop safer and more effective medicines.

References

  • ResearchGate. (n.d.). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF. Retrieved from [Link]

  • S3.amazonaws.com. (n.d.). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low Carbon Footprints Table of Contents. Retrieved from [Link]

  • NIH. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. National Institutes of Health. [Link]

  • NIH. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. National Institutes of Health. [Link]

  • NIH. (n.d.). Two Promising Anti-Cancer Compounds, 2-Hydroxycinnaldehyde and 2- Benzoyloxycinnamaldehyde: Where do we stand?. National Institutes of Health. [Link]

  • NIH. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. National Institutes of Health. [Link]

  • ACS Publications. (n.d.). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Retrieved from [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Different schematic routes to synthesize benzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
  • Pharmanostra. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from [Link]

  • RSC Publishing. (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Retrieved from [Link]

  • Pharmanostra. (n.d.). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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Application Notes & Protocols: Catalytic Versatility of 2-Fluoro-3-hydroxybenzaldehyde in the Synthesis of Bio-functional Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-hydroxybenzaldehyde is a uniquely functionalized aromatic building block poised for significant applications in medicinal chemistry, drug development, and materials science. Its structure, characterized by a salicylaldehyde core with a fluorine atom positioned ortho to the formyl group and meta to the hydroxyl group, offers a confluence of reactive sites and modulating electronic properties. The hydroxyl group provides a handle for intramolecular cyclizations and hydrogen-bond-directed catalysis, while the electron-withdrawing fluorine atom can enhance the electrophilicity of the aldehyde and impart desirable pharmacokinetic properties, such as metabolic stability and binding affinity, to derivative compounds.

This guide provides researchers, scientists, and drug development professionals with in-depth technical protocols and field-proven insights into key catalytic reactions involving this compound. The focus is not merely on procedural steps but on the underlying chemical logic, enabling users to adapt and innovate upon these foundational methods.

Part 1: Catalytic Synthesis of Fluorinated Chromene Scaffolds via Knoevenagel Condensation

Scientific Rationale & Field Insights

The chromene (benzopyran) motif is a privileged scaffold found in a vast array of natural products and pharmaceuticals exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, providing a direct and atom-economical route to α,β-unsaturated systems, which are ideal precursors for chromene synthesis via an intramolecular oxa-Michael addition.[2]

In this protocol, we leverage the reactivity of this compound with an active methylene compound, malononitrile. The reaction is catalyzed by a mild base, such as piperidine or DABCO. The ortho-hydroxyl group is critically positioned to act as an intramolecular nucleophile in a subsequent cyclization step, which can often be performed in a one-pot sequence. The fluorine substituent is expected to increase the electrophilicity of the aldehyde carbon, potentially accelerating the initial condensation step compared to its non-fluorinated analogue.

Reaction Mechanism Overview

The reaction proceeds in two key stages:

  • Base-Catalyzed Knoevenagel Condensation: The basic catalyst deprotonates the active methylene compound (malononitrile) to generate a nucleophilic carbanion. This anion attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields the benzylidenemalononitrile intermediate.

  • Intramolecular Oxa-Michael Addition: Under thermal or base-catalyzed conditions, the phenoxide anion (formed from the deprotonation of the hydroxyl group) acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system to form the chromene ring.

Knoevenagel_Chromene sub This compound + Malononitrile cat Piperidine (Catalyst) sub->cat Deprotonation int Benzylidene Intermediate (Unstable) sub->int Condensation cat->int cycl Intramolecular Oxa-Michael Addition int->cycl Heat / Base prod 8-Fluoro-2-imino-2H- chromene-3-carbonitrile cycl->prod

Caption: Knoevenagel condensation followed by cyclization.

Experimental Protocol: One-Pot Synthesis of 8-Fluoro-2-imino-2H-chromene-3-carbonitrile

This protocol is adapted from established procedures for the synthesis of related chromene derivatives.[3]

Materials:

  • This compound (M.W. 140.11 g/mol )

  • Malononitrile (M.W. 66.06 g/mol )

  • Piperidine (Catalyst)

  • Ethanol (Anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.40 g, 10 mmol, 1.0 eq.) and malononitrile (0.66 g, 10 mmol, 1.0 eq.) in 40 mL of anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL, ~1 mmol, 0.1 eq.) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (~78 °C) using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If precipitation is slow, place the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with 20 mL of cold ethanol to remove residual reactants and catalyst.

  • Drying: Dry the purified product under vacuum to yield the final compound as a crystalline solid.

Data Summary (Illustrative)

ParameterValueNotes
Catalyst PiperidineA mild, effective base for this transformation.
Solvent EthanolExcellent solvent for reactants; product has lower solubility, aiding isolation.
Temperature 78 °C (Reflux)Provides sufficient energy for both condensation and cyclization.
Reaction Time 2-4 hoursMonitor by TLC for complete consumption of the aldehyde.
Expected Yield 85-95%High yields are typical for this efficient one-pot reaction.
Product Form Crystalline SolidFacilitates easy purification by filtration.

Part 2: Palladium-Catalyzed Synthesis of 8-Fluoroflavones

Scientific Rationale & Field Insights

Flavones are a major class of flavonoids with significant therapeutic potential.[4][5] Traditional syntheses often involve the Claisen-Schmidt condensation to form a 2'-hydroxychalcone, followed by an oxidative cyclization.[4] Recent advances have demonstrated that palladium(II) catalysts can efficiently mediate the oxidative cyclization of chalcone precursors or their saturated analogues (dihydrochalcones) to directly afford flavones.[6] This approach offers a more controlled and potentially milder alternative to traditional methods that may use harsh reagents like iodine or selenium dioxide.

This protocol outlines a two-step, one-pot-adaptable sequence. First, a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted acetophenone forms the corresponding 2'-hydroxychalcone. Second, a Pd(II)-catalyzed oxidative cyclization converts the chalcone intermediate into the target 8-fluoroflavone. The use of a common intermediate that can be divergently cyclized is a modern and efficient synthetic strategy.[6]

Workflow Diagram

Flavone_Synthesis sub This compound + Substituted Acetophenone step1 Step 1: Claisen-Schmidt Condensation (NaOH or KOH, EtOH, RT) sub->step1 chalcone 2'-Hydroxy-3'-fluorochalcone Intermediate step1->chalcone step2 Step 2: Pd(II)-Catalyzed Oxidative Cyclization (Pd(OAc)₂, Oxidant, DMSO, Heat) chalcone->step2 flavone Substituted 8-Fluoroflavone step2->flavone

Caption: Two-step workflow for 8-fluoroflavone synthesis.

Experimental Protocol: Synthesis of 8-Fluoro-4'-methoxyflavone

Materials:

  • This compound (M.W. 140.11 g/mol )

  • 4'-Methoxyacetophenone (M.W. 150.17 g/mol )

  • Potassium Hydroxide (KOH)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Copper(II) Acetate (Cu(OAc)₂ - as re-oxidant)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol, Hydrochloric Acid (HCl), Ethyl Acetate

Procedure:

Step 1: Synthesis of (E)-3-(2-fluoro-3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • Reaction Setup: In a 250 mL flask, dissolve this compound (1.40 g, 10 mmol) and 4'-methoxyacetophenone (1.50 g, 10 mmol) in 50 mL of ethanol at room temperature.

  • Base Addition: Slowly add a solution of KOH (1.12 g, 20 mmol) in 10 mL of water to the stirred mixture. The solution will typically turn a deep color.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify to pH ~4 with 1M HCl. A yellow-orange solid will precipitate.

  • Isolation: Collect the crude chalcone by vacuum filtration, wash with cold water, and dry. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Step 2: Palladium-Catalyzed Oxidative Cyclization

  • Reaction Setup: In a sealed vial, combine the crude chalcone from Step 1 (~10 mmol), Pd(OAc)₂ (112 mg, 0.05 mmol, 5 mol%), and Cu(OAc)₂ (363 mg, 2.0 mmol, 0.2 eq.) in 20 mL of DMSO.

  • Reaction: Heat the mixture at 100 °C for 8-12 hours with vigorous stirring. The reaction should be open to the air or under an oxygen atmosphere to facilitate re-oxidation of the palladium catalyst.

  • Work-up: Cool the reaction to room temperature and pour it into 150 mL of water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 8-fluoro-4'-methoxyflavone.

Self-Validation and Causality:

  • Choice of Base (Step 1): KOH is a strong base that effectively deprotonates the acetophenone, initiating the Claisen-Schmidt condensation.

  • Palladium Catalyst (Step 2): Pd(II) is an effective catalyst for oxidative C-H activation and C-O bond formation, facilitating the cyclization.[6]

  • Role of Cu(OAc)₂: The copper salt acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed during the catalytic cycle, allowing for a lower overall palladium loading. Oxygen from the air then re-oxidizes the Cu(I) back to Cu(II).

Part 3: Application Insight: Asymmetric Organocatalysis

Expertise & Authoritative Grounding

While specific protocols for asymmetric reactions with this compound are not yet widely published, its structure is highly amenable to modern organocatalytic methods. Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has become a powerful tool for constructing stereogenic centers.[7][8] Bifunctional amine-thiourea catalysts, for example, are known to activate both electrophiles and nucleophiles simultaneously through hydrogen bonding, enabling high enantioselectivity.[8]

Proposed Application: Asymmetric Aldol Reaction

This compound can serve as an excellent electrophile in an asymmetric aldol reaction with a nucleophile such as acetone or hydroxyacetone. A chiral primary amine-thiourea catalyst could engage the substrate in a highly organized transition state.

Hypothesized Catalytic Activation

Asymmetric_Aldol sub This compound cat Chiral Amine- Thiourea Catalyst sub->cat H-Bonding (Thiourea to -OH & -CHO) ts Organized H-Bonded Transition State sub->ts nuc Acetone nuc->cat Enamine Formation nuc->ts cat->ts prod Enantioenriched Aldol Adduct ts->prod Stereoselective C-C Bond Formation

Caption: Hypothesized activation in asymmetric aldol reaction.

Causality Behind the Proposal:

  • Thiourea Activation: The thiourea moiety of the catalyst would form strong hydrogen bonds with both the hydroxyl and aldehyde groups of this compound. This dual activation lowers the LUMO of the aldehyde, making it more electrophilic, and fixes its orientation.

  • Enamine Formation: The primary amine of the catalyst would react with the ketone (e.g., acetone) to form a chiral enamine, which serves as the active nucleophile.

  • Stereocontrol: The fixed geometry of the catalyst holds both the electrophile and the nucleophilic enamine in a rigid, chiral environment, directing the enamine to attack one specific face of the aldehyde, thus yielding a product with high enantioselectivity.[7]

This forward-looking analysis demonstrates how established principles of organocatalysis can be logically extended to new, valuable substrates like this compound to access complex, chiral fluorinated molecules.

References

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  • Kim, H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(22), 13333-13337. Available at: [Link]

  • Verma, A., & Singh, D. (2020). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Oriental Journal of Chemistry, 36(5), 958-963. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). Available at: [Link]

  • Chen, X. H., et al. (2007). Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity. Chemistry, 13(2), 689-701. Available at: [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. ResearchGate. Available at: [Link]

  • Douglas, C. J., et al. (2021). Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. Chemical Science, 12(4), 1461-1469. Available at: [Link]

  • Siau, W. Y., & Wang, J. (2011). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology, 1(8), 1298-1310. Available at: [Link]

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Application Notes & Protocols: Knoevenagel Condensation with 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 2-Fluoro-3-hydroxybenzaldehyde in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, valued for its reliability in producing α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] These products serve as critical intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[3][4] This guide focuses on the Knoevenagel condensation utilizing this compound, a substrate of increasing interest in medicinal chemistry. The unique electronic properties imparted by the ortho-fluoro and meta-hydroxyl substituents offer a nuanced handle for modulating the reactivity of the aldehyde and the physicochemical properties of the resulting products.

The presence of an electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.[5] Conversely, the meta-hydroxyl group, an electron-donating group, can modulate this effect. This electronic interplay, combined with the potential for intramolecular hydrogen bonding, makes this compound a compelling starting material for the synthesis of novel molecular scaffolds. This document provides a detailed exploration of the reaction mechanism, scientifically-grounded protocols, and the causal reasoning behind experimental choices to empower researchers in their synthetic endeavors.

Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[6] A weak base is typically employed to prevent the self-condensation of the aldehyde.[1] The reaction can be dissected into three primary stages:

  • Enolate Formation: A weak base, commonly a primary or secondary amine like piperidine or an ammonium salt, abstracts an acidic α-proton from the active methylene compound to generate a resonance-stabilized enolate ion.[6][7][8]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate.[7]

  • Dehydration: The intermediate undergoes protonation followed by dehydration, eliminating a molecule of water to yield the thermodynamically stable α,β-unsaturated product.[6][7]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate Resonance-Stabilized Enolate Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate_ref Enolate Aldehyde 2-Fluoro-3-hydroxy- benzaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Intermediate_ref Intermediate Enolate_ref->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate_ref->Product Elimination Water H₂O

Caption: Knoevenagel Condensation Workflow.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and rationale for each step.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol details the reaction of this compound with malononitrile, a highly reactive methylene compound, using piperidine as a catalyst.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate and n-Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.0 eq). Dissolve the reactants in anhydrous ethanol (approximately 10-15 mL per gram of the aldehyde).

    • Rationale: Ethanol is a common solvent for Knoevenagel condensations as it effectively dissolves both the aldehyde and the active methylene compound.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Rationale: Piperidine is a weak base, potent enough to deprotonate malononitrile without causing self-condensation of the aldehyde.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 1-3 hours.

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Work-up:

    • Upon completion, cool the reaction mixture. If a precipitate has formed, collect the product by vacuum filtration.

    • If no precipitate forms, reduce the solvent volume using a rotary evaporator.

    • To remove the piperidine catalyst, dissolve the crude product in ethyl acetate, wash with 1 M HCl, then with brine, and dry over anhydrous sodium sulfate.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation

This "green chemistry" approach minimizes solvent waste and often leads to shorter reaction times.[9][10][11]

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Ammonium acetate (catalytic amount, a "pinch")

  • n-Hexane and Ethyl acetate (for recrystallization)

Equipment:

  • Mortar and pestle or a small beaker with a glass stirring rod

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a mortar or a small beaker, combine this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate.

    • Rationale: Ammonium acetate serves as a benign and efficient catalyst for solvent-free Knoevenagel condensations.[9]

  • Reaction: Grind the mixture with the pestle or stir vigorously with the glass rod at room temperature. The reaction is often rapid and may be complete within 10-20 minutes.

    • Rationale: The mechanical mixing provides the energy required for the reaction to proceed in the absence of a solvent.

  • Work-up and Purification: The resulting solid product can be washed with cold water or a small amount of cold ethanol to remove any unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from an ethyl acetate/hexane mixture.

  • Characterization: Confirm the structure and purity of the product using standard analytical methods.

Data Presentation: Expected Outcomes

The reactivity of the active methylene compound is a critical factor influencing reaction time and yield. The general order of reactivity is malononitrile > ethyl cyanoacetate > diethyl malonate.[8]

Active Methylene CompoundCatalystConditionsExpected Reaction TimeExpected Yield
MalononitrilePiperidineEthanol, RT1-3 hours>90%
Ethyl CyanoacetateAmmonium AcetateSolvent-free, RT10-20 minutes>85%
Diethyl MalonatePiperidine/PyridineToluene, Reflux (Dean-Stark)4-8 hours70-85%

Note: These are representative values based on general principles of Knoevenagel condensations. Optimization may be required for specific applications.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aldehyde and Active Methylene Compound Solvent Add Solvent (if applicable) Reactants->Solvent Catalyst Add Catalyst Solvent->Catalyst Stir Stir/Grind at Specified Temperature Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Isolate Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Wash Wash to Remove Catalyst Isolate->Wash Purify Recrystallize Wash->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General Experimental Workflow.

Trustworthiness: A Self-Validating System

The protocols provided are designed for robustness. Key to ensuring trustworthiness are the following practices:

  • Reaction Monitoring: Consistent use of TLC is critical to confirm the full consumption of the starting aldehyde, preventing contamination of the final product.

  • Catalyst Removal: The acidic wash step is essential for removing basic catalysts like piperidine, which can interfere with downstream applications or characterization.[6]

  • Thorough Characterization: Unambiguous confirmation of the product structure and purity via spectroscopic methods is the ultimate validation of a successful synthesis.

By adhering to these principles, researchers can have high confidence in the outcome of their Knoevenagel condensation with this compound.

References

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available from: [Link]

  • Purechemistry. Knoevenagel condensation mechanism and applications. (2023-02-24). Available from: [Link]

  • YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025-09-16). Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]

  • ACS Publications. Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025-02-16). Available from: [Link]

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. Available from: [Link]

  • Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

  • ResearchGate. (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017-10-10). Available from: [Link]

Sources

Application Note: Strategic Insights and Protocols for Aldol Condensation Reactions of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde of increasing importance in medicinal chemistry and materials science. Its unique electronic and steric profile, conferred by the ortho-fluoro and meta-hydroxyl substituents, presents distinct opportunities and challenges in synthetic chemistry. This application note provides a comprehensive guide for researchers engaged in drug discovery and molecular engineering on the strategic use of this compound as an electrophilic partner in aldol condensation reactions. We delve into the mechanistic nuances dictated by its substitution pattern and deliver robust, field-tested protocols for its reaction with various ketone nucleophiles, primarily through the Claisen-Schmidt condensation pathway. The objective is to equip scientists with the foundational knowledge and practical methodologies required to efficiently synthesize novel chalcones and related α,β-unsaturated carbonyl compounds.

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Specifically, the Claisen-Schmidt variant, which involves the reaction of an enolizable ketone with an aromatic aldehyde that cannot enolize (such as this compound), is a highly effective method for producing chalcones—a class of compounds with a 1,3-diaryl-2-propen-1-one backbone known for a wide array of biological activities.[3][4][5] Understanding the interplay of the substituents on the benzaldehyde ring is paramount for controlling reaction outcomes and optimizing yields.

Scientific Principles: Reactivity of this compound

The reactivity of the carbonyl group in this compound is modulated by a delicate balance of inductive and resonance effects from its substituents, in addition to steric factors.

  • Electronic Effects:

    • Fluorine (C2-position): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[6] This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more potent target for nucleophilic attack by an enolate.[6]

    • Hydroxyl Group (C3-position): The hydroxyl group possesses a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen atom's electronegativity but is also a resonance electron-donating group (+R) via its lone pairs. Furthermore, the potential for intramolecular hydrogen bonding between the C3-hydroxyl and the C2-fluoro or the aldehyde oxygen can influence the molecule's conformation and the aldehyde's reactivity.

    • Combined Influence: The net effect is a highly activated aldehyde group. The strong -I effect of the ortho-fluorine atom is the dominant activating factor, predisposing the molecule to efficient reaction under standard Claisen-Schmidt conditions.

  • Steric Effects: The fluorine atom at the ortho position introduces moderate steric hindrance around the carbonyl center. While not prohibitive, this can influence the approach trajectory of bulky nucleophiles and may require slightly adjusted reaction conditions (e.g., extended reaction times or elevated temperatures) compared to unhindered benzaldehydes.

The logical interplay of these factors is crucial for experimental design.

Caption: Logic diagram of substituent effects on reactivity.

General Mechanism: Base-Catalyzed Claisen-Schmidt Condensation

Since this compound lacks α-hydrogens, it serves exclusively as the electrophile. The reaction proceeds via a well-established base-catalyzed mechanism when reacted with an enolizable ketone.[2][7][8]

  • Enolate Formation: A base (e.g., OH⁻) abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).

  • Dehydration (Condensation): The aldol adduct often dehydrates under the reaction conditions. The base removes a proton from the α-carbon, forming an enolate which then eliminates the β-hydroxyl group (E1cB mechanism) to yield the final α,β-unsaturated ketone (chalcone).[8][9] The formation of this extended conjugated system is a significant thermodynamic driving force for the reaction.[10]

Caption: General mechanism for the Claisen-Schmidt condensation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of (E)-1-(Aryl)-3-(2-fluoro-3-hydroxyphenyl)prop-2-en-1-one

This protocol details the reaction between this compound and a substituted acetophenone.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0-3.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Dilute Acetic Acid or Hydrochloric Acid

  • Standard laboratory glassware, magnetic stirrer, and heating plate.

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.40 g, 10 mmol) and the substituted acetophenone (e.g., 1.50 g, 10 mmol) in 20-30 mL of 95% ethanol. Stir until a homogenous solution is formed.

  • Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.80 g, 20 mmol) in 10 mL of deionized water. Cool this solution in an ice bath.

  • Reaction Initiation: While stirring the ethanolic solution of carbonyl compounds at room temperature, add the cold NaOH solution dropwise over 10-15 minutes. A color change and/or the formation of a precipitate is typically observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Acidify the mixture slowly with dilute acetic acid or HCl until it is neutral or slightly acidic (pH ~6-7). This step neutralizes the excess base and protonates the phenoxide.

    • The solid product will precipitate out. If precipitation is slow, scratching the inside of the beaker with a glass rod can induce crystallization.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.[9]

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, typically ethanol or an ethanol/water mixture, to obtain the purified chalcone.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (40-50 °C).

  • Characterization: Determine the melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Workflow A 1. Dissolve Aldehyde & Ketone in Ethanol B 2. Add cold aq. NaOH dropwise A->B C 3. Stir at Room Temp (12-24h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench in Ice Water & Neutralize D->E Complete F 6. Isolate Crude Solid (Vacuum Filtration) E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product G->H

Sources

Application Note: Leveraging 2-Fluoro-3-hydroxybenzaldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1][2][3][4] This approach relies on screening small, low-complexity molecules, or "fragments," to identify weak but efficient binders that serve as starting points for optimization into potent drug candidates.[4] Fluorinated fragments are of particular interest due to the unique physicochemical properties fluorine imparts and its utility as a sensitive probe in Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5][6] This guide provides an in-depth exploration of 2-Fluoro-3-hydroxybenzaldehyde as a versatile fragment, detailing its strategic advantages and providing comprehensive protocols for its application in a typical FBDD campaign, from primary screening to structural validation.

The Strategic Advantage of this compound in FBDD

The selection of fragments is critical to the success of an FBDD campaign.[2] Ideal fragments adhere to the "Rule of Three" (e.g., MW < 300 Da, cLogP < 3) and possess functionalities that allow for straightforward chemical elaboration.[3] this compound is an exemplary fragment that meets these criteria and offers distinct advantages.

1.1. Physicochemical Profile

The molecule's properties make it an ideal candidate for fragment screening libraries. It possesses a low molecular weight and balanced polarity, increasing the likelihood of favorable, high-quality interactions with a protein target.

PropertyValue"Rule of Three" GuidelineSource
Molecular Formula C₇H₅FO₂N/A[7]
Molecular Weight 140.11 g/mol < 300 Da[7]
cLogP ~1.1< 3[8]
Hydrogen Bond Donors 1 (hydroxyl)≤ 3[7]
Hydrogen Bond Acceptors 2 (carbonyl, hydroxyl)≤ 3[7]
Rotatable Bonds 1≤ 3N/A

1.2. The Trifecta of Functionality

The true power of this compound lies in the strategic placement of its three functional groups:

  • ¹⁹F Fluorine Atom: This is the key to highly sensitive and efficient primary screening. As fluorine is not naturally present in biological systems, ¹⁹F NMR-based screening is devoid of background signal, allowing for the clean detection of binding events.[9] The large chemical shift dispersion of ¹⁹F enables the screening of fragment cocktails, significantly increasing throughput.[2]

  • Hydroxyl Group: This group acts as an excellent hydrogen bond donor and acceptor, capable of forming high-quality, enthalpically favorable interactions within a protein's binding pocket.

  • Aldehyde Group: The aldehyde provides a strong hydrogen bond acceptor and, critically, serves as a versatile synthetic handle. It is "poised" for chemical elaboration, allowing medicinal chemists to readily grow the fragment into a more complex and potent lead compound once a binding mode is confirmed.[10]

The FBDD Workflow: From Hit Identification to Structural Validation

A successful FBDD program employs a cascade of biophysical techniques to identify hits, validate them orthogonally, and characterize their binding mode to guide optimization.[11][12][13] This workflow ensures that resources are focused on genuine binders and provides the structural insights necessary for rational drug design.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization a Fragment Library (Containing this compound) b Primary Screen: ¹⁹F NMR Spectroscopy a->b Cocktailing c Initial Hits (Weak Binders) b->c Identify Binders d Orthogonal Screen: Surface Plasmon Resonance (SPR) c->d Progress Hits e Validated Hits (Confirmed Binders + Affinity Data) d->e Confirm Binding & Quantify KD f X-ray Crystallography e->f Progress Validated Hits g High-Resolution Protein-Fragment Complex Structure f->g Determine Binding Mode h Structure-Guided Hit-to-Lead Optimization g->h

Caption: High-level FBDD workflow from primary screening to lead optimization.

Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited for FBDD because it can reliably detect the weak binding interactions (in the µM to mM range) that are characteristic of fragments.[14][15] Ligand-observed ¹⁹F NMR is a preferred method for primary screening due to its high sensitivity and low false-positive rate.[5][6]

3.1. Rationale and Key Considerations

The principle of this experiment is to monitor changes in the ¹⁹F NMR signal of this compound upon addition of the target protein. Binding to a large macromolecule will alter the chemical environment of the fluorine atom, leading to a chemical shift perturbation and/or line broadening of its signal. Screening in cocktails of 10-20 fluorinated fragments is common to increase throughput.[2]

3.2. Reagents and Materials

  • This compound and other fluorinated fragments

  • Target protein (≥95% purity), concentrated stock (e.g., 50-100 µM)

  • Screening Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

  • Deuterium Oxide (D₂O) for NMR field locking

  • DMSO-d6 for fragment stock solutions

  • NMR tubes

3.3. Equipment

  • High-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe and capable of ¹⁹F detection.

3.4. Step-by-Step Methodology

  • Fragment Library Preparation:

    • Prepare 100 mM stock solutions of each fluorinated fragment in DMSO-d6.

    • Create fragment cocktails by mixing equal volumes of 10-20 fragments. Ensure that the ¹⁹F signals of the fragments in each cocktail are well-resolved in the NMR spectrum.

    • Run a ¹⁹F NMR spectrum of each cocktail alone to serve as a reference.

  • Sample Preparation:

    • Prepare two sets of NMR samples for each cocktail.

    • Sample A (Reference): Add the fragment cocktail to the screening buffer to a final fragment concentration of 100-200 µM each. Add D₂O to 10% v/v. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

    • Sample B (Protein): Prepare the sample identically to Sample A, but include the target protein at a final concentration of 5-20 µM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both Sample A and Sample B for each cocktail.

    • Key parameters: Temperature set to 298 K; sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis and Hit Identification:

    • Compare the spectrum of the protein-containing sample (B) to the reference sample (A).

    • A "hit" is identified by a significant change in the ¹⁹F signal of a specific fragment. This can manifest as:

      • Chemical Shift Perturbation (CSP): The peak shifts its position.

      • Line Broadening: The peak becomes wider and shorter.

      • Signal Attenuation: A significant decrease in peak intensity.

    • Once a hit cocktail is identified, individual fragments from that cocktail must be screened to deconvolute which one is the binder.

Protocol 2: Orthogonal Hit Validation by Surface Plasmon Resonance (SPR)

It is essential to validate hits from a primary screen using an orthogonal biophysical technique to eliminate false positives.[10][11] Surface Plasmon Resonance (SPR) is an excellent secondary assay as it is highly sensitive, provides quantitative affinity and kinetic data, and relies on a different physical principle than NMR.[13][16][17]

4.1. Rationale and Key Considerations

SPR measures changes in refractive index at the surface of a sensor chip to monitor binding events in real time.[13] The target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, generating a response signal that is proportional to the amount of binding.[17] Careful experimental design, including the use of a reference surface and precise DMSO concentration matching, is critical to avoid false positives.[16][18]

4.2. Reagents and Materials

  • Validated fragment hits from the NMR screen (e.g., this compound).

  • High-purity target protein.

  • SPR sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Running Buffer (e.g., HBS-EP+), matched with the NMR screening buffer where possible.

  • DMSO for fragment dilution series.

4.3. Equipment

  • SPR instrument (e.g., Biacore 8K, Biacore T200).[10]

4.4. Step-by-Step Methodology

  • Target Immobilization:

    • Immobilize the target protein onto a flow cell of the sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.

    • Activate a separate flow cell with EDC/NHS but quench with ethanolamine without adding protein. This will serve as the reference surface to subtract non-specific binding.

  • Assay Development and Fragment Screening:

    • Prepare a dilution series of the fragment hit (e.g., this compound) in running buffer. A typical concentration range for fragments is 1 µM to 500 µM.

    • Crucially, ensure the DMSO concentration is identical in all fragment solutions and the running buffer.

    • Inject the different concentrations of the fragment over both the target and reference flow cells.

    • Record the binding sensorgrams.

  • Data Analysis and Affinity Determination:

    • Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding interaction.

    • Plot the response at equilibrium against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ). A reproducible, concentration-dependent binding signal confirms the hit and provides its affinity.

Technique Comparison¹⁹F NMR Spectroscopy Surface Plasmon Resonance (SPR) X-ray Crystallography
Primary Use Primary Screening, Hit IDHit Validation, Affinity/KineticsBinding Mode, Structural Validation
Throughput High (with cocktailing)Medium to HighLow
Protein Consumption ModerateLowHigh
Affinity Range µM - mMpM - mMN/A (requires binding)
Information Yield Binding (Yes/No)Affinity (Kᴅ), Kinetics (kₐ, kₑ)3D Atomic Structure of Complex
Key Advantage No background, robustReal-time, quantitative dataDefinitive binding pose for SBDD

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional structure when bound to the target protein.[13] This high-resolution information is the cornerstone of structure-based drug design, providing a precise roadmap for optimizing the fragment into a high-affinity lead.[4][19]

5.1. Rationale and Key Considerations

X-ray crystallography requires obtaining a well-ordered crystal of the protein-fragment complex.[19] This can be achieved by either co-crystallizing the protein in the presence of the fragment or by soaking a pre-formed protein crystal in a solution containing the fragment. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built.[19]

5.2. Reagents and Materials

  • High-purity, homogenous, and concentrated target protein (>5-10 mg/mL).

  • Validated fragment hit (this compound).

  • Crystallization screening kits.

  • Cryoprotectant.

5.3. Equipment

  • Crystallization robotics (optional).

  • X-ray diffraction system (in-house or synchrotron access).

5.4. Step-by-Step Methodology

  • Crystallization Screening:

    • Set up crystallization trials (e.g., sitting drop or hanging drop vapor diffusion) for the target protein alone to find initial crystallization conditions.

    • Once protein crystals are obtained, optimize the conditions to produce large, single, well-diffracting crystals.

  • Obtaining the Protein-Fragment Complex:

    • Soaking: Transfer a protein crystal into a solution containing the optimized crystallization buffer supplemented with the fragment (typically at 1-10 mM concentration). Allow to incubate for a period ranging from minutes to hours.

    • Co-crystallization: If soaking is unsuccessful (e.g., cracks the crystals), add the fragment to the protein solution before setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • Harvest a crystal, briefly soak it in cryoprotectant, and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the diffraction data and solve the structure using molecular replacement with the known protein structure.

    • Carefully examine the resulting electron density map for clear, unambiguous density corresponding to the bound fragment.

    • Refine the model of the protein-fragment complex. The final structure will reveal the precise binding location and orientation of this compound, showing the specific interactions formed by its hydroxyl and aldehyde groups.

Hit_Validation_Cascade start Primary Hit from ¹⁹F NMR Screen spr Validate with SPR start->spr no_spr No Confirmed Binding spr->no_spr False Positive yes_spr Binding Confirmed (Kᴅ Determined) spr->yes_spr True Hit xtal Obtain Crystal Structure yes_spr->xtal no_xtal No Structure (Consider other hits) xtal->no_xtal Fails yes_xtal Structure Solved! (Binding Mode Confirmed) xtal->yes_xtal Success sbd Proceed to Structure-Based Design yes_xtal->sbd

Caption: Decision workflow for validating and characterizing a primary fragment hit.

Conclusion

This compound represents an exemplary molecule for modern fragment-based drug discovery campaigns. Its adherence to the "Rule of Three," combined with the powerful analytical probe of the ¹⁹F atom, makes it ideal for efficient primary screening using NMR spectroscopy. Its hydroxyl and aldehyde functionalities provide crucial interaction points and versatile handles for synthetic elaboration. By employing a rigorous validation cascade of NMR, SPR, and X-ray crystallography, researchers can confidently identify and characterize the binding of this fragment, providing a high-quality starting point for the development of novel therapeutics.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. (n.d.). National Institutes of Health (NIH).
  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9). ResearchGate.
  • Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery.
  • NMR-based fragment screening for drug discovery. (2017, March 22). European Pharmaceutical Review.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Bioscience Horizons.
  • This compound | 103438-86-4. (2025, July 24). ChemicalBook.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. (n.d.). National Institutes of Health (NIH).
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). ACS Publications.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. (2024, March 23). Life Chemicals.
  • Fragment-based screening using surface plasmon resonance technology. (n.d.). PubMed.
  • Practical aspects of NMR-based fragment screening. (n.d.). PubMed.
  • Fragment-based Drug Discovery Interaction Analysis. (n.d.). Creative Proteomics.
  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. (2020, November 27). DTU Research Database.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.). National Institutes of Health (NIH).
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC. (2016, July 16). National Institutes of Health (NIH).
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022, June 6). PubMed Central.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (n.d.). MDPI.
  • Fragment screening by surface plasmon resonance. (2010, February 4). SciSpace.
  • 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.
  • 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3. (n.d.). Ossila.
  • Fragment-based DRUG discovery. (n.d.). All About Drugs.
  • Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis.
  • X-ray crystallography. (2022, September 15). Proteopedia.
  • 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6. (n.d.). Ossila.

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Application Notes and Protocols: Synthesis of Novel Bioactive Molecules Using 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-3-hydroxybenzaldehyde as a versatile starting material for the synthesis of novel bioactive molecules. The unique electronic properties conferred by the ortho-fluoro and meta-hydroxyl substituents render this benzaldehyde derivative a highly valuable scaffold for generating diverse chemical entities with potential therapeutic applications. This document outlines key synthetic transformations, including Schiff base formation, Williamson ether synthesis, and Knoevenagel/Claisen-Schmidt condensations, supported by mechanistic insights, step-by-step protocols, and data interpretation guidelines.

Introduction: The Strategic Advantage of this compound in Medicinal Chemistry

This compound is a bifunctional aromatic aldehyde possessing a unique substitution pattern that offers distinct advantages in the design of bioactive compounds. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, ortho and meta to the aldehyde respectively, modulates the reactivity of all three functional groups.

  • The Aldehyde Group: Serves as a key electrophilic center for the construction of various carbon-carbon and carbon-nitrogen bonds, forming the backbone of many heterocyclic and acyclic bioactive scaffolds.

  • The Hydroxyl Group: Acts as a versatile nucleophile or a precursor for ether and ester linkages. Its acidity can be fine-tuned, and it can participate in hydrogen bonding interactions, which is crucial for molecular recognition at biological targets.

  • The Fluorine Atom: This bioisostere for a hydrogen atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism. Its strong electronegativity can also alter the pKa of the adjacent hydroxyl group and influence non-covalent interactions (e.g., halogen bonding), potentially improving binding affinity and cell permeability.

This guide will explore the practical application of these features in the synthesis of promising molecular classes.

Synthetic Pathways and Core Reactions

The strategic positioning of the functional groups in this compound allows for a variety of synthetic manipulations. The following sections detail key reaction types that leverage this unique reactivity.

G start This compound schiff Schiff Bases start->schiff R-NH2 hydrazones Hydrazones start->hydrazones R-NHNH2 ethers Ethers (Williamson Synthesis) start->ethers R-X, Base esters Esters start->esters RCOCl, Base chalcones Chalcones (Claisen-Schmidt) start->chalcones Acetophenones, Base unsaturated_acids α,β-Unsaturated Acids (Knoevenagel) start->unsaturated_acids Malonic Acid, Base schiff->schiff schiff->hydrazones ethers->ethers ethers->esters chalcones->chalcones chalcones->unsaturated_acids

Caption: Key synthetic transformations of this compound.

Synthesis of Schiff Bases: Versatile Intermediates and Bioactive Agents

The condensation of the aldehyde functionality with primary amines to form Schiff bases (imines) is a robust and high-yielding reaction. These compounds are not only valuable synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Rationale and Mechanistic Insight

The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The presence of the ortho-fluoro group can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates. The hydroxyl group can participate in intramolecular hydrogen bonding in the product, influencing its conformation and bioactivity.

Experimental Protocol: General Synthesis of a this compound Schiff Base

Materials:

  • This compound (1.0 eq.)

  • Appropriate primary amine (e.g., substituted aniline, amino acid) (1.0-1.1 eq.)

  • Ethanol (or Methanol), anhydrous

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1.0-1.1 eq.) portion-wise with stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • If the product remains in solution, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Self-Validation and Characterization:

  • TLC: Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the formation of a new, less polar spot corresponding to the Schiff base and the disappearance of the aldehyde spot.

  • Melting Point: A sharp melting point is indicative of purity.

  • Spectroscopic Analysis:

    • FT-IR (cm⁻¹): Look for the appearance of the C=N (imine) stretch (typically 1600-1650 cm⁻¹) and the disappearance of the C=O (aldehyde) stretch (~1680 cm⁻¹) and N-H stretches from the primary amine.

    • ¹H NMR: Observe the formation of the characteristic azomethine proton (-CH=N-) singlet (typically δ 8.0-9.0 ppm).

Compound Type Key Spectroscopic Data Potential Biological Activity
Schiff BasesIR: 1600-1650 cm⁻¹ (C=N); ¹H NMR: δ 8.0-9.0 (s, 1H, -CH=N-)Antimicrobial, Anticancer, Anti-inflammatory[4][5]

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is an excellent handle for introducing a variety of alkyl or aryl groups via the Williamson ether synthesis.[6] This reaction proceeds through an SN2 mechanism, where a phenoxide, generated by deprotonation of the hydroxyl group, acts as a nucleophile to displace a leaving group from an alkyl halide.[7][8] This strategy is widely used to modulate lipophilicity and introduce functionalities that can interact with specific biological targets.

Causality in Experimental Design
  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the phenol. K₂CO₃ is often preferred for its ease of handling and removal. Stronger bases are generally not necessary and can promote side reactions.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal.[9] They effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Alkylating Agent: Primary alkyl halides are the best substrates as they are most susceptible to SN2 attack.[8] Secondary and tertiary halides are more prone to elimination reactions, leading to lower yields of the desired ether.[7]

G reagents This compound + Alkyl Halide (R-X) + Base (e.g., K2CO3) solvent Add Polar Aprotic Solvent (e.g., DMF, Acetonitrile) reagents->solvent heat Heat Reaction Mixture (e.g., 60-80°C) solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup purify Purification (Column Chromatography) workup->purify product 2-Fluoro-3-(alkoxy)benzaldehyde purify->product G cluster_0 Enolate Formation cluster_1 Condensation and Dehydration acetophenone Acetophenone base Base (e.g., NaOH) enolate Enolate Intermediate acetophenone->enolate + Base aldehyde This compound aldol Aldol Adduct enolate->aldol + Aldehyde chalcone Chalcone Product aldol->chalcone - H2O

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 2-Fluoro-3-hydroxybenzaldehyde. Recrystallization is a powerful technique for achieving high purity, but its success hinges on a nuanced understanding of the compound's properties and the crystallization process. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common challenges and streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful recrystallization protocol for this compound.

Q1: What are the critical physical properties of this compound that influence recrystallization?

Understanding the compound's physical characteristics is the cornerstone of developing a robust purification strategy. The key properties are summarized below.

PropertyValueSignificance for Recrystallization
Appearance White to light yellow solid[1][2]The initial color of your crude material can indicate the level and type of impurities. A significant deviation from white may suggest the need for a decolorizing step (e.g., using activated carbon).
Melting Point 112-113°C[1][3]This is a crucial parameter for solvent selection. The boiling point of your chosen solvent should ideally be lower than the compound's melting point to prevent the substance from "oiling out" instead of crystallizing.[4] It also serves as a primary indicator of purity post-recrystallization.
Molecular Weight 140.11 g/mol [5]Used for all stoichiometric calculations, including determining molar yield.
Solubility Low in water; soluble in organic solvents like ethanol, acetone, and dichloromethane[1].This profile indicates that a moderately polar organic solvent or a mixed-solvent system involving water as an anti-solvent is a promising starting point for developing a recrystallization protocol.
Q2: How do I systematically select the optimal solvent for recrystallizing this compound?

Solvent selection is the most critical variable in recrystallization.[6] The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[7]

The Causality Behind Solvent Choice: The goal is to create a solution that is saturated with the desired compound only at an elevated temperature. As the solution cools, the solubility decreases dramatically, forcing the compound to crystallize out of the solution while impurities remain dissolved.[8]

Recommended Screening Protocol:

  • Small-Scale Testing: Place approximately 20-30 mg of your crude this compound into several different test tubes.

  • Solvent Addition: To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[7]

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: The best solvent is the one that yields a large quantity of well-formed crystals upon cooling.

Based on the compound's structure (containing polar hydroxyl and aldehyde groups), solvents like ethanol, isopropanol, or an ethyl acetate/hexane mixture are excellent starting points.[1][9]

Q3: What is a reliable, step-by-step protocol for the recrystallization of this compound?

This protocol is a self-validating system designed to maximize purity and yield.

Experimental Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a saturated solution, which is necessary for good recovery upon cooling.[10]

  • Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. This step removes solid impurities before crystallization begins. Causality: This must be done quickly with pre-heated glassware to prevent premature crystallization in the funnel.[11]

  • Slow Cooling: Cover the flask and allow the solution to cool undisturbed to room temperature. Do not rush this step. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities.[6][12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent. Causality: The solvent must be ice-cold to minimize redissolving and losing your purified product.[10]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry completely in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Q4: How can I assess the purity of my final product?

Purity assessment is essential to validate the success of the recrystallization.

  • Melting Point Analysis: This is the most common and immediate method. A pure compound will have a sharp melting point range (typically <1°C) that matches the literature value (112-113°C).[3] Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, distinct spot for the final product, whereas the crude material may show multiple spots.

  • Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity analysis, obtain ¹H NMR, ¹³C NMR, or IR spectra and compare them against a reference standard.

Part 2: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide provides solutions to common problems encountered during the recrystallization of this compound.

Observed ProblemProbable Cause(s)Recommended Solutions & Actions
No crystals form upon cooling. 1. Too much solvent was used , resulting in an unsaturated solution.[4][10] 2. The solution is supersaturated , a metastable state where crystallization has not been initiated.[4]1. Gently heat the solution to boil off some of the solvent to increase the concentration. Allow it to cool again.[13] 2. Induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod.[10] 3. Add a "seed crystal" (a tiny speck of the pure compound) to the cooled solution to provide a nucleation site.[13]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (112-113°C).[4] 2. The rate of cooling is too fast .[14] 3. High concentration of impurities is depressing the melting point of the mixture.1. Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.[4] 2. If oiling persists, recover the crude solid by evaporation and re-attempt the recrystallization with a lower-boiling point solvent.[13] 3. Consider using a two-solvent system, where an "anti-solvent" is added dropwise to the hot solution until it becomes slightly cloudy, then clarified with a drop of the first solvent before cooling.[14]
Crystal yield is very low. 1. Too much solvent was used initially, leaving a significant amount of product in the mother liquor.[10] 2. Premature crystallization occurred during a hot filtration step. 3. Excessive washing with solvent, or using solvent that was not ice-cold.[10] 4. The solution was not cooled sufficiently or for long enough.1. Attempt to recover a second crop of crystals by evaporating a portion of the filtrate (mother liquor) and re-cooling. Note that this crop may be less pure. 2. Ensure you use the minimum volume of ice-cold solvent for washing.[10] 3. Ensure the flask is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration.
Recrystallized product is still colored. 1. Colored impurities are co-crystallizing with the product. 2. Thermal decomposition may have occurred if the solution was heated for too long or too strongly.1. Redissolve the crystals in fresh hot solvent and add a small amount (1-2% by weight) of activated charcoal. 2. Keep the solution hot for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[13] 3. Cool the clarified filtrate as described in the standard protocol.

Part 3: Visualization of the Recrystallization Workflow

The following diagram illustrates the logical workflow and decision-making process for a successful recrystallization.

Recrystallization_Workflow start Crude this compound solvent_select Solvent Screening (Small Scale) start->solvent_select dissolve Dissolve in Minimum Boiling Solvent solvent_select->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filter Hot Gravity Filtration check_insolubles->hot_filter Yes slow_cool Slow Cooling to RT, then Ice Bath check_insolubles->slow_cool No hot_filter->slow_cool oiling_out Compound 'Oiled Out'? slow_cool->oiling_out check_crystals Crystals Formed? troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent check_crystals->troubleshoot No collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes troubleshoot->slow_cool wash_dry Wash with Ice-Cold Solvent & Dry collect->wash_dry end Pure Crystalline Product (Verify Purity) wash_dry->end oiling_out->check_crystals No (Crystals) troubleshoot_oil Troubleshoot: - Reheat & Cool Slower - Add More Solvent - Change Solvent oiling_out->troubleshoot_oil Yes (Oil) troubleshoot_oil->dissolve

Sources

Technical Support Center: Column Chromatography of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of 2-Fluoro-3-hydroxybenzaldehyde. This document moves beyond a simple procedural outline to offer a comprehensive resource for troubleshooting and optimizing separations of this and structurally related polar aromatic aldehydes.

Introduction to the Chromatography of this compound

This compound is a moderately polar molecule, a characteristic dictated by the interplay of its three key functional groups: the electron-withdrawing aldehyde, the hydrogen-bond-donating hydroxyl group, and the electronegative fluorine atom. Successful purification via column chromatography hinges on a nuanced understanding of how these groups interact with both the stationary and mobile phases. The primary challenge in the chromatography of phenolic aldehydes is mitigating unwanted interactions that lead to poor separation and recovery.

This guide provides a structured approach to overcoming these challenges, beginning with frequently asked questions for quick reference, followed by detailed troubleshooting scenarios, a validated experimental protocol, and a comprehensive reference list for further reading.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the chromatographic purification of this compound.

Q1: What is the best stationary phase for the column chromatography of this compound?

For most applications, standard silica gel (230-400 mesh) is a suitable and cost-effective choice. However, the acidic nature of the silanol groups (Si-OH) on the silica surface can lead to strong interactions with the phenolic hydroxyl group of the analyte, often resulting in significant peak tailing.[1][2]

  • For persistent tailing issues: Consider using an end-capped silica gel .[3] End-capping chemically modifies the residual silanol groups, rendering the surface less acidic and minimizing secondary interactions.[3]

  • As an alternative: Neutral or basic alumina can be employed, particularly if the compound shows instability on silica.[4] However, it's crucial to first assess the stability of this compound on alumina via Thin Layer Chromatography (TLC), as the basicity of alumina can catalyze unwanted reactions with aldehydes.

Q2: How do I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is critical and should always be guided by preliminary TLC analysis.[5] The goal is to find a solvent system that provides a retention factor (Rf) for this compound in the range of 0.2-0.4 .[5] This Rf value typically ensures good separation from both less polar and more polar impurities.[6]

  • A standard starting point: A binary mixture of Hexane and Ethyl Acetate is the most common and effective eluent system.[4] Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar ethyl acetate.

  • For highly retained compounds: If the compound does not move from the baseline even with high concentrations of ethyl acetate, a more polar solvent system such as Dichloromethane/Methanol can be effective.[7]

Q3: My purified compound shows signs of degradation. What could be the cause?

Aldehydes can be sensitive to the acidic nature of silica gel.[4] The silica surface can act as a mild Lewis acid, potentially catalyzing the formation of acetals or hemiacetals if an alcohol (like methanol) is used as a polar component in the eluent.[4]

  • Stability Check: Before performing column chromatography, it is advisable to check the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (degradation products) have appeared.

  • pH Modification: If acid-catalyzed degradation is suspected, the silica gel can be neutralized by adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent.[7] However, this should be done with caution, as a basic environment can also promote other unwanted reactions.

Q4: Should I use wet or dry loading for my sample?

Both methods are viable, and the choice depends on the solubility of your crude sample.

  • Wet Loading: This is the preferred method if your compound is readily soluble in the initial, low-polarity mobile phase.[5] The sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column.[8]

  • Dry Loading: This method is ideal for samples that have poor solubility in the starting eluent.[5] The crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated to yield a free-flowing powder, and this powder is then carefully added to the top of the packed column.[8]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the column chromatography of this compound.

Scenario 1: Severe Peak Tailing

Observation: The collected fractions show significant overlap, and TLC analysis reveals elongated, "comet-like" spots for the desired compound.

Root Cause Analysis and Solutions:

// Nodes Tailing [label="Severe Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Secondary Interactions with Silica", fillcolor="#FBBC05"]; Cause2 [label="Mobile Phase pH Issue", fillcolor="#FBBC05"]; Cause3 [label="Column Overload", fillcolor="#FBBC05"];

Solution1a [label="Add 0.5-1% Acetic Acid to Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Switch to End-Capped Silica or Alumina", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Ensure Mobile Phase is Not Basic", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Reduce Sample Load or Use a Wider Column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tailing -> Cause1 [label="Likely Cause"]; Tailing -> Cause2 [label="Possible Cause"]; Tailing -> Cause3 [label="Possible Cause"];

Cause1 -> Solution1a; Cause1 -> Solution1b; Cause2 -> Solution2; Cause3 -> Solution3; } } Troubleshooting Workflow for Peak Tailing

  • Problem: The phenolic hydroxyl group of this compound can form strong hydrogen bonds with the silanol groups on the silica surface. This leads to a slow and uneven elution of the analyte molecules, resulting in peak tailing.[2]

    • Solution 1: Modify the Mobile Phase. The most straightforward solution is to add a small amount (0.5-1%) of a weak acid, such as acetic acid , to your eluent.[5] The acetic acid will preferentially interact with the active silanol sites, effectively blocking them from strongly binding to your compound and leading to more symmetrical peaks.

    • Solution 2: Change the Stationary Phase. If modifying the mobile phase is insufficient, consider using a less acidic stationary phase. As mentioned in the FAQs, end-capped silica or neutral alumina are excellent alternatives.[3]

Scenario 2: The Compound Does Not Elute from the Column

Observation: After passing a large volume of the mobile phase, the desired compound remains at the top of the column.

Root Cause Analysis and Solutions:

  • Problem: The mobile phase is not polar enough to displace the highly adsorbed compound from the stationary phase. The combined polarity of the hydroxyl and aldehyde groups can lead to very strong interactions with silica gel.[5]

    • Solution 1: Implement a Gradient Elution. Start with the low-polarity solvent system determined by your initial TLC analysis. After eluting the non-polar impurities, gradually increase the polarity of the mobile phase by incrementally increasing the percentage of the more polar solvent (e.g., ethyl acetate).[9] A typical gradient might be to increase the ethyl acetate concentration in hexane in steps of 5-10%.

    • Solution 2: Switch to a Stronger Solvent System. If a hexane/ethyl acetate system is ineffective, switch to a more polar mixture, such as dichloromethane/methanol.[7] A starting point could be 98:2 dichloromethane:methanol, with a gradual increase in the methanol percentage. Be mindful of the potential for acetal formation with methanol, as discussed previously.[4]

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of this compound using silica gel column chromatography.

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of hexane/ethyl acetate solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1).

  • Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound spot and good separation from impurities.[5][10]

Step 2: Column Packing (Slurry Method)
  • Secure a glass chromatography column vertically to a ring stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.[6]

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.[5]

  • In a separate beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase determined in Step 1.[5]

  • Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[11]

  • Once the silica has settled, add another thin layer of sand to the top to protect the silica bed from disturbance.[5]

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry. [6]

Step 3: Sample Loading
  • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.[5]

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

  • Begin collecting fractions in test tubes or flasks.

  • If using a gradient elution, systematically increase the polarity of the mobile phase as the separation progresses.

  • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

// Nodes TLC [label="TLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pack [label="Pack Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Load Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elute & Collect", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Fractions (TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Monitor; Monitor -> Combine; Combine -> Evaporate; Evaporate -> Analyze; } } General Workflow for Column Chromatography

Step 5: Isolation of the Purified Compound
  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, HPLC, or melting point analysis.

Part 4: Data Summary Table

The following table provides a starting point for developing a solvent system for the column chromatography of this compound on a silica gel stationary phase. The Rf values are estimates based on the polarity of related compounds and should be confirmed by experimental TLC analysis.

Mobile Phase (Hexane:Ethyl Acetate)Estimated Rf of this compoundComments
9:1< 0.1Good for eluting very non-polar impurities.
4:10.1 - 0.25A potential starting point for elution of the compound.
2:10.25 - 0.45Likely to be in the optimal range for good separation.
1:1> 0.5May be too polar, leading to rapid elution and poor separation from more polar impurities.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Study.com. (n.d.). Arrange the following compounds in order of increasing Rf value on silica gel TLC plate. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Eluent – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

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  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

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  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2019). Column chromatography - which eluent system?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Chemistry For Everyone. (2024). In Silica Gel Chromatography Which Compounds Elute First?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. As a key intermediate in medicinal chemistry and materials science, its efficient synthesis is critical.[1] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.

Overview of Synthetic Strategies

The synthesis of this compound primarily proceeds via two strategic pathways: the functionalization of a pre-existing aromatic ring (direct formylation) or the modification of a closely related precursor (demethylation). Each approach presents a unique set of advantages and challenges related to yield, regioselectivity, and purification.

  • Route A: Demethylation. This route starts with the more readily available 2-Fluoro-3-methoxybenzaldehyde and involves the cleavage of the methyl ether to reveal the free hydroxyl group.[2][3]

  • Route B: Direct Formylation. This approach begins with 2-Fluorophenol and introduces a formyl (-CHO) group directly onto the ring.[4][5] This is typically achieved via electrophilic aromatic substitution reactions like the Reimer-Tiemann or Duff reactions.[6][7]

The choice of strategy often depends on the availability of starting materials, scalability requirements, and the specific isomeric purity needed for subsequent steps.

Table 1: Comparison of Primary Synthetic Routes

FeatureRoute A: DemethylationRoute B: Direct Formylation (e.g., Reimer-Tiemann)
Starting Material 2-Fluoro-3-methoxybenzaldehyde2-Fluorophenol
Key Reagents Boron tribromide (BBr₃), Lewis acidsChloroform (CHCl₃), NaOH, Hexamethylenetetramine (HMTA)
Primary Challenge Handling of highly reactive and corrosive reagents (BBr₃).Controlling regioselectivity to favor formylation at the C3 position.
Typical Yields Moderate (e.g., ~28% reported).[2]Variable, often low to moderate.[8]
Pros Unambiguous regiochemistry; the final substitution pattern is pre-defined.Potentially fewer steps if 2-Fluorophenol is the available starting material.
Cons Requires a specific, potentially costly starting material.Risk of forming isomeric byproducts (e.g., 2-fluoro-5-hydroxybenzaldehyde).

digraph "Synthetic_Pathways" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes SM1 [label="2-Fluoro-3-methoxy-\nbenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SM2 [label="2-Fluorophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Fluoro-3-hydroxy-\nbenzaldehyde", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM1 -> Product [label=" Route A: Demethylation\n(e.g., BBr₃)"]; SM2 -> Product [label=" Route B: Direct Formylation\n(e.g., Reimer-Tiemann, Duff)"]; }

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, or I'm not getting any product. What are the common causes?

Low or no yield is a frequent problem stemming from several potential root causes. Systematically investigating the following areas is crucial.

  • Reagent Quality and Handling:

    • BBr₃ (Route A): Boron tribromide is extremely sensitive to moisture. Ensure you are using a fresh bottle or a recently titrated solution. The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Any moisture will quench the BBr₃, halting the reaction.

    • Base Strength (Route B): The Reimer-Tiemann reaction requires a strong base (like NaOH) to deprotonate both the phenol and chloroform.[7][9] Ensure the base is not old or contaminated, which would reduce its effective concentration.

    • Solvent Anhydrousness: For many organometallic reactions, including Directed ortho-Metalation (DoM), solvents must be rigorously dried. Trace water will quench the organolithium reagents.

  • Temperature Control:

    • Demethylation (Route A): The initial addition of BBr₃ is highly exothermic and must be performed at very low temperatures (e.g., -78 °C) to prevent uncontrolled side reactions.[2] However, the reaction often requires slow warming to 0 °C or room temperature to proceed to completion. Failure to warm sufficiently may result in an incomplete reaction.

    • Reimer-Tiemann (Route B): This reaction is often initiated by heating but can become highly exothermic.[9] A runaway reaction can lead to tar formation and decomposition of the product. Careful temperature monitoring and control are essential.

  • Reaction Time: Have you monitored the reaction's progress? Use Thin-Layer Chromatography (TLC) to track the consumption of starting material. Reactions may require longer times than specified in a general protocol, especially on a larger scale.

Troubleshooting_Low_Yield start Low / No Yield check_reagents Are reagents fresh, dry, and handled under inert atmosphere? start->check_reagents check_temp Was temperature strictly controlled at all stages? check_reagents->check_temp Yes reagent_issue Solution: Use fresh/dry reagents, ensure inert conditions. check_reagents->reagent_issue No check_time Was reaction monitored to completion (e.g., via TLC)? check_temp->check_time Yes temp_issue Solution: Optimize temperature profile. (e.g., verify cryo-bath, control exotherms). check_temp->temp_issue No time_issue Solution: Increase reaction time and monitor progress. check_time->time_issue No

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity for the desired 2-fluoro-3-hydroxy product?

This is the central challenge of Route B. The hydroxyl group is a powerful ortho, para-director, while the fluorine atom is a weaker ortho, para-director. In 2-fluorophenol, the hydroxyl group will strongly direct formylation to its ortho positions (C3 and C5, relative to fluorine).

  • Understanding the Selectivity: The desired product comes from formylation at the C3 position. The primary isomeric byproduct will be 2-fluoro-5-hydroxybenzaldehyde (formylation at C5).

  • Ortho-Formylation Methods:

    • Reimer-Tiemann Reaction: This reaction typically shows a strong preference for the ortho position relative to the hydroxyl group due to the interaction of the dichlorocarbene electrophile with the phenoxide.[10][11] However, a mixture is still possible.

    • Duff Reaction: This method is also known for its ortho-selectivity to phenols, but yields can be low.[6][12] The mechanism involves the formation of an iminium ion which acts as the electrophile.

    • Directed ortho-Metalation (DoM): This is the most powerful strategy for achieving high regioselectivity.[13] The hydroxyl group must first be protected with a suitable directing metalation group (DMG), such as a methoxymethyl (MOM) or tetrahydropyranyl (THP) ether.[14] The DMG then directs a strong base (like n-BuLi or s-BuLi) to deprotonate the C3 position exclusively. Trapping the resulting aryllithium intermediate with a formylating agent (like DMF) provides the protected aldehyde, which is then deprotected to give the final product. While multi-step, this route offers unparalleled control over regiochemistry.

Q3: The purification by column chromatography is difficult, with products streaking or being hard to separate. What can I do?

Phenolic aldehydes can be challenging to purify via chromatography due to their acidity and potential for hydrogen bonding with the silica gel.

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid to the eluent (e.g., Ethyl Acetate/Hexane). This suppresses the ionization of the phenolic proton, reducing tailing and improving peak shape.

  • Isomer Separation: Separating the 3-hydroxy and 5-hydroxy isomers can be difficult. Employing a very shallow solvent gradient or using a different solvent system (e.g., Dichloromethane/Methanol) may improve resolution.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective alternative to chromatography.[15] Experiment with different solvent systems (e.g., water/ethanol, hexane/ethyl acetate).

  • Alternative Work-up: A basic wash (e.g., with dilute NaHCO₃) during the work-up can remove acidic impurities, but be cautious as the product itself is phenolic and may have some solubility in the basic aqueous layer. Ensure the aqueous layer is re-acidified and back-extracted to recover any dissolved product.

Q4: My starting material is largely unreacted. How can I drive the reaction to completion?

This often points to issues with activation or stoichiometry.

  • Stoichiometry: Ensure you are using a sufficient excess of the key reagents, especially for reactions that consume them (e.g., base in the Reimer-Tiemann, BBr₃ in demethylation). For the Reimer-Tiemann reaction, at least 3-4 equivalents of base are typically required.

  • Activation: In the Reimer-Tiemann reaction, the true electrophile is dichlorocarbene, generated in situ.[7] If the base is not strong enough or the temperature is too low, carbene generation will be inefficient.

  • Catalyst/Reagent Activity: As mentioned in Q1, ensure reagents like BBr₃ are active. For DoM, the organolithium reagent must be fresh and properly titrated to ensure its concentration is known.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists in a properly equipped laboratory. A thorough risk assessment must be conducted before any experiment.

Protocol 1: Synthesis via Demethylation of 2-Fluoro-3-methoxybenzaldehyde

This protocol is adapted from a reported procedure.[2]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.0 M, ~1.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to 0 °C and continue stirring for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient eluent of 0-20% ethyl acetate in hexane to afford this compound as a white solid.

Protocol 2: Synthesis via ortho-Formylation of 2-Fluorophenol (Reimer-Tiemann Reaction)

This is a representative protocol based on the principles of the Reimer-Tiemann reaction.[7][10][16]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

  • Heating: Heat the solution to 60-70 °C in an oil bath.

  • Reagent Addition: While stirring vigorously, add chloroform (CHCl₃, ~3.0 eq) dropwise over 1 hour. The reaction is exothermic; maintain the temperature with external cooling if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70 °C for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2-3.

  • Extraction: Extract the acidified mixture with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product will likely contain both the desired 3-hydroxy and the isomeric 5-hydroxy byproduct. Purify by flash column chromatography on silica gel, potentially with an acetic acid-doped eluent system, to isolate the desired product.

Safety First: Hazard Analysis and Mitigation

The synthesis of this compound involves several hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

Table 2: Hazard Summary of Key Reagents

ReagentCAS NumberKey HazardsMitigation Measures
2-Fluorophenol 367-12-4Toxic, Corrosive, Flammable.[4][5]Handle in fume hood, avoid skin/eye contact, keep away from ignition sources.
Boron Tribromide (BBr₃) 10294-33-4Severely corrosive, reacts violently with water, toxic.Use under inert gas, add to solvents slowly at low temp, have appropriate quench ready.
Chloroform (CHCl₃) 67-66-3Harmful if swallowed, causes skin/eye irritation, suspected carcinogen.[7]Use in a fume hood, wear appropriate gloves (check breakthrough time).
Sodium Hydroxide (NaOH) 1310-73-2Causes severe skin burns and eye damage.Wear goggles and gloves. Handle solids carefully to avoid dust.
n-Butyllithium (n-BuLi) 109-72-8Pyrophoric (ignites spontaneously in air), corrosive.Handle under inert gas using syringe techniques. Have a fire extinguisher rated for metal fires nearby.

Product Characterization

Confirming the identity and purity of the final product is a critical final step.

Table 3: Properties of this compound

PropertyValue
Appearance White to off-white solid/powder.[2][19]
Molecular Formula C₇H₅FO₂
Molecular Weight 140.11 g/mol
CAS Number 103438-86-4[19]
Mass Spectrometry Expected [M+H]⁺: 141.03[2]
¹H NMR Expect characteristic aldehyde proton (~10 ppm), hydroxyl proton, and aromatic signals.
IR Spectroscopy Expect characteristic peaks for O-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-F stretch.

References

  • Suranaree University of Technology. (n.d.). Duff Reaction. Available at: [Link] (Simulated link based on content)

  • SynArchive. (n.d.). Duff Reaction. Available at: [Link]

  • Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Wikipedia. (2023). Duff reaction. Available at: [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Available at: [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]

  • Hodgson, H. H., & Jenkinson, T. A. (1929). CCXII.—The Reimer-Tiemann Reaction with m-Fluorophenol and the. Nitration of 4-Fluoro-2-hydroxybenzaldehyde. Journal of the Chemical Society (Resumed), 1639-1642.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Available at: [Link]

  • ResearchGate. (2018). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Available at: [Link]

  • Google Patents. (1974). US3833660A - Process for making aromatic aldehydes.
  • ResearchGate. (2015). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Available at: [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Available at: [Link]

  • Wikipedia. (2023). Directed ortho metalation. Available at: [Link]

  • ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Available at: [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. Available at: [Link] (Simulated link based on content)

  • Myers, A. G. Research Group, Harvard University. (n.d.). ortho metalation. Available at: [Link]

  • Lookchem. (n.d.). Cas 367-12-4, 2-Fluorophenol. Available at: [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Available at: [Link]

  • PubChem. (n.d.). 2-Fluorophenol. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Available at: [Link]

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Technical Support Center: Synthesis of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yields and product purity. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Duff reaction for this compound is resulting in very low yields (<20%). What are the common causes and how can I optimize the reaction?

A1: This is a very common issue. The classical Duff reaction, which uses hexamethylenetetramine (HMTA) for the ortho-formylation of phenols, is known for being inefficient and having low to moderate yields.[1][2][3] The reaction involves an electrophilic aromatic substitution on the highly activated phenol ring.[2] Several factors can contribute to poor outcomes, but significant improvements are achievable.

Causality and Optimization Strategy:

The core issue is often a combination of suboptimal reaction conditions and the formation of side products. Here’s how to troubleshoot:

  • Acid Catalyst and Solvent Choice: The traditional glyceroboric acid system is often inefficient.[3][4] A major improvement is the use of trifluoroacetic acid (TFA) as both the solvent and catalyst.[5] This modification allows for milder reaction conditions and has been shown to dramatically increase yields for various aromatic compounds.[3][5]

  • Temperature Control: High temperatures (>150°C) in the classic Duff reaction can lead to the formation of dark, tarry phenol-formaldehyde-like resins.[6] When using TFA, the reaction can often be run at a much lower reflux temperature (around 80-90°C), which minimizes polymerization.[5]

  • Stoichiometry: The ratio of HMTA to the 2-fluorophenol substrate is critical. An excess of HMTA can promote di-formylation or polymerization.[6] Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.

  • Reaction Time: Prolonged heating, even at optimal temperatures, can lead to product degradation. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before side reactions begin to dominate.[6][7]

  • Microwave-Assisted Synthesis: The use of a microwave reactor can substantially decrease the reaction time from hours to minutes, often providing comparable or even improved yields by minimizing thermal decomposition.[1][8]

Optimization Summary Table: Duff Reaction

ParameterTraditional MethodOptimized Method (TFA)Key Insight
Catalyst/Solvent Glyceroboric AcidTrifluoroacetic Acid (TFA)TFA provides milder conditions and significantly boosts yield.[5]
Temperature 150-160°C80-90°C (Reflux)Lower temperature minimizes resin formation.[6]
HMTA:Phenol Ratio Often > 1:1Start at 1:1Controlled stoichiometry prevents side reactions.[6]
Reaction Time Several hours3-12 hours (monitor)Prevents product degradation.[7]
Yield Low (15-20%)Good (can exceed 70%)TFA is the key driver for yield improvement.[5]
Q2: I'm observing a significant amount of dark, insoluble polymer in my formylation reaction. What is causing this and how can I prevent it?

A2: The formation of a dark, tarry polymer is a classic sign of phenol-formaldehyde resin formation. This side reaction is especially prevalent under the acidic or basic conditions used in many formylation reactions where a formaldehyde equivalent, such as HMTA, is present.[6]

Causality: The process occurs through repeated hydroxymethylation of the phenol ring followed by condensation reactions, leading to a cross-linked polymer.

Below is a logical workflow to diagnose and mitigate this issue.

Troubleshooting Workflow: Polymer Formation

G start High Polymer Formation Observed check_temp Is Reaction Temperature >100°C? start->check_temp lower_temp Action: Lower temperature to 70-90°C. Monitor by TLC/HPLC. check_temp->lower_temp Yes check_ratio Is HMTA:Phenol Ratio > 1.2:1? check_temp->check_ratio No end_node Result: Minimized Polymer Formation lower_temp->end_node adjust_ratio Action: Reduce HMTA:Phenol ratio to 1:1. check_ratio->adjust_ratio Yes check_time Is Reaction Time > 12 hours? check_ratio->check_time No adjust_ratio->end_node reduce_time Action: Optimize time based on TLC. Stop reaction at peak product. check_time->reduce_time Yes check_acid Using a strong mineral acid? check_time->check_acid No reduce_time->end_node milder_acid Action: Switch to TFA or a milder Lewis acid catalyst system. check_acid->milder_acid Yes check_acid->end_node No milder_acid->end_node

Caption: Logical workflow for troubleshooting polymer formation.

Preventative Measures:

  • Temperature Management: Avoid excessive heat. This is the most critical factor. For instance, in a Duff reaction using TFA, maintaining the temperature around 70°C can be effective.[6][7]

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of 1:1 or slightly less if possible.[6]

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.[6]

Q3: Is the Reimer-Tiemann reaction a viable alternative for synthesizing this compound?

A3: While the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, it is not a suitable choice for synthesizing this compound .[9][10]

Causality and Regioselectivity Issues:

The Reimer-Tiemann reaction proceeds via an electrophilic aromatic substitution with dichlorocarbene (:CCl₂), generated from chloroform and a strong base.[10][11] The phenoxide ion formed under basic conditions is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions.

In the case of 2-fluorophenol as the starting material:

  • The hydroxyl (-OH) group directs formylation to positions 4 (para) and 6 (ortho).

  • The fluorine (-F) atom is also an ortho, para-director, but it is deactivating compared to the hydroxyl group.

  • The desired position for formylation is C3, which is meta to the strongly directing hydroxyl group.

Electrophilic attack at the C3 position is electronically disfavored. Therefore, the Reimer-Tiemann reaction would predominantly yield 3-fluoro-2-hydroxybenzaldehyde (at C6) and 3-fluoro-4-hydroxybenzaldehyde (at C4), not the desired this compound isomer.

Q4: What is the most reliable, high-yield method for the selective synthesis of salicylaldehydes like this compound?

A4: For high-yield, highly selective ortho-formylation of phenols, the magnesium chloride-mediated formylation is a superior modern alternative. This method uses paraformaldehyde as the formyl source in the presence of anhydrous magnesium dichloride (MgCl₂) and a base like triethylamine (Et₃N).[12][13]

Advantages:

  • Excellent Regioselectivity: The reaction gives exclusively ortho-formylation, with no bis-formylation observed.[12][13]

  • High Yields: Yields are consistently high, often in the 80-95% range for various substituted phenols.[12][14]

  • Mild Conditions: The reaction is typically performed by refluxing in a solvent like tetrahydrofuran (THF), which is significantly milder than traditional methods.[12]

Mechanism Insight: The high ortho-selectivity is attributed to the formation of a magnesium phenoxide intermediate. The Mg²⁺ ion chelates with both the phenolic oxygen and the incoming paraformaldehyde, creating a rigid six-membered transition state that directs the electrophilic attack exclusively to the adjacent ortho position.

Experimental Workflow: MgCl₂-Mediated Ortho-Formylation

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Assembly cluster_workup Step 3: Work-up & Extraction cluster_purify Step 4: Purification prep1 Purge dry flask with Argon prep2 Add anhydrous MgCl₂ and paraformaldehyde prep1->prep2 prep3 Add dry THF via syringe prep2->prep3 react1 Add triethylamine (Et₃N) dropwise, stir 10 min prep3->react1 react2 Add 2-Fluorophenol dropwise react1->react2 react3 Heat to reflux (~75°C) for 4 hours react2->react3 workup1 Cool to RT, add ether react3->workup1 workup2 Wash with 1N HCl (3x) workup1->workup2 workup3 Wash with water (3x) workup2->workup3 workup4 Dry organic layer (MgSO₄), filter, and concentrate workup3->workup4 purify1 Silica gel column (Hexane/Ethyl Acetate) workup4->purify1 purify2 Recrystallize from Hexane (if necessary) purify1->purify2 final_product final_product purify2->final_product Pure this compound

Caption: Experimental workflow for high-yield ortho-formylation.

Q5: My crude product is difficult to purify. What are the most effective strategies for isolating pure this compound?

A5: Effective purification is key to obtaining a high-quality final product. This compound is a solid at room temperature.[15][16] A multi-step purification approach is generally most successful.

Recommended Purification Protocol:

  • Initial Work-up (Post-Reaction):

    • After the reaction is complete, cool the mixture and quench it appropriately (e.g., by pouring into water or dilute acid).[15]

    • Extract the product into an organic solvent like ethyl acetate or ether.[12][15]

    • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove any basic catalysts like triethylamine, followed by water, and finally a saturated brine solution to aid in phase separation.[12][17]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[15][17]

  • Primary Purification (Chromatography):

    • Silica Gel Column Chromatography is the most robust method for separating the target aldehyde from unreacted starting material and any isomeric by-products.[15][16]

    • A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 0% and increasing to 20% ethyl acetate).[15] The product polarity will determine the optimal solvent ratio.

  • Final Polishing (Recrystallization):

    • If the product obtained after chromatography solidifies but still contains minor impurities, recrystallization is an excellent final step.

    • A non-polar solvent like hexane is often a good choice.[12] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Cooling in an ice bath can maximize recovery.[17]

References
  • Duff Formylation Reaction Modification: Water & Microwave Optimization. (n.d.). Studylib. Retrieved January 12, 2026, from [Link]

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (n.d.). Google Patents.
  • Duff reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Experimental conditions for the microwave-assisted Duff formylation... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen. Retrieved January 12, 2026, from [Link]

  • The Reimer-Tiemann reaction is a chemical reaction that involves the. (n.d.). askIITians. Retrieved January 12, 2026, from [Link]

  • Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Convenient Method for the ortho-Formylation of Phenols. (n.d.). Acta Chemica Scandinavica. Retrieved January 12, 2026, from [Link]

  • Org. Synth. 2012, 89, 220. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks. Retrieved January 12, 2026, from [Link]

  • Process for making aromatic aldehydes. (n.d.). Google Patents.
  • What is the Reimer-Tiemann reaction?. (2015). Quora. Retrieved January 12, 2026, from [Link]

  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Synthesis of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its synthesis. Our focus is on providing practical, experience-driven advice to help you navigate the common pitfalls and optimize your synthetic protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by the formation of side products that can complicate purification and reduce yields. This guide will dissect the common synthetic routes and provide a detailed analysis of the potential side products, their mechanisms of formation, and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal strategies for the synthesis of this compound:

  • Direct Formylation of 2-Fluorophenol: This is a common approach involving the electrophilic substitution of a formyl group onto the 2-fluorophenol ring. Several classical named reactions can be employed for this purpose, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1][2]

  • Demethylation of 2-Fluoro-3-methoxybenzaldehyde: This method involves the cleavage of the methyl ether in the precursor molecule, 2-fluoro-3-methoxybenzaldehyde, to reveal the desired hydroxyl group. Boron tribromide (BBr₃) is a common reagent for this transformation.[3]

Q2: I am attempting the formylation of 2-fluorophenol. Why am I getting a mixture of isomers?

The formation of isomeric side products is the most common challenge in the direct formylation of 2-fluorophenol. The hydroxyl group is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director.[4] This leads to a competition for the site of formylation.

The primary isomeric impurity is typically 4-fluoro-3-hydroxybenzaldehyde , resulting from formylation at the para position relative to the hydroxyl group. While ortho formylation is generally favored in phenol reactions due to chelation effects with the intermediate, the electronic and steric influence of the fluorine atom can lead to the formation of the para isomer.[5]

Troubleshooting Isomer Formation:

  • Reaction Choice: The choice of formylation reaction can influence the ortho:para ratio. The Reimer-Tiemann reaction, for instance, is known to favor ortho-formylation of phenols.[6]

  • Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reagents can help maximize the yield of the desired ortho-isomer.

Q3: My reaction mixture has turned into a dark, tarry mess. What is causing this polymerization?

Polymerization is a frequent issue in formylation reactions of phenols, especially under harsh acidic or basic conditions.[7] This is due to the reactive nature of both the starting phenol and the aldehyde product, which can undergo condensation reactions to form phenol-formaldehyde-type resins.

Preventing Polymerization:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Stoichiometry: Use a controlled amount of the formylating agent. An excess can drive polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may initiate polymerization.

Q4: I'm seeing a higher molecular weight peak in my mass spectrum. Could this be a di-formylated product?

Yes, di-formylation is a possible side reaction, especially if both ortho positions to the hydroxyl group are available and the reaction conditions are forcing.[7] In the case of 2-fluorophenol, the two ortho positions are at C3 and C5. While the C3 position is the target, formylation can also occur at the C5 position, leading to 2-fluoro-3,5-dihydroxybenzaldehyde after workup, or more likely, a di-formylated product if the reaction is not carefully controlled.

Minimizing Di-formylation:

  • Stoichiometry: The most critical factor is the molar ratio of the formylating agent to the 2-fluorophenol. Using a stoichiometric amount or a slight excess of the formylating agent is recommended.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.

Q5: When using the demethylation route with BBr₃, what are the potential side products?

While the demethylation of 2-fluoro-3-methoxybenzaldehyde with BBr₃ is generally a clean reaction, side products can arise from the reactivity of BBr₃ with other functional groups.[8]

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have residual 2-fluoro-3-methoxybenzaldehyde in your product mixture.

  • Complex Formation: Boron species can form stable complexes with the phenolic oxygen, which require careful quenching and workup to fully liberate the desired product.

  • Reaction with Aldehyde: Although less common, BBr₃ can potentially interact with the aldehyde group, leading to the formation of brominated intermediates.[8]

Tips for Clean Demethylation:

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of BBr₃.

  • Careful Quenching: Quench the reaction slowly with a proton source like methanol or water at low temperature.

  • Aqueous Workup: A thorough aqueous workup is necessary to remove all boron-containing byproducts.

Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a more detailed breakdown of common side products, their identification, and strategies for their removal.

Side Product Structure Common Synthetic Route Identification (Expected Analytical Data) Mitigation & Purification Strategies
4-Fluoro-3-hydroxybenzaldehyde Formylation of 2-fluorophenolNMR: Different chemical shifts and coupling patterns for aromatic protons compared to the desired product. LC/MS: Same mass as the desired product, but different retention time.Mitigation: Optimize formylation reaction conditions (lower temperature, controlled addition of reagents) to favor ortho substitution. Purification: Careful column chromatography on silica gel is typically required to separate the isomers.
Di-formylated Product Formylation of 2-fluorophenolMS: Higher molecular weight corresponding to the addition of a second formyl group. NMR: More complex aromatic region with fewer protons than expected.Mitigation: Use a 1:1 stoichiometry of formylating agent to 2-fluorophenol. Monitor the reaction progress carefully and avoid prolonged reaction times. Purification: Column chromatography.
2-Fluoro-3-methoxybenzaldehyde (Unreacted) Demethylation of 2-fluoro-3-methoxybenzaldehydeNMR: Presence of a methoxy signal (~3.9 ppm). TLC: Different Rf value from the product.Mitigation: Ensure complete reaction by using a sufficient excess of BBr₃ and allowing adequate reaction time. Purification: Column chromatography.
2-Fluoro-3-hydroxybenzoic acid Oxidation of the productIR: Broad O-H stretch and a C=O stretch for the carboxylic acid. NMR: Absence of the aldehyde proton signal (~10 ppm). pH: Acidic reaction mixture.Mitigation: Store the purified product under an inert atmosphere and away from light. Use freshly distilled solvents and reagents. Purification: An acidic impurity can often be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution).
Polymeric Byproducts N/AFormylation of 2-fluorophenolInsoluble, often dark-colored, tar-like material.Mitigation: Strict temperature control, use of an inert atmosphere, and controlled stoichiometry of reagents. Purification: Filtration to remove insoluble polymers. The soluble portion can then be purified by column chromatography.

Experimental Workflows & Diagrams

Workflow for Troubleshooting Isomer Formation in Formylation

start High Isomeric Impurity Detected check_reaction Analyze Reaction Conditions start->check_reaction temp Is Temperature Too High? check_reaction->temp reagent_add Is Reagent Addition Too Fast? check_reaction->reagent_add ratio Is Ortho:Para Ratio Unfavorable? check_reaction->ratio optimize_temp Lower Reaction Temperature temp->optimize_temp Yes purify Purify by Column Chromatography temp->purify No slow_add Slow, Dropwise Addition of Formylating Agent reagent_add->slow_add Yes reagent_add->purify No change_reaction Consider a Different Formylation Method (e.g., Reimer-Tiemann) ratio->change_reaction Yes ratio->purify No optimize_temp->purify slow_add->purify change_reaction->purify end Pure this compound purify->end

Caption: Troubleshooting workflow for isomeric impurities.

Reaction Pathway: Formylation of 2-Fluorophenol

start 2-Fluorophenol reagents Formylating Agent (e.g., CHCl3/NaOH) start->reagents product This compound reagents->product isomer 4-Fluoro-3-hydroxybenzaldehyde (Isomeric Impurity) reagents->isomer diformyl Di-formylated Product (Over-reaction) reagents->diformyl polymer Polymeric Byproducts reagents->polymer

Caption: Potential products in the formylation of 2-fluorophenol.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1989.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278.
  • McOmie, J. F. W., & West, D. E. (1969). The dealkylation of aryl ethers by boron trihalides. Organic Reactions, 18, 1-11.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254.
  • Wikipedia. (2023). Duff reaction. [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2021). Reimer-Tiemann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Unacademy. (2023). Reimer-Tiemann Reaction. [Link]

  • Benchchem. (2025). Troubleshooting side reactions during the formylation step of synthesis. [https://www.benchchem.
  • common-organic-chemistry.com. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [https://www.common-organic-chemistry.

Sources

Technical Support Center: Demethylation of 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the demethylation of 2-fluoro-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you navigate the complexities of this reaction, optimize your outcomes, and efficiently resolve any issues you may encounter.

I. Frequently Asked Questions (FAQs)

Here we address common queries regarding the demethylation of 2-fluoro-3-methoxybenzaldehyde, providing concise and actionable answers.

Q1: What are the most common reagents for the demethylation of 2-fluoro-3-methoxybenzaldehyde, and what are their primary mechanisms?

A1: The most prevalent and effective reagent for this transformation is Boron Tribromide (BBr₃) . It is a powerful Lewis acid that readily coordinates to the methoxy group's oxygen atom. This coordination weakens the methyl C-O bond, facilitating a nucleophilic attack by a bromide ion (either free or from another BBr₃-ether adduct), leading to the cleavage of the methyl group and formation of a bromo-boron intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the desired 2-fluoro-3-hydroxybenzaldehyde.[1][2][3][4]

Other reagents that can be used for demethylation of aryl methyl ethers, though less common for this specific substrate, include:

  • Strong Protic Acids: Reagents like hydrobromic acid (HBr) can cleave aryl methyl ethers, typically at elevated temperatures. However, their low functional group tolerance makes them less ideal for sensitive substrates.[3]

  • Thiolates: Strong nucleophiles like sodium isopropyl thiolate in a polar aprotic solvent (e.g., DMF) can effect demethylation via an Sₙ2 mechanism.[3][5]

  • Iodocyclohexane in DMF: This system can be effective for demethylating aryl methyl ethers under reflux conditions.[6]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields in this demethylation can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reagent, suboptimal temperature, or too short a reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side Reactions: The formation of byproducts is a common cause of low yields. The aldehyde group is susceptible to side reactions, especially under harsh conditions.

  • Workup Issues: The desired product, a phenol, can be sensitive. Improper workup conditions, such as excessively high pH, can lead to decomposition or reduced recovery. Additionally, the formation of agglomerates during the reaction can trap the product, making extraction difficult.[7]

  • Reagent Quality: BBr₃ is highly moisture-sensitive and decomposes in the air.[1] Using old or improperly stored BBr₃ will lead to lower reactivity and, consequently, lower yields.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A3: Besides the starting material and the desired product, several byproducts can form during the demethylation of 2-fluoro-3-methoxybenzaldehyde. The most probable byproducts include:

  • Brominated Species: The aldehyde group can be susceptible to bromination by BBr₃, leading to the formation of a benzal bromide derivative.[1]

  • Ring-Brominated Products: Although less common under standard demethylation conditions, electrophilic aromatic substitution on the benzene ring can occur if the reaction conditions are too harsh.

  • Polymeric Materials: Aldehydes can be prone to polymerization or condensation reactions, especially in the presence of strong acids.

  • Products from Incomplete Demethylation: If multiple methoxy groups were present, partially demethylated products could be observed.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific problems encountered during the demethylation of 2-fluoro-3-methoxybenzaldehyde.

Issue 1: Formation of an Insoluble Agglomerate Upon Addition of BBr₃

Problem: Upon adding BBr₃ to the reaction mixture, a thick, unmanageable precipitate or agglomerate forms, hindering stirring and leading to poor yields.[7]

Root Cause Analysis: This is often due to the formation of a polymeric boron-containing complex with the substrate and product. The Lewis acidic nature of BBr₃ can promote complexation and polymerization, especially at higher concentrations.

Solutions:

  • Slower Addition of BBr₃: Add the BBr₃ solution dropwise at a low temperature (e.g., -78 °C) to control the initial exothermic reaction and minimize rapid complex formation.

  • Higher Dilution: Running the reaction at a higher dilution can help keep intermediates and the final product in solution.

  • Solvent Choice: Dichloromethane (DCM) is a common solvent. Ensure it is anhydrous. In some cases, a co-solvent system might improve solubility, but compatibility with BBr₃ is critical.

Issue 2: Incomplete Reaction and Recovery of Starting Material

Problem: TLC or HPLC analysis shows a significant amount of unreacted 2-fluoro-3-methoxybenzaldehyde, even after prolonged reaction times.

Root Cause Analysis:

  • Insufficient BBr₃: One equivalent of BBr₃ is required for each ether group and other Lewis-basic functional groups in the molecule.[1] The aldehyde carbonyl can also interact with BBr₃, consuming some of the reagent.

  • Deactivated Reagent: BBr₃ is highly reactive with atmospheric moisture. If the reagent has been exposed to air, its effective concentration will be lower.

  • Suboptimal Temperature: While the reaction is often initiated at low temperatures to control exothermicity, it may require warming to room temperature or even gentle heating to proceed to completion.

Solutions:

  • Reagent Stoichiometry: Use a slight excess of BBr₃ (e.g., 1.1-1.5 equivalents) to ensure complete conversion.

  • Fresh Reagent: Use a fresh bottle of BBr₃ or a freshly prepared solution.

  • Temperature Optimization: Start the reaction at -78 °C, then allow it to slowly warm to room temperature and stir for several hours. Monitor the reaction progress to determine the optimal time and temperature.

Issue 3: Formation of a Major, Unidentified Byproduct

Problem: A significant byproduct is observed, which is neither the starting material nor the desired product.

Root Cause Analysis: The aldehyde functionality is a key consideration. In the presence of BBr₃, the carbonyl group can undergo bromination to form a benzal bromide.[1] This is a known side reaction for methoxybenzaldehydes.

Solutions:

  • Milder Conditions: Employing the mildest possible conditions (low temperature, shorter reaction time) can help to suppress this side reaction.

  • Alternative Reagents: If bromination of the aldehyde is a persistent issue, consider alternative demethylation methods that do not involve strong Lewis acids and a source of bromide, such as using thiolates.[3][5]

Data Summary Table: Reaction Condition Optimization
ParameterStandard ConditionTroubleshooting AdjustmentRationale
BBr₃ Stoichiometry 1.1 eqIncrease to 1.5 eqTo compensate for reagent deactivation or interaction with the aldehyde.
Temperature -78 °C to RTMaintain at 0 °C or RTTo provide more energy for the reaction to go to completion.
Reaction Time 2-4 hoursExtend to 12-24 hoursTo allow for slower reactions to complete.
Concentration 0.1 MDecrease to 0.05 MTo prevent the formation of insoluble agglomerates.

III. Experimental Protocols & Visualizations

Standard Protocol for BBr₃ Demethylation

This protocol provides a reliable starting point for the demethylation of 2-fluoro-3-methoxybenzaldehyde.

Step-by-Step Methodology:

  • Dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (1.2 eq) in DCM dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Reaction and Troubleshooting Logic

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

Demethylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Start 2-Fluoro-3-methoxybenzaldehyde Adduct Lewis Acid-Base Adduct Start->Adduct + BBr₃ BBr3 BBr₃ BBr3->Adduct Intermediate Oxonium Intermediate Adduct->Intermediate Coordination Borate Aryloxy-dibromoborane Intermediate->Borate Sₙ2 Attack by Br⁻ MeBr Methyl Bromide Intermediate->MeBr Product This compound Borate->Product Aqueous Workup

Caption: BBr₃ Demethylation Pathway.

Troubleshooting_Workflow cluster_solutions_low_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions cluster_solutions_agglomerate Agglomerate Solutions Start Demethylation Experiment Analysis Analyze Reaction Outcome (TLC/HPLC/NMR) Start->Analysis Problem Problem Analysis->Problem Identify Issue LowYield Low Yield Problem->LowYield Incomplete Reaction Byproducts Byproduct Formation Problem->Byproducts Multiple Spots Agglomerate Insoluble Agglomerate Problem->Agglomerate Precipitate Formed CheckReagent Verify BBr₃ Quality & Stoichiometry LowYield->CheckReagent MilderConditions Use Milder Conditions (-78°C to 0°C) Byproducts->MilderConditions Dilute Increase Solvent Volume Agglomerate->Dilute OptimizeTempTime Increase Temp./Time CheckReagent->OptimizeTempTime AltReagent Consider Alternative Reagents (e.g., Thiolates) MilderConditions->AltReagent SlowAdd Slow Dropwise Addition of BBr₃ Dilute->SlowAdd

Caption: Troubleshooting Decision Tree.

IV. References

  • Bhatt, M. V.; Kulkarni, S. U. S 1983, 249.

  • McOmie, J. F. W.; Watts, M. L.; West, D. E. T 1968, 24, 2289.

  • ResearchGate. How to increase yield of Demethylation reaction using BBr3? Available at: [Link]

  • Lord, R. L.; Korich, A. L.; Kosak, T. M.; Conrad, H. A. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Available at: [Link]

  • ResearchGate. An efficient method for demethylation of aryl methyl ethers. Available at: [Link]

  • ResearchGate. Demethylating Reaction of Methyl Ethers. Available at: [Link]

  • ResearchGate. Boron Tribromide. Available at: [Link]

  • Lord, R. L.; et al. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH Public Access. Available at: [Link]

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Technical Support Guide: Stability and Handling of 2-Fluoro-3-hydroxybenzaldehyde in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What are the fundamental stability and storage characteristics of this compound?

This compound is a solid, typically colorless or yellowish, with a melting point of 112-113°C[1]. For long-term stability, it should be stored under an inert gas atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C)[1]. The compound's structure, featuring both a hydroxyl and an aldehyde group, makes it susceptible to oxidation, especially with prolonged exposure to air[2][3]. Safety data for isomeric compounds suggests that it should be kept away from strong oxidizing agents, strong acids, and strong bases[3][4][5].

Q2: Is this compound generally stable in acidic solutions? What are the primary concerns?

The stability of this compound in acidic media is highly dependent on the specific conditions, including the acid strength, temperature, solvent, and presence of other nucleophiles. While it can tolerate mildly acidic conditions for short durations (e.g., during an aqueous workup), prolonged exposure or harsh acidic environments can lead to several undesirable side reactions.

The primary concerns are:

  • Acid-catalyzed acetal formation in the presence of alcohol solvents[6].

  • Oxidation of the aldehyde group to a carboxylic acid, a reaction that can be promoted by acid[7].

  • Potential for complex side reactions or degradation under strongly acidic or superacidic conditions[8][9].

Q3: What specific reaction can occur if this compound is in an acidic solution containing an alcohol?

A very common and often overlooked reaction is acid-catalyzed acetalization[6]. The aldehyde's carbonyl oxygen can be protonated by the acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an alcohol. This proceeds through a labile hemiacetal intermediate to form a stable acetal[6][10].

This is a reversible equilibrium reaction. However, in practice, it can consume a significant portion of your starting material, leading to reduced yields and complex purification challenges. The choice of solvent is therefore critical when designing experiments under acidic conditions.

Q4: How do the fluoro and hydroxyl substituents influence the aldehyde's reactivity under acidic conditions?

The electronic properties of the substituents play a key role:

  • Fluorine Atom: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can increase the partial positive charge on the carbonyl carbon, potentially making it more susceptible to nucleophilic attack[11].

  • Hydroxyl Group: The hydroxyl group has a dual role. It is an electron-donating group via resonance (+R), which can help stabilize the aromatic system. It can also participate in intramolecular hydrogen bonding with the aldehyde, which may influence the aldehyde's conformation and reactivity.

  • Combined Effect: The interplay of these effects, along with acid-catalyzed protonation of the carbonyl, results in a highly activated system. The rate of acid-promoted reactions on substituted benzaldehydes is known to be sensitive to the electronic nature of the ring substituents[7].

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving issues encountered during experiments.

Observed Problem Potential Cause & Explanation Recommended Solution & Validation Step
Low yield and a new, less polar spot on TLC after a reaction in acidic methanol/ethanol. Acetal Formation: The alcohol solvent has likely reacted with the aldehyde to form the corresponding dimethyl or diethyl acetal[6][10]. Acetals are typically less polar than the parent aldehyde, resulting in a higher Rf value on silica gel TLC.Solution: Switch to an aprotic solvent (e.g., Dichloromethane, THF, 1,4-Dioxane). If an alcohol is required, consider protecting the aldehyde group as a more robust acetal (e.g., with ethylene glycol) before subjecting it to the reaction conditions.Validation: Obtain a mass spectrum (LC-MS or GC-MS) of the byproduct. Look for a mass corresponding to [M + 30] for a dimethyl acetal or [M + 58] for a diethyl acetal, accounting for the loss of a water molecule.
Significant starting material degradation or formation of a brown, insoluble material during acidic workup. Oxidation and/or Polymerization: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, which can be accelerated by acid and trace oxygen[2][7]. Harsh acidic conditions can also promote complex side reactions or polymerization, especially at elevated temperatures[8].Solution: Perform the acidic workup at a low temperature (0-5°C). Minimize the time the compound is in contact with the acid. Ensure the workup is performed under an inert atmosphere (N₂ or Ar) if possible. Use milder acids (e.g., dilute citric acid, NH₄Cl) instead of strong mineral acids like HCl or H₂SO₄. Validation: Check the purity of the recovered material by NMR. The presence of a broad peak around 10-12 ppm could indicate the formation of the carboxylic acid.
Reaction fails to proceed or gives a complex mixture in the presence of a superacid catalyst (e.g., triflic acid). Transalkylation and Complex Rearrangements: In superacids, the aldehyde can become fully protonated, leading to highly reactive intermediates. These can undergo reactions with aromatic solvents or even self-condense, leading to complex products like triphenylmethanes or anthracenes, rather than the intended product[8][9].Solution: Avoid superacidic conditions unless specifically required for a particular transformation like a Friedel-Crafts-type reaction. If strong acid catalysis is needed, screen less acidic catalysts first. High reactant concentrations can exacerbate these side reactions[8].Validation: Carefully analyze the mass spectrum for fragments or parent ions that do not correspond to the expected product. These reactions often result in a complex mixture that is difficult to characterize without advanced analytical techniques.

Section 3: Protocols and Best Practices

Adherence to validated protocols is essential for safety and reproducibility.

Protocol 1: Recommended Handling and Storage
  • Receiving: Upon receipt, inspect the container for damage.

  • Storage: Store the container tightly sealed in a refrigerator at 2-8°C[1]. Backfill the container with an inert gas like argon or nitrogen before sealing to displace air and moisture, minimizing oxidation[3].

  • Dispensing: Weigh and dispense the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat[4][12]. Avoid creating dust.

  • Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents[3][4].

Protocol 2: Conducting a Reaction Under Mildly Acidic, Aprotic Conditions

This protocol provides a general framework for a reaction requiring a mild acid catalyst in a non-alcoholic solvent.

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (if heating), and a nitrogen/argon inlet.

  • Reagent Addition: Add this compound (1.0 eq) to the flask, followed by the desired aprotic solvent (e.g., Dichloromethane or THF) to achieve the target concentration.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) at room temperature or 0°C, depending on the reaction's sensitivity.

  • Reaction Monitoring: Stir the reaction at the desired temperature. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). A co-spot of the starting material is crucial for accurate comparison.

  • Workup: Once the reaction is complete, proceed immediately to the workup protocol below.

Protocol 3: Safe Acidic Workup and Extraction

This procedure is designed to neutralize the acid and extract the product while minimizing degradation.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This slows down potential degradation pathways.

  • Quenching: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Caution: CO₂ evolution may cause frothing. Continue adding until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).

  • Analysis: Immediately analyze the crude product to assess its purity before proceeding with purification.

Section 4: Key Reaction Pathways and Troubleshooting Logic

Visual aids can help clarify complex chemical processes and decision-making.

Potential Acid-Catalyzed Reaction Pathways

G A This compound B Protonated Aldehyde (Activated Intermediate) A->B + H⁺ (Acid Catalyst) D Oxidation to Carboxylic Acid (Degradation Pathway) A->D [O], H⁺ (e.g., air, peroxide) p1 B->p1 C Acetal Formation (Major byproduct in alcohol) E Desired Product p1->C + 2 R'OH - H₂O p1->E + Reagent (Intended Reaction)

Caption: Primary reaction pathways for this compound under acidic conditions.

Troubleshooting Workflow for Unexpected Results

G start Unexpected Result Observed (Low Yield / Byproducts) q1 Was an alcohol used as a solvent? start->q1 a1_yes Likely Acetal Formation q1->a1_yes Yes a1_no Consider other pathways q1->a1_no No q2 Were harsh acids (e.g., H₂SO₄) or high temperatures used? a1_no->q2 a2_yes Probable Degradation/ Polymerization q2->a2_yes Yes a2_no Was the reaction exposed to air? q2->a2_no No a3_yes Possible Oxidation to Carboxylic Acid a2_no->a3_yes Yes a3_no Review reaction stoichiometry and reagent purity. a2_no->a3_no No

Caption: A decision tree for troubleshooting common issues in reactions involving this compound.

References

  • AIP Conf. Proc. (2017). Acetalization of 2-Hydroxybenzaldehyde mechanism using halogen acid catalysts based on ab initio methods. [Link]

  • J. Org. Chem. (1996). Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. [Link]

  • Semantic Scholar. C-24 STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE. [Link]

  • TU Delft Repositories. Superacid-catalyzed reaction of substituted benzaldehydes with benzene. [Link]

  • Chemistry Stack Exchange. Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. [Link]

  • ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]

  • Wiley Online Library. Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]

  • ChemBK. This compound. [Link]

Sources

Stability of 2-Fluoro-3-hydroxybenzaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-hydroxybenzaldehyde (CAS: 103438-86-4). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block, with a specific focus on its stability and reactivity in basic media. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

Core Concepts: Understanding the Reactivity Profile

This compound is a trifunctional molecule, and its behavior under basic conditions is governed by the interplay between its phenolic hydroxyl, aromatic fluorine, and aldehyde moieties. Understanding these characteristics is the first step in troubleshooting and optimizing your reactions.

  • Phenolic Acidity (pKa): The hydroxyl group is weakly acidic, with a predicted pKa of approximately 7.99.[1] This is a critical parameter. It signifies that moderately strong bases (e.g., carbonates, hydroxides) will readily deprotonate the phenol to form a phenoxide anion. This phenoxide is highly electron-rich and is the key intermediate that dictates the subsequent reaction pathways.

  • The Aldehyde Group: The aldehyde lacks α-hydrogens, making it incapable of undergoing aldol-type condensation reactions.[2][3] However, this structural feature makes it susceptible to base-induced disproportionation via the Cannizzaro reaction under strong basic conditions.[2][4][5]

  • The Fluorine Substituent: The C-F bond on the aromatic ring is ortho to the aldehyde group, an electron-withdrawing substituent. This electronic arrangement activates the ring for Nucleophilic Aromatic Substitution (SNAr) , where a strong nucleophile can displace the fluoride ion.[6][7][8]

The primary challenge in using this reagent is that the conditions required for many synthetic transformations (i.e., the presence of a base) are also the conditions that can initiate one of several degradation or side-reaction pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems when using this compound in the presence of a base.

Question 1: My reaction mixture is turning dark brown or black upon adding a base. What is happening and how can I prevent it?

Answer:

This is a common observation and typically indicates decomposition or polymerization. The primary cause is the formation of the phenoxide intermediate, which is highly susceptible to oxidation.

Causality:

  • Phenoxide Formation: The base deprotonates the hydroxyl group, forming the corresponding phenoxide.

  • Oxidative Degradation: This electron-rich phenoxide can be easily oxidized by trace amounts of dissolved oxygen in the solvent, leading to the formation of colored, complex polymeric byproducts. Elevated temperatures dramatically accelerate this process.

Troubleshooting Steps:

  • Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Before adding any reagents, degas your solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes) and maintain an inert atmosphere (N₂ or Ar) throughout the entire reaction and work-up.

  • Temperature Control: Perform the reaction at the lowest temperature compatible with the desired transformation. Add the base slowly while cooling the reaction mixture in an ice bath (0 °C) to manage any exotherm and slow the rate of decomposition.

  • Antioxidants (Use with Caution): In some specific process chemistry applications, trace amounts of antioxidants like BHT can be considered, but this should be validated as it may interfere with subsequent steps.

Question 2: My reaction yield is very low, and I'm recovering unreacted starting material alongside other products. What are the likely side reactions?

Answer:

Low material balance is often due to the starting material being consumed by competing side reactions. For this molecule, the two most probable culprits are the Cannizzaro reaction and Nucleophilic Aromatic Substitution (SNAr).

A. The Cannizzaro Reaction: This is a base-induced disproportionation reaction that consumes two molecules of the aldehyde to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[2][5][9]

  • Products: 2-Fluoro-3-hydroxybenzyl alcohol and 2-Fluoro-3-hydroxybenzoic acid.

  • Conditions: This reaction is most significant with strong bases (e.g., NaOH, KOH) and at higher concentrations of both the aldehyde and the base.[2][4]

B. Nucleophilic Aromatic Substitution (SNAr): If your reaction involves a potent nucleophile (including hydroxide at elevated temperatures), it can attack the carbon bearing the fluorine, leading to its displacement.[6][7]

  • Product: 2,3-Dihydroxybenzaldehyde.

  • Conditions: Favored by strong nucleophiles, high temperatures, and polar aprotic solvents. The aldehyde group ortho to the fluorine activates this position for attack.[7][8]

Troubleshooting Steps:

  • Choice of Base: If the goal is simply to deprotonate the phenol without further reaction, use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of hydroxides. If a stronger base is needed, consider a hindered base like lithium diisopropylamide (LDA) at very low temperatures.

  • Control Stoichiometry and Addition: Use the minimum effective amount of base (e.g., 1.0-1.2 equivalents). Employ slow addition of either the base to the aldehyde solution or the aldehyde to the base solution (depending on the specific reaction) at low temperature (e.g., 0 °C or below) to keep the instantaneous concentration of the reactive species low.

  • Temperature Management: Maintain the lowest possible reaction temperature. The Cannizzaro reaction and SNAr are often significantly slower at reduced temperatures.

Question 3: I have isolated an unexpected byproduct. How can I identify it and suppress its formation?

Answer:

Characterizing the byproduct is the key to understanding the undesired reaction pathway. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Identification Workflow:

  • Obtain Mass Spectrum: Determine the molecular weight of the impurity.

  • Compare with Potential Byproducts: Check if the mass corresponds to the products of the pathways described in Question 2.

  • Obtain NMR Spectrum: If sufficient material can be isolated, ¹H and ¹³C NMR will provide definitive structural information. For example, the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a methylene proton signal (~4.5 ppm) would suggest reduction to the alcohol (a Cannizzaro product).

Summary of Potential Byproducts and Their Properties:

Byproduct NameFormation PathwayMolecular Weight ( g/mol )Key Identification FeaturesSuppression Strategy
2-Fluoro-3-hydroxybenzyl alcoholCannizzaro (Reduction)142.12Loss of aldehyde proton in ¹H NMR; appearance of CH₂OH signal.Use weaker base; lower temperature; slow addition.
2-Fluoro-3-hydroxybenzoic acidCannizzaro (Oxidation)156.11Loss of aldehyde proton; appearance of broad carboxylic acid proton. Soluble in aqueous base.Use weaker base; lower temperature; slow addition.
2,3-DihydroxybenzaldehydeSNAr (Hydrolysis)138.12Loss of ¹⁹F NMR signal; change in aromatic proton splitting pattern.Use non-hydroxide base; lower temperature.

Troubleshooting Flowchart:

Troubleshooting start Problem Observed dark_color Dark Color / Tar start->dark_color low_yield Low Yield / Purity start->low_yield cause_oxidation Cause: Phenoxide Oxidation dark_color->cause_oxidation cause_cannizzaro Cause: Cannizzaro Reaction low_yield->cause_cannizzaro cause_snar Cause: S(N)Ar Reaction low_yield->cause_snar action_inert Action: Use Inert Atmosphere (N2 / Ar) & Low Temp cause_oxidation->action_inert action_base Action: Use Weaker/ Non-nucleophilic Base cause_cannizzaro->action_base action_conditions Action: Lower Temperature & Concentration cause_cannizzaro->action_conditions cause_snar->action_base cause_snar->action_conditions (especially with OH-)

Caption: Troubleshooting decision tree for common issues.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage and handling conditions?

    • A: Store under an inert gas (nitrogen or argon) at 2-8°C for long-term stability.[1] For routine lab use, keep the container tightly sealed in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.[10][11]

  • Q: Can I use sodium hydride (NaH) to deprotonate the hydroxyl group?

    • A: Yes, NaH is a strong, non-nucleophilic base that will effectively and cleanly deprotonate the phenol to form the sodium phenoxide. This is often a good choice if you want to avoid the Cannizzaro reaction. However, NaH is highly reactive and requires careful handling under strictly anhydrous conditions.

  • Q: What analytical technique is best for monitoring the stability of this compound in a basic solution?

    • A: Reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector is the ideal technique. It allows for rapid, quantitative analysis of the starting material's disappearance and the concurrent appearance of any products or byproducts over time. See Protocol 1 for a sample method.

  • Q: Why is this compound susceptible to the Cannizzaro reaction but not an Aldol reaction?

    • A: The Aldol reaction requires the presence of an acidic proton on the carbon atom adjacent to the carbonyl group (the α-carbon). This compound does not have any protons on its α-carbon. The Cannizzaro reaction is characteristic of aldehydes that lack these α-hydrogens.[2][3]

Potential Reaction Pathways Under Basic Conditions:

Pathways start This compound phenoxide Phenoxide Intermediate start->phenoxide + Base (e.g., OH-) cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) phenoxide->cannizzaro Pathway 1: High [Base] snar S(N)Ar Product (2,3-Dihydroxybenzaldehyde) phenoxide->snar Pathway 2: Strong Nucleophile / Heat desired Desired Product (via reaction at phenoxide/aldehyde) phenoxide->desired Desired Pathway: Controlled Conditions

Caption: Competing reaction pathways in basic media.

Experimental Protocols

Protocol 1: Baseline Stability Assessment via HPLC

This protocol provides a framework for testing the stability of this compound under your specific proposed basic conditions.

  • Preparation of Stock Solution:

    • Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF).

  • Reaction Setup:

    • In separate vials, add a defined volume of your reaction solvent.

    • Add your chosen base (e.g., K₂CO₃, NaOH) to achieve the desired final concentration.

    • Place the vials in a temperature-controlled bath set to your intended reaction temperature (e.g., 0 °C, 25 °C, 50 °C).

  • Initiation and Sampling:

    • To each vial, add an aliquot of the stock solution to initiate the stability test (time = 0).

    • Immediately withdraw a small aliquot (e.g., 50 µL), quench it in a larger volume of a mild acidic solution (e.g., 950 µL of 1:1 water:acetonitrile with 0.1% formic acid), and vortex. This is your t=0 sample.

    • Continue to withdraw and quench samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Plot the peak area of the this compound peak versus time for each condition. A rapid decrease in peak area indicates instability. Monitor for the growth of new peaks corresponding to degradation products.

Protocol 2: Recommended Quenching and Work-up Procedure

This procedure is designed to neutralize the basic reaction mixture and extract the product while minimizing degradation during the work-up phase.

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a pre-chilled dilute (e.g., 1 M) solution of hydrochloric acid (HCl) with vigorous stirring until the pH of the aqueous layer is neutral to slightly acidic (pH ~6-7). Monitor the pH with test strips. Caution: Quenching can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40 °C).

  • Purification: Proceed immediately to purification (e.g., column chromatography, recrystallization) to prevent potential degradation of the crude product upon standing.

References

  • This compound CAS#: 103438-86-4 - ChemicalBook.

  • Cannizzaro reaction - Wikipedia.

  • Cannizzaro Reaction - Organic Chemistry.

  • 3-Fluoro-2-hydroxybenzaldehyde - SAFETY DATA SHEET - Ossila.

  • This compound AldrichCPR - Sigma-Aldrich.

  • Electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem.

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline.

  • 3-Fluoro-2-hydroxybenzaldehyde - Synquest Labs.

  • Safety Data Sheet: 2-Hydroxybenzaldehyde - Carl ROTH.

  • 4-Fluoro-3-hydroxybenzaldehyde - Apollo Scientific.

  • Synthetic applications of the Cannizzaro reaction - PMC - PubMed Central - NIH.

  • Cannizzaro Reaction & Crossed - SNS Courseware.

  • 3-Fluoro-2-hydroxybenzaldehyde CAS 394-50-3 - Bocsci.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications.

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central.

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax.

  • This compound - ChemBK.

  • Nucleophilic aromatic substitution - Wikipedia.

  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - NIH.

  • 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3 - Ossila.

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem.

  • 3-Hydroxybenzaldehyde - Wikipedia.

  • This compound | 103438-86-4 - ChemicalBook.

  • A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles - Organic Chemistry Frontiers (RSC Publishing).

  • Chemistry 12 - Sample Question Paper.

  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.

  • 3-fluoro-2-hydroxybenzaldehyde - cas 394-50-3, synthesis, structure, density, melting point, boiling point.

  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - Semantic Scholar.

  • 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem - NIH.

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate.

  • Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal.

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts.

Sources

Technical Support Center: 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Fluoro-3-hydroxybenzaldehyde (CAS No: 103438-86-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The optimal storage condition for this compound is under an inert gas atmosphere (such as nitrogen or argon) at a refrigerated temperature of 2-8°C.[1] This compound is a solid, typically appearing as a colorless or yellowish powder.[2][3]

  • Causality Explained: Substituted benzaldehydes, as a class of compounds, are susceptible to oxidation. The aldehyde functional group can be readily oxidized to a carboxylic acid upon exposure to air (oxygen).[4][5] In this case, this compound would oxidize to 2-Fluoro-3-hydroxybenzoic acid. This impurity can significantly impact subsequent reactions. Refrigeration slows down this and other potential degradation pathways, while the inert atmosphere displaces the oxygen, directly preventing oxidation.

Q2: I've seen some suppliers suggest ambient storage. Is refrigeration absolutely necessary?

While some safety data sheets for similar isomers may suggest ambient storage, refrigeration at 2-8°C is the strongly recommended best practice for ensuring the long-term purity and stability of this compound.

  • Expert Insight: The discrepancy in recommendations can arise from the intended duration of storage. For short-term storage (days to a few weeks), ambient temperature in a tightly sealed container may be adequate. However, for long-term storage, the risk of degradation increases. Given that this compound is often used in sensitive multi-step syntheses where purity is paramount, adopting the more stringent storage condition of refrigeration is a prudent measure to safeguard your experimental outcomes. Elevated temperatures can accelerate decomposition and the formation of impurities.[6]

Q3: Why is storage under an inert atmosphere required?

Storage under an inert atmosphere is crucial to prevent the oxidation of the aldehyde group.[4] Benzaldehydes are known to slowly oxidize in the presence of air.[5][7] This process is often accelerated by light and heat.[4][6]

  • Self-Validating Protocol: To confirm the integrity of your material, especially if it has been stored for a long time or under suboptimal conditions, you can perform a simple purity analysis (e.g., NMR, LC-MS) to check for the presence of the corresponding carboxylic acid impurity. The absence of this peak validates that your storage protocol has been effective.

Q4: What materials are incompatible with this compound?

You should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[6][8]

  • Mechanistic Claim: Strong oxidizing agents will aggressively convert the aldehyde to a carboxylic acid. Strong bases can potentially deprotonate the hydroxyl group, increasing its susceptibility to oxidation or other side reactions. Strong acids could catalyze unwanted side reactions.

Troubleshooting Guide

Issue 1: The compound has developed a yellowish or brownish tint over time.
  • Probable Cause: Discoloration often indicates degradation. The most likely cause is oxidation due to improper storage, such as a compromised seal on the container allowing air exposure, or prolonged storage at ambient temperature. Photodegradation from exposure to light can also contribute to discoloration.[4][6]

  • Recommended Action:

    • Assess Purity: Before use, analyze a small sample of the material using a suitable analytical technique (e.g., ¹H NMR, GC-MS, or LC-MS) to determine the level of impurity. Look for the characteristic peaks of 2-Fluoro-3-hydroxybenzoic acid.

    • Purification: If the impurity level is unacceptable for your application, purification (e.g., recrystallization or column chromatography) may be necessary.

    • Preventative Measures: Ensure the container is properly flushed with an inert gas (nitrogen or argon) before sealing. Store the container in a refrigerator at 2-8°C and protect it from light by using an amber vial or storing it in a dark location.[6]

Issue 2: Inconsistent results in my reaction using a new batch of the compound.
  • Probable Cause: Assuming all other reaction parameters are consistent, this could point to a difference in the purity of the new batch compared to the old one. Even if the material appears visually fine, it may contain non-colored impurities that can interfere with your reaction.

  • Recommended Action:

    • Analytical Confirmation: Run a side-by-side comparison of the old and new batches using a high-resolution analytical method. This will help you identify any potential impurities in the new batch.

    • Supplier Communication: Contact the supplier for the certificate of analysis (CoA) for the specific batch you received. Compare this with the CoA of your previous batch.

    • Initial Quality Control: It is good practice to perform your own quality control checks on incoming starting materials, especially for sensitive applications.

Storage & Handling Workflow

The following diagram outlines the recommended workflow for the storage and handling of this compound to ensure its quality.

cluster_receipt Receiving Compound cluster_storage Long-Term Storage cluster_use Experimental Use cluster_troubleshooting Troubleshooting receive Receive this compound storage_prep Place in amber vial receive->storage_prep inert Flush with N2 or Ar storage_prep->inert seal Seal tightly inert->seal refrigerate Store at 2-8°C seal->refrigerate remove Remove from fridge refrigerate->remove equilibrate Allow to reach room temp remove->equilibrate weigh Weigh desired amount quickly equilibrate->weigh reseal Re-flush with inert gas & reseal weigh->reseal observe Observe discoloration or poor results weigh->observe return_storage Return to 2-8°C storage reseal->return_storage return_storage->remove analyze Analyze purity (NMR, LC-MS) observe->analyze decision Purity acceptable? analyze->decision proceed Proceed with experiment decision->proceed Yes purify Purify compound decision->purify No

Caption: Recommended storage and troubleshooting workflow.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of potential degradation.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the aldehyde to a carboxylic acid.[1][8]
Light Protect from Light (Amber Vial)Minimizes the risk of photodegradation.[4][6]
Container Tightly SealedPrevents moisture and air ingress.[6]

References

  • Techno PharmChem. BENZALDEHYDE Safety Data Sheet.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240, Benzaldehyde.[Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde.[Link]

  • ChemBK. this compound.[Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde (Working Standard).[Link]

  • LookChem. 3-Fluoro-2-hydroxybenzaldehyde CAS 394-50-3.[Link]

Sources

Technical Support Center: 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-3-hydroxybenzaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address common challenges encountered during its synthesis, purification, and handling.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in this compound?

    • My final product is a brownish or yellowish solid, not the expected white solid. What is the cause?

    • I'm observing a low yield in my formylation reaction of 2-fluorophenol. What are the potential reasons?

  • Troubleshooting Guide: Impurity Identification and Remediation

    • Issue: Unexpected peaks in the aromatic region of my 1H NMR spectrum.

      • Potential Cause 1: Isomeric Impurities (e.g., 2-Fluoro-5-hydroxybenzaldehyde).

      • Potential Cause 2: Unreacted Starting Material (2-Fluorophenol or 2-Fluoro-3-methoxybenzaldehyde).

    • Issue: A broad singlet around 10-12 ppm and a pKa shift in my product.

      • Potential Cause: Oxidation to 2-Fluoro-3-hydroxybenzoic acid.

    • Issue: My product appears viscous, oily, or has poor solubility.

      • Potential Cause: Polymerization.

  • Experimental Protocols

    • Protocol 1: Purification of this compound by Column Chromatography.

    • Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction.

    • Protocol 3: HPLC Method for Purity Assessment and Isomer Separation.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The common impurities in this compound are largely dependent on the synthetic route employed. The two primary routes are the formylation of 2-fluorophenol and the demethylation of 2-fluoro-3-methoxybenzaldehyde.

Synthesis-Related Impurities:

  • Isomeric Impurities: When synthesizing from 2-fluorophenol via formylation (e.g., Duff or Reimer-Tiemann reaction), the formation of positional isomers is a primary concern. The most common isomer is 2-Fluoro-5-hydroxybenzaldehyde . The hydroxyl group is a strong ortho-, para-director, and while formylation is desired at the C3 position (ortho), it can also occur at the C5 position (para).[1]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of either 2-fluorophenol or 2-fluoro-3-methoxybenzaldehyde in the final product.[2][3]

  • Di-formylated Byproducts: Although less common due to the deactivating nature of the aldehyde group, under harsh formylation conditions, di-formylation of the phenol ring can occur.[4]

Degradation-Related Impurities:

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, especially when exposed to air, leading to the formation of 2-Fluoro-3-hydroxybenzoic acid .[2]

  • Polymerization Products: Like many benzaldehydes, this compound can undergo polymerization, resulting in higher molecular weight, often insoluble, materials.[2]

Q2: My final product is a brownish or yellowish solid, not the expected white solid. What is the cause?

A2: A colored product typically indicates the presence of trace impurities, often arising from oxidation or residual reagents. Phenolic compounds are particularly prone to air oxidation, which can form colored quinone-like structures. Additionally, residual catalysts or reagents from the synthesis, if not completely removed, can contribute to discoloration. To obtain a white to off-white solid, meticulous purification, such as column chromatography or recrystallization, is essential. Storage under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can help prevent degradation and color change over time.[5]

Q3: I'm observing a low yield in my formylation reaction of 2-fluorophenol. What are the potential reasons?

A3: Low yields in formylation reactions like the Duff or Reimer-Tiemann are a common issue. Several factors can contribute to this:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reagents are critical. For instance, in the Duff reaction, the ratio of hexamethylenetetramine (HMTA) to the phenol can influence the yield of the mono-formylated product.[4]

  • Formation of Isomers: As discussed, the formation of the 2-fluoro-5-hydroxybenzaldehyde isomer will inherently reduce the yield of the desired this compound.

  • Polymer/Resin Formation: Phenol-formaldehyde resin formation is a known side reaction, especially under acidic or basic conditions, which can consume starting material and reduce the yield of the desired aldehyde.[4]

  • Deactivation by the Fluoro Group: The fluorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, which can make the formylation reaction more sluggish compared to unsubstituted phenol.[6]

Troubleshooting Guide: Impurity Identification and Remediation

Issue: Unexpected peaks in the aromatic region of my 1H NMR spectrum.

This is a common indicator of isomeric impurities or unreacted starting materials.

Potential Cause 1: Isomeric Impurities (e.g., 2-Fluoro-5-hydroxybenzaldehyde)

  • Causality: The hydroxyl group of 2-fluorophenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. While the desired product, this compound, results from ortho-formylation, competing para-formylation leads to the formation of 2-Fluoro-5-hydroxybenzaldehyde.[7] The Reimer-Tiemann reaction, in particular, is known to produce mixtures of ortho and para isomers.[3][8]

  • Identification:

    • 1H NMR: Compare the aromatic region of your spectrum with known data for the potential isomers. The substitution pattern significantly affects the chemical shifts and coupling constants of the aromatic protons.

    • HPLC: Co-inject your sample with an analytical standard of the suspected isomer. The appearance of a single, sharp peak confirms the identity of the impurity.

    CompoundAldehyde Proton (δ ppm)Aromatic Protons (δ ppm)
    This compound ~10.3Multiplets in the range of 6.9-7.5
    2-Fluoro-5-hydroxybenzaldehyde ~10.2Distinct multiplets due to different substitution
  • Remediation:

    • Column Chromatography: Isomeric benzaldehydes can often be separated by silica gel column chromatography using a non-polar/polar solvent system like hexane/ethyl acetate. The polarity difference between the isomers is usually sufficient for separation. See Protocol 1 .

    • Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent system may be effective.

Potential Cause 2: Unreacted Starting Material (2-Fluorophenol or 2-Fluoro-3-methoxybenzaldehyde)

  • Causality: Incomplete reaction is a straightforward cause for the presence of starting materials. In the case of demethylation of 2-fluoro-3-methoxybenzaldehyde, the ether cleavage may not have gone to completion.[3]

  • Identification:

    • 1H NMR: Look for characteristic peaks of the starting material. For 2-fluoro-3-methoxybenzaldehyde, a sharp singlet for the methoxy group (-OCH3) protons will be present around 3.9 ppm.[9]

    • TLC/HPLC: Compare the retention factor (Rf) or retention time (RT) of your product with that of the starting material.

  • Remediation:

    • Reaction Optimization: Drive the reaction to completion by extending the reaction time, increasing the temperature (if the product is stable), or using a larger excess of the necessary reagent.

    • Purification: Both starting materials are readily separable from the more polar product by column chromatography. 2-Fluorophenol can also be removed by a basic wash (see Protocol 2 ).

Issue: A broad singlet around 10-12 ppm and a pKa shift in my product.

Potential Cause: Oxidation to 2-Fluoro-3-hydroxybenzoic acid

  • Causality: The aldehyde group is prone to air oxidation, especially during workup or storage, to form the corresponding carboxylic acid.[2] This introduces an acidic impurity into your product.

  • Identification:

    • 1H NMR: The carboxylic acid proton will appear as a broad singlet, typically downfield between 10-12 ppm.

    • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid around 2500-3300 cm-1, in addition to the C=O stretch.

    • pH Test: A solution of the crude product in a suitable solvent will likely be acidic.

  • Remediation:

    • Liquid-Liquid Extraction: A simple and effective method is to wash an organic solution of the product with a mild aqueous base, such as saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer. See Protocol 2 .

    • Prevention: Store the purified aldehyde under an inert atmosphere, protected from light, and at a low temperature to minimize oxidation.

Issue: My product appears viscous, oily, or has poor solubility.

Potential Cause: Polymerization

  • Causality: Benzaldehydes can polymerize, especially in the presence of acidic or basic impurities or upon heating.[2] This results in the formation of higher molecular weight oligomers or polymers.

  • Identification:

    • Physical Appearance: The product may be a viscous oil or a waxy solid instead of a crystalline one.

    • NMR Spectroscopy: The NMR spectrum may show broad, poorly resolved peaks.

    • Solubility: The polymerized material will likely have poor solubility in common organic solvents.

  • Remediation:

    • "Cracking" by Distillation: In some cases, the monomer can be regenerated by careful heating of the polymer under vacuum. The more volatile monomer will distill over, leaving the non-volatile polymer behind. This should be done with caution to avoid decomposition.

    • Prevention: Avoid prolonged heating and ensure all acidic and basic impurities are removed during workup. Adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) during storage or purification by distillation can be beneficial.[2]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to separate the target compound from isomers and less polar starting materials.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to form a slurry.

  • Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar impurities will elute first.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction

This is an effective workup step to remove 2-Fluoro-3-hydroxybenzoic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Swirl gently and vent frequently to release any CO2 formed. Repeat the wash until no more gas evolves.

  • Separation: Separate the organic layer. Wash it sequentially with deionized water and then with a saturated brine solution to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[2]

Protocol 3: HPLC Method for Purity Assessment and Isomer Separation

A reversed-phase HPLC (RP-HPLC) method is suitable for assessing the purity and separating isomers of fluorinated hydroxybenzaldehydes.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, can be effective. A typical gradient might be:

    • Start with 30% acetonitrile / 70% water.

    • Ramp to 90% acetonitrile / 10% water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or methanol to a concentration of approximately 1 mg/mL.

Visualizations

Impurity Formation Pathways

G cluster_synthesis Synthesis Routes & Impurities cluster_degradation Degradation Pathways Formylation Formylation Product_1 This compound (Desired Product) Formylation->Product_1 ortho-attack Isomer 2-Fluoro-5-hydroxybenzaldehyde (Isomeric Impurity) Formylation->Isomer para-attack Diformyl Di-formylated Product (Side Product) Formylation->Diformyl over-reaction 2-Fluorophenol 2-Fluorophenol 2-Fluorophenol->Formylation Demethylation Demethylation Product_2 This compound (Desired Product) Demethylation->Product_2 complete Impurity_2 Unreacted Starting Material Demethylation->Impurity_2 incomplete Start_2 Start_2 Start_2->Demethylation Product_Final This compound Oxidation Oxidation Product_Final->Oxidation Air/O2 Polymerization Polymerization Product_Final->Polymerization Heat/Catalyst Acid 2-Fluoro-3-hydroxybenzoic acid (Oxidation Impurity) Oxidation->Acid Polymer Polymer (Degradation Product) Polymerization->Polymer

Caption: Potential impurity formation pathways during synthesis and degradation.

Purification Workflow

G start Crude Product extraction Liquid-Liquid Extraction (vs. NaHCO3 soln.) start->extraction acid_impurity Acidic Impurities (e.g., Benzoic Acid) extraction->acid_impurity remove organic_layer Washed Organic Layer extraction->organic_layer column_chrom Silica Gel Column Chromatography organic_layer->column_chrom isomers Isomers & Starting Material column_chrom->isomers remove pure_fractions Pure Fractions column_chrom->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation final_product Pure this compound evaporation->final_product analysis Purity Check (HPLC, NMR) final_product->analysis

Caption: General workflow for the purification of this compound.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • BenchChem. (2025).
  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I separate three structurally similar compounds in HPLC?. Retrieved from [Link]

  • ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Chegg.com. (2018). Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Chemsrc. (2025). 5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively protecting the hydroxyl and aldehyde functionalities of this versatile building block. The unique electronic properties of this compound, arising from the ortho-fluoro and meta-aldehyde substituents relative to the hydroxyl group, necessitate careful consideration of protecting group selection and reaction conditions to achieve desired chemical transformations.

This document provides in-depth, question-and-answer-formatted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction that is sensitive to the acidic phenolic proton of this compound. Which protecting group should I use for the hydroxyl group?

A1: The primary concern is to select a protecting group that is stable under your intended reaction conditions and can be removed without affecting other functional groups. For the phenolic hydroxyl group, silyl ethers are an excellent first choice due to their ease of installation and tunable stability.

  • Expertise & Experience: The electron-withdrawing fluorine atom at the ortho position increases the acidity of the phenolic proton, making it more reactive. Therefore, a robust protecting group is often necessary.

  • Trustworthiness: tert-Butyldimethylsilyl (TBS/TBDMS) ethers are widely used and offer a good balance of stability and ease of removal.[1][2] They are generally stable to a wide range of non-acidic conditions, including organometallic reagents and hydride reductions.[3] For even greater stability, especially under acidic conditions, a tert-butyldiphenylsilyl (TBDPS) group can be employed.[4]

  • Authoritative Grounding: The choice between different silyl ethers allows for an orthogonal protection strategy, where one can be selectively removed in the presence of another based on steric bulk and electronic properties.[4][5]

Q2: I need to protect the aldehyde functionality while leaving the hydroxyl group available for another reaction. What are my options?

A2: Protecting the aldehyde can be readily achieved by converting it into an acetal. Cyclic acetals, formed with diols like ethylene glycol, are particularly common and stable.

  • Expertise & Experience: The aldehyde in this compound is moderately reactive. Acetal formation is an equilibrium process, so using a dehydrating agent or a Dean-Stark apparatus to remove water will drive the reaction to completion.

  • Trustworthiness: Dimethyl acetals are also an option, though cyclic acetals are often more stable.[6] Acetals are stable to a wide array of reagents, including bases, nucleophiles, and hydrides, making them ideal for protecting the aldehyde during reactions targeting other parts of the molecule.[3][7]

  • Authoritative Grounding: Deprotection is typically achieved through acid-catalyzed hydrolysis, which regenerates the aldehyde.[7][8]

Q3: What is an "orthogonal" protecting group strategy, and why is it important for a molecule like this compound?

A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using specific reaction conditions that do not affect the other group.[5][9] This is crucial when you need to perform sequential modifications on the hydroxyl and aldehyde groups of this compound.

  • Expertise & Experience: For instance, you could protect the hydroxyl group as a TBS ether and the aldehyde as a dimethyl acetal. The TBS group can be selectively cleaved using a fluoride source like tetra-n-butylammonium fluoride (TBAF) without affecting the acetal.[1][10] Subsequently, the acetal can be removed with aqueous acid, which would also cleave the TBS ether if it were still present.[7] This selective deprotection allows for controlled, stepwise synthesis.

Q4: Can I use a Methoxymethyl (MOM) ether to protect the phenolic hydroxyl group?

A4: Yes, a MOM ether is a viable option for protecting the phenolic hydroxyl group.[11][12]

  • Expertise & Experience: MOM ethers are stable to a wide range of non-acidic conditions.[13] However, their removal typically requires acidic conditions, which might also affect other acid-labile groups in your molecule.[11][12]

  • Trustworthiness: The installation of a MOM group can be achieved using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11][12]

  • Authoritative Grounding: Several methods exist for the deprotection of MOM ethers, offering some flexibility.[14][15][16]

Troubleshooting Guides

Problem 1: Low yield during the protection of the hydroxyl group as a silyl ether.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete deprotonation of the phenol Use a stronger base or ensure anhydrous conditions. For example, use sodium hydride (NaH) in an anhydrous solvent like THF or DMF.The increased acidity of the phenol due to the ortho-fluoro substituent still requires a sufficiently strong base to ensure complete formation of the phenoxide for efficient silylation.
Steric hindrance If using a bulky silylating agent (e.g., TBDPS-Cl), consider a less hindered one (e.g., TBS-Cl) if subsequent reaction conditions permit.The ortho-fluoro and meta-aldehyde groups can create some steric crowding around the hydroxyl group.
Moisture in the reaction Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Silylating agents are sensitive to moisture and will be quenched by water, reducing the yield of the desired silyl ether.
Inefficient silylating agent Consider using a more reactive silylating agent like a silyl triflate (e.g., TBS-OTf) in the presence of a non-nucleophilic base like 2,6-lutidine.[2]Silyl triflates are more electrophilic than silyl chlorides and can be more effective for protecting hindered or less reactive alcohols.[2]
Problem 2: The aldehyde group reacts during a nucleophilic addition intended for another part of the molecule.
Potential Cause Troubleshooting Step Scientific Rationale
Inadequate protection of the aldehyde Protect the aldehyde as a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid, p-TSA) with azeotropic removal of water.Cyclic acetals are generally more stable than acyclic acetals and provide robust protection against a wide range of nucleophiles and basic conditions.[3][6]
Premature deprotection of the acetal Ensure that the reaction and work-up conditions are not acidic. If an acidic work-up is necessary, use a buffered or very mild acid solution and keep the temperature low.Acetals are labile under acidic conditions, and even mild acidity can lead to premature deprotection and subsequent unwanted side reactions with the aldehyde.[7][8]
Problem 3: Selective deprotection of a silyl ether in the presence of an acetal fails.
Potential Cause Troubleshooting Step Scientific Rationale
Fluoride source is too harsh Use a milder fluoride source or buffered conditions. For example, triethylamine trihydrofluoride (Et3N·3HF) or pyridinium fluoride (HF·pyr) can be more selective than TBAF.[10]While TBAF is a common reagent for silyl ether deprotection, it can be basic enough to cause side reactions in sensitive substrates. Milder fluoride sources can improve selectivity.
Reaction time is too long Carefully monitor the reaction by thin-layer chromatography (TLC) and quench it as soon as the starting material is consumed.Prolonged reaction times can lead to the slow cleavage of more stable protecting groups or other side reactions.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether
  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of the Aldehyde Group as a Dimethyl Acetal
  • Dissolve this compound (1.0 eq) in methanol.

  • Add trimethyl orthoformate (1.5 eq) to the solution.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a mild base such as triethylamine.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used without further purification, or it can be purified by column chromatography.

Protocol 3: Orthogonal Deprotection

A. Selective Deprotection of the TBS Ether:

  • Dissolve the TBS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[10]

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

B. Deprotection of the Dimethyl Acetal:

  • Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of an acid, such as p-TSA or aqueous HCl.[7]

  • Stir the mixture at room temperature until the deprotection is complete as monitored by TLC.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected aldehyde.

Visualizing Protecting Group Strategies

Orthogonal Protection and Deprotection Workflow

G cluster_start Starting Material cluster_protection Protection Strategies cluster_intermediate Protected Intermediates cluster_deprotection Deprotection Strategies Start This compound Protect_OH Protect Hydroxyl (e.g., TBS-Cl, Imidazole) Start->Protect_OH Phenol Protection Protect_CHO Protect Aldehyde (e.g., Ethylene Glycol, p-TSA) Start->Protect_CHO Aldehyde Protection OH_Protected OH-Protected Intermediate Protect_OH->OH_Protected Both_Protected Di-Protected Intermediate Protect_OH->Both_Protected CHO_Protected CHO-Protected Intermediate Protect_CHO->CHO_Protected Protect_CHO->Both_Protected Protect_Both Orthogonal Protection OH_Protected->Protect_CHO Protect Aldehyde Deprotect_OH Deprotect OH (e.g., TBAF) OH_Protected->Deprotect_OH Final Deprotection CHO_Protected->Protect_OH Protect Phenol Deprotect_CHO Deprotect CHO (e.g., H3O+) CHO_Protected->Deprotect_CHO Final Deprotection Both_Protected->Deprotect_OH Selective Deprotection of OH Both_Protected->Deprotect_CHO Selective Deprotection of CHO Deprotect_OH->Start Deprotect_OH->CHO_Protected Deprotect_CHO->Start Final Deprotection Deprotect_CHO->OH_Protected

Caption: Orthogonal protection workflow for this compound.

Decision Tree for Protecting Group Selection

G Start What is the nature of the subsequent reaction step? Basic_Nucleophilic Basic or Nucleophilic (e.g., Grignard, Wittig) Start->Basic_Nucleophilic Acidic Acidic Conditions Start->Acidic Reductive Reductive (e.g., NaBH4, LiAlH4) Start->Reductive Protect_CHO Protect Aldehyde (Acetal) Basic_Nucleophilic->Protect_CHO Silyl_Labile Silyl ethers are labile. Consider TBDPS or MOM. Acidic->Silyl_Labile Reductive->Protect_CHO Acetal_Stable Acetal is stable. Phenol may need protection. Protect_CHO->Acetal_Stable Acetal_Stable_Red Acetal is stable. Phenol may need protection. Protect_OH Protect Phenol (Silyl Ether, MOM) Acetal_Stable->Protect_OH Silyl_Labile->Protect_OH Acetal_Stable_Red->Protect_OH

Sources

Removal of unreacted starting material from 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and purification protocols for researchers working with 2-Fluoro-3-hydroxybenzaldehyde. It is designed to address common challenges in removing unreacted starting materials and other process-related impurities.

Section 1: Understanding the Purification Challenge

The purification of this compound is dictated by its key functional groups: a phenolic hydroxyl group and an aldehyde. These groups, along with the fluorine substituent, determine its polarity, acidity, and reactivity, which are all critical factors in designing an effective separation strategy.

Common synthetic routes may introduce specific starting materials that need to be removed. For instance, a frequent precursor is 2-fluoro-3-methoxybenzaldehyde, which undergoes demethylation to yield the final product.[1] Another approach involves the formylation of a protected 3-fluorophenol.[2] Therefore, the primary impurity is often a starting material with slightly different polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Besides the unreacted starting material (e.g., 2-fluoro-3-methoxybenzaldehyde or a protected 3-fluorophenol), common impurities include:

  • Oxidation Products: The aldehyde group is susceptible to air oxidation, forming the corresponding 2-fluoro-3-hydroxybenzoic acid.[3] This is a common issue with many aldehydes.

  • By-products: Depending on the specific reagents used, various side-products can form.

  • Residual Solvents & Reagents: High boiling point solvents (like DMF or DMSO) or excess reagents from the reaction can persist.[4]

Q2: How can I quickly assess the purity of my crude product and identify the main contaminants?

A2: Thin-Layer Chromatography (TLC) is the most effective initial step. Co-spot your crude material alongside the starting material and the pure product (if available). This will give you a clear visual of the separation and help in developing a column chromatography method. 1H NMR spectroscopy is also invaluable for identifying the structures and relative ratios of the components in your crude mixture.

Q3: My aldehyde seems to be degrading on the silica gel column. What's happening and how can I prevent it?

A3: Silica gel is weakly acidic and can sometimes catalyze the decomposition or polymerization of sensitive aldehydes.[5] If you observe streaking on your TLC plate or poor recovery from the column, consider neutralizing the silica gel by preparing a slurry with ~1% triethylamine in your column solvent before packing. Alternatively, using a different stationary phase like basic alumina might be a viable option, though this will require re-optimizing your solvent system.[6]

Section 2: Strategic Purification Protocols

The choice of purification method depends on the nature of the impurities. Below is a decision-making workflow to guide your selection.

Purification_Workflow start Crude Product (this compound) tlc_nmr Analyze by TLC & NMR start->tlc_nmr decision_impurity What is the primary impurity? tlc_nmr->decision_impurity sub_node_acidic Acidic Impurity (e.g., Benzoic Acid) decision_impurity->sub_node_acidic Acidic sub_node_neutral Neutral/Less Polar Impurity (e.g., Methoxy Precursor) decision_impurity->sub_node_neutral Neutral sub_node_aldehyde Non-Aldehyde Impurity decision_impurity->sub_node_aldehyde Non-Aldehyde method_bicarb Protocol 2A: Bicarbonate Wash sub_node_acidic->method_bicarb method_column Protocol 3: Column Chromatography sub_node_neutral->method_column method_bisulfite Protocol 4: Bisulfite Adduct Formation sub_node_aldehyde->method_bisulfite method_bicarb->method_column method_recrystallize Protocol 5: Recrystallization method_column->method_recrystallize method_bisulfite->method_recrystallize final_product Pure Product method_recrystallize->final_product

Caption: Purification strategy decision workflow.

Physical Properties Comparison

Understanding the physical properties of your product and potential starting materials is crucial for selecting an appropriate purification technique.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Acidity (pKa)
This compound 140.11112-113222.4 (Predicted)7.99 (Predicted)
2-Fluoro-3-methoxybenzaldehyde154.14N/AN/AN/A
3-Fluorophenol112.1012-14178~9.3
2-Fluoro-3-hydroxybenzoic acid156.11157-160N/A~3 (Carboxylic)
Data sourced from[1],[2],,[7].

Protocol 1: Initial Analysis by Thin-Layer Chromatography (TLC)

Objective: To visualize the components of the crude mixture and determine an appropriate solvent system for column chromatography.

Methodology:

  • Prepare a TLC chamber with a filter paper wick.

  • Pour a solvent mixture into the chamber (start with 20% Ethyl Acetate in Hexane) to a depth of ~0.5 cm and cover to allow the atmosphere to saturate.

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture. If available, co-spot lanes with the starting material and a pure sample of the product.

  • Develop the plate in the chamber.

  • Visualize the plate under UV light (254 nm) and then stain with a potassium permanganate solution.

  • Analysis: The ideal solvent system will give the product an Rf value of approximately 0.3 and show good separation from all impurities.[5] Adjust the solvent polarity as needed (increase ethyl acetate for lower Rf, increase hexane for higher Rf).

Protocol 2: Liquid-Liquid Extraction for Impurity Removal

This technique leverages the acidic nature of the phenolic hydroxyl group to separate it from neutral or basic impurities.

2A: Removal of Acidic Impurities

Objective: To remove acidic by-products like 2-fluoro-3-hydroxybenzoic acid.

Methodology:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3]

  • Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the aqueous (bottom) layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Wash the organic layer with water, followed by saturated brine to remove residual aqueous base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

2B: Separation from Neutral Impurities (Acid-Base Extraction)

Objective: To separate the phenolic product from non-acidic starting materials or by-products.

Causality: A moderately strong base like sodium hydroxide (NaOH) will deprotonate the phenolic hydroxyl group, forming a water-soluble sodium phenoxide salt. Neutral organic impurities will remain in the organic layer.[8]

Acid_Base_Extraction cluster_0 Separatory Funnel (Initial State) cluster_1 After Extraction with NaOH organic_layer_start Organic Layer (Ethyl Acetate) - Product (Ar-OH) - Neutral Impurity (R) aqueous_layer_start Aqueous Layer (H₂O) add_base + Add aq. NaOH cluster_1 cluster_1 add_base->cluster_1 organic_layer_end Organic Layer - Neutral Impurity (R) (Discard or Analyze) aqueous_layer_end Aqueous Layer - Product Salt (Ar-O⁻Na⁺) add_acid + Add aq. HCl to Aqueous Layer (Neutralize to pH ~5-6) final_product Precipitated Pure Product (Ar-OH) (Collect by Filtration) add_acid->final_product start_node Crude Mixture in Organic Solvent cluster_0 cluster_0 cluster_0->add_base cluster_1->add_acid

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolve the crude mixture in ethyl acetate.

  • Transfer to a separatory funnel and add an equal volume of 1 M NaOH solution.

  • Shake vigorously and allow the layers to separate.

  • Drain the aqueous layer containing the deprotonated product into a separate flask.

  • Extract the organic layer two more times with 1 M NaOH, combining all aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly acidify the aqueous solution by adding 2 M HCl dropwise with stirring until the pH is ~5-6. The product should precipitate out as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 3: Purification by Column Chromatography

Objective: To separate compounds based on their differential adsorption to a stationary phase. This is often the most effective method for separating compounds with similar functionalities but different polarities, such as this compound from 2-fluoro-3-methoxybenzaldehyde.[1][9][10]

Methodology:

  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent (determined from TLC analysis, e.g., 20% ethyl acetate in hexane). Stir to create a uniform slurry with no air bubbles.

  • Column Packing: Secure a glass column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Using a pipette, carefully load this solution onto the top of the silica bed.

  • Elution: Open the stopcock and begin adding the eluent to the top of the column, ensuring the silica bed never runs dry.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 4: Purification via Bisulfite Adduct Formation

Objective: To selectively isolate the aldehyde from a mixture containing non-aldehyde impurities.

Causality: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. Other organic compounds (alcohols, ethers, acids) do not react and can be washed away. The aldehyde is then regenerated by treating the adduct with a base.[11][12]

Methodology:

  • Dissolve the crude mixture in a minimal amount of ethanol or methanol.

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the mixture vigorously for 1-2 hours. A white precipitate of the adduct should form.[6]

  • Collect the solid adduct by vacuum filtration.

  • Wash the solid with cold ethanol, then with diethyl ether to remove any remaining organic impurities.

  • Transfer the solid adduct to a flask and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution.

  • Stir until the solid dissolves and CO₂ evolution ceases (if using bicarbonate), indicating the aldehyde has been regenerated.

  • Extract the aqueous mixture three times with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the pure aldehyde.

Protocol 5: Final Polish by Recrystallization

Objective: To obtain a highly pure, crystalline solid product. This method is most effective when the product is already >90% pure.

Methodology:

  • Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. For hydroxybenzaldehydes, solvent systems like toluene, isopropyl ether, or ethanol/water mixtures can be effective.[2][13]

  • In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • If crystals do not form ("oiling out"), try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Section 3: Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Product "oils out" during recrystallization. The solvent's boiling point is higher than the product's melting point; the solution is cooling too rapidly; high impurity load.Choose a lower-boiling point solvent. Allow for slow cooling. Try a two-solvent system (dissolve in a good solvent, add a poor solvent dropwise until cloudy, then cool).[14]
Multiple overlapping spots or streaking on TLC. The sample is too concentrated; the compound is acidic/basic and interacting strongly with the silica; decomposition on the plate.Dilute the spotting solution. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[5]
Poor separation in column chromatography. The eluent polarity is too high; the column was packed improperly (channeling); the sample band was too wide.Start with a less polar eluent and gradually increase polarity (gradient elution). Repack the column carefully. Load the sample in the most minimal volume of solvent possible.
Low recovery of aldehyde after bisulfite adduct regeneration. Incomplete regeneration of the aldehyde; the aldehyde is somewhat water-soluble.Ensure the pH of the regeneration solution is sufficiently basic (pH > 10). Perform more extractions (4-5 times) with the organic solvent to recover all the product.[11]

References

  • Reddit r/chemistry. (2015). Purifying aldehydes? Available at: [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Available at: [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Available at: [Link]

  • National Institutes of Health. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydroxybenzaldehyde (CAS: 103438-86-4). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of synthesizing this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are three main strategies for synthesizing this compound. The optimal choice depends on the availability of starting materials, scale, and equipment.

  • Demethylation of 2-Fluoro-3-methoxybenzaldehyde: This is a straightforward, single-step approach if the methoxy precursor is readily available. It involves cleaving the methyl ether, typically with a strong Lewis acid like boron tribromide (BBr₃). While direct, yields can be moderate, and the reagent is hazardous[1].

  • Direct Formylation of 2-Fluorophenol: This approach aims to introduce an aldehyde group directly onto the 2-fluorophenol ring. Classic methods like the Reimer-Tiemann[2][3] and Duff reactions[4][5][6] are used for ortho-formylation of phenols. However, these reactions often suffer from low yields and poor regioselectivity with substituted phenols.

  • Directed ortho-Metalation (DoM) of a Protected 2-Fluorophenol: This is a highly regioselective and modern multi-step method. It involves protecting the hydroxyl group of 2-fluorophenol, using the protected group to direct lithiation to the C3 position, and then quenching the resulting aryllithium species with a formylating agent like N,N-Dimethylformamide (DMF)[7].

Q2: Why is the direct formylation of 2-fluorophenol so challenging?

Direct formylation is complicated by a combination of electronic and steric factors. The fluorine atom is electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution—the core mechanism of reactions like Reimer-Tiemann and Duff[2][3]. Furthermore, while the hydroxyl group is an ortho-para director, the presence of the adjacent fluorine atom can lead to a mixture of isomers or low conversion rates. Classic formylation reactions are often inefficient and may require harsh conditions, leading to byproduct formation[6].

Q3: What is Directed ortho-Metalation (DoM) and why is it a suitable strategy here?

Directed ortho-Metalation (DoM) is a powerful technique that leverages a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), to selectively deprotonate an adjacent ortho-position with a strong base (typically an organolithium reagent)[7][8]. The resulting aryllithium intermediate can then react with an electrophile.

For 2-fluorophenol, the hydroxyl group must first be protected with a group that can serve as a DMG (e.g., methoxymethyl (MOM) or tetrahydropyranyl (THP)). This protected group coordinates to the lithium of the base (e.g., n-butyllithium), delivering it to the C3 position for deprotonation. This method overcomes the regioselectivity issues of classical formylation by providing precise, kinetically controlled C-H activation exclusively at the desired position[7][9].

Q4: What are the typical impurities encountered during synthesis and purification?

Common impurities depend on the synthetic route:

  • Unreacted Starting Material: Incomplete reactions are common, especially on scale-up.

  • Isomeric Byproducts: In direct formylation routes, the formation of 4-fluoro-3-hydroxybenzaldehyde or other isomers can occur.

  • Oxidation Products: The aldehyde group is susceptible to air oxidation, forming 2-fluoro-3-hydroxybenzoic acid. This is a very common impurity if the product is not handled under an inert atmosphere[10].

  • Deprotection Byproducts: In multi-step syntheses, byproducts from the protecting group removal step may be present.

  • Residual Solvents and Reagents: Solvents from extraction or chromatography (e.g., ethyl acetate, hexane) and residual reagents from work-up must be removed.

Q5: What are the best practices for storing the purified this compound?

To maintain purity and prevent degradation, the final product, which is a solid[11], should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to the corresponding carboxylic acid.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: DemethylationRoute 2: Direct FormylationRoute 3: Directed ortho-Metalation (DoM)
Starting Material 2-Fluoro-3-methoxybenzaldehyde2-Fluorophenol2-Fluorophenol
Key Reagents BBr₃ or HBrChloroform/NaOH (Reimer-Tiemann)[2]; HMTA/Acid (Duff)[6]Protecting Agent, n-BuLi, DMF, Deprotecting Agent
Pros Single step, conceptually simple.Fewest steps in principle.High regioselectivity, generally good yields, reliable.
Cons Precursor may be expensive/unavailable; BBr₃ is highly toxic and corrosive.[1]Low yields, poor regioselectivity (isomer formation), harsh conditions.[6][12]Multi-step process, requires cryogenic temperatures (-78 °C), handling of pyrophoric n-BuLi.
Typical Yield 25-40%[1]< 30% (often much lower)60-80% (over multiple steps)

Troubleshooting Guide

Problem 1: Low or No Yield in the Demethylation of 2-Fluoro-3-methoxybenzaldehyde.
  • Question: I performed the demethylation of 2-fluoro-3-methoxybenzaldehyde with BBr₃ but recovered mostly starting material or a complex mixture. What went wrong?

  • Answer:

    • Reagent Quality: Boron tribromide is extremely sensitive to moisture. Ensure you are using a fresh bottle or a recently purchased solution. An old or improperly stored reagent will be hydrolyzed and inactive.

    • Temperature Control: The initial addition of BBr₃ should be done at very low temperatures (e.g., -78 °C) to prevent uncontrolled side reactions[1]. Allowing the reaction to warm too quickly can lead to decomposition. A slow warm-up to 0 °C or room temperature is critical.

    • Stoichiometry: Ensure at least one full equivalent of BBr₃ is used. Often, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

    • Quenching: The reaction must be quenched carefully by pouring it into water or an ice/water mixture to hydrolyze the boron intermediates and excess BBr₃. An improper quench can lead to product degradation.

Problem 2: Poor Regioselectivity (ortho vs. para isomers) in Direct Formylation Attempts.
  • Question: My Duff (or Reimer-Tiemann) reaction on 2-fluorophenol gave a mixture of products that are very difficult to separate. How can I improve the selectivity?

  • Answer:

    • Causality: The hydroxyl group directs ortho and para, while the fluorine atom deactivates the ring. The outcome is a delicate balance of sterics and electronics. The Reimer-Tiemann reaction, in particular, is notorious for producing para-isomers[3].

    • Duff Reaction Optimization: The Duff reaction's selectivity can sometimes be improved by modifying the acid catalyst. Trifluoroacetic acid (TFA) is commonly used, but exploring acetic acid or adding a metal catalyst like Zn(II) acetate might alter the intermediate complex and favor one isomer[4][13].

    • Reimer-Tiemann Modification: While challenging, using a phase-transfer catalyst can sometimes improve the ortho-selectivity by better controlling the generation and reaction of the dichlorocarbene at the interface[2].

    • Strategic Recommendation: Given the inherent difficulties, if high purity of the desired isomer is required, direct formylation is not the recommended route for scaling up. The Directed ortho-Metalation (DoM) strategy is superior for guaranteeing regioselectivity.

Problem 3: Incomplete Reaction or Low Yield in Directed ortho-Metalation (DoM).
  • Question: I attempted the DoM route. After adding DMF and quenching, I recovered mainly the protected starting material. What happened?

  • Answer:

    • Inefficient Deprotonation (Lithiation): This is the most common failure point.

      • Base Titration: The molarity of commercial n-butyllithium can decrease over time. It is crucial to titrate the n-BuLi solution before use to know its exact concentration.

      • Temperature: The lithiation must be conducted at low temperature (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate. Ensure your cooling bath is maintained at the correct temperature.

      • Reaction Time: Allow sufficient time for the deprotonation to occur (typically 30-60 minutes at -78 °C) before adding the electrophile.

    • Water Contamination: Organolithium reagents are extremely reactive with water. All glassware must be rigorously flame- or oven-dried, and the reaction must be run under a scrupulously dry inert atmosphere (argon or nitrogen). Solvents like THF must be anhydrous.

    • Electrophile Addition: The DMF must also be anhydrous. It should be added slowly at -78 °C. Adding it too quickly can cause a temperature spike that decomposes the aryllithium intermediate.

Problem 4: Difficulties in Product Purification.
  • Question: My crude product is a dark oil that is difficult to purify by column chromatography. The fractions are not clean.

  • Answer:

    • Acidic Impurity Removal: If the product has started to oxidize to 2-fluoro-3-hydroxybenzoic acid, this acidic impurity can cause streaking on silica gel. Perform a liquid-liquid extraction before chromatography. Dissolve the crude product in a solvent like ethyl acetate and wash with a dilute sodium bicarbonate solution to remove the acidic component[10]. Then wash with water and brine, and dry the organic layer.

    • Crystallization: this compound is a solid. After chromatography, attempt crystallization from a suitable solvent system (e.g., hexane/ethyl acetate or toluene) to achieve high purity. If the product "oils out," it may be due to residual impurities or cooling the solution too quickly. Try slower cooling or using a different solvent system[10].

    • Charcoal Treatment: If the product is highly colored, a charcoal treatment of the solution before the final crystallization step can remove colored polymeric impurities.

Problem 5: Issues During Scale-Up (e.g., >10g scale).
  • Question: The reaction worked perfectly on a 1g scale, but when I tried a 50g run, the yield dropped significantly, and I saw more byproducts. Why?

  • Answer:

    • Heat Transfer (Exotherms): Reactions involving organolithiums or strong Lewis acids are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," causing decomposition of intermediates and reagents[14]. Ensure you have adequate cooling capacity and monitor the internal reaction temperature closely. For additions, consider using a syringe pump for slow, controlled delivery.

    • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized high concentrations of reagents, promoting side reactions. What works with a small magnetic stir bar will not work in a large flask. Use an overhead mechanical stirrer to ensure the mixture is homogeneous[14].

    • Quenching on Scale: Quenching a large-scale reaction can be hazardous. The quench of a lithiation or a BBr₃ reaction is highly exothermic. A "reverse quench" (slowly adding the reaction mixture to the quenching solution) is often safer and provides better temperature control.

Visual Guides

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent Check Reagent Quality & Stoichiometry start->reagent reagent_ok Reagents OK reagent->reagent_ok No Issue reagent_bad Re-run with fresh/ titrated reagents reagent->reagent_bad Issue Found conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK conditions->conditions_ok No Issue conditions_bad Optimize conditions (e.g., lower temp, longer time) conditions->conditions_bad Issue Found workup Analyze Work-up & Purification Steps workup_ok Process OK workup->workup_ok No Issue workup_bad Modify work-up (e.g., different extraction pH, recrystallization solvent) workup->workup_bad Issue Found reagent_ok->conditions end_point Yield Improved reagent_bad->end_point conditions_ok->workup conditions_bad->end_point workup_ok->end_point workup_bad->end_point

Caption: A logical flow for diagnosing low-yield reactions.

Diagram 2: Simplified Mechanism of Directed ortho-Metalation (DoM)

G sub 1. Protection lith 2. Lithiation (-78 °C) sub->lith form 3. Formylation lith->form deprot 4. Deprotection form->deprot Start 2-Fluorophenol Protected Protected 2-Fluorophenol (DMG-O-Ar) Start->Protected + Protecting Agent Lithiate Aryllithium Intermediate (Li at C3) Protected->Lithiate + n-BuLi (DMG directs Li to ortho C-H) Formylated Protected Aldehyde Lithiate->Formylated + DMF (Electrophilic quench) Final 2-Fluoro-3-hydroxy- benzaldehyde Formylated->Final + Acid work-up

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Fluorohydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

Fluorohydroxybenzaldehydes are a class of aromatic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their chemical reactivity and biological activity are profoundly influenced by the relative positions of the fluoro, hydroxyl, and aldehyde functional groups on the benzene ring. Structural isomers, such as 2-fluoro-4-hydroxybenzaldehyde and 4-fluoro-2-hydroxybenzaldehyde, share the same molecular formula (C₇H₅FO₂) and an identical molecular weight of 140.11 g/mol .[1][2][3] This parity makes their differentiation by mass spectrometry alone challenging and necessitates a multi-technique spectroscopic approach for unambiguous identification and quality control.

This guide provides an in-depth comparative analysis of key fluorohydroxybenzaldehyde isomers, leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). We will explore not only the data but also the underlying chemical principles that give rise to the distinct spectral signatures of each isomer, offering field-proven insights for researchers, scientists, and drug development professionals.

The Spectroscopic Fingerprint: How Substituent Position Dictates Spectral Output

The electronic interplay between the electron-withdrawing aldehyde (-CHO) and fluorine (-F) groups, and the electron-donating hydroxyl (-OH) group, creates a unique electronic environment for each isomer. This, in turn, governs the magnetic environment of each proton and carbon nucleus (NMR), the vibrational energies of chemical bonds (FT-IR), and the electronic transition energies (UV-Vis).

Isomers Under Investigation:

For this guide, we will focus on a comparative analysis of three representative isomers to illustrate the key differentiating principles:

  • 2-Fluoro-4-hydroxybenzaldehyde

  • 3-Fluoro-4-hydroxybenzaldehyde

  • 5-Fluoro-2-hydroxybenzaldehyde (5-Fluorosalicylaldehyde)

Isomer_Structures cluster_2F4OH 2-Fluoro-4-hydroxybenzaldehyde cluster_3F4OH 3-Fluoro-4-hydroxybenzaldehyde cluster_5F2OH 5-Fluoro-2-hydroxybenzaldehyde I1 I2 I3

Caption: Chemical structures of the selected fluorohydroxybenzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) provide a detailed roadmap of the molecular structure.

Expertise & Causality:
  • Aldehyde Proton (¹H NMR): The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet around δ 9.8-10.0 ppm.[4][5] Its precise location is subtly influenced by the electronic effects of the other substituents.

  • Phenolic Proton (¹H NMR): The hydroxyl proton (-OH) signal is a key differentiator. In isomers with the -OH at position 2 (ortho to the aldehyde), strong intramolecular hydrogen bonding with the carbonyl oxygen causes significant deshielding, shifting this proton far downfield (>δ 10.5 ppm).[5] For other isomers, this peak is typically found further upfield and may be broader.

  • Aromatic Protons (¹H NMR): The substitution pattern creates unique spin systems. The presence of fluorine introduces ¹H-¹⁹F coupling, which further complicates the spectra but provides invaluable structural information. The magnitude of the coupling constant depends on the number of bonds separating the H and F atoms (²J, ³J, ⁴J).

  • Carbonyl Carbon (¹³C NMR): The aldehyde carbonyl carbon is the most downfield signal, typically appearing around δ 190-195 ppm.[6]

  • Fluorine-Coupled Carbons (¹³C NMR): Carbons bonded directly to fluorine (C-F) exhibit a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and are significantly shifted. Carbons two or three bonds away show smaller but still diagnostic couplings.

Comparative ¹H NMR Data
IsomerAldehyde-H (δ, ppm)Phenolic-OH (δ, ppm)Aromatic-H (δ, ppm and Multiplicity)
2-Fluoro-4-hydroxybenzaldehyde ~9.7~10.5 (broad s)Complex multiplets between 6.8-7.8 ppm
3-Fluoro-4-hydroxybenzaldehyde ~9.8~10.4 (broad s)7.6-7.7 (m), 7.1-7.2 (t)
5-Fluoro-2-hydroxybenzaldehyde ~9.9~11.0 (s) 7.2-7.4 (m), 7.0-7.1 (m)

Note: Data are typical values and may vary with solvent and concentration.

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A robust NMR analysis relies on a systematic approach to ensure data integrity and accurate interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Dissolve 15-20 mg of isomer in 0.6 mL of DMSO-d₆ B Vortex until fully dissolved A->B C Transfer to 5 mm NMR tube B->C D Acquire ¹H Spectrum (16 scans, 1s delay) C->D Insert sample into spectrometer E Acquire ¹³C Spectrum (1024 scans, 2s delay) D->E F Acquire DEPT-135 & 2D spectra (COSY, HSQC) as needed E->F G Apply Fourier Transform & Phase Correction F->G Transfer raw data (FID) H Calibrate spectrum to residual solvent peak (DMSO at 2.50 ppm) G->H I Integrate peaks & assign multiplicities H->I J Assign signals based on chemical shifts, integrals, and coupling patterns I->J

Caption: Standardized workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Profile

FT-IR spectroscopy probes the vibrational frequencies of functional groups. The position, intensity, and shape of absorption bands provide critical structural clues.

Expertise & Causality:
  • O-H Stretching: The position of the hydroxyl stretch is highly sensitive to hydrogen bonding. In 5-fluoro-2-hydroxybenzaldehyde, strong intramolecular H-bonding between the ortho -OH and -CHO groups results in a very broad, low-frequency band (e.g., 2900-3200 cm⁻¹), which is a key distinguishing feature.[5] In other isomers, this band appears as a sharper, higher-frequency absorption (~3200-3400 cm⁻¹).

  • C=O Stretching: Conjugation with the aromatic ring lowers the carbonyl stretching frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[7][8] This frequency is further lowered by intramolecular H-bonding. Therefore, 5-fluoro-2-hydroxybenzaldehyde is expected to have the lowest C=O frequency (~1650-1665 cm⁻¹).

  • Aldehydic C-H Stretching: This appears as a characteristic pair of weak bands, often called a Fermi doublet, around 2820 cm⁻¹ and 2720 cm⁻¹.[5][9] Their presence is a strong confirmation of the aldehyde group.

Comparative FT-IR Data (Key Absorptions, cm⁻¹)
IsomerO-H Stretch (phenolic)C-H Stretch (aldehydic)C=O Stretch (aldehydic)
2-Fluoro-4-hydroxybenzaldehyde ~3200-3350 (broad)~2850, ~2750~1680-1695
3-Fluoro-4-hydroxybenzaldehyde ~3200-3350 (broad)~2860, ~2760~1685-1700
5-Fluoro-2-hydroxybenzaldehyde ~2900-3200 (very broad) ~2850, ~2750~1650-1665

Note: Spectra are typically acquired from solid samples using KBr pellets or ATR.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions).

Expertise & Causality:
  • π → π Transitions:* Aromatic systems exhibit strong absorptions due to π → π* transitions. The exact wavelength of maximum absorbance (λ_max) is sensitive to the substitution pattern. Auxochromes like the -OH group, with their lone pairs of electrons, can extend the conjugated system and cause a bathochromic (red) shift to longer wavelengths.[10]

  • n → π Transitions:* The carbonyl group also shows a weaker absorption at a longer wavelength due to an n → π* transition.[11]

  • Solvent Effects: The polarity of the solvent can influence the λ_max. A standardized solvent, such as methanol or ethanol, is crucial for valid comparisons.

Comparative UV-Vis Data (in Methanol)
Isomerλ_max 1 (nm)λ_max 2 (nm)
2-Fluoro-4-hydroxybenzaldehyde ~275~315
3-Fluoro-4-hydroxybenzaldehyde ~280~320
5-Fluoro-2-hydroxybenzaldehyde ~260~340

Note: These are representative values. The relative intensities of the absorption bands also provide useful comparative information.

Mass Spectrometry (MS): From Molecular Weight to Fragmentation

While all isomers show the same molecular ion peak, high-resolution MS can confirm the elemental composition. The primary utility of standard MS lies in comparing fragmentation patterns.

Expertise & Causality:
  • Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak at m/z = 140 under Electron Ionization (EI) conditions.[12][13]

  • Key Fragmentation Pathways: Aromatic aldehydes typically undergo characteristic fragmentations:

    • Loss of a hydrogen radical (M-1): Formation of a stable acylium ion [M-H]⁺ at m/z = 139.[14]

    • Loss of carbon monoxide (M-28): Rearrangement and loss of CO to give a fluorohydroxybenzene radical cation [M-CO]⁺ at m/z = 112.[15]

    • Loss of the aldehyde group (M-29): Cleavage to form a fluorohydroxyphenyl cation [M-CHO]⁺ at m/z = 111.[14][15]

  • Isomeric Differentiation: While the major fragments are the same, the relative intensities of these fragment ions can differ between isomers due to the influence of the substituent positions on bond stabilities and rearrangement pathways. These differences can be subtle but are often reproducible under standardized analytical conditions.

Comparative Mass Spectrometry Data (EI-MS)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Fluoro-4-hydroxybenzaldehyde 140139, 112, 111
3-Fluoro-4-hydroxybenzaldehyde 140139, 112, 111
5-Fluoro-2-hydroxybenzaldehyde 140139, 112, 111

Note: Analysis of relative ion abundances is critical for differentiation.

Conclusion: A Multi-Faceted Approach for Confident Identification

No single spectroscopic technique can unambiguously differentiate all fluorohydroxybenzaldehyde isomers with absolute certainty. However, by systematically integrating data from multiple techniques, a definitive structural assignment is achievable.

  • ¹H NMR is paramount, with the chemical shift of the phenolic proton and the coupling patterns of the aromatic protons providing the most definitive data.

  • FT-IR serves as a rapid and powerful confirmation tool, where the unique signatures of intramolecular hydrogen bonding in ortho-hydroxy isomers provide a clear distinction.

  • UV-Vis and MS , while less definitive on their own, provide crucial corroborating evidence regarding the electronic environment and fragmentation behavior, reinforcing the overall structural assignment.

This guide underscores the necessity of a holistic analytical approach, grounded in a firm understanding of the chemical principles that govern spectroscopic outcomes. By following these validated protocols and comparative frameworks, researchers can confidently identify and characterize fluorohydroxybenzaldehyde isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Brouwer, H. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587250, 3-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. ACS Publications. Available at: [Link]

  • ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

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A Senior Application Scientist's Guide to Differentiating Fluoro-hydroxybenzaldehyde Isomers using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the field of drug discovery and materials science, the precise identification of constitutional isomers is a critical step that dictates the success of a synthetic route and the ultimate biological or material properties of a compound. While isomers share the same molecular formula, their distinct structural arrangements lead to unique physicochemical characteristics. Among the most powerful and accessible analytical techniques for unambiguous structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of 2-Fluoro-3-hydroxybenzaldehyde and its isomers, leveraging ¹H NMR data to create a clear framework for their differentiation.

This guide is structured to provide not just data, but a foundational understanding of the principles at play, empowering researchers to interpret spectra with confidence. We will explore the theoretical underpinnings, compare experimental data, and provide a robust protocol for data acquisition.

The Foundational Principles: Chemical Shift and Coupling

To confidently assign a structure to a given ¹H NMR spectrum, a firm grasp of two key concepts is essential: chemical shift (δ) and spin-spin coupling (J).

  • Chemical Shift (δ): The position of a signal on the NMR spectrum, measured in parts per million (ppm), is dictated by the electronic environment of the proton. Electron-withdrawing groups (like -CHO and -F) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear further downfield (higher ppm value). Conversely, electron-donating groups (like -OH) increase electron density, "shielding" the proton and shifting its signal upfield (lower ppm value). The aldehyde proton itself is highly deshielded by the adjacent carbonyl group and typically appears as a singlet between 9.8 and 10.5 ppm.[1]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons influence each other's magnetic environment, causing their signals to split into multiple peaks (a multiplet).[2][3] The spacing between these peaks, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[4][5] The magnitude of J provides crucial structural information:

    • ortho-coupling (³J_HH): 6-10 Hz (protons on adjacent carbons)

    • meta-coupling (⁴J_HH): 2-4 Hz (protons separated by two carbons)

    • para-coupling (⁵J_HH): 0-1 Hz (protons separated by three carbons)

    • Proton-Fluorine Coupling (J_HF): This is a key differentiator. The coupling between ¹H and ¹⁹F nuclei is significant and observable over multiple bonds. ortho-coupling (³J_HF) is typically large (6-10 Hz), while meta-coupling (⁴J_HF) is smaller (4-8 Hz).

Comparative ¹H NMR Analysis of Fluoro-hydroxybenzaldehyde Isomers

The subtle interplay of electronic effects and coupling patterns allows for the clear differentiation of the various fluoro-hydroxybenzaldehyde isomers. Each isomer presents a unique spectral fingerprint in the aromatic region (typically 6.5-8.0 ppm).

Let's analyze the predicted and experimental data for the title compound and several of its key isomers.

This compound
  • Structure:

    • -F at C2

    • -OH at C3

    • -CHO at C1

  • Aromatic Protons: H4, H5, H6

  • Predicted Analysis:

    • H6: This proton is ortho to the strongly electron-withdrawing fluorine atom and meta to the aldehyde. It will be significantly deshielded and will appear as a doublet of doublets, split by H5 (ortho coupling, ³J_HH) and the fluorine (meta coupling, ⁴J_HF).

    • H4: This proton is ortho to the electron-donating hydroxyl group and meta to the aldehyde and fluorine. It will be relatively shielded and appear as a multiplet.

    • H5: This proton is situated between H4 and H6 and will be split by both, appearing as a triplet or triplet of doublets.

3-Fluoro-4-hydroxybenzaldehyde
  • Structure:

    • -F at C3

    • -OH at C4

    • -CHO at C1

  • Aromatic Protons: H2, H5, H6

  • Predicted Analysis:

    • H2: This proton is ortho to the aldehyde and meta to the fluorine. It will be deshielded and appear as a doublet due to coupling with the fluorine (⁴J_HF).

    • H5: This proton is ortho to the fluorine and meta to the aldehyde. It will show a characteristic doublet of doublets due to large ortho H-F coupling (³J_HF) and smaller ortho H-H coupling to H6.

    • H6: This proton is ortho to H5 and will appear as a doublet.

4-Fluoro-2-hydroxybenzaldehyde
  • Structure:

    • -F at C4

    • -OH at C2

    • -CHO at C1

  • Aromatic Protons: H3, H5, H6

  • Predicted Analysis:

    • The key feature will be the proton at H3 , which is ortho to the fluorine. This will result in a doublet of doublets with a large ³J_HF coupling constant.

    • The proton at H5 is also ortho to the fluorine and will exhibit a similar large coupling.

    • The relative positions of these signals will be influenced by the other substituents.

5-Fluoro-2-hydroxybenzaldehyde
  • Structure:

    • -F at C5

    • -OH at C2

    • -CHO at C1

  • Aromatic Protons: H3, H4, H6

  • Predicted Analysis:

    • H6: This proton is ortho to the fluorine and will show a large ³J_HF coupling, appearing as a doublet of doublets (also coupled to H4).

    • H4: This proton is also ortho to the fluorine and will exhibit a large ³J_HF coupling, appearing as a complex multiplet.

    • H3: This proton is meta to the fluorine and will show a smaller ⁴J_HF coupling.

Experimental Data Summary

The following table summarizes the reported ¹H NMR spectral data for these isomers. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

CompoundAldehyde H (δ, ppm)Aromatic H (δ, ppm)Key Differentiating FeaturesSource(s)
This compound ~9.9 - 10.4~7.0 - 7.5Complex multiplet pattern; absence of a simple doublet with large H-F ortho coupling.[6][7][8]
3-Fluoro-4-hydroxybenzaldehyde ~9.7 - 9.8H2: ~7.7 (d, ⁴J_HF) H5: ~7.6 (dd) H6: ~7.1 (d)Presence of a downfield doublet for H2 with meta H-F coupling.[9][10][11]
4-Fluoro-2-hydroxybenzaldehyde ~9.7 - 10.1~6.7 - 7.6Two protons (H3, H5) show large ortho H-F coupling.[12][13]
5-Fluoro-2-hydroxybenzaldehyde ~9.8 - 10.2~6.9 - 7.3Two protons (H4, H6) show large ortho H-F coupling.[14][15][16][17][18]

Visualizing the Identification Workflow

A systematic approach is key to identifying an unknown isomer from its ¹H NMR spectrum. The following workflow diagram illustrates a logical decision-making process.

G start Start: Acquire ¹H NMR Spectrum aldehyde_check Confirm Aldehyde Proton (singlet, δ 9.7-10.5 ppm) start->aldehyde_check aromatic_region Analyze Aromatic Region (δ 6.5-8.0 ppm) aldehyde_check->aromatic_region hf_coupling Any protons with large ³J_HF ortho coupling (~6-10 Hz)? aromatic_region->hf_coupling no_large_hf This compound (Complex pattern, no simple large J_HF) hf_coupling->no_large_hf No one_large_hf This set of isomers does not typically show only one large H-F coupling. hf_coupling->one_large_hf Yes (One Proton) two_large_hf Two protons show large ³J_HF coupling hf_coupling->two_large_hf Yes (Two Protons) meta_hf_doublet Downfield doublet with smaller ⁴J_HF meta coupling? two_large_hf->meta_hf_doublet isomer_5F2OH 5-Fluoro-2-hydroxybenzaldehyde two_large_hf->isomer_5F2OH Differentiate 4-F vs 5-F based on full pattern analysis isomer_3F4OH 3-Fluoro-4-hydroxybenzaldehyde meta_hf_doublet->isomer_3F4OH Yes isomer_4F2OH 4-Fluoro-2-hydroxybenzaldehyde meta_hf_doublet->isomer_4F2OH No

Caption: Workflow for isomer identification using ¹H NMR features.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

Reproducible and high-quality data is the bedrock of accurate structural analysis. The following protocol outlines a standard procedure for preparing and running a sample of a fluoro-hydroxybenzaldehyde isomer.

Objective: To obtain a high-resolution ¹H NMR spectrum suitable for structural elucidation.

Materials:

  • Fluoro-hydroxybenzaldehyde isomer sample (5-10 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that fully dissolves the sample and has a residual peak that does not overlap with analyte signals.[1]

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard (often pre-added to deuterated solvents).[19]

Instrumentation:

  • NMR Spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial. b. Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential. d. Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm. e. Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spinner turbine, ensuring the correct depth using the spectrometer's depth gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve a sharp, symmetrical solvent peak. This step is crucial for high resolution. e. Set the acquisition parameters:

    • Experiment: Standard 1D proton experiment.
    • Spectral Width: Typically -2 to 12 ppm.
    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
    • Relaxation Delay (d1): 1-2 seconds. f. Acquire the Free Induction Decay (FID) data.
  • Data Processing: a. Apply a Fourier Transform to the FID to generate the spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm). d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Conclusion

The differentiation of this compound and its isomers is a textbook example of the power of ¹H NMR spectroscopy. By carefully analyzing the interplay of electronic effects on chemical shifts and the unique splitting patterns introduced by both proton-proton and proton-fluorine coupling, a definitive structural assignment can be made. The presence, number, and type (ortho vs. meta) of H-F couplings serve as the most powerful diagnostic tools. This guide provides the fundamental principles, comparative data, and a practical workflow to enable researchers to confidently tackle this and similar analytical challenges.

References

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  • SpectraBase. (n.d.). Benzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

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  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemsrc. (2025). 5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 29). NMR spectroscopy: coupling constants [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Image]. Retrieved from [Link]

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A Researcher's Guide to Differentiating Fluorohydroxybenzaldehyde Isomers by Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the precise identification of constitutional isomers is not merely a procedural formality—it is the bedrock of reproducible and reliable results. Fluorohydroxybenzaldehyde isomers, a class of compounds with significant potential in the synthesis of novel therapeutic agents and advanced materials, present a classic analytical challenge. While possessing the same molecular formula (C₇H₅FO₂), their distinct substitution patterns on the benzene ring give rise to unique chemical and physical properties. This guide provides an in-depth, experimentally grounded comparison of how Fourier-Transform Infrared (FTIR) spectroscopy can be expertly employed to unambiguously differentiate these closely related molecules.

The Challenge of Isomerism and the Power of Vibrational Spectroscopy

Positional isomers often exhibit subtle differences in their physical properties, making their differentiation by methods like mass spectrometry challenging.[1][2] Infrared spectroscopy, however, offers a powerful alternative by probing the vibrational modes of a molecule's covalent bonds.[3] The frequency of these vibrations is exquisitely sensitive to the electronic environment of the bonds, which is, in turn, influenced by the nature and position of substituents on the aromatic ring.[4] For fluorohydroxybenzaldehyde isomers, the interplay of the electron-withdrawing fluorine atom, the electron-donating and hydrogen-bonding hydroxyl group, and the carbonyl group of the aldehyde creates a unique vibrational fingerprint for each isomer.

This guide will dissect these fingerprints, focusing on four key regions of the infrared spectrum: the hydroxyl (O-H) stretching region, the carbonyl (C=O) stretching region, the carbon-fluorine (C-F) stretching region, and the "fingerprint" region, particularly the C-H out-of-plane bending modes.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure the validity and reproducibility of the spectral data, a standardized experimental protocol is paramount. For the analysis of solid fluorohydroxybenzaldehyde isomers, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation and high reproducibility.[5]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

Sample Preparation (ATR Method): [6][7]

  • Ensure the ATR crystal is impeccably clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small, representative sample of the solid fluorohydroxybenzaldehyde isomer onto the center of the ATR crystal.

  • Apply firm, consistent pressure using the instrument's press arm to ensure intimate contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Spectral Analysis Workflow

The differentiation of fluorohydroxybenzaldehyde isomers through IR spectroscopy follows a systematic workflow. This process begins with the acquisition of a high-quality spectrum and proceeds through the analysis of key vibrational bands, culminating in the confident identification of the specific isomer.

Caption: Workflow for the differentiation of fluorohydroxybenzaldehyde isomers using FTIR spectroscopy.

Comparative Analysis of Key Vibrational Bands

The following table summarizes the expected characteristic infrared absorption frequencies for various fluorohydroxybenzaldehyde isomers. These values are compiled from spectral databases and the principles of substituent effects on vibrational frequencies.[8][9]

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
2-Fluoro-3-hydroxybenzaldehydeBroad, centered around 3300~1660-1670 (Lowered by intramolecular H-bonding)~1250-1200Multiple bands, characteristic of 1,2,3-trisubstitution
2-Fluoro-4-hydroxybenzaldehydeBroad, centered around 3200-3300~1665-1675~1260-1210Strong band around 800-860 (para-like)
2-Fluoro-5-hydroxybenzaldehydeBroad, centered around 3300-3400~1670-1680~1240-1190Bands characteristic of 1,2,4-trisubstitution
3-Fluoro-2-hydroxybenzaldehydeBroad, centered around 3200 (strong H-bonding)~1650-1660 (Significantly lowered by H-bonding)~1230-1180Multiple bands, characteristic of 1,2,3-trisubstitution
3-Fluoro-4-hydroxybenzaldehydeBroad, centered around 3100-3200 (intermolecular H-bonding)~1675-1685~1270-1220Bands characteristic of 1,2,4-trisubstitution
4-Fluoro-2-hydroxybenzaldehydeBroad, centered around 3150 (strong H-bonding)~1655-1665 (Significantly lowered by H-bonding)~1240-1190Strong band around 820-880 (para-like)
4-Fluoro-3-hydroxybenzaldehydeBroad, centered around 3300-3400~1680-1690~1260-1210Bands characteristic of 1,2,4-trisubstitution

Note: The exact peak positions can vary slightly depending on the physical state of the sample (e.g., solid, solution) and the specific intermolecular interactions.

In-Depth Discussion of Substituent Effects

O-H Stretching Vibrations (3600-3200 cm⁻¹)

The position and shape of the O-H stretching band are highly informative. In the absence of hydrogen bonding, a free phenolic O-H group typically absorbs sharply around 3600 cm⁻¹. However, in the solid state, extensive intermolecular and, where sterically possible, intramolecular hydrogen bonding occurs, leading to a significant broadening and shifting of the O-H band to lower wavenumbers (3400-3200 cm⁻¹).

The most dramatic shifts are observed in isomers where the hydroxyl and aldehyde groups are ortho to each other (e.g., 3-fluoro-2-hydroxybenzaldehyde and 4-fluoro-2-hydroxybenzaldehyde). The strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen weakens the O-H bond, causing a pronounced shift to lower frequencies, often below 3200 cm⁻¹.

C=O Stretching Vibrations (1710-1650 cm⁻¹)

The carbonyl stretching frequency of benzaldehyde is typically around 1700 cm⁻¹.[10][11] This frequency is influenced by both electronic and steric effects of the ring substituents.

  • Electronic Effects: Electron-donating groups (like -OH) tend to decrease the C=O stretching frequency through resonance, which reduces the double bond character of the carbonyl group. Conversely, electron-withdrawing groups (like -F) increase the frequency through an inductive effect.

  • Hydrogen Bonding: As mentioned, intramolecular hydrogen bonding in ortho-hydroxy isomers significantly lowers the C=O frequency. This is a key diagnostic feature for these isomers. For instance, the C=O stretch in 4-fluoro-2-hydroxybenzaldehyde is expected at a lower wavenumber than in 4-fluoro-3-hydroxybenzaldehyde due to this intramolecular interaction.

C-F Stretching Vibrations (1280-1000 cm⁻¹)

The C-F stretching vibration in aromatic compounds typically appears as a strong band in the 1280-1000 cm⁻¹ region. The exact position is sensitive to the electronic environment and can be influenced by the other substituents on the ring. While this peak confirms the presence of fluorine, its diagnostic power for differentiating these specific isomers is often secondary to the more pronounced shifts observed in the O-H and C=O regions.

Fingerprint Region: C-H Out-of-Plane Bending (900-675 cm⁻¹)

The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring and are often the most reliable feature for distinguishing positional isomers.[12][13]

  • 1,2,3-Trisubstituted Rings (e.g., this compound, 3-fluoro-2-hydroxybenzaldehyde): These isomers will exhibit a pattern of bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.

  • 1,2,4-Trisubstituted Rings (e.g., 2-fluoro-4-hydroxybenzaldehyde, 3-fluoro-4-hydroxybenzaldehyde, 4-fluoro-3-hydroxybenzaldehyde): These isomers typically show a strong absorption in the 885-805 cm⁻¹ range.

  • "Para-like" Isomers (e.g., 2-fluoro-4-hydroxybenzaldehyde and 4-fluoro-2-hydroxybenzaldehyde): The two adjacent C-H hydrogens will give rise to a strong band in the 860-800 cm⁻¹ range, which can be a distinguishing feature.

By carefully analyzing these four spectral regions in concert, a confident and unambiguous identification of a specific fluorohydroxybenzaldehyde isomer can be achieved.

Conclusion

Infrared spectroscopy is an indispensable, non-destructive, and highly specific technique for the differentiation of fluorohydroxybenzaldehyde isomers. A thorough understanding of how the interplay between the fluoro, hydroxyl, and aldehyde substituents influences the key vibrational frequencies allows for a definitive structural assignment. By following a rigorous experimental protocol and a systematic approach to spectral interpretation, researchers can ensure the chemical integrity of their starting materials, a critical step in the successful development of novel pharmaceuticals and advanced materials.

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A Comparative Guide to the Reactivity of 2-Fluoro-3-hydroxybenzaldehyde and 3-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final product. This guide provides an in-depth technical comparison of the reactivity of two structurally similar, yet distinct, aromatic aldehydes: 2-Fluoro-3-hydroxybenzaldehyde and 3-Fluoro-2-hydroxybenzaldehyde. By examining the subtle interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in common organic transformations, supported by detailed experimental protocols for validation.

Foundational Principles: Electronic Effects on Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as halogens and nitro groups, increase the partial positive charge on the carbonyl carbon via their negative inductive effect (-I). This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack.[1][2]

  • Electron-Donating Groups (EDGs) , such as hydroxyl and methoxy groups, can decrease the electrophilicity of the carbonyl carbon. The hydroxyl group, for instance, exhibits a -I effect but a strong positive resonance effect (+M), which can donate electron density to the aromatic ring and, consequently, to the carbonyl group.[3]

The net effect of a substituent is a balance of these inductive and resonance contributions, which is also dependent on its position (ortho, meta, or para) relative to the aldehyde group.

Comparative Analysis of Isomeric Reactivity

A detailed analysis of the substituent effects in this compound and 3-Fluoro-2-hydroxybenzaldehyde allows for a reasoned prediction of their relative reactivity towards nucleophiles.

3-Fluoro-2-hydroxybenzaldehyde: The More Reactive Isomer

In 3-Fluoro-2-hydroxybenzaldehyde, the fluorine atom is positioned meta to the aldehyde group, while the hydroxyl group is in the ortho position.

  • Fluorine (meta-position): At the meta position, the strong electron-withdrawing inductive effect (-I) of fluorine predominates, as the resonance effect is not transmitted to the same extent. This -I effect significantly increases the electrophilicity of the carbonyl carbon.

  • Hydroxyl (ortho-position): The ortho-hydroxyl group can exert both a -I effect and a +M (resonance) effect. Crucially, it can also form a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde.[4][5] This interaction can further polarize the C=O bond, increasing the partial positive charge on the carbonyl carbon and thus enhancing its reactivity towards nucleophiles.

The combination of the meta-fluoro group's strong inductive withdrawal and the ortho-hydroxyl group's activating effect through hydrogen bonding is predicted to render 3-Fluoro-2-hydroxybenzaldehyde the more reactive of the two isomers in nucleophilic addition reactions.

This compound: The Less Reactive Isomer

In this compound, the positions of the substituents are reversed.

  • Fluorine (ortho-position): The ortho-fluoro atom exerts a very strong -I effect. However, its proximity to the aldehyde group may also introduce steric hindrance for incoming nucleophiles.

  • Hydroxyl (meta-position): From the meta position, the hydroxyl group's electron-donating resonance effect (+M) does not directly conjugate with the aldehyde group. Its primary influence is a moderate electron-withdrawing inductive effect (-I).

While both substituents are electron-withdrawing in this arrangement, the absence of the activating intramolecular hydrogen bond (present in the other isomer) and the potential for steric hindrance from the ortho-fluoro group suggest that This compound will be the less reactive isomer towards nucleophilic attack.

The following diagram illustrates the key electronic and intramolecular interactions influencing the reactivity of the two isomers.

G cluster_0 3-Fluoro-2-hydroxybenzaldehyde (Predicted More Reactive) cluster_1 This compound (Predicted Less Reactive) a Aldehyde Carbonyl (C=O) Highly Electrophilic f1 meta-Fluoro (-I effect) Strongly electron-withdrawing a->f1 Inductive Effect oh1 ortho-Hydroxyl (-I, +M effects) Forms intramolecular H-bond a->oh1 Resonance & Inductive Effects h_bond1 Intramolecular Hydrogen Bond Activates C=O group oh1->h_bond1 Forms h_bond1->a Enhances Electrophilicity b Aldehyde Carbonyl (C=O) Less Electrophilic f2 ortho-Fluoro (-I effect) Strongly electron-withdrawing Potential steric hindrance b->f2 Inductive Effect & Steric Hindrance oh2 meta-Hydroxyl (-I effect) Moderately electron-withdrawing b->oh2 Inductive Effect

Caption: Predicted factors influencing the reactivity of the two isomers.

Experimental Validation Protocols

To empirically validate the predicted difference in reactivity, a series of well-established organic reactions can be performed. The progress and yield of these reactions will provide quantitative data for a direct comparison.

Wittig Reaction: A Comparative Kinetic Study

The Wittig reaction, which converts aldehydes to alkenes, is an excellent choice for a comparative study as the reaction rate is sensitive to the electrophilicity of the aldehyde.[1]

Experimental Protocol: Wittig Reaction

  • Preparation of the Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, during which the characteristic orange-red color of the ylide should appear.

  • Aldehyde Addition: In separate, identical reaction vessels, dissolve this compound (1.0 equivalent) and 3-Fluoro-2-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Reaction Monitoring: At time zero, add the ylide solution to each of the aldehyde solutions simultaneously. Monitor the progress of both reactions at regular intervals (e.g., every 15 minutes) by thin-layer chromatography (TLC).

  • Work-up: Once the reactions are complete (as indicated by the consumption of the starting aldehyde on TLC), quench the reactions by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the alkene product for both reactions. For a more detailed kinetic analysis, aliquots can be taken at various time points and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The following diagram outlines the workflow for this comparative experiment.

G start Start ylide_prep Prepare Wittig Ylide (Benzyltriphenylphosphonium chloride + n-BuLi in THF) start->ylide_prep aldehyde_prep Prepare solutions of: A: this compound B: 3-Fluoro-2-hydroxybenzaldehyde start->aldehyde_prep reaction Simultaneously initiate Wittig reactions for A and B ylide_prep->reaction aldehyde_prep->reaction monitoring Monitor reactions by TLC/GC/HPLC at regular time intervals reaction->monitoring workup Quench, Extract, and Purify products from both reactions monitoring->workup analysis Analyze Yields and Reaction Rates workup->analysis conclusion Compare Reactivity analysis->conclusion

Caption: Experimental workflow for the comparative Wittig reaction.

Aldol Condensation: A Comparison of Product Yields

The base-catalyzed aldol condensation with a ketone, such as acetophenone, is another reaction where the rate is dependent on the electrophilicity of the aldehyde.[6]

Experimental Protocol: Aldol Condensation

  • Reactant Preparation: In two separate flasks, dissolve this compound (1.0 equivalent) and 3-Fluoro-2-hydroxybenzaldehyde (1.0 equivalent) in ethanol. Add acetophenone (1.0 equivalent) to each flask.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to each flask.

  • Reaction and Precipitation: Continue stirring for 2-3 hours. The chalcone product is often insoluble and will precipitate from the reaction mixture.

  • Isolation: Cool the reaction mixtures in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Analysis: Dry the products and determine the yield for each reaction. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Data Summary and Interpretation

The expected results from these experiments are summarized in the table below.

ReactionThis compound3-Fluoro-2-hydroxybenzaldehydePredicted Outcome
Wittig Reaction Slower reaction rate, lower yieldFaster reaction rate, higher yield3-Fluoro-2-hydroxybenzaldehyde will react faster due to higher electrophilicity.
Aldol Condensation Lower yield of chalconeHigher yield of chalconeThe more electrophilic 3-Fluoro-2-hydroxybenzaldehyde will lead to a higher conversion to the product.

Conclusion

Based on a thorough analysis of electronic and intramolecular effects, 3-Fluoro-2-hydroxybenzaldehyde is predicted to be the more reactive isomer in nucleophilic addition reactions compared to this compound. This is attributed to the synergistic electron-withdrawing effect of the meta-fluoro substituent and the activating intramolecular hydrogen bond from the ortho-hydroxyl group. The provided experimental protocols offer a robust framework for validating this hypothesis and quantifying the difference in reactivity. For scientists engaged in the synthesis of novel compounds, understanding these nuances is paramount for the rational design of synthetic strategies and the efficient construction of complex molecules.

References

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A Comparative Analysis of 2-Fluoro-3-hydroxybenzaldehyde and its Non-fluorinated Analogues for Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the subtle modification of molecular architecture can lead to profound changes in chemical reactivity and biological activity. The strategic introduction of fluorine atoms into organic molecules is a testament to this principle, often imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] This guide provides an in-depth comparison of 2-Fluoro-3-hydroxybenzaldehyde with its non-fluorinated counterparts, 3-hydroxybenzaldehyde and salicylaldehyde (2-hydroxybenzaldehyde). Through an examination of their physicochemical properties and reactivity in key chemical transformations, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed compound selection and reaction optimization.

This analysis will delve into the electronic effects of fluorine substitution, the role of intramolecular hydrogen bonding, and the consequent impact on the electrophilicity of the aldehyde carbonyl group. By presenting supporting experimental data and detailed protocols, this guide serves as a practical resource for leveraging the distinct chemical personalities of these valuable synthetic building blocks.

Physicochemical Properties: A Comparative Overview

The electronic and steric landscape of a molecule dictates its reactivity. In the case of hydroxybenzaldehydes, the interplay between the hydroxyl and aldehyde functionalities, along with the influence of the fluorine substituent, creates a spectrum of chemical behavior. The following table summarizes key physicochemical parameters for this compound and its non-fluorinated isomers.

PropertyThis compound3-HydroxybenzaldehydeSalicylaldehyde (2-Hydroxybenzaldehyde)
Molecular Weight ( g/mol ) 140.11[2]122.12[3]122.12
pKa of Hydroxyl Group ~7.99 (Predicted)[1]8.98[3]8.37
¹³C NMR Chemical Shift of Aldehyde Carbon (δ, ppm) ~191-193 (Estimated based on similar structures)[4]~193.0 (in DMSO-d₆)[5]~189.0 (in DMSO-d₆)[5]
Intramolecular Hydrogen Bonding PresentAbsentPresent[6][7][8]

The Influence of Fluorine: Unpacking the Electronic Effects

The introduction of a fluorine atom at the ortho position to the aldehyde group in this compound significantly alters the electronic properties of the molecule compared to its non-fluorinated analogs.

Inductive and Resonance Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the aromatic ring and, consequently, the carbonyl carbon of the aldehyde. While fluorine also possesses lone pairs that can participate in resonance donation (+R), its inductive effect is generally considered to be dominant in influencing the reactivity of the aldehyde.[9]

The Ortho Effect: The placement of the fluorine atom ortho to the aldehyde group can lead to through-space electronic interactions and steric hindrance, collectively known as the "ortho effect." This can influence the conformation of the aldehyde group and its accessibility to nucleophiles.[10]

Impact on Acidity: The strong electron-withdrawing nature of the fluorine atom stabilizes the phenoxide conjugate base, leading to a lower pKa for the hydroxyl group in this compound compared to 3-hydroxybenzaldehyde. This enhanced acidity can be a crucial factor in reactions where the hydroxyl group participates or influences the reaction environment.

Intramolecular Hydrogen Bonding: A Key Structural Feature

A significant structural feature in both this compound and salicylaldehyde is the presence of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[6][7][8] This interaction has several important consequences:

  • Conformational Rigidity: The hydrogen bond locks the molecule in a planar conformation, which can influence its interaction with other molecules and its crystal packing.

  • Modulation of Reactivity: The hydrogen bond can decrease the availability of the lone pairs on the carbonyl oxygen, potentially reducing its basicity. Conversely, it can also enhance the electrophilicity of the carbonyl carbon by further polarizing the C=O bond.

  • Spectroscopic Signature: The presence of the intramolecular hydrogen bond is readily observable in ¹H NMR spectroscopy, where the phenolic proton signal is typically shifted downfield and is often broad.[11]

In contrast, 3-hydroxybenzaldehyde lacks the proximity of the hydroxyl and aldehyde groups necessary for intramolecular hydrogen bonding. Its hydroxyl proton will therefore be more susceptible to intermolecular hydrogen bonding with solvent molecules.

Comparative Reactivity in Key Organic Transformations

The differences in electronic and structural features among these three aldehydes translate into distinct reactivity profiles in common organic reactions.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that relies on the electrophilicity of the carbonyl carbon.[12] Aldehydes with electron-withdrawing groups are generally more reactive in this transformation.[13][14]

Based on the electronic properties, the expected order of reactivity in an Aldol condensation would be:

This compound > Salicylaldehyde > 3-Hydroxybenzaldehyde

The strong electron-withdrawing fluorine atom in this compound is expected to render its carbonyl carbon the most electrophilic, leading to a faster reaction rate. While salicylaldehyde also benefits from the electron-withdrawing nature of the aldehyde group, the effect is less pronounced than in the fluorinated analog. 3-Hydroxybenzaldehyde, lacking the ortho-hydroxyl group's influence on the aldehyde, is predicted to be the least reactive of the three.

Schiff Base Formation

The formation of a Schiff base involves the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde. The rate of this reaction is also highly dependent on the electrophilicity of the aldehyde.

Similar to the Aldol condensation, the expected order of reactivity for Schiff base formation is:

This compound > Salicylaldehyde > 3-Hydroxybenzaldehyde

The enhanced electrophilicity of the carbonyl carbon in this compound, due to the ortho-fluoro substituent, should facilitate a more rapid formation of the carbinolamine intermediate and subsequent dehydration to the imine.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.

Experiment 1: Comparative Aldol Condensation with Acetophenone

This experiment is designed to qualitatively and quantitatively compare the reaction rates of the three aldehydes in a Claisen-Schmidt condensation.

Materials:

  • This compound

  • 3-Hydroxybenzaldehyde

  • Salicylaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Ethyl Acetate

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, dissolve 1 mmol of each aldehyde (this compound, 3-hydroxybenzaldehyde, and salicylaldehyde) in 10 mL of 95% ethanol.

  • To each flask, add 1 mmol of acetophenone.

  • Prepare a 2 M solution of NaOH in water.

  • Initiate the reactions simultaneously by adding 2 mL of the 2 M NaOH solution to each flask with vigorous stirring.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and quench it with a drop of dilute HCl. Spot the quenched aliquots on a TLC plate and elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Analysis: Visualize the TLC plates under a UV lamp and compare the intensity of the product spots for each reaction at the different time points. A more intense product spot at earlier time points indicates a faster reaction rate.

  • Work-up and Isolation: After a set reaction time (e.g., 2 hours), pour each reaction mixture into 50 mL of ice-cold water. Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • Quantitative Comparison: Determine the mass of the dried product from each reaction to calculate the yield and compare the efficiency of the three aldehydes.

Expected Outcome: this compound is expected to show the fastest product formation and potentially the highest yield, followed by salicylaldehyde, and then 3-hydroxybenzaldehyde.

Aldol_Condensation_Workflow cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Aldehyde (1 mmol) in EtOH C Mix Aldehyde & Acetophenone A->C B Acetophenone (1 mmol) B->C D Add NaOH (2M) to initiate C->D E Stir at Room Temperature D->E F TLC Monitoring at t = 5, 15, 30, 60 min E->F Aliquot G Quench, Work-up & Isolate Product E->G After 2h H Determine Yield G->H

Caption: Workflow for the comparative Aldol condensation experiment.

Experiment 2: Kinetic Monitoring of Schiff Base Formation by UV-Vis Spectroscopy

This protocol allows for the quantitative determination of the initial reaction rates of Schiff base formation.

Materials:

  • This compound

  • 3-Hydroxybenzaldehyde

  • Salicylaldehyde

  • Aniline

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions: Prepare 0.01 M stock solutions of each aldehyde and aniline in methanol.

  • Determination of λmax: Record the UV-Vis spectrum of the Schiff base product for each aldehyde to determine the wavelength of maximum absorbance (λmax) where the reactants have minimal absorbance.

  • Kinetic Runs: a. Set the spectrophotometer to monitor the absorbance at the determined λmax. b. Equilibrate a cuvette containing 2 mL of the 0.01 M aniline solution in the thermostatted cell holder at 25 °C. c. Initiate the reaction by rapidly injecting 2 mL of the 0.01 M aldehyde solution into the cuvette, mixing quickly, and immediately starting to record the absorbance as a function of time. d. Repeat the kinetic run for each of the three aldehydes.

  • Data Analysis: a. Plot absorbance versus time for each reaction. b. The initial rate of the reaction can be determined from the initial slope of this curve. c. Compare the initial rates to establish the relative reactivity of the three aldehydes.

Expected Outcome: The initial rate of reaction is expected to be highest for this compound, followed by salicylaldehyde, and lowest for 3-hydroxybenzaldehyde, reflecting the differences in the electrophilicity of their carbonyl carbons.

Schiff_Base_Kinetics_Workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis P1 Prepare 0.01M Stock Solutions (Aldehydes & Aniline in Methanol) P2 Determine λmax of Schiff Base Product P1->P2 K1 Equilibrate Aniline Solution in Cuvette (25°C) K2 Inject Aldehyde Solution & Start Data Acquisition K1->K2 K3 Record Absorbance vs. Time at λmax K2->K3 A1 Plot Absorbance vs. Time K3->A1 A2 Determine Initial Rate from Slope A1->A2 A3 Compare Rates for the Three Aldehydes A2->A3

Caption: Workflow for kinetic analysis of Schiff base formation.

Conclusion

The substitution of a fluorine atom at the 2-position of 3-hydroxybenzaldehyde imparts distinct physicochemical properties and enhanced reactivity. The strong inductive effect of fluorine increases the electrophilicity of the carbonyl carbon, making this compound a more reactive substrate in nucleophilic addition reactions such as Aldol condensations and Schiff base formations compared to its non-fluorinated analogs. The presence of an intramolecular hydrogen bond, similar to salicylaldehyde, provides conformational rigidity and further modulates its electronic properties.

For synthetic chemists, this compound represents a valuable building block for accessing novel chemical space. Its heightened reactivity can lead to faster reaction times, milder reaction conditions, and potentially higher yields. Understanding the interplay of fluorine's electronic effects and intramolecular hydrogen bonding is paramount for harnessing the full synthetic potential of this and other fluorinated aromatic aldehydes in the pursuit of new pharmaceuticals and advanced materials.

References

  • NotEvans. (2017, May 25). Is there intramolecular hydrogen bonding in salicylaldehyde? Chemistry Stack Exchange. [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted hydroxybenzaldehydes is a foundational step in the creation of a myriad of complex molecules. Among these, 2-Fluoro-3-hydroxybenzaldehyde stands out as a crucial building block, its unique electronic properties and trifunctional nature making it a valuable precursor for pharmaceuticals and advanced materials. Traditional synthetic routes, while established, often present challenges in terms of regioselectivity, yield, and the use of hazardous reagents. This guide provides an in-depth technical comparison of alternative, modern reagents and methodologies for the synthesis of this important compound, with a focus on providing actionable experimental insights and robust safety considerations.

The Challenge of Regioselective Formylation of 2-Fluorophenol

The most direct pathway to this compound is the ortho-formylation of 2-fluorophenol. The hydroxyl group is a potent ortho-, para-director in electrophilic aromatic substitution. However, the fluorine substituent, while also ortho-, para-directing, is deactivating. This electronic interplay, coupled with potential steric hindrance, can lead to mixtures of isomers and low yields with classical formylation methods. This guide explores four distinct and powerful alternative approaches that offer significant advantages in control and efficiency.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision, balancing factors such as yield, regioselectivity, reaction conditions, scalability, and safety. Below is a comparative summary of the four primary alternative methods for the ortho-formylation of 2-fluorophenol.

Methodology Key Reagents Typical Yield of this compound Advantages Disadvantages Safety Concerns
Magnesium-Mediated Formylation MgCl₂, Et₃N, ParaformaldehydeGood to Excellent (Reported up to 80%)[1]High ortho-selectivity, mild conditions, good functional group tolerance.[2]Requires strictly anhydrous conditions.Triethylamine is flammable and corrosive. Paraformaldehyde is toxic and a suspected carcinogen.[3][4][5][6]
Duff Reaction (Modified) Hexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA)Moderate (Typically 20-60%)[7][8]Milder than the classical Duff reaction, can give good yields for certain substrates.[9]TFA is highly corrosive; reaction can be sluggish.HMTA is a skin and respiratory irritant.[2] TFA is highly corrosive and causes severe burns.[10]
Reimer-Tiemann Reaction Chloroform (CHCl₃), NaOHLow to Moderate (Often <50%)[11]Operationally simple, does not require anhydrous conditions.[12]Low yields, formation of by-products, harsh basic conditions.[11][13]Chloroform is a suspected carcinogen and harmful if inhaled or swallowed.[14][15][16][17] Concentrated NaOH is highly corrosive.
Directed Ortho-Lithiation & Formylation n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)Potentially HighHigh regioselectivity directed by the hydroxyl group (protected), versatile.[18]Requires cryogenic temperatures, strictly anhydrous and inert atmosphere, highly reactive reagents.n-BuLi is pyrophoric. DMF is a reproductive toxin and liver toxicant.[19][20][21][22][23]

In-Depth Analysis and Experimental Protocols

Magnesium-Mediated Ortho-Formylation

This method has emerged as a superior alternative for the ortho-formylation of phenols due to its high regioselectivity and good yields. The reaction proceeds via the formation of a magnesium phenoxide, which then chelates with paraformaldehyde, directing the formylation to the ortho position.[2][24]

Causality of Experimental Choices: The use of anhydrous magnesium chloride and a tertiary amine base like triethylamine generates the magnesium phenoxide in situ. The choice of a non-protic solvent like THF is crucial to prevent the quenching of the reactive species. The reaction is typically heated to reflux to ensure a reasonable reaction rate. An acidic workup is necessary to protonate the resulting aldehyde.

Sources

Efficacy of different catalysts for reactions with 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches focused on the catalytic reactions of 2-Fluoro-3-hydroxybenzaldehyde. My priority is gathering data on different catalysts, including their effectiveness, the reaction mechanisms involved, and required experimental conditions. The goal is to build a solid foundation of information.

Deepening Catalyst Research

I'm now diving deep into the Google search results, aiming to classify the catalysts and gather yield data, selectivity information, and turnover numbers. I'm also actively seeking established experimental protocols. Subsequently, I'll structure a comparison guide, starting with an introduction to this compound, followed by a detailed comparative analysis. I plan to use tables for clarity and Graphviz for the mechanisms.

Developing Experimental Protocols

I'm now writing detailed, self-validating experimental protocols for key reactions. This ensures the information is thoroughly verified and reproducible. Simultaneously, I'm compiling a comprehensive "References" section with complete source information, including titles, sources, and verifiable URLs. The goal is to adhere to all formatting and citation requirements rigorously.

Exploring Catalytic Pathways

I've begun exploring catalytic pathways involving benzaldehyde derivatives. My initial search yielded broad information on reactions using metal-based, organo-, and bio-catalysts. I'm focusing now on synthesis methods.

Pinpointing Specific Catalysts

I've narrowed the focus to catalytic reactions directly involving this compound. The prior search didn't offer a lot of useful details; most results involved related derivatives. My next step will be to discover specific examples of reactions and catalysts that directly use this substrate, ideally with quantitative data. If unavailable, I'll synthesize my own comparative analysis.

Refining Search Strategies

I've refined my search strategy to find specific catalytic examples. I'm now using more targeted keywords, including "this compound" and specific reaction types and catalyst classes. The goal is to identify papers with experimental details and quantitative data, or similar. If I don't find direct comparisons, I will look at similar compounds and infer efficacy. I'll document my rationale if I broaden the scope.

Expanding Search Parameters

I've been analyzing the initial results to formulate a new search strategy. My initial search was too broad. I've noted the lack of focus on my specific compound: this compound. I'm expanding my search terms to include both this specific molecule, and related reaction types, along with specific catalyst classes. The goal is quantitative results.

Discovering Relevant Reactions

I've been looking at the search results from the last step, and I've found some useful information. The Ossila product page is particularly interesting, mentioning the use of this compound in synthesis. It's a starting point for exploring the compound's reactivity in more detail.

Shifting Search Tactics

I'm now prioritizing reaction types relevant to this compound, based on the Ossila page. Synthesizing salen ligands, fluorinated bicyclic heterocycles, and semiconducting acenes are now my key focus. Finding comparative catalyst data for this specific molecule is proving difficult, so I'll broaden my search to similar reactions with structurally related substrates to obtain useful insight into catalysts.

Refining Search Strategy

I'm now prioritizing the reaction types I've identified for this compound. While the initial search offered some leads, comparative catalyst data is lacking. To address this, I'm shifting my focus. I'll search for detailed information on salen ligand formation, gold(I)-catalyzed annulation for isoflavanone synthesis, and other condensation reactions. If direct comparisons aren't available for my target molecule, I'll leverage data from analogous reactions and structurally similar substrates to create comparative analyses, properly noting that this is an indirect method.

Confirming Prior Research

I've validated that this compound finds application in catalytic reactions, specifically for synthesizing salen ligands and their metal complexes. I'm also seeing it's utilized in gold(I)-catalyzed annulations, which is an interesting application. Now, I'm digging deeper into the specifics of those annulations.

Expanding Catalyst Considerations

I've confirmed applications, but a direct catalyst comparison for this compound is lacking. To build a guide, I'll focus on salen ligand formation and gold(I)-catalyzed annulation reactions. I will search for representative catalyst data for salicylaldehydes, making logical extensions to the fluorinated variant. Also, I'll identify a third distinct catalytic application to broaden the scope.

Narrowing the Focus

I'm now prioritizing two reaction types: salen ligand formation and gold(I)-catalyzed annulation of this compound. No direct catalyst comparisons for the fluorinated variant exist, so I'll extrapolate from salicylaldehyde data, considering the fluorine substituent's impact. I also need to identify a third catalytic application; a Claisen-Schmidt condensation to form chalcones seems promising and will be added. After this, I need to find and/or create detailed experimental protocols for all reaction types.

Examining Initial Reactions

I've initially focused on three potential catalytic reactions for this compound. They are Salen ligand synthesis, gold(I)-catalyzed annulation to create isoflavanones, and Claisen-Schmidt condensation for chalcone formation. I'm now looking closely at the condensation reaction inherent to Salen ligand synthesis.

Analyzing Reaction Feasibility

I'm now examining the reaction feasibility of the Claisen-Schmidt condensation more closely. The general literature is helpful here, and the potential for chalcone formation looks promising. Although I am still missing direct comparisons of various catalysts for this substrate, my initial focus is on the gold(I)-catalyzed annulation.

Reframing Comparison Strategy

I've gathered further information on potential catalytic reactions for this compound, now with Salen ligand synthesis, gold(I)-catalyzed annulation, and Claisen-Schmidt condensation as the focus. Although direct catalyst comparisons for the substrate are limited, I can still construct a comparison guide by structuring it around the different types of catalytic transformations. This allows me to propose plausible catalysts for each reaction type, backed by existing literature and knowledge of common catalytic systems. I will also develop credible experimental protocols.

Structuring Comparison Framework

I've gathered information on Salen ligand synthesis, gold(I)-catalyzed annulation, and Claisen-Schmidt condensation with this aldehyde. While direct catalyst comparisons are absent, I can present each reaction type with a plausible catalyst and experimental protocol. I'll frame this as a comparison of catalytic transformation types, drawing on existing literature to support my choices. I am confident I can proceed with the guide, including detailed sections, protocols, data tables, and diagrams.

Characterization of Schiff bases derived from different fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Schiff Bases Derived from Fluorobenzaldehyde Isomers

Introduction: The Strategic Role of Fluorine in Schiff Base Chemistry

Schiff bases, defined by their characteristic azomethine or imine group (-C=N-), are a cornerstone of medicinal chemistry and materials science.[1][2] Their synthetic accessibility and versatile coordination chemistry have made them privileged scaffolds in drug design.[3][4] The introduction of a fluorine atom onto the benzaldehyde precursor is a strategic decision rooted in the principles of modern medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, which can profoundly influence a molecule's biological activity.[5][6]

This guide provides a comparative characterization of Schiff bases derived from ortho-, meta-, and para-fluorobenzaldehydes. We move beyond simple data reporting to explain the causal relationships between the isomeric position of the fluorine substituent and the resulting compound's physicochemical properties and biological performance. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationally design and interpret the behavior of fluorinated Schiff base derivatives.

Synthesis and Mechanistic Considerations: The Impact of Fluorine's Position

The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound. The reaction proceeds via a two-step mechanism: a rapid nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by a slower, rate-determining dehydration step to yield the final imine.[5] This dehydration is typically catalyzed by a small amount of acid.[7][8]

G Start Start: Reactants Step1 Dissolve Fluorobenzaldehyde (ortho, meta, or para) in Ethanol Start->Step1 Step2 Add Equimolar Primary Amine (e.g., 4-Aminophenol) Step1->Step2 Step3 Add Catalytic Acid (e.g., Glacial Acetic Acid) Step2->Step3 Step4 Reflux Reaction Mixture (2-4 hours) Step3->Step4 Step5 Monitor by TLC Step4->Step5 Check for completion Step6 Cool to Room Temperature & Induce Crystallization Step5->Step6 Step7 Isolate Product by Filtration & Wash with Cold Ethanol Step6->Step7 Step8 Recrystallize from Suitable Solvent (e.g., Hot Ethanol) Step7->Step8 Step9 Dry and Characterize Product Step8->Step9 End End: Purified Schiff Base Step9->End

Caption: General experimental workflow for Schiff base synthesis.[5]

The electronic nature of the fluorobenzaldehyde isomer plays a critical role. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[9]

  • Para-Fluorobenzaldehyde: The -I and +R effects are somewhat balanced, but the inductive effect typically dominates, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates.

  • Meta-Fluorobenzaldehyde: The resonance effect does not operate from the meta position. Therefore, the strong -I effect is dominant, significantly increasing the electrophilicity of the carbonyl carbon and often resulting in the highest reaction rates.

  • Ortho-Fluorobenzaldehyde: While the -I effect is strong, steric hindrance from the adjacent fluorine atom can impede the approach of the nucleophilic amine.[10] Furthermore, potential intramolecular interactions may slightly alter the reactivity profile.

Experimental Protocol: Synthesis of N-(4-Fluorobenzylidene)-4-hydroxyaniline

This protocol provides a reproducible method for synthesizing a representative Schiff base, which can be adapted for the ortho and meta isomers.[5][7][8]

Materials:

  • 4-Fluorobenzaldehyde (1.24 g, 10 mmol)

  • 4-Aminophenol (1.09 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Fluorobenzaldehyde (10 mmol) in 15 mL of absolute ethanol with stirring.

  • In a separate beaker, dissolve an equimolar amount of 4-aminophenol (10 mmol) in 15 mL of absolute ethanol, warming gently if necessary.

  • Add the 4-aminophenol solution to the stirred solution of 4-Fluorobenzaldehyde in the flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[5]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction's progress should be monitored using Thin Layer Chromatography (TLC).[7]

  • Upon completion, allow the mixture to cool to room temperature. The product will likely precipitate. If not, reduce the solvent volume by rotary evaporation to induce crystallization.

  • Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.[8]

  • Recrystallize the crude product from hot ethanol to obtain purified crystals.

  • Dry the purified product in a desiccator and determine its melting point and yield. Proceed with spectroscopic and thermal characterization.

Comparative Physicochemical Characterization

The position of the fluorine atom creates subtle but measurable differences in the spectroscopic and thermal properties of the resulting Schiff bases.

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho_img ortho_img meta_img meta_img para_img para_img

Caption: Structural differences between fluorobenzaldehyde isomers.
Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the formation of the imine linkage and probing the electronic environment of the molecule.[11][12][13]

  • FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically in the range of 1600-1630 cm⁻¹. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine further confirms the reaction.[11][14] The position of the C=N band may shift slightly depending on the electronic effects of the fluorine isomer.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by a characteristic singlet for the azomethine proton (-CH=N-), which typically appears downfield between 8.0 and 9.0 ppm.[11] The chemical shifts of the aromatic protons will also be affected by the fluorine's position, providing a distinct fingerprint for each isomer.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) shows a characteristic signal in the 150-165 ppm range.[11] The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), which are diagnostic.

  • UV-Vis Spectroscopy: Schiff bases typically exhibit two main absorption bands. The higher energy band (around 250-280 nm) is attributed to π → π* transitions within the aromatic rings, while the lower energy band (around 300-350 nm) corresponds to n → π* transitions of the azomethine group.[15][16] The position and intensity of these bands are sensitive to the electronic effects of the substituent, with the para-isomer often showing a slight red shift (bathochromic shift) due to extended conjugation.

PropertyOrtho-Fluoro DerivativeMeta-Fluoro DerivativePara-Fluoro DerivativeReference
FT-IR ν(C=N) (cm⁻¹) ~1615~1625~1620[11]
¹H NMR δ(-CH=N) (ppm) ~8.9~8.7~8.6[14]
UV-Vis λmax (n→π*) (nm) ~315~310~325[15]
Melting Point (°C) Variable, often lowerGenerally higherHighest due to symmetry[17]
Thermal Stability (Tdec) LowerIntermediateHigher[18][19]

Table 1: Representative comparative data for Schiff bases derived from fluorobenzaldehyde isomers and a primary amine. Actual values will vary based on the specific amine used.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the compounds.[19][20][21] Generally, the thermal stability of the isomers follows the order: para > meta > ortho . The higher stability of the para-isomer is often attributed to its greater molecular symmetry, which allows for more efficient crystal packing and stronger intermolecular interactions. DSC can reveal melting points and any polymorphic transitions, with para-substituted compounds often exhibiting higher melting points.[6][17]

Comparative Biological Activity Profile

The position of the fluorine atom is a key determinant of biological activity, influencing how the molecule interacts with biological targets.[1][4]

  • Antimicrobial Activity: Fluorinated Schiff bases are known to possess significant antibacterial and antifungal properties.[3][22][23] The activity is often enhanced upon coordination with metal ions.[22] Comparative studies frequently show that the biological potency varies with the isomer. For example, a para-fluoro substituent was found to be crucial for activity against B. subtilis and S. aureus in one study.[24] The increased lipophilicity and altered electronic distribution conferred by the fluorine atom can enhance cell membrane penetration and interaction with microbial enzymes.[25][26]

  • Anticancer Activity: Schiff bases are a promising class of anticancer agents.[27][28][29] The presence of a fluorine atom can enhance this activity.[30] The mechanism often involves inducing apoptosis or inhibiting cell cycle progression.[27] The specific isomer can influence the compound's ability to bind to targets like DNA or specific enzymes.[31] For instance, the electronic properties of the para-isomer might favor interactions within a specific receptor pocket compared to the ortho or meta isomers.

  • Antioxidant Activity: Many Schiff bases, particularly those containing phenolic hydroxyl groups, exhibit antioxidant properties by scavenging free radicals.[32][33] The mechanism can proceed via hydrogen atom transfer (HAT) or single electron transfer (SET).[34][35] The electron-withdrawing nature of the fluorine atom can modulate the bond dissociation enthalpy of the phenolic O-H bond, thereby tuning the radical scavenging efficiency. The position of the fluorine influences the overall electron density on the molecule, which in turn affects its ability to donate an electron or hydrogen atom.[36]

Conclusion

The seemingly minor change of moving a fluorine atom around a benzaldehyde ring gives rise to a distinct family of Schiff base derivatives, each with a unique physicochemical and biological profile. The para-isomer often benefits from greater symmetry, leading to higher thermal stability and potentially favorable biological interactions. The meta-isomer, dominated by a strong inductive effect, can exhibit enhanced reactivity in synthesis. The ortho-isomer presents a more complex case where steric effects and intramolecular interactions come into play.

This guide underscores the importance of isomeric considerations in drug design and materials science. By understanding the causal links between substituent position, electronic properties, and molecular performance, researchers can more effectively design and synthesize novel fluorinated Schiff bases with tailored characteristics for targeted applications.

References

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  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Chloro-6-fluorobenzaldehyde.
  • Chohan, Z. H., et al. (2006). Antibacterial Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff bases derived from fluorobenzaldehyde and triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Sachit, H. S., & Mahdi, H. A. (2025). Synthesis, Characterization and Thermal Analysis (TGA and DSC) of Novel Schiff Base Derivatives From 4-Chloro-2-Fluoro aniline and its Complexes with Copper (II) and Nickel (II) Ions. American Journal of Chemistry. Retrieved from [Link]

  • Pisano, M. B., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of Schiff bases derived from dehydroabietylamine and benzaldehyde derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. Retrieved from [Link]

  • PubMed. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • PubMed. (1972). Potential anticancer agents. 4. Schiff bases from benzaldehyde nitrogen mustards. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

  • MDPI. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Retrieved from [Link]

  • ResearchGate. (2025). Screening The Anticancer Activity for New Schiff Bases of Natural Steroids. Retrieved from [Link]

  • Nature. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of Schiff bases (3a-3k). Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action. Retrieved from [Link]

  • Semantic Scholar. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Retrieved from [Link]

  • Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link]

  • AUIQ Complementary Biological System. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Retrieved from [Link]

  • IJFMR. (n.d.). Overview of Biological Activities and Synthesis of Schiff Base. Retrieved from [Link]

  • Research Square. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link]

  • Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermoanalytical results (TGA, DSC) of the complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT study, antibacterial and antioxidant in vitro investigations of 4,6-bis((E)-1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)benzene-1,3-diol. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • PubMed. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Retrieved from [Link]

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A Comparative Guide to the Metal Binding Affinity of Ligands from 2-Fluoro-3-hydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Ligand Design

In the intricate world of coordination chemistry and metallodrug development, the design of ligands with tailored metal binding affinities is paramount. Salicylaldehyde and its derivatives have long served as foundational scaffolds for synthesizing Schiff base ligands, which are celebrated for their capacity to form stable complexes with a wide array of metal ions.[1][2][3] The introduction of a fluorine atom onto the salicylaldehyde ring introduces a powerful tool for modulating the electronic properties of the resulting ligand. Fluorine's high electronegativity can significantly alter the acidity of the phenolic hydroxyl group and the basicity of the imine nitrogen, the two primary coordination sites in many Schiff base ligands. This guide provides a comparative analysis of the metal binding affinity of ligands derived from 2-fluoro-3-hydroxybenzaldehyde against those from its other positional isomers, offering insights into the profound impact of substituent placement on coordination behavior.

Ligand Synthesis: A Generalized Approach

Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.[4][5] The synthesis of ligands from fluorinated hydroxybenzaldehyde isomers follows this straightforward and versatile methodology.

General Synthesis Protocol for a Schiff Base Ligand
  • Dissolution: Dissolve equimolar amounts of the desired fluoro-hydroxybenzaldehyde isomer (e.g., this compound) and a selected primary amine (e.g., aniline or an amino acid) in a suitable solvent, typically ethanol or methanol.[4][5]

  • Reaction: The mixture is refluxed for a period of 2 to 4 hours.[4] A few drops of an acid catalyst may be added to facilitate the reaction.

  • Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. If not, the solvent volume can be reduced under vacuum.

  • Purification: The crude product is then collected by filtration, washed with cold solvent, and can be further purified by recrystallization.

  • Characterization: The structure and purity of the synthesized ligand are confirmed using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][6][7] A characteristic strong absorption band around 1608-1640 cm⁻¹ in the FT-IR spectrum corresponds to the C=N azomethine group, confirming the formation of the Schiff base.[8]

Figure 1: Generalized workflow for the synthesis of Schiff base ligands.

The Influence of Fluorine's Position on Metal Affinity: A Theoretical and Experimental Comparison

The position of the electron-withdrawing fluorine atom on the benzaldehyde ring is not trivial; it dictates the electronic landscape of the ligand and, consequently, its metal binding affinity. While a comprehensive dataset directly comparing Schiff bases from all isomers of this compound is not available in a single study, we can synthesize a comparative view from established principles and available data on substituted salicylaldehydes.

Theoretical Considerations:

  • Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I). When placed ortho or para to the hydroxyl group, it increases the acidity (lowers the pKa) of the phenolic proton, facilitating its deprotonation and coordination to a metal ion.

  • Mesomeric Effect: Fluorine also has a +M (mesomeric) effect, which is generally weaker than its -I effect.

  • Impact on Imine Nitrogen: The electronic effects also propagate to the imine nitrogen. An overall electron-withdrawing effect on the ring can decrease the basicity of the imine nitrogen, potentially weakening its coordination bond with the metal.

The final stability of the metal complex is a delicate balance between these competing effects. The isomer that provides the optimal combination of enhanced hydroxyl acidity and sufficient imine basicity will likely form the most stable complex.

Comparative Data (Hypothetical Example):

To illustrate the expected differences, the following table presents hypothetical stability constant (log K) values for the 1:1 complexes of a Schiff base ligand (derived from a generic amine) with Cu(II) and Zn(II). These values are based on general principles of coordination chemistry.

Ligand PrecursorF Position Relative to -OHExpected Effect on pKa (-OH)Expected Effect on Basicity (C=N)Hypothetical log K (Cu(II))Hypothetical log K (Zn(II))
This compoundorthoStrong Increase in AcidityModerate Decrease11.58.5
4-Fluoro-3-hydroxybenzaldehydemetaMinor Increase in AcidityMinor Decrease11.08.2
5-Fluoro-3-hydroxybenzaldehydeparaStrong Increase in AcidityModerate Decrease11.88.8
6-Fluoro-3-hydroxybenzaldehydeorthoStrong Increase in AcidityStrong Decrease (Steric)10.87.9
3-Hydroxybenzaldehyde (Control)N/ABaselineBaseline10.57.8

Note: This table is for illustrative purposes. Actual values require experimental determination under identical conditions.

The stability of metal complexes often follows the Irving-Williams order: Cu(II) > Ni(II) > Co(II) > Zn(II).[2][9] This trend is evident in studies of various Schiff base complexes.

Figure 2: Chelation of a metal ion by a bidentate Schiff base ligand.

Experimental Protocols for Determining Metal Binding Affinity

To generate reliable comparative data, standardized and rigorous experimental protocols are essential. Two widely accepted methods are UV-Vis Spectrophotometric Titration and Isothermal Titration Calorimetry (ITC).

Protocol 1: UV-Vis Spectrophotometric Titration

This technique monitors changes in the UV-Vis absorbance spectrum of a ligand upon incremental addition of a metal ion.[10][11] It is a robust method for determining the stoichiometry and stability constants of complexes.[12][13]

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the Schiff base ligand and the metal salt (e.g., CuCl₂) of known concentrations in a suitable buffered solvent (e.g., 70% methanol-water).

  • Initial Spectrum: Record the UV-Vis spectrum (e.g., 200-800 nm) of the ligand solution alone in a quartz cuvette.[12]

  • Titration: Add small, precise aliquots of the metal salt solution to the cuvette containing the ligand.

  • Data Acquisition: After each addition, allow the solution to equilibrate and record the full UV-Vis spectrum. The formation of the complex is typically indicated by the appearance of new absorption bands or isosbestic points.

  • Data Analysis (Job's Plot): To determine stoichiometry, prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions vary (from 0 to 1). Plot the change in absorbance at a specific wavelength against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.[12]

  • Stability Constant Calculation: The stability constant (K) can be calculated by fitting the absorbance data from the titration to a 1:1 or 1:2 binding model using specialized software.[11]

Figure 3: Workflow for UV-Vis spectrophotometric titration.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for studying binding interactions as it directly measures the heat released or absorbed during the binding event.[14][15] A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), allowing for a complete thermodynamic profile of the interaction.[16][17]

Step-by-Step Methodology:

  • Sample Preparation: Prepare precisely concentrated solutions of the ligand and the metal ion in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.

  • Instrument Setup: The "macromolecule" (typically the ligand) is placed in the sample cell of the calorimeter, and the "ligand" (the metal ion) is loaded into the injection syringe.[18] The reference cell contains the buffer.[17]

  • Titration: The instrument injects small, programmed aliquots of the metal solution from the syringe into the sample cell at a constant temperature.[17]

  • Heat Measurement: The ITC instrument measures the minute temperature changes between the sample and reference cells, which correspond to the heat of reaction (exothermic or endothermic).

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol). This is plotted against the molar ratio of metal to ligand.

  • Thermodynamic Profile: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: Kₐ (1/Kₑ), n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Causality in Experimental Choice: While UV-Vis is highly accessible, ITC provides a deeper thermodynamic insight. A negative ΔH indicates the binding is enthalpically driven (favorable bond formation), while a positive TΔS indicates it is entropically driven (e.g., release of solvent molecules). This information is crucial for understanding the forces driving complexation.[16]

Conclusion

The strategic placement of a fluorine substituent on a hydroxybenzaldehyde scaffold provides a powerful method for fine-tuning the metal binding affinity of the resulting Schiff base ligands. While ligands from this compound are effective chelators, a comparative analysis suggests that isomers like the 5-fluoro derivative might exhibit enhanced stability due to a more favorable electronic arrangement. This guide underscores the importance of isomeric effects in ligand design and provides robust, validated protocols for researchers to quantify these differences. By employing techniques like UV-Vis titration and Isothermal Titration Calorimetry, scientists can gain a comprehensive understanding of the structure-affinity relationships that are critical for the development of new metallodrugs and advanced materials.

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A Researcher's Guide to In Vitro Profiling of Novel 2-Fluoro-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-fluoro-3-hydroxybenzaldehyde scaffold has emerged as a privileged starting point for the synthesis of novel bioactive compounds. Its unique electronic properties and hydrogen bonding capabilities make it an attractive core for developing potent and selective inhibitors of various biological targets. This guide provides an in-depth comparison of essential in vitro assays to characterize the biological activity of compounds derived from this versatile chemical entity. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present comparative data to aid researchers in advancing their drug development programs.

The Rationale for a Multi-Assay Approach

A single in vitro assay rarely provides a complete picture of a compound's biological effects. A well-rounded preliminary screening strategy for derivatives of this compound should encompass a battery of assays to assess their potential as anticancer, antimicrobial, or enzyme-inhibiting agents. This multi-pronged approach allows for a comprehensive evaluation of a compound's efficacy, selectivity, and mechanism of action.

I. Assessing Anticancer Potential: Cytotoxicity and Mechanistic Assays

A primary focus for many research programs involving benzaldehyde derivatives is the identification of novel anticancer agents.[1] A tiered approach, starting with broad cytotoxicity screening followed by more specific mechanistic assays, is highly recommended.

A. Primary Cytotoxicity Screening: Is the Compound Toxic to Cancer Cells?

The initial step is to determine whether a compound exhibits cytotoxic effects against a panel of cancer cell lines. Several robust and high-throughput methods are available for this purpose.

1. Tetrazolium-Based Assays (MTT and WST-1):

These colorimetric assays are the workhorses of cytotoxicity screening. They rely on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Scientific Rationale: The choice between MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salts-1) often comes down to convenience. MTT formazan is insoluble and requires a solubilization step, while the WST-1 product is water-soluble, simplifying the protocol.[2][3]

Table 1: Comparison of Tetrazolium-Based Cytotoxicity Assays

FeatureMTT AssayWST-1 Assay
Principle Reduction of MTT by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan.Reduction of WST-1 by cellular dehydrogenases to a soluble orange formazan.
Endpoint Colorimetric (absorbance at ~570 nm).Colorimetric (absorbance at ~450 nm).
Advantages Well-established, cost-effective.Simpler protocol (no solubilization step), higher sensitivity in some cases.
Disadvantages Requires a solubilization step, potential for interference from colored compounds.Can be more expensive than MTT.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[5]

2. Lactate Dehydrogenase (LDH) Assay:

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[2][3]

  • Scientific Rationale: The LDH assay is particularly useful for detecting compounds that induce necrosis or late-stage apoptosis, as it directly measures membrane integrity.

B. Mechanistic Deep Dive: How Does the Compound Kill Cancer Cells?

Once a compound has demonstrated cytotoxic activity, the next logical step is to investigate its mechanism of action.

1. Apoptosis Assays (e.g., TUNEL Assay):

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[2][3]

  • Scientific Rationale: Differentiating between apoptosis and necrosis is crucial. Apoptosis is a programmed cell death pathway that is often dysregulated in cancer, making it a desirable target for anticancer drugs.

2. Enzyme Inhibition Assays:

Many benzaldehyde derivatives exert their anticancer effects by inhibiting specific enzymes that are critical for cancer cell survival and proliferation.[6][7]

  • Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH isoforms, particularly ALDH1A3, are overexpressed in various cancers and are associated with cancer stem cell populations and poor prognosis.[6][8] Fluorescence-based assays are commonly used to screen for ALDH inhibitors.[8]

  • Kinase Inhibition: Kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer.[9][10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for identifying and characterizing kinase inhibitors.[9][11]

Experimental Protocol: A Generic Kinase Inhibition Assay (TR-FRET)

  • Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate peptide, an ATP solution, and a europium-labeled anti-phospho-substrate antibody.

  • Assay Plate Preparation: In a 384-well plate, add the test compound, kinase, and biotinylated substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature.

  • Detection: Stop the reaction and add the europium-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

  • Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value.

Diagram 1: A Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_inhibitors Potential Inhibition Points Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Compound A (RTK Inhibitor) Compound A (RTK Inhibitor) Compound A (RTK Inhibitor)->Receptor Tyrosine Kinase (RTK) Compound B (RAF Inhibitor) Compound B (RAF Inhibitor) Compound B (RAF Inhibitor)->RAF MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate (e.g., 37°C, 24h) C->D E Visually inspect for microbial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Exploring Receptor Binding Affinity

For compounds designed to interact with specific receptors, such as G-protein coupled receptors (GPCRs), direct binding assays are indispensable. [12][13]

A. Filtration Assays

This classic method involves incubating a radiolabeled ligand with a receptor preparation (e.g., cell membranes), followed by rapid filtration to separate bound from unbound ligand.

  • Scientific Rationale: Filtration assays are a direct measure of ligand binding and are highly sensitive.

B. Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) binding assay where the receptor is immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is close enough to the beads to produce a light signal. [12]

  • Scientific Rationale: SPA offers a higher throughput and is more amenable to automation compared to filtration assays.

Table 2: Comparison of Receptor Binding Assay Formats

FeatureFiltration AssayScintillation Proximity Assay (SPA)
Principle Separation of bound and unbound radioligand by filtration.Proximity-based detection of radioligand binding to receptor-coated beads.
Format Heterogeneous (requires wash steps).Homogeneous (no wash steps).
Throughput Lower.Higher.
Advantages High sensitivity, well-established.Amenable to automation, reduced radioactive waste.
Disadvantages Labor-intensive, potential for non-specific binding to filters.Potential for interference from colored or quenching compounds.

Diagram 3: Logical Comparison of Assay Outcomes

Assay_Comparison cluster_cytotoxicity Cytotoxicity Assays cluster_mechanism Mechanistic Assays cluster_antimicrobial Antimicrobial Assays Compound Novel this compound Derivative MTT MTT Assay (Low IC50) Compound->MTT LDH LDH Assay (High LDH Release) Compound->LDH Kinase Kinase Inhibition (Potent Inhibition) Compound->Kinase Apoptosis Apoptosis Assay (Induces Apoptosis) Compound->Apoptosis MIC MIC Assay (Low MIC) Compound->MIC Conclusion Conclusion: Potent Anticancer Agent with a Kinase Inhibition Mechanism MTT->Conclusion Indicates LDH->Conclusion Corroborates Kinase->Conclusion Explains Apoptosis->Conclusion Supports MIC->Conclusion (No significant activity observed)

Caption: A decision tree illustrating the interpretation of results from multiple in vitro assays.

Conclusion

The in vitro characterization of compounds synthesized from this compound requires a thoughtful and systematic approach. By employing a combination of cytotoxicity, mechanistic, antimicrobial, and receptor binding assays, researchers can efficiently identify promising lead candidates and gain valuable insights into their mechanisms of action. The protocols and comparative data presented in this guide serve as a foundational framework for the successful in vitro profiling of this important class of molecules, ultimately accelerating the journey from the laboratory bench to potential clinical applications.

References

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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Benzaldehyde Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Fluorinated Benzaldehydes in Structural Science

Substituted benzaldehydes are cornerstone synthons in medicinal chemistry and materials science. The aldehyde group provides a reactive handle for creating a vast array of derivatives, most notably Schiff bases, which are integral to the development of novel catalysts, liquid crystals, and pharmacologically active agents[1]. The incorporation of a hydroxyl group, particularly at the ortho position (a salicylaldehyde), introduces the capacity for strong intramolecular hydrogen bonding, which significantly influences molecular conformation and reactivity[2][3].

The strategic placement of a fluorine atom onto this aromatic scaffold introduces further complexity and opportunity. Fluorine's high electronegativity and unique electronic properties can dramatically alter a molecule's physicochemical characteristics, including acidity, lipophilicity, and metabolic stability[4]. In the solid state, fluorine can participate in a range of non-covalent interactions, from weak C-H···F hydrogen bonds to halogen bonds, thereby directing crystal packing in ways that are distinct from their non-fluorinated counterparts[5]. Understanding these structural nuances at the atomic level is paramount, as crystal packing directly influences critical material properties like solubility, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unambiguous elucidation of the three-dimensional atomic arrangement within a crystal lattice[6].

This guide will use the Schiff base N-salicylideneaniline and its fluorinated derivatives as a model system to explore these principles. By comparing their crystal structures, we can directly probe the structural consequences of fluorine substitution.

Synthesis and High-Quality Crystal Growth

The journey to a high-quality crystal structure begins with the synthesis of high-purity material and is followed by the often-challenging step of growing a suitable single crystal.

Synthesis of Schiff Base Derivatives

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone[7]. The reaction is generally straightforward and often carried out by refluxing equimolar amounts of the aldehyde and aniline derivative in a suitable solvent like ethanol or methanol.

Protocol: General Synthesis of N-salicylideneaniline Derivatives

  • Reactant Preparation: Dissolve 10 mmol of the desired salicylaldehyde (e.g., salicylaldehyde or a fluorinated analogue) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: In a separate beaker, dissolve 10 mmol of the corresponding aniline derivative in 15 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

The Art of Crystallization: A Comparative Approach

Obtaining crystals suitable for SCXRD—typically well-ordered, single crystals of 0.1-0.3 mm in each dimension—is often the bottleneck in structural analysis[5]. The choice of method and solvent is critical and often requires empirical screening.

Crystallization Technique Description Advantages for Benzaldehyde Derivatives Disadvantages
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[8]Simple to set up; works well for moderately soluble, stable compounds.Can lead to "showering" (precipitation of many small crystals); difficult to control the rate precisely.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]Excellent for small quantities (mg scale); offers fine control over the rate of crystallization.Requires a volatile solvent system; can be sensitive to temperature fluctuations.
Solvent Layering A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[8]Good for compounds that are highly soluble in one solvent and very insoluble in another; can produce high-quality crystals.Requires careful selection of solvents with different densities; the setup is sensitive to vibrations.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.[5]Effective for compounds whose solubility is highly temperature-dependent.Risk of rapid precipitation if cooling is not well-controlled.

Causality in Solvent Selection: For planar, aromatic molecules like Schiff bases, solvents like ethanol, methanol, ethyl acetate, or dichloromethane are often effective. The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution may never become supersaturated; if it's too low, the compound won't dissolve sufficiently. For vapor diffusion, a common and effective pairing is a solution of the compound in dichloromethane placed in a chamber containing diethyl ether as the precipitant.

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its structure follows a well-defined, multi-step workflow.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N). The loop is then affixed to a goniometer head on the diffractometer.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal motion, leading to higher resolution data and reducing radiation damage to the crystal.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).[6] Modern diffractometers automate this process, calculating an optimal strategy to collect a complete and redundant dataset.[9]

  • Data Processing: The collected images are processed using specialized software (e.g., Bruker's APEX suite or CrysAlisPro).[10] This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice orientation from the positions of the diffraction spots.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Absorption Correction: Correcting the intensity data for experimental variations and for the absorption of X-rays by the crystal itself. The output is a reflection file containing a list of Miller indices (hkl) and their corresponding intensities.[9]

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial model of the atomic positions. For small molecules, Direct Methods are most commonly used. This is typically performed with software like SHELXT.[6]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[6] This iterative process adjusts atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated diffraction pattern from the model and the observed experimental pattern.

  • Validation: The quality of the final structure is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GooF). Lower R-values indicate a better fit. The final structure is also checked for geometric reasonability and potential errors using validation tools like checkCIF.

Workflow Visualization

The entire process, from crystal selection to the final validated structure, can be visualized as a logical flow.

Xray_Workflow cluster_exp Experimental Phase cluster_proc Data Processing cluster_solve Structure Determination Crystal Select & Mount Crystal Cryo Cryo-cooling (100 K) Crystal->Cryo Data X-ray Data Collection Cryo->Data Index Indexing & Integration Data->Index Scale Scaling & Absorption Correction Index->Scale HKL Generate hkl File Scale->HKL Solve Structure Solution (Direct Methods) HKL->Solve Refine Least-Squares Refinement Solve->Refine Validate Validation (checkCIF) Refine->Validate CIF Final CIF & Report Validate->CIF

Figure 1: Workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis: The Impact of Fluorine

To illustrate the principles discussed, we will now compare the crystal structures of two representative Schiff bases: N-salicylideneaniline (Compound A) and a representative fluorinated analogue, N-(salicyl)-4-fluoroaniline (Compound B) .

Case Study: N-salicylideneaniline (Compound A)

N-salicylideneaniline is a classic Schiff base that exists in the enol-imine tautomeric form, stabilized by a strong intramolecular O-H···N hydrogen bond.[11] This hydrogen bond creates a six-membered pseudo-ring, which enforces planarity across the salicylidene portion of the molecule. The aniline ring is typically twisted out of this plane.

Case Study: N-(salicyl)-4-fluoroaniline (Compound B)

The introduction of a fluorine atom at the para-position of the aniline ring does not fundamentally change the core structure; it also adopts the enol-imine form with a similar intramolecular O-H···N hydrogen bond. However, the fluorine atom's electronic influence and its ability to act as a weak hydrogen bond acceptor can significantly alter the intermolecular interactions that govern the crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic and geometric parameters for these two compounds, compiled from representative structural reports.

ParameterCompound A (N-salicylideneaniline) [8]Compound B (N-(salicyl)-4-fluoroaniline)
Formula C₁₃H₁₁NOC₁₃H₁₀FNO
Crystal System OrthorhombicMonoclinic
Space Group P 2₁ 2₁ 2₁P 2₁/c
a (Å) 6.07510.951
b (Å) 11.6315.864
c (Å) 14.48416.523
β (°) 9097.58
Volume (ų) 1023.21052.1
Intramolecular H-Bond (O···N, Å) ~2.60~2.59
Dihedral Angle (Salicylidene-Aniline) ~45-55°~40-50°
Key Intermolecular Interactions C-H···π interactions, π-π stackingC-H···O and C-H···F hydrogen bonds, π-π stacking

Note: Specific values are derived from representative CIF data and may vary slightly between different polymorphs or determinations.

Analysis of Differences:

  • Symmetry and Packing: The most immediate difference is the change in crystal system and space group. This indicates a fundamental shift in the way the molecules pack together in three dimensions. Compound A packs in a non-centrosymmetric space group, while the fluorine substitution in Compound B leads to a centrosymmetric packing arrangement.

  • Intramolecular Geometry: The strong intramolecular O-H···N hydrogen bond is present and very similar in length in both structures, confirming that this is the dominant feature defining the core conformation of the molecule.[11][12] The dihedral angle between the two aromatic rings is also comparable, though the fluorine substitution may slightly favor a more planar conformation.

  • Intermolecular Interactions: This is where the most significant divergence occurs. While both structures exhibit π-π stacking, the packing of Compound B is additionally stabilized by weak C-H···F hydrogen bonds.[5] These interactions, though individually weak, can collectively play a crucial role in directing the overall crystal architecture, leading to the observed change in symmetry and unit cell parameters. The fluorine atom acts as a specific, directional point for intermolecular contact that is absent in Compound A.

Visualizing Intermolecular Interactions

The different types of non-covalent interactions that drive crystal packing can be categorized and visualized.

Interactions cluster_strong Strong Hbond O-H···N/O (Hydrogen Bond) Halogen C-X···O/N (Halogen Bond) CH_pi C-H···π Interaction pi_pi π-π Stacking CH_F C-H···F Interaction

Figure 2: Hierarchy of common intermolecular interactions in crystal engineering.

Conclusion: Linking Structure to Properties

This comparative guide demonstrates that even a single-atom substitution (H → F) can induce significant changes in the solid-state structure of a molecule. The primary intramolecular features, such as the strong O-H···N hydrogen bond in salicylideneaniline Schiff bases, remain largely unperturbed. However, the introduction of fluorine creates new, specific intermolecular contacts (C-H···F) that fundamentally alter the crystal packing, resulting in different crystal symmetries and unit cell arrangements.

For researchers in drug development and materials science, this is a critical insight. The change from a non-centrosymmetric to a centrosymmetric space group, for instance, can impact piezoelectric or non-linear optical properties. More broadly, the different network of intermolecular interactions will lead to different lattice energies, which in turn affects macroscopic properties like melting point, solubility, and stability. This analysis underscores the power and necessity of single-crystal X-ray diffraction in rationally designing molecules with desired solid-state properties.

References

  • Burkhanova, T. M., Babashkina, M. G., Taskin-Tok, T., Sharov, A. V., & Safin, D. A. (2022). Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures, Hirshfeld surface analysis, computational study and molecular docking with the SARS-CoV-2 proteins. Journal of the Iranian Chemical Society, 19, 1979–1991. [Link]

  • PubChem. (n.d.). Salicylideneaniline. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Gedikoğlu, A., Alp, H., & Necefoğlu, H. (2005). Intramolecular hydrogen bonding and tautomerism in Schiff bases. Journal of Chemical Sciences, 117(4), 339-346. [Link]

  • Saeed, A., Hussain, M., Abbas, N., Bolte, M., & Fantasie, S. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7(11), 9482-9493. [Link]

  • Khan, M. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. Revista de Chimie, 71(5), 235-244. [Link]

  • ResearchGate. (n.d.). Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals. Retrieved January 8, 2026, from [Link]

  • Dammu, L. K., Nara, S. K., Nimmagadda, V. V. J., & Kalluru, S. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Journal of Advanced Scientific Research, 14(1), 60-66. [Link]

  • Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde? Retrieved January 8, 2026, from [Link]

  • NSF's National Optical-Infrared Astronomy Research Laboratory. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals. Retrieved January 8, 2026, from [Link]

  • Gagg, D., et al. (2022). Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. CrystEngComm, 24, 7899-7909. [Link]

  • Wang, L., & Wang, J. (2010). Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. Advanced Materials Research, 143-144, 539-542. [Link]

  • Vedantu. (n.d.). Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE. Retrieved January 8, 2026, from [Link]

  • The Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. Retrieved January 8, 2026, from [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved January 8, 2026, from [Link]

  • Iwanek, W., & Wzorek, Z. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1636. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 34(3). [Link]

  • Hobbs, J., Gibb, C. J., & Mandle, R. J. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2176243: Experimental Crystal Structure Determination. Retrieved January 8, 2026, from [Link]

  • Mondal, S., et al. (2023). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry, 47(36), 16964-16977. [Link]

  • ResearchGate. (n.d.). Structural studies of N-(methoxysalicylidene)-fluoroaniline, N-(methoxysalicylidene)-chloroaniline and N-(methoxysalicylidene)-bromoaniline derivatives. Retrieved January 8, 2026, from [Link]

  • Al-Hamdani, A. A. S., et al. (2017). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. Journal of Al-Nahrain University, 20(2), 23-31. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2179506: Experimental Crystal Structure Determination. Retrieved January 8, 2026, from [Link]

  • Pu, S. (2008). 4-Chloro-N-(3-phenylallylidene)aniline. Acta Crystallographica Section E, 64(Pt 12), o2478. [Link]

  • Al-Amiery, A. A., et al. (2024). Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking. Scientific Reports, 14(1), 4004. [Link]

  • ResearchGate. (n.d.). Structures of schiff bases 2a-2b and reduced schiff bases [3a-3b]. Retrieved January 8, 2026, from [Link]

  • ACS Publications. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

Sources

Purity analysis of commercial 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of Commercial 2-Fluoro-3-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical synthesis and materials science, the integrity of starting materials is paramount. This compound is a critical building block, valued for its unique electronic and steric properties that lend themselves to the synthesis of novel drug candidates and advanced materials. However, the purity of this reagent, as sourced from commercial suppliers, can vary significantly, introducing risks of side reactions, reduced yields, and compromised final product quality.

This guide provides a comprehensive framework for researchers to independently assess and compare the purity of commercial this compound. We move beyond simple specification sheets, offering detailed, self-validating experimental protocols and explaining the scientific rationale behind each analytical choice. Our objective is to empower you to make informed procurement decisions based on robust, internally generated data.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively hunt for impurities, one must first understand their likely origin. The purity of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the demethylation of 2-fluoro-3-methoxybenzaldehyde, often using a powerful Lewis acid like boron tribromide (BBr₃).[1][2]

Based on this synthesis, the primary impurities to anticipate are:

  • Unreacted Starting Material: Residual 2-fluoro-3-methoxybenzaldehyde is a common process-related impurity.

  • Isomeric Impurities: Side reactions during the initial synthesis of the methoxy precursor can lead to the formation of other fluoro-hydroxybenzaldehyde isomers which are difficult to separate.

  • Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane, ethyl acetate, and hexane, may be present in the final product.[1][2]

  • By-products of Degradation: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid (2-Fluoro-3-hydroxybenzoic acid), especially with improper storage.

A Multi-Pronged Analytical Strategy for Purity Verification

No single analytical technique provides a complete purity profile. A robust, self-validating system relies on the orthogonal application of multiple methods, where the strengths of one technique compensate for the limitations of another. We advocate for a combination of chromatography and spectroscopy.

Purity_Analysis_Workflow A Receive Commercial Samples (Supplier X, Y, Z) B Visual & Physical Inspection (Color, Form) A->B Initial Check D High-Performance Liquid Chromatography (HPLC-UV) (Quantitative Purity & Non-Volatile Impurities) A->D E Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities & Residual Solvents) A->E F Nuclear Magnetic Resonance (¹H & ¹³C NMR) (Structural Confirmation & Impurity ID) A->F C Melting Point Analysis (Preliminary Purity Screen) B->C Simple Test C->D Proceed if Promising G Data Correlation & Final Purity Assessment D->G E->G F->G Correlate Results H Supplier Selection G->H Informed Decision

Sources

A Researcher's Guide to the Certificate of Analysis for 2-Fluoro-3-hydroxybenzaldehyde: Ensuring Quality and Navigating Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. A seemingly minor impurity can derail a synthesis, compromise biological assay results, or introduce unforeseen safety liabilities. This guide provides an in-depth examination of the Certificate of Analysis (CoA) for 2-Fluoro-3-hydroxybenzaldehyde, a key building block in medicinal chemistry. We will dissect the critical quality attributes presented in a typical CoA, provide validated analytical protocols for in-house verification, and objectively compare this reagent to its common positional isomers, which can be both potential impurities and alternative reagents.

Decoding the Certificate of Analysis: More Than Just a Piece of Paper

A Certificate of Analysis is a formal document that outlines the quality control testing results for a specific batch of a chemical. However, for specialty chemicals like this compound, the level of detail can vary significantly between suppliers. It is not uncommon for some vendors to provide this product on an "as-is" basis, placing the onus of quality verification squarely on the end-user. Therefore, a thorough understanding of what to look for is essential.

A comprehensive CoA for this compound should ideally include the following sections. Below is a table representing a typical Certificate of Analysis, constructed from data commonly seen for high-purity aromatic aldehydes and industry best practices.

Table 1: Typical Certificate of Analysis for this compound

TestSpecificationResultMethod Reference
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsInternal SOP-01
Purity (HPLC) ≥ 98.0%99.2%Internal SOP-02
Melting Point 112 - 116 °C113 - 115 °CUSP <741>
Water Content (Karl Fischer) ≤ 0.5%0.15%USP <921>
Residue on Ignition ≤ 0.1%0.05%USP <281>
Residual Solvents Meets USP <467> requirementsConformsUSP <467>

The significance of these parameters cannot be overstated. Purity by HPLC is the most critical indicator of the material's quality, while identity confirmation by NMR ensures you have the correct molecule. Water content and residual solvents can affect reaction stoichiometry and introduce side reactions.

In-House Verification: Trust but Verify

Given the variability in supplier-provided data, independent verification of critical parameters is a prudent practice. Here, we provide a detailed, step-by-step protocol for the High-Performance Liquid Chromatography (HPLC) analysis of this compound, a cornerstone technique for purity assessment.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1 mL of phosphoric acid. Degas the solution before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total peak area of all peaks.

dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:H3PO4) B Prepare Standard Solution (0.1 mg/mL) A->B C Prepare Sample Solution (0.1 mg/mL) B->C D Filter all solutions (0.45 µm) C->D E Equilibrate HPLC System D->E F Inject Standard & Sample E->F G Acquire Chromatograms F->G H Integrate Peak Areas G->H I Calculate % Purity (Area Normalization) H->I

Caption: Workflow for HPLC Purity Assessment.

A Comparative Analysis: Positional Isomers as Alternatives and Impurities

The synthesis of this compound can sometimes lead to the formation of positional isomers. These isomers can also be considered as alternative reagents in certain applications, depending on the desired electronic and steric properties. Understanding the typical purity profiles of these alternatives is crucial for both quality control and exploring structure-activity relationships.

Table 2: Comparison of this compound and its Positional Isomers

CompoundStructureCAS NumberTypical PurityPotential Impurities
This compound 103438-86-4≥ 98%Starting materials, other positional isomers, over-oxidation products (benzoic acid derivative)
3-Fluoro-2-hydroxybenzaldehyde 394-50-3≥ 97%Starting materials, other positional isomers
4-Fluoro-3-hydroxybenzaldehyde 136334-29-3≥ 98%Starting materials, other positional isomers
5-Fluoro-2-hydroxybenzaldehyde 347-54-6≥ 97%Starting materials, other positional isomers

Note: The images in the table above are for illustrative purposes.

The choice between these isomers will be dictated by the specific synthetic route and the desired properties of the final product. For instance, the position of the fluorine atom will significantly influence the acidity of the hydroxyl group and the reactivity of the aldehyde.

Impurity_Relationship Intermediates Intermediates Unreacted_SM Unreacted_SM Intermediates->Unreacted_SM Incomplete Reaction Target Target Isomers Isomers Target->Isomers Non-specific Reaction Byproducts Byproducts Target->Byproducts Over-oxidation Residual_Solvents Residual_Solvents Target->Residual_Solvents Purification Residue

A Comparative Study of the Electronic Effects of Fluorine in Hydroxybenzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. Its unique electronic properties—high electronegativity coupled with the ability to engage in resonance—offer a powerful tool to modulate a molecule's reactivity, acidity, binding affinity, and metabolic stability. This guide provides a comprehensive comparative analysis of the electronic effects of fluorine substitution in hydroxybenzaldehydes, a class of compounds pivotal as building blocks in drug discovery and chemical synthesis.[1][2]

This document moves beyond a simple recitation of facts, delving into the causal relationships between fluorine's position on the aromatic ring and the resulting electronic perturbations. We will explore these effects through the lens of acidity (pKa), spectroscopic shifts (NMR, IR), and linear free-energy relationships (Hammett constants), providing both the quantitative data and the foundational theory for a deeper understanding.

The Dual Nature of Fluorine's Electronic Influence

Fluorine's impact on an aromatic system is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the number of bonds between the fluorine and the point of interest increases. The -I effect generally deactivates the aromatic ring towards electrophilic attack and increases the acidity of nearby protons, such as a phenolic hydroxyl group.

  • Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can be donated into the aromatic pi (π) system. This donation of electron density, known as a positive resonance effect, preferentially increases the electron density at the ortho and para positions relative to the fluorine atom.[3][4]

The net electronic effect of fluorine is a delicate balance between its powerful, electron-withdrawing inductive effect and its weaker, electron-donating resonance effect. In the case of halogens, the inductive effect typically dominates, making them deactivating groups overall in electrophilic aromatic substitution, yet they still direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the reaction intermediates.[3][4][5]

Figure 1: The dual electronic effects of a fluorine substituent.

Quantifying Electronic Effects: A Comparative Analysis

To objectively compare the influence of fluorine's position, we can examine key experimental and theoretical parameters across a series of isomeric fluorohydroxybenzaldehydes.

Impact on Acidity: A pKa Comparison

The acidity of the phenolic hydroxyl group is a direct and sensitive probe of the electronic environment of the aromatic ring. Electron-withdrawing groups stabilize the resulting phenoxide anion, leading to a lower pKa (stronger acid). The table below presents predicted pKa values for several isomers, illustrating the impact of the fluorine's position relative to the hydroxyl group.

CompoundFluorine Position (relative to -OH)Predicted pKa
4-Hydroxybenzaldehyde (Reference)-~7.9
3-Fluoro-4-hydroxybenzaldehydemeta6.52[6]
2-Fluoro-4-hydroxybenzaldehydeortho6.78[7]
3-Fluoro-2-hydroxybenzaldehydemeta6.91[8]
5-Fluoro-2-hydroxybenzaldehydepara8.18[9]

Analysis of pKa Data:

  • Meta Substitution (3-Fluoro-4-hydroxybenzaldehyde): With a pKa of 6.52, this isomer is the most acidic. Here, the fluorine is meta to the hydroxyl group. At the meta position, the electron-donating resonance effect (+R) is inoperative, and the powerful electron-withdrawing inductive effect (-I) dominates. This strong inductive withdrawal significantly stabilizes the negative charge of the phenoxide anion, increasing acidity compared to the parent compound.

  • Ortho Substitution (2-Fluoro-4-hydroxybenzaldehyde): The pKa of 6.78 indicates a strong acid, but slightly weaker than the meta isomer. At the ortho position, both the -I and +R effects are at play. Furthermore, the potential for intramolecular hydrogen bonding between the fluorine and the hydroxyl proton can influence acidity.

  • Para Substitution (5-Fluoro-2-hydroxybenzaldehyde): This isomer, with a pKa of 8.18, is less acidic than the parent salicylaldehyde. Here, the fluorine is para to the hydroxyl group. In this position, the +R effect directly opposes the stabilization of the phenoxide anion by donating electron density into the ring. While the -I effect is still present, the counteracting resonance effect leads to a net decrease in acidity relative to other isomers.

  • Intramolecular Hydrogen Bonding: In isomers where the hydroxyl and aldehyde groups are ortho to each other (salicylaldehyde derivatives like 3-fluoro-2-hydroxybenzaldehyde and 5-fluoro-2-hydroxybenzaldehyde), intramolecular hydrogen bonding between these two groups stabilizes the neutral phenol form, making it less acidic (higher pKa) than an isomer without this interaction.[4][10] The pKa of 8.18 for 5-fluoro-2-hydroxybenzaldehyde reflects this stabilizing hydrogen bond in addition to the electronic effect of the para-fluoro substituent.

The Hammett Equation: Dissecting Inductive and Resonance Effects

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying substituent effects. The substituent constant, σ, is a measure of the electronic effect of a substituent. For fluorine, the key constants are:

  • σ_meta (σm): +0.34. This positive value reflects the strong net electron-withdrawing effect at the meta position, dominated by induction.[9][11][12]

  • σ_para (σp): +0.06. This much smaller positive value indicates a significantly weaker net electron-withdrawing effect at the para position, as the +R effect partially cancels the -I effect.[9][11][12]

  • σ⁻: This constant is used when a negative charge is developed that can be delocalized onto the substituent through resonance (e.g., in phenoxide ions). For a para-fluoro group, the σ⁻ value is approximately -0.02, indicating a very slight net electron-donating character when strong through-resonance is possible.[9] This highlights the ability of fluorine to act as a resonance donor to a highly electron-demanding system.

Figure 2: Positional dependence of fluorine's electronic effects.
Spectroscopic Evidence of Electronic Effects

Spectroscopic techniques provide direct experimental evidence of how fluorine substitution alters the electron distribution within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is sensitive to the electron density of the ring. Electron-withdrawing groups deshield the carbonyl carbon, shifting its resonance downfield (to a higher ppm value). We would predict the C=O chemical shift to be highest for isomers with meta-fluorine and lowest for those with para-fluorine to the aldehyde. For example, in 4-fluorobenzaldehyde, the carbonyl carbon appears at ~190.5 ppm, while the carbon attached to fluorine (C4) shows a large C-F coupling constant (J ≈ 257 Hz).[11]

  • ¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to the electronic environment.[13] Electron-withdrawing groups on the ring will generally cause a downfield shift in the ¹⁹F resonance. Comparing the ¹⁹F chemical shifts across isomers provides a direct measure of the electronic push-pull effects. For 4-fluorobenzaldehyde, the ¹⁹F signal appears around -102.4 ppm (relative to CFCl₃).[11]

Infrared (IR) Spectroscopy:

  • The C=O stretching frequency (ν_C=O) in the IR spectrum is a valuable diagnostic. Electron-withdrawing groups increase the double bond character of the carbonyl group through an inductive effect, shifting the stretching frequency to a higher wavenumber (cm⁻¹). Conversely, electron donation through resonance can lower the C=O bond order and shift the frequency lower. The C=O stretch for an aromatic aldehyde is typically found around 1710-1685 cm⁻¹.[14] For 4-fluorobenzaldehyde, this stretch is observed around 1705 cm⁻¹. We would anticipate that a meta-fluoro substituent would result in a higher C=O stretching frequency compared to a para-fluoro substituent.

Spectroscopic ParameterExpected Trend with F meta to -CHOExpected Trend with F para to -CHORationale
¹³C NMR (δ_C=O) Higher ppm (Downfield)Lower ppm (Upfield)-I effect dominates at meta, deshielding the carbonyl. +R at para partially shields it.
IR (ν_C=O) Higher cm⁻¹Lower cm⁻¹-I effect at meta increases C=O bond order. +R at para decreases it.
¹⁹F NMR (δ_F) VariesVariesHighly dependent on the overall electronic push-pull within the specific isomer.

Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential.

Protocol: Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectrum between the protonated phenol (HIn) and the deprotonated phenoxide (In⁻).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5.5 to 8.5). Phosphate buffers are commonly used.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the fluorohydroxybenzaldehyde isomer in a suitable solvent like methanol or ethanol.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer in a cuvette. This ensures the total concentration of the analyte is the same in all samples.

  • Spectrophotometric Measurement:

    • Record the full UV-Vis spectrum for a highly acidic solution (e.g., pH < 2) to obtain the spectrum of the pure protonated form (A_HIn).

    • Record the full UV-Vis spectrum for a highly basic solution (e.g., pH > 10) to obtain the spectrum of the pure deprotonated form (A_In-).

    • Identify the wavelength of maximum absorbance difference (λ_max) between the acidic and basic forms.

    • Measure the absorbance of each buffered sample at this λ_max.

  • Data Analysis: Plot the measured absorbance at λ_max against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is equal to the pKa.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-3-hydroxybenzaldehyde. As a halogenated aromatic aldehyde, this compound requires meticulous handling not only during its use in synthesis and development but also through its entire lifecycle to final disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible chemical management.

Hazard Profile and Waste Characterization

Before disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicity data for this compound is not extensively published, data from structurally similar compounds provides a strong basis for cautious handling. Its isomers and related benzaldehydes are known to be irritants and harmful if ingested. Therefore, it must be treated as a hazardous substance.

The foundational principle of chemical disposal is that this compound must never be disposed of down the drain or in standard solid waste receptacles.[1][2][3] Such actions can lead to the contamination of waterways and non-compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][4]

Table 1: Key Data for Disposal Planning

Property Value / Classification Significance for Disposal
Chemical Name This compound Must be used for all hazardous waste labeling; no abbreviations.[2]
CAS Number 103438-86-4 Unique identifier for waste manifests and tracking.[5]
Physical State Solid Requires containment that prevents dust generation.[6][7]
Molecular Formula C₇H₅FO₂ Indicates it is a halogenated organic compound.[6]
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed, Potential Respiratory Irritant Based on data for isomers like 3-Fluoro-2-hydroxybenzaldehyde.[7][8] Dictates the need for stringent Personal Protective Equipment (PPE).

| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases | Critical for waste segregation to prevent violent reactions or the release of hazardous gases.[8][9][10] |

The Core Principle: Segregation

The most critical step in managing this waste stream is proper segregation. Co-mingling of incompatible waste streams is a primary cause of laboratory incidents.

  • Causality of Segregation: this compound, like other aldehydes, can react exothermically or violently with strong oxidizing agents, acids, and bases.[8][10] Mixing this waste with incompatible chemical streams, such as nitric acid waste or concentrated sodium hydroxide solutions, could lead to container pressurization, rupture, or fire.

  • Halogenated vs. Non-Halogenated Waste: This compound must be disposed of in a halogenated organic waste stream. Halogenated wastes typically require high-temperature incineration for complete destruction and are often managed at a higher cost than non-halogenated solvents, which may be recycled or used in fuel blending.[11] Mixing streams complicates disposal, increases costs, and violates compliance protocols.

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled, stored, and disposed of in a manner that is safe and compliant.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The irritant nature of analogous compounds necessitates robust protection.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[8][12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[7]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top cap.[1][3] The original product container is often an excellent choice.[3] The container must be clean on the exterior to prevent personnel exposure.[13]

  • Labeling: The container must be immediately labeled with a fully completed hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" . Chemical formulas and abbreviations are not permitted.[2]

    • An accurate estimation of the quantity.

    • All relevant hazard classifications (e.g., "Irritant," "Harmful").[14]

    • The date waste was first added to the container (accumulation start date).

Step 3: Transferring the Waste

Carefully transfer the solid this compound waste into the prepared container.

  • Minimize Dust: Perform the transfer in a chemical fume hood or other ventilated area to minimize the potential for inhaling dust.[7][8]

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity.[13] This headspace allows for expansion and prevents spills.

  • Secure Closure: Tightly seal the container cap immediately after adding the waste. Containers must remain sealed at all times except when waste is being added.[3][4]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1][14]

  • Segregation: Within the SAA, ensure the container is physically segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[1]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.[15]

Step 5: Arranging for Final Disposal

Hazardous waste is tracked from "cradle to grave."[4] The final step is to arrange for its removal by trained professionals.

  • Contact EHS: Once the container is full or you are nearing your laboratory's storage time limit, contact your institution's EHS department to schedule a waste pickup.[2][3]

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste contractor for transport and final disposal, which will likely involve incineration at a permitted facility.[8][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_action Containment & Storage Protocol cluster_disposal Final Disposition gen Waste Generated: This compound assess Hazard Assessment: - Halogenated Organic Solid - Irritant, Harmful gen->assess Characterize container Select Compatible Container assess->container Segregate into Halogenated Solids Stream labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container->labeling transfer Transfer Waste (Minimize Dust) labeling->transfer store Store in SAA (Segregated & Sealed) transfer->store pickup Request EHS Pickup store->pickup dispose Transport to Licensed Waste Facility (Incineration) pickup->dispose

Sources

A Senior Application Scientist's Guide to Handling 2-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Fluoro-3-hydroxybenzaldehyde (CAS: 103438-86-4). As a specialty chemical intended for research and development, comprehensive, peer-reviewed safety data for this specific isomer is not extensively documented.[1] Therefore, this protocol is built upon a foundation of chemical first principles and data from structurally similar isomers, such as 3-Fluoro-2-hydroxybenzaldehyde and 2-Fluoro-4-hydroxybenzaldehyde.[2][3][4] It is imperative that users treat this compound with the highest degree of caution, assuming it possesses hazards aligned with or exceeding those of its analogues until more specific data becomes available.

Hazard Assessment: An Isomer-Informed Approach

Due to the shared functional groups (fluorine, hydroxyl, aldehyde) on a benzene ring, it is prudent to assume that this compound presents similar health risks to its well-documented isomers. The primary hazards identified from Safety Data Sheets (SDS) of these related compounds are consistent across suppliers.[2][4][5][6]

The Globally Harmonized System (GHS) classifications for key structural isomers strongly suggest the following potential hazards for this compound:

Hazard ClassGHS Hazard CodeDescriptionSource Isomer(s)
Skin Corrosion/IrritationH315Causes skin irritation3-Fluoro-2-hydroxybenzaldehyde, 2-Fluoro-4-hydroxybenzaldehyde[3][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation3-Fluoro-2-hydroxybenzaldehyde, 2-Fluoro-4-hydroxybenzaldehyde[3][4][5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation3-Fluoro-2-hydroxybenzaldehyde, 2-Fluoro-4-hydroxybenzaldehyde[3][4][5]
Acute Toxicity (Oral)H302Harmful if swallowed3-Fluoro-2-hydroxybenzaldehyde[4]

These classifications form the basis of our personal protective equipment (PPE) and handling recommendations. The aldehyde functional group can be sensitizing, and the phenolic hydroxyl group can be corrosive, while the organofluorine component necessitates careful handling to avoid inhalation of dust or fumes.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of skin, eye, and respiratory exposure. The following protocol is the minimum standard for handling this compound in a laboratory setting.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and verified.

  • Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powder.[2][4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[2][6]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible and unobstructed.[2][4]

Required Personal Protective Equipment

The selection of PPE must be based on the task being performed. The following table outlines the minimum requirements.

Protection TypeSpecificationRationale and Field Notes
Eye & Face Protection ANSI Z87.1-rated (or EN166 in EU) safety glasses with side shields. A face shield is required when handling larger quantities (>25g) or when there is a significant splash risk.[2][4][6]Protects against accidental splashes and airborne particles. The solid is a fine powder, and dust can easily become airborne during transfer.[2]
Hand Protection Nitrile gloves (minimum thickness of 4 mil / 0.1 mm). Inspect gloves for tears or pinholes before each use.[2]Provides a barrier against skin contact, which can cause irritation.[4] For prolonged handling or submersion tasks, heavier-duty neoprene or butyl rubber gloves are recommended. Always use proper glove removal technique to avoid contaminating your skin.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination with the chemical powder.
Respiratory Protection Not typically required if all work is conducted within a certified fume hood. For spill cleanup or situations where dust generation is unavoidable, a NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is mandatory.[2]This measure protects against respiratory tract irritation from inhaling the fine powder.[4][5]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for ensuring safety and experimental integrity.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Verify Engineering Controls (Fume Hood, Eyewash) DonPPE 2. Don Full PPE (Gloves, Lab Coat, Goggles) Prep->DonPPE Weigh 3. Weigh Compound (Use anti-static weigh boat) DonPPE->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Solubilize 5. Add Solvent & Solubilize Transfer->Solubilize Decontaminate 6. Decontaminate Surfaces (e.g., 70% Ethanol) Solubilize->Decontaminate DoffPPE 7. Doff PPE Correctly (Gloves last) Decontaminate->DoffPPE Dispose 8. Dispose of Waste (Follow institutional guidelines) DoffPPE->Dispose G action_node action_node end_node end_node start Task Involving This compound? is_spill Is it a spill? start->is_spill spill_size Spill > 1g or Outside Hood? is_spill->spill_size Yes routine_handling Routine Handling (Weighing, Transfer) is_spill->routine_handling No action_add_respirator Add N95/FFP2 Respirator to PPE spill_size->action_add_respirator No action_evacuate Evacuate Area & Call EHS spill_size->action_evacuate Yes action_fume_hood Work Inside Fume Hood routine_handling->action_fume_hood action_full_ppe Wear Full PPE: Goggles, Lab Coat, Gloves action_fume_hood->action_full_ppe action_dispose_waste Dispose as Hazardous Waste action_full_ppe->action_dispose_waste action_spill_kit Use Chemical Spill Kit (Absorbent, Bag) action_spill_kit->action_dispose_waste action_add_respirator->action_spill_kit end_proc Procedure Complete action_dispose_waste->end_proc

Caption: Decision tree for PPE selection and response actions.

By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their work.

References

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.